molecular formula C7H14NNaO5S B3023118 Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate CAS No. 79803-73-9

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate

Cat. No.: B3023118
CAS No.: 79803-73-9
M. Wt: 247.25 g/mol
InChI Key: WSFQLUVWDKCYSW-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate is a useful research compound. Its molecular formula is C7H14NNaO5S and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5S.Na/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8;/h7,9H,1-6H2,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFQLUVWDKCYSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635489
Record name Sodium 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonate
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Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79803-73-9
Record name Sodium 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Morpholino)-2-hydroxy Propane Sulfonic Acid, Sodium Salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Understanding MOPSO in the Context of Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the pKa of MOPSO Sodium Salt

3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic buffer that belongs to the series of biological buffers first described by Dr. Norman E. Good and his colleagues.[1][2] These "Good's buffers" were systematically developed to address the limitations of traditional buffering agents like phosphate and Tris, which often exhibit cytotoxicity, membrane permeability, or inappropriate pKa values for biological research.[2][3] MOPSO, a structural analogue of the more common MOPS buffer, is distinguished by a hydroxyl group on the propane moiety.[4] This modification enhances its solubility and other key characteristics, making it an invaluable tool for researchers and drug development professionals who require precise pH control in the near-neutral range.[5][6]

This guide provides a detailed examination of the acid dissociation constant (pKa) of MOPSO, the foundational parameter governing its function as a buffer. We will explore its value at standard temperature, the factors that influence it, and the rigorous methodology for its experimental determination.

Section 1: The Acid Dissociation Constant (pKa) of MOPSO at 25°C

The pKa is the pH at which a buffer is present in equal concentrations of its acidic and basic forms, representing the point of its maximum buffering capacity. For MOPSO sodium salt at 25°C, the reported pKa value is typically 6.9 .[5][7][8] Some sources may also report slightly different values, such as 6.88 or 7.2, which can arise from variations in experimental conditions and measurement techniques.[4][9]

This pKa value places MOPSO in an ideal position to buffer solutions within a pH range of approximately 6.2 to 7.9 .[5][9] Its effectiveness is centered around pH 6.9, making it highly suitable for a wide array of biological applications that require a stable, slightly acidic to neutral environment, such as cell culture, enzyme assays, and biopharmaceutical formulations.[5][10]

Section 2: Key Physicochemical Properties of MOPSO

The utility of a buffer extends beyond its pKa. The properties of MOPSO, summarized in the table below, were intentionally designed to ensure minimal interference with biological systems, a core principle of Good's buffers.[11]

PropertyValue / CharacteristicSignificance in Research
pKa at 25°C 6.9[5][7]Provides maximum buffering capacity at a physiologically relevant pH.
Useful pH Range 6.2 - 7.9[5][9]Versatile for a wide range of biological and biochemical experiments.
Molecular Formula C₇H₁₄NNaO₅S[4]Defines the chemical identity and molecular weight.
Molecular Weight 247.2 g/mol [4][7]Essential for accurate preparation of buffer solutions of a specific molarity.
Solubility High solubility in water[4][12]Allows for the preparation of concentrated stock solutions and ensures homogeneity.
Membrane Permeability Low[2][11]As a zwitterion, it does not readily cross cell membranes, preventing interference with intracellular pH and processes.[13]
Metal Ion Binding Low complexation ability[2]Minimizes interference with metal-dependent enzymes and processes.
UV/Visible Absorbance Negligible in the 240-700 nm range[2][3]Ensures compatibility with spectrophotometric assays commonly used in research.

Section 3: Critical Factors Influencing the pKa of MOPSO

While the pKa is a constant under defined conditions, it is crucial for researchers to understand that this value is not absolute. Environmental factors can shift the effective pKa, impacting the pH of the final buffer solution.

Temperature Dependence

The dissociation of most buffers, including MOPSO, is a temperature-dependent process. For Good's buffers, the pKa generally decreases as the temperature rises. This relationship is defined by the temperature coefficient (dpKa/dT). For the closely related MOPS buffer, the dpKa/dT is approximately -0.013 pH units per degree Celsius.[14] A similar dependency is expected for MOPSO.

Causality: This means that a MOPSO buffer prepared to pH 6.9 at 25°C will have a lower pH if heated and a higher pH if cooled. For experiments conducted at temperatures other than 25°C (e.g., cell culture at 37°C or enzyme kinetics at 4°C), it is imperative to adjust the final pH of the buffer at the target experimental temperature to ensure accuracy and reproducibility.[15]

Ionic Strength and Concentration

Good's buffers were selected for their minimal salt effects, meaning their pKa is relatively stable across different ionic compositions.[1][12] However, at very high salt concentrations, the activity of the ions in solution changes, which can cause minor shifts in the pKa. Similarly, the concentration of the buffer itself can have a small influence. For most standard biological applications, these effects are minimal, but they can become significant in studies involving high ionic strength media.[16]

Section 4: Authoritative Protocol for Experimental pKa Determination

To ensure scientific integrity, the pKa of a buffer like MOPSO must be determined through a self-validating and precise methodology. Potentiometric titration is the gold-standard method for this purpose.

Principle of the Method

This protocol involves the precise titration of the acidic form of MOPSO with a standardized strong base (e.g., NaOH). By monitoring the pH of the solution with a calibrated electrode as the base is added, a titration curve is generated. The pKa is determined as the pH value at the half-equivalence point, where the concentrations of the protonated (acidic) and deprotonated (basic) forms of MOPSO are equal.

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Prepare a ~0.1 M solution of MOPSO (free acid form) in high-purity, CO₂-free deionized water. The exclusion of CO₂ is critical as its dissolution forms carbonic acid, which will interfere with the titration.

    • Prepare and accurately standardize a ~0.1 M solution of sodium hydroxide (NaOH). The precise concentration of the titrant is essential for accurate results.

  • Instrumentation Setup and Calibration:

    • Set up a temperature-controlled titration vessel. A jacketed beaker connected to a water bath set precisely to 25.0 ± 0.1°C is required.

    • Calibrate a high-quality pH meter using at least two, preferably three, certified standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. Ensure the electrode and meter are equilibrated to 25°C.

  • Titration Procedure:

    • Place a known volume (e.g., 50.00 mL) of the MOPSO solution into the temperature-controlled vessel.

    • Immerse the calibrated pH electrode and a temperature probe into the solution. Allow the readings to stabilize.

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) using a calibrated burette.

    • After each increment, stir the solution gently and record the stable pH reading and the total volume of NaOH added. Continue this process well past the equivalence point (the region of rapid pH change).

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found accurately by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • Calculate the volume of NaOH at the half-equivalence point (Veq/2).

    • The pKa is the pH of the solution corresponding to this half-equivalence volume on the titration curve.

Section 5: Visualization of the pKa Determination Workflow

The following diagram illustrates the logical flow of the potentiometric titration protocol for determining the pKa of MOPSO.

pKa_Determination_Workflow prep Reagent Preparation 0.1M MOPSO (Acid Form) Standardized 0.1M NaOH calib System Calibration Calibrate pH Meter (pH 4, 7, 10) Set Titration Vessel to 25°C prep->calib titrate Potentiometric Titration Add NaOH in increments Record pH and Volume calib->titrate analyze Data Analysis Plot Titration Curve (pH vs. Vol) Determine Half-Equivalence Point titrate->analyze result Result | pKa = pH at Veq/2 analyze->result

Caption: Workflow for the potentiometric determination of buffer pKa.

Section 6: Applications in Research and Drug Development

The well-defined pKa and biocompatible properties of MOPSO make it a preferred buffer in several critical applications:

  • Cell Culture Media: MOPSO is used to maintain stable pH in various cell culture systems, ensuring optimal conditions for cell growth and viability.[5]

  • Biopharmaceutical Formulations: In both upstream (cell growth) and downstream (purification) processes, MOPSO provides robust pH control, which is essential for maintaining the stability and activity of protein-based therapeutics.[5]

  • Diagnostic Reagents: The clarity and non-reactivity of MOPSO make it an excellent buffering component in diagnostic kits and assays where precise pH is critical for reliable results.[5]

  • Electrophoresis: Like its counterpart MOPS, MOPSO can be used as a running buffer in certain electrophoresis systems, particularly for separating RNA, where maintaining a pH below 8 is crucial to prevent hydrolysis.[9]

Conclusion

The pKa of 6.9 at 25°C is the most critical parameter defining the utility of MOPSO sodium salt as a biological buffer. This value, combined with its adherence to the stringent criteria set forth for Good's buffers, makes it an excellent choice for researchers and drug developers requiring precise and stable pH control in the slightly acidic to neutral range. A thorough understanding of its pKa, the factors that influence it, and the rigorous methods for its verification are essential for ensuring the accuracy, reproducibility, and integrity of scientific research.

References

  • Sigma-Aldrich. (n.d.). MOPSO sodium salt (M8767)
  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis.
  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). What are the common characteristics of Good's buffering agents.
  • Wikipedia. (n.d.). Good's buffers.
  • Interchim. (n.d.). Good's buffers (biological buffers).
  • TCI AMERICA. (n.d.). Good's Buffering Agents.
  • AMRESCO. (n.d.). The SOLUTION for All of Your Buffer Needs.
  • Desheng. (2024). What are the factors that can change the properties of MOPS Buffer?
  • BenchChem. (n.d.).
  • Boston BioProducts. (n.d.). Overview: Good's Buffers.
  • Hubei New Desheng Material Technology Co., Ltd. (n.d.).
  • Roy, R. N., et al. (2009). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of Chemical & Engineering Data, 54(4), 1215–1220. [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt (3-(N-Morpholinyl)-2-hydroxypropanesulfonic acid sodium salt).
  • LookChem. (n.d.). Cas 79803-73-9, MOPSO sodium salt.
  • Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt.
  • Thermodynamics Research Center. (2011). Solubility and phase separation of 4-morpholinepropanesulfonic acid (MOPS), and 3-morpholino-2-hydroxypropanesulfonic acid (MOPSO) in aqueous 1,4-dioxane and ethanol solutions.

Sources

A Comprehensive Guide to MOPSO Buffer: Physicochemical Properties, Working pH Range, and Advanced Applications in Life Sciences

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Morpholino-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic buffer widely utilized in biological and biochemical research. We will delve into its core physicochemical properties, define its functional working pH range, and elucidate its advantages in critical applications ranging from cell culture and protein purification to enzymatic assays and electrophoresis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their experimental design through informed buffer selection.

The Foundation: MOPSO within the Family of Good's Buffers

In 1966, Dr. Norman Good and his colleagues established a set of criteria for ideal biological buffers to address the limitations of then-commonplace buffers like phosphate and Tris, which often interfered with biological reactions.[1][2] These "Good's buffers" are characterized by several key features:

  • pKa between 6.0 and 8.0: To be effective at physiological pH.[1][3]

  • High Water Solubility: For ease of use in aqueous biological systems.[1][4][5]

  • Low Permeability Across Biological Membranes: To avoid interference with intracellular processes.[1][4][6]

  • Minimal Metal Ion Binding: To prevent sequestration of essential metal cofactors.[1][4]

  • High Chemical and Enzymatic Stability: To resist degradation during experiments.[1][3]

  • Low UV and Visible Light Absorbance: To avoid interference with spectrophotometric measurements.[1]

MOPSO is a prominent member of this family.[2][7] It is structurally similar to the more widely known MOPS buffer, with the key distinction of an added hydroxyl group on the second carbon of the propane chain.[2][7][8] This modification subtly alters its pKa and confers specific advantages in certain applications. As a zwitterionic buffer, MOPSO contains both a positive and a negative charge, which contributes to its high water solubility and low membrane permeability.[8][9][10]

Core Physicochemical Properties and the Working pH Range

The utility of any buffer is fundamentally dictated by its acid dissociation constant (pKa). MOPSO's pKa is approximately 6.9 at 25°C, positioning it as an excellent buffer for applications requiring a stable pH near neutrality.[8][11]

A buffer is most effective within a range of approximately one pH unit above and below its pKa. Therefore, MOPSO provides optimal buffering capacity in the pH range of 5.9 to 7.9.[11] However, its most commonly cited useful pH range is 6.2 to 7.6 , which aligns perfectly with many physiological systems.[9][10][12][13]

The diagram below illustrates the equilibrium that allows MOPSO to effectively buffer against pH changes.

cluster_0 MOPSO Buffering Equilibrium (pKa ≈ 6.9) Protonated Protonated MOPSO (Acid Form) Deprotonated Deprotonated MOPSO (Conjugate Base) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: MOPSO equilibrium between its acidic and basic forms around its pKa of 6.9.

A critical consideration in experimental design is the effect of temperature on the buffer's pKa. MOPSO exhibits a relatively small change in pKa with temperature (ΔpKa/°C of -0.015), which enhances the reproducibility of experiments conducted at different temperatures.[8]

Table 1: Key Physicochemical Properties of MOPSO

PropertyValueSignificance in Experimental Design
Chemical Name 3-Morpholino-2-hydroxypropanesulfonic acid---
Molecular Weight 225.26 g/mol [10][14]Essential for accurate preparation of molar solutions.
pKa (at 25°C) ~6.9[8][11]Ideal for buffering in the neutral physiological range.
Useful pH Range 6.2 – 7.6[9][10][12]Versatile for a wide array of biological applications.
ΔpKa/°C -0.015[8]Ensures pH stability across a range of experimental temperatures.
Water Solubility High (0.75 M at 0°C)[8]Allows for the preparation of concentrated stock solutions.
Metal Ion Binding Negligible for most common cationsA key advantage in enzymatic assays or systems where metal ions are critical components.[9][10][15]
UV Absorbance Low at ≥260 nm[1][13]Minimizes interference in spectrophotometric assays.

Key Applications in Research and Drug Development

MOPSO's unique combination of properties makes it a superior choice for a variety of sensitive applications.

Cell Culture

Maintaining a stable physiological pH is paramount for the viability and growth of mammalian cells in culture.[13] MOPSO's pKa of 6.9 is perfectly suited for this purpose, helping to prevent drastic pH shifts in the culture medium that can be caused by cellular metabolism.[9][16] Its low membrane permeability ensures it does not enter the cell and disrupt intracellular pH and biochemical pathways.[6]

Protein Purification and Chromatography

The stability and activity of proteins are highly dependent on pH. During purification, MOPSO provides a stable environment that preserves the native conformation of the target protein.[13][16] Its low ionic mobility makes it an excellent buffer for techniques like capillary electrochromatography.[9][10] Furthermore, its minimal interaction with metal ions is crucial when purifying metalloproteins, as it won't strip essential cofactors from the protein's active site.[6][15]

The following workflow illustrates the integration of MOPSO buffer in a typical protein purification process.

Caption: Workflow for protein purification utilizing MOPSO buffer at critical stages.

Electrophoresis

MOPSO is used as a running buffer component for the separation of proteins and nucleic acids.[9][10][16] It is particularly advantageous for discontinuous gel electrophoresis on rehydratable polyacrylamide gels.[2][8] Its ability to maintain a stable pH throughout the electrophoretic run ensures consistent migration and high-resolution separation of biomolecules.

Enzymatic Assays

Precise pH control is critical for the accurate measurement of enzyme kinetics, as enzyme activity is highly pH-dependent.[16][17] MOPSO is an ideal choice for assays involving enzymes that require divalent metal cations (e.g., Mg²⁺, Ca²⁺) as cofactors. Unlike buffers such as phosphate, which can precipitate calcium, or Tris, which can chelate metals, MOPSO's poor metal-binding capacity ensures that the concentration of free metal ions remains constant and available to the enzyme.[6][15]

Practical Protocols and Selection Guide

Preparation of 0.5 M MOPSO Stock Solution (pH 6.9)

This protocol describes the preparation of 1 L of 0.5 M MOPSO buffer.

Materials:

  • MOPSO, Free Acid (MW: 225.26 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • 1 L volumetric flask and a suitable beaker

  • Stir plate and stir bar

Methodology:

  • Weigh MOPSO: Accurately weigh 112.63 g of MOPSO free acid powder.[18][19]

  • Dissolve: Add the powder to a beaker containing approximately 800 mL of dH₂O.[18][19] Place the beaker on a stir plate and stir until the powder is completely dissolved. MOPSO's high water solubility facilitates this process.[6]

  • Adjust pH: Immerse the calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while continuously monitoring the pH.[6][18] Be cautious, as the pH will change rapidly near the pKa. Continue adding NaOH until the pH meter reads exactly 6.9.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to the 1 L mark.[18]

  • Sterilization and Storage: For applications requiring sterility, the solution can be filter-sterilized through a 0.22 µm filter. Autoclaving is not recommended as it can cause partial degradation.[20] Store the prepared buffer at 2-8°C.[20]

Buffer Selection: When to Choose MOPSO?

Choosing the right buffer is a critical decision. The following decision tree provides a framework for selecting MOPSO based on experimental parameters.

ph_range What is your target pH? ph_6_to_8 pH 6.2 - 7.6? ph_range->ph_6_to_8 Yes ph_other Other pH range ph_range->ph_other No metal_ions Does your system contain critical metal ions (Mg²⁺, Ca²⁺)? ph_6_to_8->metal_ions consider_other Consider other buffers (e.g., MES, HEPES, Tris) ph_other->consider_other yes_metal Yes metal_ions->yes_metal no_metal No metal_ions->no_metal use_mopso MOPSO is an excellent choice. yes_metal->use_mopso no_metal->consider_other Other buffers like MOPS or HEPES may also be suitable

Caption: A decision tree to guide the selection of MOPSO buffer for an experiment.

Conclusion

MOPSO stands out as a highly reliable and versatile zwitterionic buffer for a multitude of applications in life science research and pharmaceutical development. Its pKa of 6.9 provides a stable buffering environment at physiological pH, while its minimal interaction with metal ions, low membrane permeability, and stability across temperatures ensure experimental integrity and reproducibility. By understanding the core properties and practical applications of MOPSO, researchers can make informed decisions to enhance the quality and reliability of their work.

References

  • Good's buffers (biological buffers). Interchim.
  • MOPSO Buffer (0.5 M, 6.9 pH) Preparation and Recipe.
  • MOPSO, Sodium Salt. GoldBio.
  • Wh
  • What are the common characteristics of Good's buffering agents.
  • Characteristics Of Good Buffers. Sciencing.
  • High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis. LookChem.
  • Good's Buffering Agents. TCI AMERICA.
  • Characteristics of MOPSO buffer and steps for preparing raw material powders.
  • MOPSO, Free Acid. GoldBio.
  • MOPSO Buffer. MySkinRecipes.
  • MOPSO | Zwitterionic Buffer. MedchemExpress.com.
  • MOPSO Free Acid ≥99.0% – High Purity Biological Buffer. Biofargo.
  • 2-Hydroxy-3-morpholinopropanesulfonic acid. Wikipedia.
  • MOPS biocompatibility: key parameters for protein purification.
  • Understanding the MOPSO pKa of 6.9: Implications for Biological Buffering and Beyond. NINGBO INNO PHARMCHEM CO.,LTD..
  • Leveraging MOPSO Buffers for Stable pH in Biochemical Assays and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • MOPSO sodium salt (M8767)
  • MOPSO Buffer | CAS 68399-77-9 - Products. Hopax Fine Chemicals.
  • The Difference between MOPS and MOPSO as Buffer. Suzhou Yacoo Science Co., Ltd..
  • MOPSO Buffer 0.2M pH 6.0. bioPLUS.
  • Morpholinic buffers——MES,MOPS and MOPSO. Suzhou Yacoo Science Co., Ltd..

Sources

An In-depth Technical Guide to Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate (MOPSO, Sodium Salt)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Tool in Biological Research

In the landscape of biological and biochemical research, maintaining a stable pH is paramount to experimental success. Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate, commonly known in the scientific community as MOPSO, sodium salt, has emerged as a zwitterionic buffering agent of significant utility.[1] As a member of the "Good's buffers," it was meticulously selected for its favorable characteristics in biological systems.[1] Structurally similar to the well-known MOPS buffer, MOPSO distinguishes itself with the presence of a hydroxyl group, a feature that subtly yet significantly influences its properties and applications. This guide provides a comprehensive technical overview of the chemical structure, properties, and diverse applications of MOPSO, sodium salt, with a particular focus on its role in research and drug development.

I. Core Chemical Identity: Structure and Descriptors

A thorough understanding of a compound's chemical identity is the bedrock of its application. MOPSO, sodium salt is characterized by a morpholino ring linked to a propanesulfonate backbone, with a hydroxyl group at the second carbon position.

Chemical Structure

The molecular architecture of this compound is pivotal to its function as a zwitterionic buffer. The tertiary amine of the morpholino ring can be protonated, while the sulfonic acid group is deprotonated at physiological pH, creating a molecule with both positive and negative charges that resists changes in pH.

Caption: 2D representation of this compound.

Chemical Identifiers

For precise identification and data retrieval, a standardized set of chemical identifiers is essential.

IdentifierValue
IUPAC Name sodium 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonate[2]
CAS Number 79803-73-9[1][3]
Molecular Formula C₇H₁₄NNaO₅S[1][2][3][4]
SMILES [Na+].OC(CN1CCOCC1)CS([O-])(=O)=O[2]
InChI 1S/C7H15NO5S.Na/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8;/h7,9H,1-6H2,(H,10,11,12);/q;+1/p-1

II. Physicochemical Properties: A Data-Driven Profile

The utility of MOPSO, sodium salt in various applications is a direct consequence of its distinct physicochemical properties.

PropertyValueSource(s)
Molecular Weight 247.24 g/mol [1][3][4][5]
Appearance White crystalline powder[3][4][5]
pKa (at 25 °C) 6.9[5][6]
Useful pH Range 6.2 - 7.6[1][5][6][7]
Solubility in Water Highly soluble (0.5 g/mL to 1 M at 20 °C)[3][8]
Melting Point 270 - 290 °C[8]

III. The Scientific Rationale: Why MOPSO Excels as a Biological Buffer

The efficacy of MOPSO, sodium salt as a biological buffer is not coincidental but rather a result of its deliberate molecular design, aligning with the criteria set forth by Good and his colleagues.

Zwitterionic Nature and Buffering Capacity

At physiological pH, the sulfonic acid group is deprotonated, carrying a negative charge, while the morpholino ring's nitrogen can accept a proton, becoming positively charged. This zwitterionic nature minimizes its interaction with biological macromolecules and its interference in biochemical reactions. The pKa of 6.9 is strategically positioned to provide maximal buffering capacity around the neutral pH range, which is critical for the majority of cellular processes and enzyme-catalyzed reactions.[5][6]

Minimal Metal Ion Chelation

A significant advantage of MOPSO is its negligible tendency to form complexes with most metal ions.[1][7] This is a crucial feature in many biological assays where metal ions act as essential cofactors for enzymes. Unlike some other buffers that can sequester these ions and inhibit enzymatic activity, MOPSO provides a stable pH environment without interfering with the necessary metal ion concentrations. However, it has been noted to form complexes with some organotin(IV) molecules, which is an area of interest for potential antitumor agent development.[1]

Enhanced Solubility and Stability

MOPSO, sodium salt is lauded for its high solubility in water, which simplifies the preparation of buffer stock solutions.[3][8] It is also considered to be non-toxic to a variety of cell lines, making it a reliable choice for cell culture applications.[6] Furthermore, MOPSO has been shown to interact with the peptide backbone of proteins like bovine serum albumin (BSA), leading to their stabilization against thermal denaturation.[1]

IV. Applications in the Modern Research and Development Landscape

The favorable properties of MOPSO, sodium salt have led to its widespread adoption in numerous research and drug development applications.

Cell Culture Media

Maintaining a stable physiological pH is non-negotiable for successful cell culture. MOPSO is frequently incorporated into cell culture media to provide a consistent pH environment, which is essential for cell viability, growth, and metabolism.[1][6][9] Its non-toxic nature further solidifies its suitability for this sensitive application.[6]

Protein Purification and Chromatography

In protein purification workflows, particularly those involving chromatography techniques like ion-exchange chromatography, precise pH control is critical for the separation of the target protein from contaminants.[10] MOPSO is an excellent choice for buffering the mobile phase in such separations, as it does not significantly interact with the charged stationary phase or the proteins being separated.[1][10]

Caption: General workflow for protein purification using ion-exchange chromatography with a MOPSO buffer system.

Electrophoresis

The separation of nucleic acids and proteins by electrophoresis requires a buffer that can maintain a stable pH and ionic strength to ensure consistent migration rates. MOPSO is utilized as a running buffer in various electrophoretic techniques, including polyacrylamide gel electrophoresis (PAGE) and capillary electrophoresis.[1][3][11] Its low ionic mobility makes it particularly well-suited for capillary electrochromatography.[1][7]

Enzyme Assays

Enzyme kinetics and activity are highly dependent on pH. MOPSO is a preferred buffer for many enzyme assays as it provides a stable pH environment within the optimal range for many enzymes, without interfering with their activity through metal ion chelation.[3][9]

Pharmaceutical Formulations and Drug Development

The application of MOPSO extends into the realm of drug development and pharmaceutical formulations. It can be used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[12] Its ability to stabilize proteins also suggests its potential use in the formulation of biopharmaceuticals.[1]

V. Practical Guidance: Experimental Protocols

Preparation of a 0.5 M MOPSO, Sodium Salt Buffer Stock Solution

This protocol outlines the steps for preparing a commonly used stock solution of MOPSO buffer.

Materials:

  • MOPSO, Sodium Salt (MW: 247.24 g/mol )[1][3][4][5]

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Weigh the MOPSO, Sodium Salt: To prepare 1 liter of a 0.5 M solution, weigh out 123.62 g of MOPSO, sodium salt.

  • Dissolve in Water: Add the weighed powder to a beaker containing approximately 800 mL of deionized water.

  • Stir to Dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved. The solution should be clear and colorless.

  • Adjust the pH: Place the pH electrode in the solution. The initial pH of the MOPSO sodium salt solution will be alkaline.[3][8] Slowly add a concentrated solution of HCl to lower the pH to the desired value within the buffer's effective range (6.2 - 7.6).[1][5][6][7]

  • Bring to Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Sterilization and Storage: For applications requiring sterility, the buffer solution can be filter-sterilized through a 0.22 µm filter. Store the buffer at room temperature.[1][13]

VI. Synthesis Overview

While MOPSO, sodium salt is readily available from commercial suppliers, an understanding of its synthesis can be valuable. The synthesis generally involves the reaction of morpholine with an appropriate epoxide-containing sulfonic acid precursor.

Morpholine Morpholine Reaction Reaction Morpholine->Reaction Nucleophilic attack MOPSO MOPSO Reaction->MOPSO Ring opening Epoxide-sulfonate precursor Epoxide-sulfonate precursor Epoxide-sulfonate precursor->Reaction Neutralization Neutralization MOPSO->Neutralization with NaOH MOPSO, Sodium Salt MOPSO, Sodium Salt Neutralization->MOPSO, Sodium Salt

Caption: A simplified schematic of the general synthesis pathway for MOPSO, Sodium Salt.

VII. Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper safety precautions must be observed when handling MOPSO, sodium salt.

  • General Handling: It is recommended to handle MOPSO, sodium salt in a well-ventilated area.[14] Avoid breathing dust.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[14]

  • Irritation: MOPSO, sodium salt can cause skin and serious eye irritation.[8][14]

  • Storage: Store the compound at room temperature in a dry place.[1][15]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[14][16]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[14][15][16]

VIII. Concluding Remarks: A Cornerstone Buffer in Modern Life Sciences

This compound has firmly established itself as an indispensable tool in the arsenal of researchers and drug development professionals. Its well-defined chemical structure and advantageous physicochemical properties, particularly its zwitterionic nature, pKa near neutrality, and minimal metal ion binding, make it an ideal buffer for a vast array of applications. From fundamental cell culture and protein biochemistry to the intricacies of pharmaceutical formulation, MOPSO, sodium salt provides the stable and non-interfering environment required for reliable and reproducible scientific outcomes. As research continues to advance, the utility of this versatile buffering agent is poised to expand, further solidifying its role as a cornerstone of modern life sciences.

IX. References

  • Pengnuo. (n.d.). China MOPSO sodium salt Manufacturer and Supplier. Retrieved from [Link]

  • DC Fine Chemicals. (2023, April 20). MOPS Sodium Salt: An Analysis of Its Uses and Recommendations in Biochemistry and Molecular Biology. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt (3-(N-Morpholinyl)). Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer | CAS 68399-77-9. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: MOPSO sodium salt. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Electrophoresis with High-Purity MOPSO Buffer. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 19). 8 uses of MOPS buffer you didn't know. Retrieved from [Link]

  • MySkinRecipes. (n.d.). MOPSO Buffer. Retrieved from [Link]

  • Desheng. (n.d.). MOPS biocompatibility: key parameters for protein purification. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: MOPSO sodium salt. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of MOPSO Buffer in Modern Biochemical Research. Retrieved from [Link]

  • Desheng. (n.d.). Characteristics of MOPSO buffer and steps for preparing raw material powders. Retrieved from [Link]

  • Dojindo. (n.d.). MOPSO - Safety Data Sheet. Retrieved from [Link]

  • Desheng. (2024, November 11). MOPSO, a biological buffering agent, is not easily able to penetrate biological membranes. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt - productos. Retrieved from [Link]

Sources

MOPSO Buffer: A Comprehensive Technical Guide for Advanced Biochemical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern biological research and pharmaceutical development, the precise control of pH is not merely a technicality but a cornerstone of experimental validity and reproducibility. The choice of a buffering agent can profoundly influence experimental outcomes, from enzymatic activity assays to the stability of biopharmaceutical formulations. This guide provides an in-depth exploration of 3-Morpholino-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic buffer that has garnered significant attention for its robust performance in a multitude of sensitive applications. Here, we will dissect the core properties of MOPSO, elucidate the rationale behind its selection in specific experimental contexts, and provide actionable protocols for its effective implementation.

Fundamental Characteristics of MOPSO: Beyond the pH Range

MOPSO, a member of the "Good's buffers" series, is structurally similar to the more commonly known MOPS but is distinguished by a hydroxyl group on the second carbon of the propane moiety.[1][2] This seemingly minor structural alteration confers a unique set of properties that render MOPSO an optimal choice for specific applications.

Physicochemical Properties

A thorough understanding of MOPSO's fundamental characteristics is essential for its appropriate application.

PropertyValueSignificance for Experimental Design
Molecular Weight 225.26 g/mol [3]Crucial for the accurate preparation of buffer solutions of a desired molarity.
pKa (at 25°C) 6.9[1][4]This value is the inflection point of the buffer's titration curve and indicates the pH at which it has the maximum buffering capacity.
Buffering pH Range 6.2 - 7.6[3][5]This is the effective range over which MOPSO can resist significant changes in pH, making it ideal for experiments within the physiological range.
ΔpKa/°C -0.015[1]This value quantifies the change in pKa with temperature. The relatively small value for MOPSO indicates good pH stability across a range of experimental temperatures.[6]
Solubility in Water High (0.75 M at 0°C)[1]The excellent water solubility of MOPSO facilitates the preparation of concentrated stock solutions and ensures rapid and complete dissolution, preventing localized pH fluctuations.[6]
Key Advantages in a Research Setting

The utility of MOPSO extends beyond its buffering capacity. Several inherent characteristics make it a superior choice in many experimental workflows.

  • Minimal Metal Ion Chelation: In biochemical assays, the activity of many enzymes is dependent on the presence of specific metal ions.[6] MOPSO is characterized by its negligible tendency to form complexes with most metal ions, ensuring that these essential cofactors remain available for enzymatic reactions.[3][5][7] However, it's worth noting that it can form complexes with some organotin(IV) molecules and has been used in the analysis of copper.[1][2][3][5]

  • Biological Inertness and Membrane Impermeability: A critical feature of MOPSO is its inability to readily cross biological membranes.[6][8] This "biofilm barrier" property is vital in cell culture applications, as it prevents the buffer from interfering with intracellular pH and biochemical pathways.[6][8]

  • Stability and Low Salt Effect: MOPSO exhibits robust buffering performance that is minimally affected by the ionic strength of the solution, a phenomenon known as a small salt effect.[6] This ensures reliable pH control even in complex biological samples or reaction mixtures with varying salt concentrations.[6]

  • Chemical Stability: MOPSO possesses stable chemical properties, making it a reliable component in various experimental setups.[9]

Strategic Applications in Research and Drug Development

The unique properties of MOPSO lend themselves to a variety of applications where precise and stable pH control is paramount.

Cell Culture Media

Maintaining a stable physiological pH is critical for the growth and viability of cells in culture. MOPSO is an excellent choice for buffering cell culture media due to its relevant pH range, low toxicity, and inability to penetrate the cell membrane, thus not disturbing the intracellular environment.[6][10]

Electrophoresis

MOPSO is utilized as a running buffer in various electrophoretic techniques, including discontinuous gel electrophoresis on rehydratable polyacrylamide gels.[1][3] Its low ionic mobility makes it particularly well-suited for capillary electrochromatography.[3][5]

Protein Purification and Analysis

In protein purification using chromatography, maintaining a stable pH is crucial for protein integrity and the effectiveness of the separation process.[3][5] MOPSO is also known to interact with the peptide backbone of proteins like bovine serum albumin (BSA), offering protection against thermal denaturation.[3][5] This stabilizing effect is advantageous when studying protein function or developing biopharmaceutical formulations.

Biochemical Assays

The minimal interference with biological reactions and low absorbance in the UV-Vis spectrum make MOPSO an ideal buffer for various biochemical assays, including enzymatic assays and spectrophotometric measurements.[11]

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the preparation and application of MOPSO buffer.

Preparation of a 0.5 M MOPSO Stock Solution (pH 7.4)

This protocol outlines the preparation of a concentrated MOPSO stock solution, which can be diluted to the desired working concentration for various applications.

Materials:

  • MOPSO (free acid) powder (MW: 225.26 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Volumetric flask (1 L)

Procedure:

  • Weighing the MOPSO Powder: Accurately weigh 112.63 g of MOPSO free acid powder.[6]

  • Initial Dissolution: In a beaker, add the weighed MOPSO powder to approximately 800 mL of dH₂O.[6][9] Place the beaker on a stir plate and add a magnetic stir bar. Stir until the powder is completely dissolved.

  • pH Adjustment: Carefully add 10 N NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter. Continue adding NaOH until the pH of the solution reaches 7.4.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to bring the final volume to the 1 L mark.[12]

  • Sterilization and Storage: For applications requiring sterility, the buffer solution can be filter-sterilized through a 0.22 µm filter. Store the prepared buffer at room temperature.[3][5] For long-term storage, refrigeration at 2-8°C is recommended.[4][13]


}

Figure 1: Workflow for the preparation of a 0.5 M MOPSO stock solution.

Considerations for Storage and Stability

Proper storage is crucial to maintain the integrity and performance of MOPSO buffer.

  • Temperature: MOPSO powder should be stored at room temperature in a dry, well-ventilated area.[14] Prepared solutions are best stored at 2-8°C to inhibit microbial growth.[4][13] While MOPSO is stable at low temperatures and less prone to crystallization, repeated freeze-thaw cycles should be avoided.[14][15]

  • Light: To prevent potential photodegradation, it is advisable to store MOPSO solutions in amber or opaque bottles, especially for long-term storage.[13]

  • Humidity and Sealing: MOPSO powder is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption, which can lead to clumping and pH drift.[14] Proper sealing also prevents contamination from atmospheric gases like carbon dioxide.[14]

Comparative Analysis with Other Common Buffers

The selection of a buffer should be a deliberate choice based on the specific requirements of the experiment. The following diagram illustrates the decision-making process for selecting MOPSO over other common biological buffers.


}

Figure 2: Decision tree for selecting MOPSO buffer based on experimental parameters.

Conclusion

MOPSO is a versatile and robust zwitterionic buffer with a unique combination of properties that make it an excellent choice for a wide range of applications in research and drug development. Its minimal metal ion chelation, biological inertness, and stability across different conditions provide a reliable and consistent environment for sensitive biochemical and cellular experiments. By understanding the fundamental characteristics and following validated protocols, researchers can leverage the full potential of MOPSO to enhance the accuracy and reproducibility of their work.

References

  • Characteristics of MOPSO buffer and steps for preparing raw material powders. (n.d.). Hubei Xindesheng Material Technology Co., Ltd.
  • MOPSO, Free Acid. (n.d.). GoldBio.
  • MOPSO, Sodium Salt. (n.d.). GoldBio.
  • 2-Hydroxy-3-morpholinopropanesulfonic acid. (n.d.). In Wikipedia.
  • The influence of storage conditions on the stability of biological buffer MOPSO 68399-77-9. (n.d.). Hubei Xindesheng Material Technology Co., Ltd.
  • High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis. (n.d.). Hubei Xindesheng Material Technology Co., Ltd.
  • MOPSO sodium salt (M8767) - Product Information Sheet. (n.d.). Sigma-Aldrich.
  • The Difference between MOPS and MOPSO as Buffer. (2019, August 30). Suzhou Yacoo Science Co., Ltd.
  • MOPSO Buffer | CAS 68399-77-9. (n.d.). Hopax Fine Chemicals.
  • MOPSO Buffer 0.2M, pH 7.5 (79803-73-9). (n.d.). bioWORLD.
  • MOPSO Buffer (0.5 M, 6.9 pH) Preparation and Recipe. (n.d.). AAT Bioquest.
  • MOPSO, a biological buffering agent, is not easily able to penetrate biological membranes. (2024, November 11). Hubei Xindesheng Material Technology Co., Ltd.
  • Leveraging MOPSO Buffers for Stable pH in Biochemical Assays and Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the storage condition for MOPS Buffer? (2025, December 22). Hui Bai Yi New Materials.
  • The Critical Role of MOPSO Buffer in Modern Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Advantages of MOPSO buffer in low-temperature biochemical work. (n.d.). Hubei Xindesheng Material Technology Co., Ltd.
  • Morpholinic buffers——MES,MOPS and MOPSO. (2017, November 28). Suzhou Yacoo Science Co., Ltd.

Sources

Solubility of MOPSO sodium salt in water and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of MOPSO Sodium Salt for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-morpholino-2-hydroxypropanesulfonic acid sodium salt (MOPSO-Na). Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with foundational chemical principles to offer practical insights into handling this crucial biological buffer.

Introduction: Understanding MOPSO Sodium Salt

MOPSO sodium salt is a zwitterionic aminosulfonate buffer, recognized as one of the "Good's" buffers developed for biological research. Structurally similar to the more common MOPS buffer, MOPSO is distinguished by a hydroxyl group on the propane moiety, a feature that influences its physicochemical properties.[1] Its primary utility lies in its pKa of approximately 6.9 - 7.2 at 25°C, making it an excellent buffering agent for maintaining a stable pH environment in the physiological range of 6.2 to 7.9.[2][3][4] This characteristic is vital for a wide array of applications, including cell culture media, biopharmaceutical formulations, protein purification, and electrophoresis.[2][3] A thorough understanding of its solubility is paramount for preparing accurate buffer solutions and ensuring experimental reproducibility.

Key Compound Identifiers:

  • Chemical Name: 3-morpholino-2-hydroxypropanesulfonic acid sodium salt

  • CAS Number: 79803-73-9

  • Molecular Formula: C₇H₁₄NNaO₅S[5]

  • Molecular Weight: 247.24 g/mol [2][3][6]

Aqueous Solubility: The Primary Solvent System

The most critical characteristic of MOPSO sodium salt for its role as a biological buffer is its exceptional solubility in water. Its ionic nature, conferred by the sodium sulfonate group, and the presence of a hydroxyl group and a morpholino ring, which can participate in hydrogen bonding, contribute to its high affinity for aqueous media.

Quantitative Solubility Data

Multiple sources confirm the high solubility of MOPSO sodium salt in water, although slight variations in reported values exist. This high solubility facilitates the preparation of concentrated stock solutions, a common practice in laboratory workflows.

ParameterValueTemperatureSource
Solubility 500 mg/mLNot SpecifiedSigma-Aldrich
Solubility 1 M (approx. 247 g/L)20 °CChemicalBook[7], Pengnuo[3]
Solution Appearance Clear, Colorless20 °CChemicalBook[7], Pengnuo[3]
Factors Influencing Aqueous Solubility

Temperature: In accordance with Le Chatelier's principle and the thermodynamics of dissolution for most salts, the solubility of MOPSO sodium salt in water is temperature-dependent. Increasing the temperature of the solvent provides more kinetic energy to the system, which helps overcome the lattice energy of the solid salt and promotes dissolution.[8] While specific solubility-temperature curve data for MOPSO sodium salt is not widely published, data for the closely related MOPS sodium salt shows a significant increase in solubility with temperature, from approximately 50 g/100g at 20°C to as high as 100 g/100g at 80°C.[9] This principle is directly applicable to MOPSO sodium salt.

  • Practical Insight: When preparing highly concentrated stock solutions, warming the deionized water can significantly expedite the dissolution process. Conversely, storing concentrated solutions at low temperatures (e.g., 4°C) may increase the risk of precipitation, necessitating re-dissolution before use.[9]

pH: As a salt of a sulfonic acid, MOPSO sodium salt is fully ionized in solution. A 1% aqueous solution exhibits a pH between 8.9 and 9.7, while a 1 M solution can have a pH between 10 and 12, indicating it is the basic conjugate of the MOPSO acid.[3][5][6] The solubility of such salts can be influenced by the pH of the medium, particularly if the pH is lowered significantly towards the pKa (6.9-7.2).[10] Adjusting the pH downwards with a strong acid will protonate the morpholino nitrogen, converting the zwitterionic form into its cationic conjugate acid. While MOPSO sodium salt remains highly soluble across its useful buffering range, extreme pH adjustments outside this range could potentially alter its solubility profile.

Solubility in Non-Aqueous and Organic Solvents

While MOPSO sodium salt is primarily used in aqueous systems, its solubility in other solvents is a relevant consideration for specific applications in drug formulation or organic synthesis.

General Principles and Expectations
  • DMSO: Salts of organic compounds often exhibit limited solubility in DMSO.[11] While DMSO is a polar aprotic solvent, it is generally less effective at solvating ionic salts than protic solvents like water.

  • Ethanol & Methanol: These polar protic solvents are more likely to dissolve MOPSO sodium salt than non-polar solvents, but its solubility is expected to be significantly lower than in water. The presence of salts can have complex effects in alcohol-water mixtures.[12][13]

Comparative Solubility Overview
SolventTypeExpected SolubilityRationale / Notes
Water (H₂O) Polar ProticVery HighExcellent solvation of ions and hydrogen bonding.
Ethanol (EtOH) Polar ProticLow to ModerateData not available. Significantly less polar than water.
Methanol (MeOH) Polar ProticLow to ModerateData not available. More polar than ethanol, but less than water.
Dimethyl Sulfoxide (DMSO) Polar AproticVery LowData not available. Generally a poor solvent for organic salts.[11]
Hexane Non-PolarInsolublePolarity mismatch between ionic solute and non-polar solvent.

Experimental Protocol: Isothermal Solubility Determination

To empirically determine the solubility of MOPSO sodium salt in a novel solvent system, the isothermal saturation method is a robust and reliable approach. This protocol ensures that the solution has reached equilibrium, providing a true measure of solubility at a given temperature.

Step-by-Step Methodology
  • Solvent Preparation: Dispense a precise volume (e.g., 10.0 mL) of the desired solvent into several sealed vessels (e.g., 20 mL glass vials with screw caps). Place them in a temperature-controlled shaker bath set to the target temperature (e.g., 25°C). Allow the solvent to equilibrate for at least 30 minutes.

    • Causality: Pre-equilibrating the solvent to the target temperature is crucial to avoid temperature fluctuations during the experiment, as solubility is temperature-dependent.[8]

  • Addition of Excess Solute: Add a pre-weighed amount of MOPSO sodium salt to each vial. The amount should be sufficient to ensure that a solid phase remains even after equilibrium is reached (i.e., you are creating a slurry). This confirms that the solution is saturated.

    • Causality: The presence of excess, undissolved solid is the defining condition of a saturated solution at equilibrium.

  • Equilibration: Seal the vials tightly and place them in the shaker bath. Agitate the slurries at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

    • Causality: A 24-48 hour period is generally sufficient for most compounds to reach dissolution equilibrium. Shorter times may result in an underestimation of solubility.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated liquid phase (supernatant) from the solid phase, use centrifugation at a high speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent.

    • Causality: This step is critical for ensuring that no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured solubility.

  • Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Analyze the concentration of MOPSO sodium salt using a validated analytical method such as:

    • Gravimetric Analysis: Evaporate the solvent from a known weight of the supernatant and weigh the remaining solid residue.

    • HPLC-UV: Use a High-Performance Liquid Chromatography system with a UV detector. This is highly accurate and specific.

    • Spectrophotometry: If MOPSO sodium salt has a chromophore, direct UV-Vis analysis can be used against a standard curve.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis Solvent 1. Dispense & Equilibrate Solvent to Temp Solute 2. Add Excess MOPSO Sodium Salt Shake 3. Agitate at Constant Temp (24-48 hours) Solute->Shake Separate 4. Separate Phases (Centrifuge/Filter) Shake->Separate Quantify 5. Dilute & Quantify Supernatant (HPLC/Gravimetric) Separate->Quantify Result Calculate Solubility (e.g., mg/mL) Quantify->Result

Caption: Isothermal saturation workflow for solubility determination.

Summary and Conclusion

MOPSO sodium salt is a biological buffer defined by its exceptionally high solubility in water, a characteristic that underpins its widespread use in life sciences and biopharmaceutical development. Its solubility is positively correlated with temperature, a factor that can be leveraged to prepare and handle concentrated stock solutions. While empirical data in non-aqueous solvents is scarce, its ionic and polar nature dictates that it will have very limited solubility in most organic solvents. For applications requiring precise solubility data in custom solvent systems, the isothermal saturation method provides a definitive experimental approach. The insights and protocols presented in this guide offer a robust framework for scientists to effectively utilize MOPSO sodium salt in their research and development endeavors.

References

  • Pengnuo. (n.d.). China MOPSO sodium salt Manufacturer and Supplier. Retrieved from [Link]

  • HUI BAI YI. (2025, October 3). What is the effect of temperature on the solubility of MOPS Sodium Salt? Blog. Retrieved from [Link]

  • MP Biomedicals. (n.d.). MOPSO SODIUM SALT N/H. Retrieved from [Link]

  • DC Fine Chemicals. (2023, April 20). MOPS Sodium Salt: An Analysis of Its Uses and Recommendations in Biochemistry and Molecular Biology. Retrieved from [Link]

  • A&A Pharmachem. (n.d.). MOPSO sodium | 79803-73-9. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt (3-(N-Morpholinyl)). Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt. Retrieved from [Link]

  • MP Biomedicals. (n.d.). MOPSO, sodium salt, 100 g. Retrieved from [Link]

  • General Chemistry. (n.d.). Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background. Retrieved from [Link]

  • Carl ROTH. (n.d.). MOPSO sodium salt, 100 g, CAS No. 79803-73-9. Retrieved from [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences, 74(2), 142–147. Retrieved from [Link]

  • Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E., Jr. (2020). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Pharmaceutics, 12(10), 969. Retrieved from [Link]

  • Zegza, B., Belaribi, F. B., & Macedo, E. A. (2013). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 58(11), 3136-3145. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • Reddit. (2017, February 8). Where can I find solubility data of salts in DMSO? Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an Anti-HIV agent): A technical note. Retrieved from [Link]

  • Liu, Y., Li, M., Wang, Y., Zhang, L., & Li, P. (2020). Effect of Different Salt Concentrations on Dimethyl Sulfoxide (DMSO) Nanocluster Structures by Molecular Dynamics Simulations. Journal of nanoscience and nanotechnology, 20(8), 4799–4806. Retrieved from [Link]

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MOPSO Sodium Salt as a Buffering Agent in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maintaining a stable physiological pH is paramount for the success of in vitro cell culture, directly impacting cell viability, proliferation, and function. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system is the most common physiological buffer, its reliance on a controlled CO₂ environment limits its use in many experimental setups. This has led to the widespread adoption of synthetic biological buffers, notably those developed by Norman Good and his colleagues. This technical guide provides an in-depth analysis of 3-Morpholino-2-hydroxypropanesulfonic acid sodium salt (MOPSO sodium salt), a zwitterionic buffer, and evaluates its suitability for cell culture applications. We will explore its physicochemical properties, provide validated experimental protocols for its use, and offer expert insights into its practical application, empowering researchers to make informed decisions for their specific experimental needs.

The Critical Role of pH in Cell Culture

The optimal pH for most mammalian cell lines is tightly regulated between 7.2 and 7.4. Deviations from this range can induce a cascade of detrimental effects, including:

  • Altered Enzyme Activity: The catalytic activity of intracellular and extracellular enzymes is highly pH-dependent.

  • Modified Protein Conformation: pH shifts can change the ionization state of amino acid residues, altering protein structure and function.

  • Compromised Membrane Integrity: The stability and permeability of the cell membrane can be affected by the extracellular pH.

  • Reduced Cell Viability and Growth: Sub-optimal pH is a significant stressor that can lead to growth arrest and apoptosis.

Synthetic buffers supplement the standard bicarbonate system, offering stable pH control, especially during procedures conducted outside of a CO₂ incubator, such as microscopy, cell sorting, or high-throughput screening.

Physicochemical Profile of MOPSO Sodium Salt

MOPSO is a morpholinic buffer, structurally similar to the widely used MOPS, but distinguished by the presence of a hydroxyl group on the propane moiety.[1][2][3] This modification influences its pKa and other key characteristics. As one of "Good's buffers," it was selected for properties that make it advantageous for biological research.[4]

Key characteristics include:

  • Zwitterionic Nature: MOPSO contains both positive and negative charges, which generally results in high water solubility and minimal interaction with biological macromolecules.[4][5]

  • Low Membrane Permeability: Its structure prevents it from readily crossing the cell membrane, thus it is less likely to interfere with intracellular pH and biochemical pathways.[6]

  • Minimal Metal Ion Binding: MOPSO shows negligible chelation with most divalent cations (e.g., Ca²⁺, Mg²⁺), which is crucial for assays where these ions are critical cofactors.[5][6][7] However, it has been shown to form complexes with copper and may interact with iron ions.[1][4][8]

  • High Solubility: The sodium salt form is highly soluble in water, facilitating the preparation of concentrated stock solutions.[4][9]

The following table provides a comparative overview of MOPSO with other common biological buffers.

PropertyMOPSOHEPESMOPS
Molecular Weight (Sodium Salt) 247.24 g/mol [5][10]260.3 g/mol 231.2 g/mol
pKa (at 25°C) 6.9[1][10]7.5[11]7.2[11]
Useful pH Range 6.2 - 7.6[5][10]6.8 - 8.2[11]6.5 - 7.9[11]
ΔpKa/°C -0.015[1]-0.014-0.015
Metal Ion Binding Low; interacts with Cu & Fe[5][8]Negligible[11]Low; interacts with Fe[11]
Autoclavable No (degrades)[12]No (degrades)No (degrades with glucose)[13][14]
Light Sensitivity No known issuesCan produce free radicals[15]No known issues

Strategic Implementation of MOPSO in Cell Culture Media

The primary advantage of using MOPSO is to maintain pH stability in experiments performed outside a 5% CO₂ atmosphere. Its pKa of 6.9 makes it an excellent buffer for maintaining a pH slightly below physiological levels, which can be beneficial for certain cell lines or experimental conditions.[10]

Determining the Optimal Working Concentration

While MOPSO is generally considered non-toxic to cultured cells[10], it is a core principle of good cell culture practice to use the lowest effective concentration of any synthetic buffer. For the related buffer MOPS, concentrations exceeding 20 mM have been shown to negatively impact the growth of some eukaryotic cells.[11][13][16] Therefore, a similar cautionary approach is warranted for MOPSO.

Recommendation: The optimal concentration should be empirically determined for each cell line. A starting range of 10-25 mM is recommended for initial validation experiments.

Preparation and Sterilization Protocol for MOPSO-Buffered Medium

The chemical integrity of the buffer is critical. MOPSO, like many other Good's buffers, should not be sterilized by autoclaving, as this can lead to degradation.[12] The preferred method is sterile filtration.

Protocol: Preparation of a 0.5 M MOPSO Sodium Salt Stock Solution

  • Dissolution: Weigh 123.62 g of MOPSO sodium salt (MW: 247.24 g/mol ). Add it to a sterile 1 L graduated cylinder or volumetric flask.

  • Add Solvent: Add approximately 800 mL of high-purity, cell culture-grade water.

  • Mix: Stir gently with a sterile magnetic stir bar until the powder is completely dissolved. The solution should be clear and colorless.[4]

  • pH Adjustment (Critical Step): Check the pH of the solution. The pH of the sodium salt solution will be alkaline.[9] Adjust the pH to your desired final working pH (e.g., 7.4) using sterile 1N HCl. Add the acid dropwise while monitoring the pH with a calibrated meter.

    • Alternative: You can also prepare a MOPSO buffer by mixing MOPSO free acid with MOPSO sodium salt to achieve the desired pH.[5][17]

  • Final Volume: Once the target pH is reached, add cell culture-grade water to bring the final volume to 1 L.

  • Sterilization: Sterilize the 0.5 M stock solution by passing it through a 0.22 µm pore size sterile filter into a sterile storage bottle.[18][19]

  • Storage: Store the sterile stock solution at 4°C, protected from light.

To use: Add the sterile stock solution to your basal cell culture medium to achieve the desired final concentration. For example, to make 500 mL of medium with 20 mM MOPSO, add 20 mL of the 0.5 M sterile stock solution.

A Self-Validating Framework for MOPSO Application

Before incorporating MOPSO into critical long-term experiments, its compatibility with the specific cell line and experimental conditions must be rigorously validated. This section provides a framework and detailed protocols for this validation process.

Experimental Validation Workflow

The following diagram outlines the logical flow for assessing the suitability of MOPSO for a new cell line.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision prep_media Prepare Basal Medium prep_mopso Prepare MOPSO-Buffered Media (0, 10, 20, 25, 50 mM) prep_media->prep_mopso seed_cells Seed Cells into 96-well & 6-well plates prep_mopso->seed_cells expose Culture cells for 24-72h in test media seed_cells->expose mtt Perform MTT Assay (Cytotoxicity) expose->mtt growth_curve Perform Cell Counts (Growth Curve) expose->growth_curve decision Is Cytotoxicity >30%? Is Growth Inhibited? mtt->decision growth_curve->decision result_ok Result: MOPSO is suitable at optimal concentration decision->result_ok No result_bad Result: MOPSO is unsuitable or concentration is too high decision->result_bad Yes

Caption: Workflow for validating MOPSO sodium salt in a specific cell line.

Protocol 1: Cytotoxicity Assessment via MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.[20]

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in their standard growth medium. Incubate for 24 hours to allow for attachment.

  • Buffer Exposure: After 24 hours, carefully aspirate the standard medium. Replace it with 100 µL of the prepared test media (basal medium containing 0 mM, 10 mM, 20 mM, 25 mM, and 50 mM MOPSO). Include a positive control for cell death (e.g., 10% DMSO) and a negative control (cells in standard medium).

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control (0 mM MOPSO). According to ISO 10993-5 standards, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[20]

Protocol 2: Cell Proliferation Assessment via Growth Curve

This experiment directly measures the effect of MOPSO on the rate of cell division over time.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 5 x 10⁴ cells/well) in triplicate for each condition.

  • Buffer Conditions: Use the standard growth medium and the medium supplemented with the highest determined non-toxic concentration of MOPSO from the MTT assay (e.g., 20 mM).

  • Cell Counting: Every 24 hours for a period of 5-7 days, trypsinize and count the cells from one well of each condition using a hemocytometer or an automated cell counter.

  • Data Plotting: Plot the logarithm of the cell number versus time (in days) for both control and MOPSO-treated conditions.

  • Analysis: Compare the slopes of the exponential growth phase for both curves. A significant decrease in the slope for the MOPSO-treated cells indicates an inhibitory effect on proliferation.

Advanced Considerations and Troubleshooting

The decision to use MOPSO should be based on a clear understanding of your experimental needs.

Decision Logic for Buffer Selection

G start Need to buffer cell culture media? co2_incubator Is the experiment conducted entirely within a CO2 incubator? start->co2_incubator bicarb Use standard Bicarbonate/CO2 buffering system. co2_incubator->bicarb Yes synthetic A synthetic buffer is required. co2_incubator->synthetic No metal_ions Are metal ions critical (e.g., enzyme assays)? synthetic->metal_ions hepes Consider HEPES (pKa ~7.5) metal_ions->hepes No mopso Consider MOPSO (pKa ~6.9) metal_ions->mopso Yes light_exposure Is there prolonged light exposure (e.g., fluorescence)? hepes->light_exposure light_exposure->hepes No (but validate) light_exposure->mopso Yes

Caption: Decision tree for selecting a cell culture buffering system.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Observed Cytotoxicity MOPSO concentration is too high for the specific cell line.Perform a dose-response experiment (MTT assay) to determine the highest non-toxic concentration. Re-test at a lower concentration (e.g., 10 mM).
pH Drift Over Time Insufficient buffering capacity (concentration too low); degradation of the buffer.Increase MOPSO concentration (if not cytotoxic). Prepare fresh buffer stock and media. Ensure stock solution is stored correctly at 4°C.
Precipitation in Media Interaction with other media components; incorrect pH of stock solution.Ensure the pH of the MOPSO stock is correctly adjusted before sterile filtering. Prepare media from high-purity reagents and water.
Inconsistent Results Non-sterile buffer stock leading to contamination; batch-to-batch variation of MOPSO powder.Always sterile-filter the buffer stock. Use a high-purity grade of MOPSO sodium salt from a reputable supplier.[9]

Conclusion

MOPSO sodium salt is a highly suitable and effective zwitterionic buffer for a wide range of cell culture applications. Its favorable pKa, high solubility, low metal-binding capacity, and general lack of toxicity make it a robust alternative to other synthetic buffers like HEPES, particularly in experiments sensitive to metal ions or light-induced free radicals. However, as a Senior Application Scientist, my core recommendation is one of diligent validation. The provided experimental framework is not merely a suggestion but a necessary prerequisite for ensuring scientific integrity. By empirically determining the optimal, non-cytotoxic concentration for each specific cell line, researchers can confidently leverage the benefits of MOPSO to maintain a stable in vitro environment, thereby ensuring the reliability and reproducibility of their results.

References

  • Wikipedia. (n.d.). 2-Hydroxy-3-morpholinopropanesulfonic acid. Retrieved from [Link]

  • Pengnuo. (n.d.). China MOPSO sodium salt Manufacturer and Supplier. Retrieved from [Link]

  • Altogen Biosystems. (2019, January 24). Biological Buffer Reference Chart. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Sodium Salt (3-(N-Morpholinyl)). Retrieved from [Link]

  • DC Fine Chemicals. (2023, April 20). MOPS Sodium Salt: An Analysis of Its Uses and Recommendations in Biochemistry and Molecular Biology. Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). MOPSO Sodium Salt: A Reliable Buffer for Protein Crystallization & Assays. Retrieved from [Link]

  • MySkinRecipes. (n.d.). MOPSO Buffer. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2019, August 30). The Difference between MOPS and MOPSO as Buffer. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, June 19). Comparison of ACES, MOPS, and MOPSO in Yeast Extract Media. Retrieved from [Link]

  • MP Biomedicals. (n.d.). MOPSO SODIUM SALT N/H. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, January 22). The families of biological buffers. Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). The sterilization treatment of biological buffers needs to be determined based on specific circumstances. Retrieved from [Link]

  • HUI BAI YI. (2022, October 27). Characteristics And Applications Of MOPS, HEPES And CHAPS. Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Characteristics of MOPSO buffer and steps for preparing raw material powders. Retrieved from [Link]

  • Wang, F., et al. (n.d.). Cytotoxicity of Poly(Phenolic)Sulfonates and Their Sodium Salts in L1210 Lymphoid Leukemia Cells. PMC - NIH. Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Advantages of MOPSO buffer in low-temperature biochemical work. Retrieved from [Link]

  • Desheng. (n.d.). Is it really necessary to sterilize the biological buffer?. Retrieved from [Link]

  • Protocol Online. (2012, July 13). Not sure how to make HEPES or MOPS buffered media. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of multi-objective particle swarm in MOPSO algorithm. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]

  • NIH. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • NIH. (n.d.). Cell culture and cell analysis - Autoimmunity. NCBI Bookshelf. Retrieved from [Link]

  • MDPI. (n.d.). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability and proliferation rate after exposing cells to DMSO.... Retrieved from [Link]

  • NIH. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

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An In-depth Technical Guide to MOPSO Sodium Salt (CAS 79803-73-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(N-Morpholino)-2-hydroxypropanesulfonic acid sodium salt, commonly known as MOPSO sodium salt (CAS 79803-73-9). Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical information, mechanisms, and practical applications of this versatile biological buffer.

Introduction: Understanding the Utility of MOPSO Sodium Salt

MOPSO sodium salt is a zwitterionic biological buffer, a class of compounds first described by Good and his colleagues, designed to be biochemically inert and effective at physiological pH ranges.[1][2] Structurally similar to the well-known MOPS buffer, MOPSO is distinguished by the presence of a hydroxyl group on the second carbon of the propane moiety.[1][2] This structural modification imparts specific properties that make it a valuable tool in a variety of biochemical and biological research applications. With a pKa of 6.9 at 25°C, MOPSO is particularly well-suited for maintaining a stable pH environment in the slightly acidic to neutral range (useful pH range of 6.2-7.6).[3]

Physicochemical Properties and Chemical Identity

A thorough understanding of the fundamental properties of MOPSO sodium salt is essential for its effective application in experimental design.

PropertyValueSource(s)
CAS Number 79803-73-9[3]
Molecular Formula C₇H₁₄NNaO₅S[1]
Molecular Weight 247.24 g/mol [3]
IUPAC Name Sodium 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonate[4]
Synonyms 3-(N-Morpholino)-2-hydroxypropanesulfonic acid sodium salt, MOPSO-Na[3]
Appearance White crystalline powder[5]
Solubility in Water Highly soluble[1][5]
pKa (25°C) 6.9[3]
ΔpKa/°C -0.015[4]
Useful pH Range 6.2 - 7.6[3]

Mechanism of Action: A Zwitterionic Buffering System

The buffering capacity of MOPSO stems from its zwitterionic nature. In solution, it exists in equilibrium between its protonated (acidic) and deprotonated (basic) forms. The morpholino ring can accept a proton, while the sulfonic acid group can donate a proton. This allows MOPSO to effectively resist changes in pH upon the addition of an acid or a base.

Caption: Zwitterionic equilibrium of MOPSO, illustrating its buffering action against acids and bases.

Synthesis of MOPSO Sodium Salt

While MOPSO sodium salt is readily available from commercial suppliers, an understanding of its synthesis provides valuable context. The synthesis typically involves the reaction of morpholine with an appropriate epoxide-containing sulfonic acid derivative, followed by neutralization with sodium hydroxide. This process ensures a high-purity final product suitable for sensitive biological applications. Due to the proprietary nature of commercial production, specific reaction conditions and catalysts are often not publicly disclosed.

Applications in Research and Development

MOPSO sodium salt has found utility in a diverse range of applications, primarily due to its excellent buffering capacity in the physiological pH range, high water solubility, and minimal interaction with biological macromolecules and metal ions.

Cell Culture Media

Maintaining a stable pH is critical for the growth and viability of cells in culture. MOPSO is often incorporated into cell culture media to provide robust pH control, especially in systems where CO₂ incubators are not used or where cellular metabolism leads to significant acid production.[6] Its low toxicity to many cell lines makes it a suitable choice for a variety of cell types.[3]

Protein Purification and Analysis

The stability of proteins is highly dependent on pH. MOPSO is an excellent buffer for use in various stages of protein purification, including extraction, chromatography, and storage.[7] Its minimal interaction with most metal ions is a significant advantage over buffers like Tris, which can chelate essential metal cofactors of enzymes.[8]

Native-PAGE separates proteins based on their size, shape, and native charge. The choice of buffer is critical for maintaining the native conformation and activity of the proteins during electrophoresis. MOPSO, with its appropriate pKa, can be used to prepare running and gel buffers for the analysis of proteins with acidic to neutral isoelectric points.

Experimental Protocol: Preparation of a 10X Native-PAGE Running Buffer with MOPSO

  • Reagents and Equipment:

    • MOPSO (free acid)

    • Glycine

    • Deionized water

    • pH meter

    • Magnetic stirrer and stir bar

    • Graduated cylinders and beakers

  • Procedure:

    • To prepare 1 L of 10X running buffer, dissolve 52.2 g of MOPSO (final concentration 250 mM) and 144.1 g of glycine (final concentration 1.92 M) in 800 mL of deionized water.

    • Stir the solution until all components are fully dissolved.

    • Adjust the volume to 1 L with deionized water.

    • The pH of this solution should be approximately 8.3. Do not adjust the pH with acid or base.

    • For a 1X working solution, dilute the 10X stock solution 1:10 with deionized water.

Enzyme Assays

Enzyme kinetics are highly sensitive to pH. MOPSO is an ideal buffer for many enzyme assays as it provides stable pH control without interfering with the enzymatic reaction.[8] Its negligible binding of most divalent cations is particularly important for metalloenzymes.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay using a MOPSO Buffer System

This protocol is adapted for a 96-well plate format and measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

  • Reagents and Equipment:

    • MOPSO sodium salt

    • Sodium lactate

    • β-Nicotinamide adenine dinucleotide (NAD⁺)

    • Lactate Dehydrogenase (LDH) enzyme standard

    • Cell lysate or sample containing LDH

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Preparation of MOPSO Assay Buffer (50 mM, pH 7.4):

    • Dissolve 1.236 g of MOPSO sodium salt in 80 mL of deionized water.

    • Adjust the pH to 7.4 using dilute HCl or NaOH as needed.

    • Bring the final volume to 100 mL with deionized water.

    • Filter the buffer through a 0.22 µm filter.

  • Preparation of Reaction Mixture:

    • For each well, prepare a reaction mixture containing:

      • 150 µL of 50 mM MOPSO Assay Buffer (pH 7.4)

      • 20 µL of 50 mM Sodium Lactate

      • 20 µL of 5 mM NAD⁺

  • Assay Procedure:

    • Pipette 190 µL of the reaction mixture into each well of the 96-well plate.

    • Add 10 µL of the sample (cell lysate or purified enzyme) to the corresponding wells. For a standard curve, add known concentrations of LDH.

    • Immediately measure the absorbance at 340 nm at 30-second intervals for 5 minutes.

    • The rate of increase in absorbance is proportional to the LDH activity in the sample.

Capillary Electrophoresis

MOPSO has been successfully employed as a background electrolyte in capillary electrophoresis for the separation of various analytes.[5] Its zwitterionic nature and low ionic mobility contribute to stable electroosmotic flow and efficient separations.

Comparative Analysis with Other Common Biological Buffers

The selection of an appropriate buffer is a critical decision in experimental design. The following table provides a comparison of MOPSO with other commonly used biological buffers.

BufferpKa (25°C)ΔpKa/°CUseful pH RangeMetal Ion BindingNotes
MOPSO 6.9-0.0156.2 - 7.6Negligible with most common divalent cations; can form complexes with copper.[2]Good for many biological assays, especially with metalloenzymes.
MOPS 7.2-0.0156.5 - 7.9Negligible.Structurally similar to MOPSO, but with a slightly higher pKa.
HEPES 7.5-0.0146.8 - 8.2Negligible.Widely used in cell culture.
Tris 8.1-0.0317.2 - 9.0Can chelate divalent cations (e.g., Cu²⁺, Ni²⁺).pKa is highly temperature-dependent.
Phosphate 7.2 (pKa₂)-0.00286.2 - 8.2Can precipitate with polyvalent cations (e.g., Ca²⁺, Mg²⁺) and inhibit some enzymes.Biologically relevant, but can have compatibility issues.

Safety and Handling

MOPSO sodium salt is generally considered to be of low toxicity. However, as with any chemical reagent, appropriate safety precautions should be taken.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[9]

  • Toxicological Data: Acute oral and dermal LD50 are estimated to be greater than 2000 mg/kg, indicating low acute toxicity.[10] It is not classified as a carcinogen or a reproductive toxicant.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid generating dust. Use in a well-ventilated area.

  • Storage: Store at room temperature in a dry, well-ventilated place.

Conclusion

MOPSO sodium salt is a versatile and reliable zwitterionic buffer with a pKa that makes it highly suitable for a wide range of applications in biological and biochemical research. Its key advantages include high water solubility, minimal interaction with metal ions, and low toxicity. By understanding its fundamental properties and considering its suitability in comparison to other common buffers, researchers can effectively leverage MOPSO to maintain stable pH conditions and ensure the integrity and reproducibility of their experiments.

References

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  • LDH Assay Protocol.v2. (2014-10-08).
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  • 3-(N-Morpholino)-2-hydroxypropanesulfonic acid sodium salt - Chem-Impex. (n.d.).
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  • Impact of various buffers and weak bases on lysosomal and intracellular pH: Implications for infectivity of SARS- CoV - ScienceOpen. (2023-01-04).
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  • A Mini Literature Review on Current Advancements in Protein Purific
  • A Comprehensive Review of Protein Purification Techniques: Advancements, Challenges, and Future Prospects - Open Access Journals. (n.d.).
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Introduction: The Need for Specialized Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO)

In the landscape of biological and biochemical research, maintaining a stable and physiologically relevant pH is paramount to experimental success. The development of zwitterionic buffers by Dr. Norman Good and his colleagues in 1966 was a landmark achievement, providing researchers with a toolkit of non-reactive, stable compounds for a wide range of applications.[1] Among these "Good's buffers," 3-(N-morpholino)-2-hydroxypropanesulfonic acid, commonly known as MOPSO, has distinguished itself as a versatile and reliable agent, particularly for systems requiring a pH near neutrality.[1][2]

MOPSO is structurally similar to the more widely known MOPS buffer, with the key distinction being the presence of a hydroxyl (-OH) group on the second carbon of the propane chain.[1][2][3] This seemingly minor modification confers specific properties that make MOPSO an optimal choice for numerous sensitive applications, from cell culture to electrophoresis and enzyme kinetics.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of MOPSO, offering field-proven insights and detailed protocols for its effective use in a laboratory setting.

Core Physicochemical Properties of MOPSO

The utility of a buffer is defined by its fundamental physicochemical characteristics. MOPSO's properties make it exceptionally well-suited for biological research due to its zwitterionic nature, high water solubility, and minimal interaction with biological components.[6][7][8]

Below is a summary of MOPSO's key quantitative properties.

PropertyValueSource(s)
IUPAC Name 2-Hydroxy-3-(morpholin-4-yl)propane-1-sulfonic acid[2]
Molecular Formula C₇H₁₅NO₅S[2][4]
Molecular Weight 225.26 g/mol [2][4][9]
Appearance White crystalline powder[2][10]
pKa (at 25°C) 6.9[2][11]
ΔpKa/°C -0.015[2]
Effective pH Range 6.2 - 7.9[2][4][5][9][12]
Solubility in Water High; 0.75 M at 0°C[2][6][7]
Melting Point 270–290 °C (decomposes)[1][2]
Chemical Structure

The structure of MOPSO, featuring a morpholine ring and a sulfonic acid group, is central to its function. The nitrogen on the morpholine ring has a pKa of 6.9, making it an effective buffer in the physiological range. The sulfonic acid group is highly acidic and remains deprotonated and negatively charged at this pH, creating the zwitterionic state.

MOPSO_Structure cluster_ring Morpholine Ring cluster_chain Propanesulfonic Acid Chain N1 N C1 CH₂ N1->C1 PropC1 CH₂ N1->PropC1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 C4->N1 PropC2 CH(OH) PropC1->PropC2 PropC3 CH₂ PropC2->PropC3 S1 SO₃⁻ PropC3->S1 caption Chemical structure of MOPSO.

Chemical structure of MOPSO.

Key Chemical Characteristics for Researchers

Zwitterionic Nature and Membrane Impermeability

At physiological pH, MOPSO exists as a zwitterion, possessing both a positive (on the morpholine nitrogen) and a negative (on the sulfonate group) charge, while maintaining an overall neutral charge. This characteristic is crucial as it minimizes interactions with charged biological macromolecules. Furthermore, its charge distribution and molecular size make it difficult for MOPSO to cross biological membranes, preventing interference with intracellular pH and biochemical processes.[8]

Interaction with Metal Ions

A significant advantage of MOPSO, and many of Good's buffers, is its negligible tendency to form complexes with most biologically relevant metal ions.[4][7] This is a critical feature for studies involving metalloenzymes or reactions where divalent cations (e.g., Mg²⁺, Ca²⁺) are essential cofactors, as the buffer will not sequester these ions from the solution.[13] However, it is important to note that like other morpholine-based buffers, MOPSO may exhibit weak interactions with certain transition metals like copper, and caution is advised in systems sensitive to Cr³⁺ and Fe³⁺.[1][14]

UV-Vis Spectral Properties

MOPSO solutions are colorless and transparent, exhibiting no significant absorbance in the visible light spectrum.[15] In the UV range, MOPSO has a very low absorbance, making it an excellent choice for spectrophotometric assays where the analyte of interest is measured in the UV region. This ensures that the buffer itself does not contribute to the background signal, leading to more accurate measurements.

Applications in Research and Drug Development

MOPSO's unique properties make it a preferred buffer in a variety of scientific applications.

  • Cell Culture Media : Its physiological pH range and low toxicity make MOPSO an effective buffering agent for various cell culture media, ensuring a stable environment for cell growth and viability.[4][5][14]

  • Protein Purification and Enzyme Assays : MOPSO is widely used in chromatography and enzyme kinetics.[4] Its low metal-binding capacity ensures that the activity of metal-dependent enzymes is not inhibited.[13] Additionally, MOPSO has been shown to interact with the peptide backbone of proteins like bovine serum albumin (BSA), stabilizing them against thermal denaturation.[4]

  • Electrophoresis : Due to its low ionic mobility and ability to maintain a stable pH, MOPSO is an excellent buffer for the separation of nucleic acids and proteins in electrophoresis techniques, including capillary electrochromatography.[4]

The selection of MOPSO is logically driven by its properties, as illustrated below.

MOPSO_Logic cluster_properties Core Properties cluster_applications Primary Applications pKa pKa ≈ 6.9 CellCulture Cell Culture pKa->CellCulture Physiological pH Enzyme Enzyme Assays & Protein Work pKa->Enzyme Optimal pH for many enzymes Electro Electrophoresis pKa->Electro Stable pH for separation Zwitterion Zwitterionic at neutral pH Zwitterion->CellCulture Low Toxicity Metal Low Metal Ion Binding Metal->Enzyme Preserves enzyme activity UV Low UV Absorbance Spectro Spectrophotometry UV->Spectro No signal interference caption Relationship between MOPSO properties and applications.

Relationship between MOPSO properties and applications.

Experimental Protocols

Preparation of a 0.5 M MOPSO Buffer Stock Solution (pH 6.9)

This protocol describes the preparation of 1 liter of a 0.5 M MOPSO stock solution. The causality behind each step is critical: precise weighing ensures accurate concentration, using high-purity water prevents contamination, careful pH adjustment is key to buffer function, and bringing to the final volume standardizes the molarity.

Materials:

  • MOPSO, Free Acid (MW: 225.26 g/mol )

  • High-purity, deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • 1 L volumetric flask

  • Stir plate and magnetic stir bar

  • Beakers and graduated cylinders

Step-by-Step Methodology:

  • Calculate and Weigh MOPSO : For 1 L of a 0.5 M solution, weigh out 112.63 g of MOPSO powder (0.5 mol/L * 225.26 g/mol * 1 L).[6][7] Use an analytical balance and a clean weigh boat.

  • Dissolve in Water : Add approximately 800 mL of dH₂O to a 1 L beaker equipped with a magnetic stir bar.[6][12] Slowly add the weighed MOPSO powder to the water while stirring to facilitate dissolution. MOPSO has excellent water solubility, but adding it gradually prevents clumping.[7]

  • Calibrate pH Meter : Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0) according to the manufacturer's instructions. This step is crucial for accuracy.

  • Adjust pH : Place the calibrated pH electrode into the MOPSO solution. Slowly add 10 N NaOH dropwise while continuously monitoring the pH.[7][12] The goal is to reach the target pH of 6.9. Be cautious as the pH will change rapidly near the pKa.

  • Final Volume Adjustment : Once the target pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of dH₂O and add the rinsate to the flask to ensure all the buffer is transferred. Add dH₂O to bring the final volume to the 1 L mark.[6][7]

  • Sterilization and Storage : For applications requiring sterility, the solution can be filter-sterilized through a 0.22 µm filter. Store the buffer at room temperature in a clearly labeled, sealed container.[4]

Buffer_Prep_Workflow start Start weigh 1. Weigh 112.63g MOPSO Powder start->weigh dissolve 2. Dissolve in ~800mL dH₂O with stirring weigh->dissolve calibrate 3. Calibrate pH Meter dissolve->calibrate adjust_ph 4. Adjust pH to 6.9 with 10N NaOH calibrate->adjust_ph final_vol 5. Transfer to 1L Volumetric Flask Add dH₂O to 1L mark adjust_ph->final_vol store 6. Filter-sterilize (optional) & Store at Room Temp final_vol->store end_node End store->end_node

Workflow for preparing a 0.5M MOPSO buffer solution.

Stability, Storage, and Safety

Stability and Storage

MOPSO is a highly stable compound. As a crystalline powder, it should be stored in a dry place at room temperature.[4] Aqueous solutions are also stable under normal conditions.[16] However, for long-term storage, refrigeration is recommended to prevent any potential microbial growth.[16] It is also advisable to protect solutions from light, as autoclaved solutions of similar buffers can sometimes yellow, although this does not typically affect performance.[17]

Safety and Handling

MOPSO is classified as an irritant.[2] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat when handling the powder or solutions.

  • Handling : Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.[16][18] Avoid contact with skin and eyes.[16]

  • Spills : In case of a spill, sweep up the solid material and place it in a suitable container for disposal.[16]

  • First Aid : If contact with eyes occurs, rinse immediately with plenty of water for at least 15 minutes.[16] For skin contact, wash with soap and water.

Conclusion

MOPSO stands as a superior buffering agent for a multitude of applications in modern biological and chemical sciences. Its ideal pKa, zwitterionic nature, high solubility, and minimal interaction with metal ions provide a stable and predictable environment for sensitive experiments. By understanding its core physicochemical properties and adhering to proper preparation and handling protocols, researchers, scientists, and drug development professionals can effectively leverage MOPSO to ensure the integrity and reproducibility of their work.

References

  • Wikipedia. (n.d.). 2-Hydroxy-3-morpholinopropanesulfonic acid. [Link]

  • Altogen Biosystems. (2019). Biological Buffer Reference Chart. [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Characteristics of MOPSO buffer and steps for preparing raw material powders. [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer | CAS 68399-77-9. [Link]

  • Desheng. (2024). MOPSO, a biological buffering agent, is not easily able to penetrate biological membranes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of MOPSO Buffer in Modern Biochemical Research. [Link]

  • Hopax Fine Chemicals. (2018). 8 uses of MOPS buffer you didn't know. [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). What color does MOPSO buffer dissolve in water. [Link]

  • Suzhou Yacoo Science Co., Ltd. (2019). The Difference between MOPS and MOPSO as Buffer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the MOPSO pKa of 6.9: Implications for Biological Buffering and Beyond. [Link]

  • Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. [Link]

Sources

MOPSO as a Zwitterionic Buffering Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pH Control in Scientific Research

In the landscape of biochemical and pharmaceutical research, the precise control of pH is not merely a matter of procedural formality; it is a cornerstone of experimental validity and reproducibility. Enzymes, proteins, and cellular systems are exquisitely sensitive to their hydrogen ion environment, where even minor fluctuations can drastically alter biological activity and compromise results.[1] Zwitterionic buffers, also known as "Good's buffers," were developed to address the limitations of traditional buffering agents in biological research.[2] Among these, MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid) has emerged as a versatile and reliable tool for maintaining stable pH conditions across a range of applications.[3]

This technical guide provides a comprehensive overview of MOPSO, from its fundamental physicochemical properties to its practical applications in the laboratory. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this essential buffering agent to optimize their experimental designs and achieve robust, reliable data.

I. Physicochemical Properties of MOPSO: A Foundation for Application

MOPSO, a structural analogue of the more commonly known MOPS buffer, is distinguished by the presence of a hydroxyl group on the C-2 of its propane moiety.[2][4] This seemingly minor modification confers a unique set of properties that make it highly suitable for a variety of biochemical and cell-based assays.

Zwitterionic Nature and Buffering Mechanism

At its core, MOPSO is a zwitterionic compound, meaning its chemical structure contains both a positive and a negative charge, rendering the molecule electrically neutral at its isoelectric point. This characteristic is central to its function as a buffer. The morpholinic ring nitrogen can accept a proton (acting as a base), while the sulfonic acid group can donate a proton (acting as an acid). This dual functionality allows MOPSO to effectively resist changes in pH when either an acid or a base is introduced into the system.

The buffering capacity of MOPSO is optimal within a pH range of 6.2 to 7.9, with a pKa of approximately 6.9 at 25°C.[2][5][6] This range is particularly relevant for studies involving physiological conditions, which typically hover around a neutral pH.

Diagram 1: Chemical Equilibrium of MOPSO

MOPSO_Equilibrium cluster_buffering_range Effective Buffering Range (pH 6.2 - 7.9) Protonated Protonated MOPSO (Cationic Form) Zwitterion Zwitterionic MOPSO (Neutral Form) Protonated->Zwitterion + OH⁻ Zwitterion->Protonated + H⁺ Deprotonated Deprotonated MOPSO (Anionic Form) Zwitterion->Deprotonated + OH⁻ Deprotonated->Zwitterion + H⁺

Caption: Chemical equilibrium of MOPSO illustrating its zwitterionic nature.

Key Physicochemical Data

A summary of MOPSO's key properties is presented in the table below for easy reference.

PropertyValueReferences
Chemical Name 3-(N-morpholino)-2-hydroxypropanesulfonic acid[7]
CAS Number 68399-77-9[6]
Molecular Formula C₇H₁₅NO₅S[6]
Molecular Weight 225.26 g/mol [6]
pKa (at 25°C) ~6.9[2][6]
Useful pH Range 6.2 - 7.9[2][5][8]
ΔpKa/°C -0.015[6]
Solubility in Water High (0.75 M at 0°C)[6][9]
Appearance White crystalline powder[6]

It is important to note the temperature dependence of the pKa (ΔpKa/°C = -0.015).[6] This means that for every one-degree Celsius increase in temperature, the pKa will decrease by 0.015 units. While this effect is relatively small for MOPSO compared to some other buffers like Tris, it is a critical consideration for experiments conducted at temperatures other than 25°C to ensure accurate pH control.[10]

II. Preparation of MOPSO Buffer: A Step-by-Step Protocol

The preparation of a high-quality MOPSO buffer is fundamental to its successful application. The following protocol outlines the steps for preparing a 0.5 M MOPSO buffer solution at a pH of 6.9.

Materials and Equipment:
  • MOPSO (free acid) powder (Molecular Weight: 225.26 g/mol )

  • High-purity distilled or deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Beaker (appropriate size)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Volumetric flask

  • 0.22 µm sterile filter (optional, for cell culture applications)

Protocol:
  • Determine Required Mass: To prepare 1 liter of a 0.5 M MOPSO solution, you will need 112.63 grams of MOPSO powder.[9][11]

  • Initial Dissolution: In a beaker, dissolve the weighed MOPSO powder in approximately 800 mL of dH₂O.[11][12] Use a magnetic stirrer to facilitate dissolution. MOPSO has excellent water solubility, so it should dissolve readily to form a clear, colorless solution.[7][9]

  • pH Adjustment: Place the beaker on the magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while continuously monitoring the pH.[12] The initial pH of the MOPSO solution will be acidic. Continue adding NaOH until the desired pH of 6.9 is reached.

  • Final Volume Adjustment: Once the target pH is achieved, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Bring the final volume to 1 liter with dH₂O.[12]

  • Sterilization (if required): For applications such as cell culture, sterile filter the buffer solution through a 0.22 µm filter into a sterile container.[8] Autoclaving is generally not recommended as it may lead to a yellowing of the solution, although the buffering capacity may not be significantly affected.[13]

  • Storage: Store the prepared MOPSO buffer at room temperature, protected from light.[13][14] If any color change is observed over time, it is advisable to prepare a fresh solution.[15]

Diagram 2: Workflow for MOPSO Buffer Preparation

Buffer_Prep_Workflow start Start weigh Weigh MOPSO Powder start->weigh dissolve Dissolve in 80% Final Volume dH₂O weigh->dissolve ph_adjust Adjust pH with 10N NaOH dissolve->ph_adjust volume_adjust Adjust to Final Volume with dH₂O ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize store Store at Room Temperature volume_adjust->store If not required sterilize->store If required end End store->end

Caption: Step-by-step workflow for preparing a MOPSO buffer solution.

III. Applications in Research and Development

The unique properties of MOPSO make it a valuable buffering agent in a wide array of scientific applications.

Cell Culture

Maintaining a stable physiological pH is paramount for the successful in vitro cultivation of mammalian, yeast, and bacterial cells.[5][16] MOPSO is an excellent choice for cell culture media due to several key advantages:

  • Physiological pH Range: Its buffering capacity is centered around the optimal pH for most cell lines.[5]

  • Low Cell Permeability: As a zwitterionic molecule, MOPSO does not readily cross the cell membrane, thus minimizing interference with intracellular pH and biochemical pathways.[9][17]

  • High Solubility: Its high water solubility ensures that it dissolves completely in media, preventing localized pH imbalances.[9]

  • Low Metal Chelation: MOPSO exhibits minimal binding to most divalent cations, such as Ca²⁺ and Mg²⁺, which are essential cofactors for many cellular enzymes and proteins.[9][18]

Protein Purification and Chromatography

In protein purification workflows, maintaining the native structure and activity of the target protein is critical. MOPSO is frequently employed as a buffer in various chromatography techniques, including ion exchange and size exclusion chromatography.[5][16] Its ability to maintain a stable pH without significantly interacting with the protein of interest or the chromatography resin makes it an ideal choice. Furthermore, MOPSO has been shown to interact with the peptide backbone of bovine serum albumin (BSA), leading to a net stabilization of the protein against thermal denaturation.[14][19]

Electrophoresis

MOPSO is used as a running buffer in gel electrophoresis for the separation of nucleic acids and proteins.[5][16] Its low ionic mobility and ability to maintain a stable pH throughout the electrophoretic run contribute to well-resolved and reproducible results.[5]

Enzyme Assays

The catalytic activity of enzymes is highly dependent on pH. MOPSO is an excellent buffer for enzyme assays as it provides stable pH control within the optimal range for many enzymes and exhibits minimal interference with enzymatic reactions.[16][20]

IV. Advantages and Considerations

While MOPSO is a highly effective buffering agent, it is essential to be aware of both its advantages and potential limitations to ensure its appropriate use.

Advantages:
  • Excellent Buffering Capacity in the Physiological Range: Provides reliable pH control for a wide range of biological experiments.[12]

  • High Water Solubility: Dissolves quickly and completely, simplifying buffer preparation.[9]

  • Low Metal Ion Binding: Generally does not chelate divalent cations, preserving the activity of metalloenzymes.[5][9]

  • Minimal Salt and Temperature Effects: The pKa is relatively stable to changes in ionic strength and temperature.[9][11]

  • Biologically Inert: Does not readily cross biological membranes and has low toxicity.[9][17]

Considerations:
  • Interaction with Certain Metals: While generally non-chelating, MOPSO can form complexes with some metal ions, notably iron and copper, under specific conditions.[2][12][19] This should be taken into account when working with high concentrations of these metals.

  • Potential for Degradation: Under certain conditions, such as high temperatures or the presence of oxidizing agents, MOPSO can degrade, leading to a change in the solution's color.[15] It is advisable to use freshly prepared solutions for critical experiments.

  • Cost: Compared to some traditional buffers like phosphate or Tris, MOPSO can be more expensive.

Diagram 3: Decision Tree for Buffer Selection

Buffer_Selection_Tree start Start: Buffer Selection ph_range Desired pH Range? start->ph_range physiological_ph Physiological pH (6.0 - 8.0)? ph_range->physiological_ph Yes other_buffer Consider Other Buffers ph_range->other_buffer No metal_ions Metal Ions Present? physiological_ph->metal_ions Yes physiological_ph->other_buffer No cell_based Cell-based Assay? metal_ions->cell_based No significant Fe or Cu metal_ions->other_buffer High Fe or Cu use_mopso Consider MOPSO cell_based->use_mopso Yes cell_based->use_mopso No

Caption: A simplified decision tree for selecting a biological buffer.

V. Conclusion

MOPSO stands as a robust and versatile zwitterionic buffering agent that offers significant advantages for a wide range of applications in biochemical and pharmaceutical research. Its excellent buffering capacity in the physiological pH range, high solubility, low metal ion binding, and biological inertness make it a superior choice for experiments requiring precise and stable pH control. By understanding its fundamental properties and following proper preparation protocols, researchers can leverage the full potential of MOPSO to enhance the accuracy, reproducibility, and overall quality of their scientific endeavors.

VI. References

  • Characteristics of MOPSO buffer and steps for preparing raw material powders. (n.d.). Hubei Xindesheng Material Technology Co., Ltd. Retrieved from [Link]

  • What color does MOPSO buffer dissolve in water. (n.d.). Hubei Xindesheng Material Technology Co., Ltd. Retrieved from [Link]

  • High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis. (n.d.). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]

  • 2-Hydroxy-3-morpholinopropanesulfonic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • MOPSO Buffer | CAS 68399-77-9. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]

  • MOPSO Buffer. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Leveraging MOPSO Buffers for Stable pH in Biochemical Assays and Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Difference between MOPS and MOPSO as Buffer. (2019, August 30). Suzhou Yacoo Science Co., Ltd. Retrieved from [Link]

  • The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies. (2025, July 11). Wuhan Desheng Biochemical Technology Co., Ltd. Retrieved from [Link]

  • The Critical Role of MOPSO Buffer in Modern Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • How does MOPS Buffer interact with metal ions? (2025, July 23). HUI BAI YI. Retrieved from [Link]

  • Reason for color change of prepared MOPSO buffer solution. (n.d.). Hubei Xindesheng Material Technology Co., Ltd. Retrieved from [Link]

  • MOPSO, a biological buffering agent, is not easily able to penetrate biological membranes. (2024, November 11). Hubei Xindesheng Material Technology Co., Ltd. Retrieved from [Link]

  • The impact of temperature changes on biological buffers' pKa. (2020, January 8). Medium. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Preparation of a 1M MOPSO Stock Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of MOPSO in Life Science Research

In the landscape of biochemical and pharmaceutical research, maintaining a stable physiological pH is paramount for experimental success. 3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic buffer, one of the "Good's buffers," that has become an indispensable tool for researchers.[1][2] Structurally similar to the more common MOPS buffer, MOPSO is distinguished by a hydroxyl group on the propane moiety, which influences its pKa.[1][2] With a pKa of approximately 6.9 at 25°C, MOPSO offers a robust buffering capacity in the physiologically relevant pH range of 6.2 to 7.6.[3][4][5]

This characteristic makes it exceptionally well-suited for a wide array of applications, including cell culture, electrophoresis, and enzyme assays.[4][5][6] A key advantage of MOPSO is its minimal interaction with metal ions and low absorbance in the UV-Vis spectrum, ensuring that it does not interfere with spectrophotometric measurements of biological reactions.[7][8] Furthermore, MOPSO is known for its ability to stabilize proteins against thermal denaturation.[5] The preparation of a concentrated, well-characterized stock solution is a fundamental and critical step for ensuring the reproducibility and accuracy of experimental results. This document provides a detailed, field-proven protocol for the preparation of a 1M MOPSO stock solution, along with essential quality control and storage guidelines.

Quantitative Data Summary

For ease of reference, the key quantitative parameters for MOPSO and the preparation of a 1M stock solution are summarized in the table below.

ParameterValueSource(s)
Compound Name 3-(N-Morpholino)-2-hydroxypropanesulfonic acid[1]
Abbreviation MOPSO[1]
CAS Number 68399-77-9[1]
Molecular Formula C₇H₁₅NO₅S[1]
Molecular Weight 225.26 g/mol [1][3]
pKa (at 25°C) ~6.9[1][9]
Effective pH Range 6.2 - 7.6[3][4][5]
Amount for 1 L of 1M Solution 225.26 gCalculated

Experimental Protocol: Preparation of 1 L of 1M MOPSO Stock Solution

This protocol outlines the step-by-step methodology for preparing 1 liter of a 1M MOPSO stock solution. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Equipment
  • Reagents:

    • MOPSO (free acid, ≥99% purity) (Molecular Weight: 225.26 g/mol )

    • High-purity, nuclease-free water (e.g., Milli-Q or deionized water)

    • 10 N Sodium Hydroxide (NaOH) solution

  • Equipment:

    • 2 L glass beaker or flask

    • 1 L graduated cylinder

    • Analytical balance

    • Magnetic stirrer and a large stir bar

    • Calibrated pH meter with a compatible electrode

    • Sterile filtration unit (0.22 µm pore size)

    • Sterile storage bottles (amber or opaque)

    • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Procedure
  • Weighing the MOPSO Powder:

    • Accurately weigh 225.26 g of MOPSO free acid powder using an analytical balance.

    • Causality: Precise measurement is critical for achieving the target 1M concentration. Using the free acid form allows for subsequent pH adjustment to the desired value within the buffering range by adding a strong base.

  • Initial Dissolution:

    • Transfer the weighed MOPSO powder into a 2 L beaker.

    • Add approximately 800 mL of high-purity water. The use of a larger beaker prevents splashing during mixing and pH adjustment.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Stir the solution at a moderate speed until the MOPSO powder is completely dissolved. This may take some time as high concentrations of buffer salts can be slow to dissolve.

    • Causality: It is crucial to dissolve the powder in about 80% of the final volume.[10] This prevents the final volume from exceeding the target of 1 L after the addition of the pH-adjusting solution. High-purity water is essential to avoid contamination with nucleases, heavy metals, or other interfering substances.

  • pH Adjustment:

    • While continuously stirring, slowly add 10 N NaOH dropwise to the MOPSO solution.

    • Monitor the pH using a calibrated pH meter.

    • Continue adding NaOH until the desired pH is reached. For a general-purpose stock, a pH of 7.4 is often targeted.

    • Causality: MOPSO is a zwitterionic buffer, and its free acid form results in an acidic solution.[5] A strong base like NaOH is required to titrate the solution to the desired pH within its buffering range.[5] Slow, dropwise addition with constant stirring prevents localized high pH that could damage the buffer molecule and ensures an accurate final pH. The choice of 10 N NaOH minimizes the volume added, preventing significant dilution of the stock solution.

  • Final Volume Adjustment:

    • Once the desired pH is stable, carefully transfer the solution to a 1 L graduated cylinder.

    • Add high-purity water to bring the final volume to exactly 1 L.

    • Transfer the solution back to the beaker and stir for a few more minutes to ensure homogeneity.

    • Causality: This "quantity sufficient" (q.s.) step ensures the final concentration is precisely 1M.[10]

  • Sterilization and Storage:

    • For applications requiring sterility, such as cell culture, filter the 1M MOPSO solution through a 0.22 µm sterile filtration unit into a sterile, final storage bottle.

    • Causality: Autoclaving is not recommended as it can lead to the degradation of some biological buffers.[9] Filtration is a reliable method for sterilization without compromising the chemical integrity of the buffer.

    • Store the sterilized stock solution at 2-8°C in a dark or amber bottle to protect it from light.[11][12]

    • Causality: Refrigeration slows down potential microbial growth and chemical degradation.[12] MOPSO can be light-sensitive, and protection from light prevents photochemical reactions that could alter its properties.[11] For long-term storage, aliquoting the buffer into smaller, single-use volumes can prevent contamination of the entire stock and avoid repeated freeze-thaw cycles.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_adjust Adjustment & Finalization cluster_final Final Processing weigh 1. Weigh 225.26 g of MOPSO Powder dissolve 2. Dissolve in ~800 mL High-Purity Water weigh->dissolve ph_adjust 3. Adjust pH with 10 N NaOH dissolve->ph_adjust Complete Dissolution volume_adjust 4. Adjust Final Volume to 1 L ph_adjust->volume_adjust sterilize 5. Sterile Filter (0.22 µm) volume_adjust->sterilize Homogenize store 6. Store at 2-8°C, Protected from Light sterilize->store

Caption: Workflow for the Preparation of 1M MOPSO Stock Solution.

Quality Control and Self-Validation

A robust quality control (QC) process is essential to validate the integrity of the prepared buffer stock solution, ensuring experimental reproducibility.

  • pH Verification: After preparation and before each use, the pH of the stock solution should be verified using a properly calibrated pH meter.[13][14] The pH should be within ±0.05 units of the target pH.

  • Visual Inspection: The solution should be clear and free of any particulate matter or signs of microbial growth.[12] Any cloudiness or precipitation indicates a compromised buffer that should be discarded.

  • Performance Testing: For highly sensitive applications, the newly prepared buffer batch should be tested in parallel with a previously validated batch in a standard assay to ensure comparable performance.[14]

  • Record Keeping: Maintain a detailed record of the preparation date, lot numbers of all reagents used, the final pH, and the results of all QC checks.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Difficulty Dissolving Powder Insufficient stirring; low water temperature.Increase stirring speed; gently warm the solution (do not boil).
pH Drifts Significantly Inaccurate initial weighing; incorrect NaOH concentration; poor quality reagents.Verify balance calibration and weighing technique; use a fresh, standardized NaOH solution; use high-purity MOPSO.
Precipitation After Storage Contamination; storage at improper temperature.Discard the solution; ensure proper sterile technique and storage at 2-8°C.
Yellowing of the Solution Potential degradation over time or exposure to light.While slight yellowing may not affect performance in all applications, it is best practice to prepare fresh solution.[10] Ensure storage in a dark bottle.

Conclusion

The protocol detailed in these application notes provides a comprehensive and reliable method for the preparation of a 1M MOPSO stock solution. By understanding the scientific principles behind each step and implementing rigorous quality control measures, researchers in both academic and industrial settings can ensure the consistency and reliability of their experimental outcomes. The stability and versatility of MOPSO make it a superior choice for a multitude of applications in life sciences and drug development, and proper preparation is the first step toward leveraging its full potential.

References

  • The influence of storage conditions on the stability of biological buffer MOPSO 68399-77-9. (n.d.). Hubei New Desheng Material Technology Co., Ltd.
  • Application Notes and Protocols: A Step-by-Step Guide to Making 1M MOPS Stock Solution. (2025, December). BenchChem.
  • 2-Hydroxy-3-morpholinopropanesulfonic acid . (n.d.). Wikipedia. Retrieved from [Link]

  • Buffers and QC . (2022, May 18). UV-Vis Knowledge Base. Retrieved from [Link]

  • Preparation of 1M MOPS (Free Acid) Solution . (2021, September 9). Laboratory Notes. Retrieved from [Link]

  • MOPSO Buffer 0.2M, pH 7.5 . (n.d.). bioWORLD. Retrieved from [Link]

  • Biological Buffer Reference Chart . (2019, January 24). Altogen Biosystems. Retrieved from [Link]

  • Leveraging MOPSO Buffers for Stable pH in Biochemical Assays and Pharmaceutical Development . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • MOPSO Buffer . (n.d.). Hopax Fine Chemicals. Retrieved from [Link]

  • Laboratory Quality Control Solutions . (n.d.). LabMart Limited. Retrieved from [Link]

  • What is the storage condition for MOPS Buffer? . (2025, December 22). Hui Bai Yi New Materials. Retrieved from [Link]

  • Quality Control protocols for buffer production . (2021, March 26). Reddit. Retrieved from [Link]

  • pH Buffer Solutions, Selection, Use, Application and Metrology . (n.d.). Reagecon. Retrieved from [Link]

  • The Critical Role of MOPSO Buffer in Modern Biochemical Research . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • MOPSO, a biological buffering agent, is not easily able to penetrate biological membranes . (2024, November 11). Desheng. Retrieved from [Link]

  • Roy, R. N., et al. (2007). Buffer standards for the physiological pH of the zwitterionic compound of 3-(N-morpholino)propanesulfonic acid (MOPS) from T = (278.15 to 328.15) K . Journal of Chemical Thermodynamics, 39(5), 724-731. Retrieved from [Link]

  • Roy, R. N., et al. (2011). Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid (TAPSO) from (278.15 to 328.15) K . American Journal of Analytical Chemistry, 2(4), 447-453. Retrieved from [Link]

  • Applications and Preparation of MOPS and MES Buffer . (2018, August 17). Suzhou Yacoo Science Co., Ltd. Retrieved from [Link]

  • Choosing and preparing pH buffers - practical stuff . (2021, November 19). YouTube. Retrieved from [Link]

  • Roy, R. N., et al. (2007). Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C . Thermochimica Acta, 462(1-2), 49-55. Retrieved from [Link]

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High-Resolution RNA Electrophoresis: A Detailed Protocol Utilizing MOPSO Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integrity and accurate sizing of RNA are critical for the success of numerous downstream molecular biology applications. Denaturing agarose gel electrophoresis remains a cornerstone technique for assessing RNA quality. While 3-(N-morpholino)propanesulfonic acid (MOPS) has traditionally been the buffer of choice, its limitations have prompted the exploration of superior alternatives. This application note presents a comprehensive protocol for the use of 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO) as a high-performance buffer for denaturing RNA electrophoresis. We will elucidate the biochemical rationale for using MOPSO, detail its advantages in terms of stability and resolution, and provide a validated, step-by-step protocol for its implementation in a research or drug development setting.

Introduction: The Imperative for a Robust RNA Electrophoresis System

The analysis of RNA by gel electrophoresis is a fundamental checkpoint in workflows such as quantitative real-time PCR (qRT-PCR), RNA sequencing (RNA-Seq), and microarray analysis. The primary objective is to separate RNA molecules based on their size under denaturing conditions to assess their integrity, typically visualized as the distinct 28S and 18S ribosomal RNA bands in eukaryotic total RNA. The buffering system is a critical component of this process, as it must maintain a stable pH to prevent RNA degradation and ensure reproducible migration.[1] For decades, MOPS has been the standard buffer; however, it is known to be susceptible to degradation and can interact with formaldehyde, the denaturant used in the gel, potentially compromising the results.[2]

MOPSO: A Superior Buffering Agent for RNA Analysis

MOPSO is a zwitterionic biological buffer that belongs to the "Good's" buffers group, which are characterized by their stability and minimal interaction with biological molecules.[3][4] Structurally similar to MOPS, MOPSO features a hydroxyl group that confers several advantages for RNA electrophoresis.[4]

Enhanced pH Stability

MOPSO has a pKa of approximately 6.9 at 25°C, which provides a very stable buffering capacity at the optimal pH of 7.0 for denaturing RNA electrophoresis.[5][6] This stability is crucial for preventing the hydrolysis of RNA, which can occur at pH values outside the neutral range. Furthermore, the buffering performance of MOPSO is less influenced by temperature and ionic strength changes compared to other buffers, ensuring consistent pH control throughout the electrophoretic run.[3]

Reduced Reactivity and Improved Safety

Formaldehyde is used in RNA gels to denature RNA molecules and prevent the formation of secondary structures that would impede size-based separation.[2] While MOPS can react with formaldehyde, MOPSO's chemical structure, particularly the hydroxyl group, is believed to offer greater stability in the presence of this denaturant. This leads to a more stable electrophoretic environment and potentially sharper, more accurate banding patterns.

Excellent Solubility and Low Metal Ion Binding

MOPSO exhibits high solubility in water, facilitating the easy and rapid preparation of buffer stocks.[3] Importantly, it does not form complexes with most metal ions, which is a desirable characteristic as metal ions can sometimes interfere with enzymatic reactions if the RNA is to be used in downstream applications.[3][7]

Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis with MOPSO Buffer

This protocol provides a step-by-step guide for preparing and running a denaturing agarose gel for the analysis of RNA integrity using a MOPSO-based buffer system.

Materials and Reagents
  • Agarose (molecular biology grade)

  • MOPSO (3-(N-morpholino)-2-hydroxypropanesulfonic acid), free acid

  • Sodium Acetate

  • EDTA (0.5 M, pH 8.0)

  • Formaldehyde (37% w/v, molecular biology grade)

  • Formamide (deionized)

  • Nuclease-free water

  • RNA samples

  • RNA loading dye

  • 10X MOPSO Electrophoresis Buffer

Preparation of 10X MOPSO Electrophoresis Buffer

Table 1: Composition of 10X MOPSO Electrophoresis Buffer (for 1 Liter)

ComponentFinal ConcentrationMolecular Weight ( g/mol )Amount
MOPSO, free acid0.2 M225.2645.05 g
Sodium Acetate50 mM82.034.10 g
EDTA10 mM-20 mL of 0.5 M stock

Protocol:

  • In a nuclease-free container, dissolve the MOPSO and sodium acetate in 800 mL of nuclease-free water.

  • Add 20 mL of 0.5 M EDTA, pH 8.0.

  • Adjust the pH to 7.0 with a concentrated NaOH solution.

  • Bring the final volume to 1 L with nuclease-free water.

  • Filter sterilize the solution using a 0.22 µm filter.

  • Store the buffer at room temperature, protected from light. The solution should be colorless; a yellow tint may indicate degradation.

Preparation of the Denaturing Agarose Gel (e.g., 1.2% Gel)

Caution: Formaldehyde is toxic and should be handled in a fume hood.

  • For a 100 mL gel, add 1.2 g of agarose to 72 mL of nuclease-free water in a flask.

  • Microwave until the agarose is completely dissolved.

  • Cool the solution to approximately 60°C.

  • In a fume hood, add 10 mL of 10X MOPSO buffer and 18 mL of 37% formaldehyde.

  • Gently swirl the flask to mix.

  • Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 30 minutes.

Sample Preparation and Electrophoresis
  • In a nuclease-free tube, prepare the RNA sample mix:

    • Up to 5 µg of total RNA

    • 2 µL of 10X MOPSO buffer

    • 3.5 µL of 37% formaldehyde

    • 10 µL of formamide

    • Nuclease-free water to a final volume of 20 µL

  • Incubate the samples at 65°C for 15 minutes to denature the RNA.

  • Immediately place the samples on ice for at least 1 minute to prevent renaturation.

  • Add 2 µL of RNA loading dye to each sample.

  • Place the gel in the electrophoresis tank and add 1X MOPSO running buffer (diluted from the 10X stock) until the gel is submerged.

  • Load the denatured RNA samples into the wells.

  • Run the gel at 5-7 V/cm.

  • Visualize the RNA bands using a UV transilluminator. For high-quality eukaryotic total RNA, two distinct bands corresponding to the 28S and 18S rRNA should be visible, with the 28S band being approximately twice as intense as the 18S band.

Workflow Diagram

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis A Prepare 10X MOPSO Buffer B Prepare Denaturing Agarose Gel A->B C Prepare Denatured RNA Samples A->C D Assemble Gel Apparatus & Add 1X Running Buffer B->D E Load Samples & Run Gel (5-7 V/cm) C->E D->E F Visualize RNA Bands on UV Transilluminator E->F G Assess RNA Integrity (28S/18S Ratio) F->G

Caption: A streamlined workflow for denaturing RNA electrophoresis using MOPSO buffer.

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
No RNA bands visible RNA degradationEnsure all solutions and equipment are nuclease-free. Use fresh samples.
Insufficient RNA loadedQuantify RNA before loading and load an adequate amount (1-5 µg of total RNA).
Smeared RNA bands RNA degradationSee above. Handle RNA on ice.
Gel overheatingRun the gel at a lower voltage or in a cold room. Ensure sufficient running buffer.
Distorted or "smiling" bands Uneven heating of the gelReduce the voltage. Ensure the gel is uniformly submerged in buffer.
Incorrect band sizes Inappropriate agarose concentrationUse a lower percentage gel for larger RNAs and a higher percentage for smaller RNAs.
RNA not fully denaturedEnsure the sample denaturation step (65°C for 15 min) is performed correctly.

Conclusion

The substitution of MOPSO for MOPS in denaturing RNA electrophoresis protocols offers a tangible improvement in the reliability and quality of results. The enhanced pH stability and reduced reactivity of MOPSO contribute to a more robust system for the critical evaluation of RNA integrity. By adhering to the detailed protocol outlined in this application note, researchers can achieve high-resolution separation of RNA, thereby increasing the confidence in their downstream molecular analyses.

References

  • Characteristics of MOPSO buffer and steps for preparing raw material powders. (n.d.). Hubei Xindesheng Material Technology Co., Ltd. Retrieved January 7, 2026, from [Link]

  • What are the factors that can change the properties of MOPS Buffer? (2025, June 2). Hopax Fine Chemicals. Retrieved January 7, 2026, from [Link]

  • 10x MOPS Buffer Preparation and Recipe. (n.d.). Retrieved January 7, 2026, from [Link]

  • MOPSO, a biological buffering agent, is not easily able to penetrate biological membranes. (2024, November 11). Hubei New Desheng Material Technology Co., Ltd. Retrieved January 7, 2026, from [Link]

  • Mops, Biological Buffer. (n.d.). Delta Microscopies. Retrieved January 7, 2026, from [Link]

  • Preparation of 10x MOPS Electrophoresis Buffer. (2021, September 9). Laboratory Notes. Retrieved January 7, 2026, from [Link]

  • The Difference between MOPS and MOPSO as Buffer. (2019, August 30). Suzhou Yacoo Science Co., Ltd. Retrieved January 7, 2026, from [Link]

  • Leveraging MOPSO Buffers for Stable pH in Biochemical Assays and Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

  • MOPS Buffer. (n.d.). Advanced BioReagents Systems. Retrieved January 7, 2026, from [Link]

  • Electrophoresis of RNA in denaturing conditions? (2016, August 16). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Separation of long RNA by agarose-formaldehyde gel electrophoresis. (2014, May 22). Analytical Biochemistry. Retrieved January 7, 2026, from [Link]

  • Formaldehyde prepared from paraformaldehyde is stable. (2000, January). Biotechnic & Histochemistry. Retrieved January 7, 2026, from [Link]

  • Stabilized aqueous formaldehyde solutions and process for their manufacture. (1977, January 4). Google Patents.
  • Chemical and physical basics of routine formaldehyde fixation. (2012, January-March). Journal of Oral and Maxillofacial Pathology. Retrieved January 7, 2026, from [Link]

  • Does anyone have used formaldehyde solution 10% neutralized, stabilized with methanol pure for tissue histology? (2018, September 20). ResearchGate. Retrieved January 7, 2026, from [Link]

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Application Notes & Protocols: Utilizing MOPSO Buffer for Optimal pH Control in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pH Buffering in Mammalian Cell Culture

In the intricate environment of in vitro mammalian cell culture, maintaining a stable physiological pH is not merely a matter of procedural diligence; it is a fundamental prerequisite for cellular viability, proliferation, and function.[1] Nearly all biological processes are pH-dependent; slight deviations can induce metabolic acidosis or alkalosis, leading to compromised protein structure, reduced enzyme activity, and ultimately, cell death.[1][2]

The primary buffering system in traditional cell culture media is the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) system. While it mimics the physiological buffering system of blood, it is an open system that requires a controlled CO₂ environment in an incubator to maintain the desired pH. Fluctuations in atmospheric CO₂, such as those occurring when culture vessels are removed from the incubator, can lead to rapid and detrimental pH shifts.

To counteract this instability, synthetic biological buffers are widely incorporated into modern cell culture media. In the 1960s, Dr. Norman E. Good and his colleagues developed a series of zwitterionic buffers, now famously known as "Good's Buffers," designed specifically for biological research.[3][4] These buffers are characterized by several key criteria: a pKa between 6.0 and 8.0, high water solubility, minimal permeability through biological membranes, low toxicity, and minimal interference with biological processes.[3][5]

Among these, MOPSO (3-(N-morpholino)-2-hydroxypropanesulfonic acid) has emerged as a highly effective and reliable buffering agent for a wide range of mammalian cell culture applications.[6][7][8] This guide provides a comprehensive overview of MOPSO's properties, detailed protocols for its application, and expert insights into optimizing its use for robust and reproducible cell culture outcomes.

MOPSO: Physicochemical Properties and Rationale for Use

MOPSO is a zwitterionic aminosulfonate buffer structurally similar to the more commonly known MOPS, but with the addition of a hydroxyl group that modifies its pKa and other properties.[7][8] Its characteristics align closely with the ideal criteria set forth by Dr. Good, making it an excellent choice for demanding cell culture systems.

Key Advantages of MOPSO in Cell Culture:
  • Optimal pKa: MOPSO has a pKa of approximately 6.9 at 25°C, providing a useful buffering range of 6.2 to 7.6.[6][9][10] This range is ideal for maintaining the physiological pH required by most mammalian cell lines (typically pH 7.2-7.4).

  • High Water Solubility: MOPSO exhibits excellent solubility in water (up to 125 mg/mL), allowing for the preparation of concentrated stock solutions and ensuring rapid and uniform dissolution in culture media.[9][11]

  • Low Cell Membrane Permeability: As a zwitterionic molecule, MOPSO does not readily cross the cell membrane, preventing interference with intracellular pH and biochemical pathways.[3][5][11]

  • Minimal Metal Ion Interaction: Unlike phosphate buffers which can precipitate with divalent cations like Ca²⁺ and Mg²⁺, MOPSO shows negligible or very weak binding to most metal ions essential for cell growth, ensuring their bioavailability.[11][12][13][14] While some interaction with copper has been noted in specific analytical contexts, it is generally not a concern in standard cell culture media.[8][12][15]

  • Stability and Low Toxicity: MOPSO is chemically stable and generally exhibits low toxicity to mammalian cells at typical working concentrations.[3] However, as with any media component, it is crucial to determine the optimal, non-toxic concentration for each specific cell line.[16][17]

Data Presentation: Physicochemical Properties of MOPSO
PropertyValueSource(s)
Molecular Weight 225.26 g/mol [18]
Useful pH Range 6.2 - 7.6[6][9][10]
pKa at 25°C ~6.9[10]
pKa at 37°C ~6.75
ΔpKa / °C -0.011 to -0.014[19]
Solubility in Water Soluble (125 mg/mL)[9]

Expert Insight (Causality): The temperature dependence of pKa (ΔpKa/°C) is a critical, often overlooked, parameter.[19][20] The value of -0.014 means that for every 1°C increase in temperature, the pKa of MOPSO decreases by 0.014 units. A buffer prepared to pH 7.4 at room temperature (25°C) will have a lower pH when warmed to the standard incubation temperature of 37°C. Therefore, it is imperative to adjust the pH of the buffer at the final experimental temperature to ensure accurate pH control during cell culture.[19][21]

Experimental Protocols and Methodologies

Protocol 1: Preparation of a 0.5 M MOPSO Stock Solution (pH 7.4 at 37°C)

This protocol describes the preparation of a sterile, concentrated stock solution that can be added to basal cell culture media.

Materials:

  • MOPSO, Free Acid (MW: 225.26 g/mol )

  • 10 N Sodium Hydroxide (NaOH) solution

  • High-purity, deionized water (dH₂O)

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Methodology:

  • Initial Preparation: In a suitable beaker, add approximately 800 mL of dH₂O.

  • Dissolution: Weigh out 112.63 g of MOPSO (free acid) and add it to the water while stirring.[18] Continue stirring until the powder is completely dissolved. The solution will be acidic at this stage.

  • Temperature Equilibration: Gently warm the solution to 37°C using a water bath. Place your calibrated pH meter and temperature probe into the solution and allow the temperature reading to stabilize at 37°C. This step is crucial for accurate pH adjustment.[19]

  • pH Adjustment: Slowly add 10 N NaOH dropwise to the solution while continuously stirring and monitoring the pH.[18] Be cautious, as the pH will change rapidly near the pKa. Continue adding NaOH until the pH meter reads a stable 7.40.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L. Mix thoroughly.

  • Sterilization: Sterilize the 0.5 M MOPSO stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.[9][22]

    • Critical Note: Do not autoclave MOPSO solutions , especially if they are to be mixed with media containing glucose or other carbohydrates. Autoclaving can cause MOPSO to degrade and react with sugars, leading to the formation of colored, potentially cytotoxic substances.[10][15][19][23]

  • Storage: Store the sterile stock solution at 2-8°C, protected from light.[10] Properly stored, the solution is stable for several months.

Protocol 2: Workflow for Optimizing MOPSO Concentration

The optimal concentration of a synthetic buffer can be cell-line dependent. While a concentration of 20-25 mM is a common starting point, empirical testing is required for validation. Excessive buffer concentration can lead to cytotoxicity, while insufficient concentration will fail to provide adequate pH stability.[16][24][25]

Objective: To determine the highest concentration of MOPSO that maintains stable pH without negatively impacting cell health and productivity.

Methodology:

  • Prepare Test Media: Using your basal cell culture medium (e.g., DMEM, RPMI-1640), prepare several formulations containing different final concentrations of MOPSO (e.g., 0 mM, 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Use the sterile 0.5 M MOPSO stock solution prepared in Protocol 1 for supplementation.

  • Cell Seeding: Seed your mammalian cell line of interest into multi-well plates or T-flasks containing each of the test media. Ensure a consistent seeding density across all conditions.

  • Incubation and Monitoring: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂). Over a period of 5-7 days, perform the following daily assessments:

    • pH Measurement: Carefully measure the pH of the culture medium from a replicate well/flask for each condition.

    • Cell Viability and Density: Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue exclusion to determine the viable cell density (VCD) and percent viability.

  • Functional Assessment (if applicable): At the end of the culture period, assess a key functional endpoint relevant to your research. For example, if you are working with hybridomas or CHO cells, measure the yield of the secreted monoclonal antibody using ELISA or a similar method.[26][27]

  • Data Analysis: Plot the VCD, percent viability, and functional endpoint data against the MOPSO concentration. The optimal concentration is the one that provides robust pH control throughout the culture period while supporting the highest levels of cell growth, viability, and productivity.

Workflow for MOPSO Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Basal Medium P3 Create Media Series (0, 10, 20, 30, 40, 50 mM MOPSO) P1->P3 P2 Prepare 0.5M MOPSO Stock P2->P3 E1 Seed Cells in Test Media P3->E1 E2 Culture for 5-7 Days E1->E2 E3 Daily Monitoring: - pH - Viable Cell Density - Viability E2->E3 A1 Assess Final Product Titer (e.g., mAb yield) E3->A1 A2 Plot Data: Growth, Viability, pH vs. [MOPSO] A1->A2 A3 Determine Optimal Concentration A2->A3

Caption: Workflow for determining the optimal MOPSO buffer concentration.

Troubleshooting and Advanced Considerations

IssuePotential Cause(s)Recommended Solution(s)
Media Turns Yellow After Storage MOPSO degradation due to light exposure or improper sterilization (autoclaving).[15]Store MOPSO stock solutions and supplemented media protected from light. Always sterilize by filtration.
Precipitate Forms in Media Interaction with high concentrations of certain divalent cations (rare with MOPSO); pH is too high, causing precipitation of other media components.Ensure MOPSO is fully dissolved before adding other salts. Verify final media pH. MOPSO is generally non-precipitating with Ca²⁺ and Mg²⁺.[28]
Poor Cell Growth or Cytotoxicity MOPSO concentration is too high for the specific cell line.[16]Perform a concentration optimization study (Protocol 2) to determine the optimal, non-toxic range.
pH Instability (Drift) Insufficient MOPSO concentration; high metabolic activity of a dense culture producing excess lactic acid.Increase MOPSO concentration within the non-toxic range. Consider media exchange or perfusion for high-density cultures.

Decision Framework for Biological Buffer Selection

G cluster_pH pH Range Consideration cluster_metal Metal Ion Compatibility cluster_tox Cytotoxicity Profile Start Need for pH Stabilization in Cell Culture Q1 What is the target experimental pH? Start->Q1 pH_Range Select buffer with pKa within +/- 1 unit of target pH Q1->pH_Range pH_phys Physiological pH (7.2-7.4) pH_Range->pH_phys Most Mammalian Cells pH_other Other pH pH_Range->pH_other Specific Assay Q2 Are divalent cations (Ca²⁺, Mg²⁺) critical? pH_phys->Q2 Metal_Yes Choose buffer with low metal-binding capacity (e.g., MOPSO, HEPES, MOPS) Q2->Metal_Yes Yes Metal_No Phosphate buffers may be an option Q2->Metal_No No Q3 Is cytotoxicity a concern at high concentrations (>20 mM)? Metal_Yes->Q3 Tox_Yes Consider MOPSO or other buffers with lower reported toxicity. Perform optimization study. Q3->Tox_Yes Yes/Unknown Tox_No HEPES is a common choice, but optimization is still recommended. Q3->Tox_No No Final Final Buffer Selection: MOPSO Tox_Yes->Final

Caption: Decision-making process for selecting a suitable biological buffer.

Conclusion

MOPSO is a superior zwitterionic buffer that provides excellent pH stability in mammalian cell culture media within the critical physiological range. Its favorable characteristics, including high solubility, low cell membrane permeability, and minimal interaction with essential metal ions, make it a robust alternative to other buffering agents. By following validated protocols for preparation, sterilization, and concentration optimization, researchers can leverage the benefits of MOPSO to enhance the consistency, reproducibility, and success of their cell culture experiments. The implementation of a well-buffered media system is a cornerstone of generating high-quality, reliable data in both basic research and biopharmaceutical development.

References

  • What are the factors that can change the properties of MOPS Buffer? - Blog. (URL: [Link])

  • (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances. (URL: [Link])

  • Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry (RSC Publishing). (URL: [Link])

  • What is a Good's Buffer? - Blog - Hopax Fine Chemicals. (2019-02-20). (URL: [Link])

  • What are the common characteristics of Good's buffering agents. (URL: [Link])

  • What Makes a "Good" Buffer? - Promega Connections. (2019-05-24). (URL: [Link])

  • How does MOPS Buffer interact with metal ions? - Blog - HUI BAI YI. (2025-07-23). (URL: [Link])

  • Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of Research of the National Institute of Standards and Technology. (URL: [Link])

  • Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals. (2018-10-05). (URL: [Link])

  • Biological buffers pKa calculation - UV, RI, conductivity and pH detectors for flash chromatography and protein purification. (URL: [Link])

  • MOPSO Buffer 0.2M, pH 6.5 | bioWORLD. (URL: [Link])

  • The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals. (2019-02-13). (URL: [Link])

  • Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability. Molecular Pharmaceutics. (URL: [Link])

  • Controlling aggregation in monoclonal antibody therapeutics - Research Outreach. (2021-06-01). (URL: [Link])

  • Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • Buffers | Calbiochem. (URL: [Link])

  • Effect of the choice of buffering agent and pH on the magnitude of... - ResearchGate. (URL: [Link])

  • Biological Buffers - Carl ROTH. (URL: [Link])

  • Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth - CDMF. (URL: [Link])

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  • Buffers for Biochemical Reactions Protocols and Applications Guide-A4 format - ResearchGate. (URL: [Link])

  • Buffer system improves the removal of host cell protein impurities in monoclonal antibody purification - PubMed. (2024-09-18). (URL: [Link])

  • HEPES vs. MOPS for culturing primary neuronal cells : r/labrats - Reddit. (2015-08-21). (URL: [Link])

  • Increasing the buffering capacity of minimal media leads to higher protein yield - PMC - NIH. (URL: [Link])

  • Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth | Request PDF - ResearchGate. (URL: [Link])

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MOPSO Buffer: A Versatile Tool for Protein Purification Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Authored by: Senior Application Scientist

Introduction: The Critical Role of Buffering in Protein Purification

In the landscape of biotherapeutics and drug discovery, the purification of proteins is a foundational process, demanding precision and control to maintain the structural and functional integrity of the target molecule. The choice of a buffering agent is a critical determinant of success, influencing protein stability, solubility, and interaction with chromatography media. Among the array of available buffers, 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic buffer from the "Good's" buffer series, has emerged as a highly effective option for various protein purification chromatography applications.[1][2]

Developed by Norman E. Good and colleagues, these buffers were designed to meet stringent criteria for biological research, including a pKa near physiological pH, high water solubility, low permeability through biological membranes, and minimal interaction with metal ions.[3][4] MOPSO, with its pKa of approximately 6.9 at 25°C and a useful buffering range of 6.2 to 7.6, is particularly well-suited for maintaining a stable pH environment for a wide variety of proteins.[3] This application note provides a comprehensive guide to the use of MOPSO buffer in protein purification, detailing its physicochemical properties, advantages, and step-by-step protocols for its application in ion exchange, size exclusion, and affinity chromatography.

Physicochemical Properties and Advantages of MOPSO Buffer

A thorough understanding of MOPSO's properties is essential for its effective application in protein purification workflows.

PropertyValueSignificance in Protein Purification
Molecular Formula C₇H₁₅NO₅S-
Molecular Weight 225.26 g/mol Essential for accurate buffer preparation.
pKa (25°C) ~6.9Provides excellent buffering capacity in the near-neutral pH range, crucial for maintaining the stability of many proteins.
Useful pH Range 6.2 - 7.6Versatile for a wide range of protein purification applications.[1][3]
Temperature Dependence of pKa (dpKa/dT) ~ -0.015/°CThe pH of the buffer will change with temperature; it is crucial to adjust the pH at the working temperature.[5]
Metal Ion Binding MinimalIts non-coordinating nature with most metal ions makes it an excellent choice for techniques like Immobilized Metal Affinity Chromatography (IMAC).[3][6]
UV Absorbance (at 260/280 nm) NegligibleAllows for accurate protein concentration determination using spectrophotometry without buffer interference.
Solubility in Water HighFacilitates the preparation of concentrated stock solutions.[7]

The zwitterionic nature of MOPSO, possessing both a positive and negative charge, contributes to its high water solubility and minimal interaction with charged molecules on chromatography resins, thereby reducing non-specific binding and improving purification efficiency.[8][9] Furthermore, MOPSO has been shown to interact with the peptide backbone of proteins like bovine serum albumin (BSA), contributing to their stability against thermal denaturation.[3][6]

Experimental Protocols

Preparation of MOPSO Stock Solution

A concentrated stock solution is the foundation for preparing working buffers for various chromatography steps.

Protocol: 1 M MOPSO Stock Solution, pH 7.0

  • Weighing: Accurately weigh 225.26 g of MOPSO free acid powder.

  • Dissolving: In a calibrated beaker, dissolve the MOPSO powder in approximately 800 mL of high-purity, deionized water. Use a magnetic stirrer to facilitate dissolution.[7]

  • pH Adjustment: Carefully adjust the pH of the solution to 7.0 using a concentrated sodium hydroxide (NaOH) solution (e.g., 10 N). Monitor the pH continuously with a calibrated pH meter. It is critical to perform this step at the intended working temperature, or to account for the temperature-dependent pH shift.[7]

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

  • Sterilization and Storage: Sterilize the buffer by filtering it through a 0.22 µm membrane filter.[10] Store the stock solution in a sterile, light-protected container at 2-8°C.[4][11] Properly stored, the solution is stable for several months, though it is best practice to prepare fresh solutions for critical applications.[11]

Diagram: Workflow for MOPSO Stock Solution Preparation

weigh Weigh MOPSO Powder dissolve Dissolve in ~800 mL dH₂O weigh->dissolve ph_adjust Adjust pH to 7.0 with NaOH dissolve->ph_adjust volume_adjust Adjust Final Volume to 1 L ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize store Store at 2-8°C sterilize->store

Caption: Step-by-step workflow for preparing a 1 M MOPSO stock solution.

Application in Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge. The choice of buffer and its pH is critical to ensure the target protein binds to the ion exchange resin while contaminants flow through. MOPSO is an excellent candidate for IEX due to its zwitterionic nature, which minimizes buffer-matrix interactions.[12]

Protocol: Anion Exchange Chromatography using MOPSO Buffer

  • Target Protein: A protein with a pI lower than the working pH (net negative charge).

  • Resin: A quaternary ammonium (Q) or diethylaminoethyl (DEAE) based anion exchange resin.

Buffer Preparation:

  • Binding/Equilibration Buffer (Buffer A): 20 mM MOPSO, pH 7.0

  • Elution Buffer (Buffer B): 20 mM MOPSO, 1 M NaCl, pH 7.0

Methodology:

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Buffer A.

  • Sample Loading: Load the protein sample, which should be in or exchanged into Buffer A, onto the column.

  • Washing: Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

  • Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B over 10-20 CV. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process and analyze for the presence of the target protein.

Diagram: Anion Exchange Chromatography Workflow

equilibrate Equilibrate with 20 mM MOPSO, pH 7.0 load Load Protein Sample equilibrate->load wash Wash with 20 mM MOPSO, pH 7.0 load->wash elute Elute with NaCl Gradient in 20 mM MOPSO, pH 7.0 wash->elute collect Collect Fractions elute->collect

Caption: General workflow for anion exchange chromatography using MOPSO buffer.

Application in Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their hydrodynamic radius. The buffer, or mobile phase, in SEC does not directly interact with the protein but provides a stable environment to maintain the protein's native conformation and prevent interactions with the chromatography matrix. MOPSO is a suitable buffer for SEC due to its ability to maintain a stable pH and its non-reactive nature.[13]

Protocol: Size Exclusion Chromatography using MOPSO Buffer

  • Objective: To separate protein monomers from aggregates or other contaminants of different sizes.

Buffer Preparation:

  • Mobile Phase: 50 mM MOPSO, 150 mM NaCl, pH 6.8

Methodology:

  • Column Equilibration: Equilibrate the size exclusion column with at least 2 CV of the mobile phase.

  • Sample Injection: Inject a small, concentrated volume of the protein sample onto the column.

  • Isocratic Elution: Elute the proteins with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze for the presence of the target protein, aggregates, and other species.

Diagram: Size Exclusion Chromatography Principle

sample Protein Sample Injection column SEC Column with Porous Beads sample->column separation Separation Based on Size (Large Elute First) column->separation detection Detection and Fraction Collection separation->detection

Caption: Principle of protein separation by size exclusion chromatography.

Application in Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a popular technique for purifying recombinant proteins containing an affinity tag, most commonly a polyhistidine-tag (His-tag). The principle relies on the interaction between the histidine residues and immobilized metal ions, typically nickel (Ni²⁺) or cobalt (Co²⁺). The choice of buffer is critical as some buffer components can chelate or reduce the metal ions, compromising the purification. MOPSO's negligible interaction with most metal ions makes it an excellent choice for IMAC.[3][6]

Protocol: His-tagged Protein Purification using MOPSO Buffer with Ni-NTA Resin

  • Target Protein: A recombinant protein with a 6xHis-tag.

  • Resin: Nickel-Nitriloacetic Acid (Ni-NTA) agarose.

Buffer Preparation:

  • Lysis/Binding Buffer: 50 mM MOPSO, 300 mM NaCl, 10 mM Imidazole, pH 7.4

  • Wash Buffer: 50 mM MOPSO, 300 mM NaCl, 20 mM Imidazole, pH 7.4

  • Elution Buffer: 50 mM MOPSO, 300 mM NaCl, 250 mM Imidazole, pH 7.4

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 CV of Lysis/Binding Buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.

  • Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 CV of Elution Buffer.

  • Fraction Collection: Collect the eluted fractions and analyze for the purified protein.

Compatibility with Protein Assays

A crucial consideration in any protein purification workflow is the compatibility of the buffer with downstream protein quantification assays.

  • Coomassie (Bradford) Assay: The Bradford assay is generally compatible with Good's buffers like MOPSO at typical working concentrations.[14][15] However, it is always recommended to include the buffer in the blank and standards to ensure accuracy.[15]

  • Bicinchoninic Acid (BCA) Assay: Some zwitterionic buffers can interfere with the BCA assay. It is advisable to perform a pilot experiment to determine the extent of interference or to use a BCA-compatible formulation if available. Alternatively, protein precipitation can be used to remove interfering substances prior to the assay.[16][17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Protein Precipitation Buffer pH is close to the protein's isoelectric point (pI). High protein concentration.Adjust the pH of the MOPSO buffer to be at least one unit away from the pI. Include stabilizing additives like glycerol (5-10%) or arginine in the buffer.[1]
Poor Binding in IEX Incorrect pH or ionic strength of the binding buffer.Ensure the pH of the MOPSO buffer is appropriate for the charge of the protein and the type of IEX resin. Check and adjust the conductivity of the sample.
Non-specific Binding in IMAC Insufficient washing or inappropriate imidazole concentration.Increase the volume of the wash buffer or the imidazole concentration in the wash buffer (e.g., to 40-50 mM).

Conclusion

MOPSO is a robust and versatile zwitterionic buffer that offers significant advantages for protein purification chromatography. Its favorable physicochemical properties, including a biologically relevant pKa, minimal metal ion interaction, and high solubility, make it a reliable choice for maintaining protein stability and achieving high-purity preparations. By following the detailed protocols and considering the practical insights provided in this application note, researchers, scientists, and drug development professionals can effectively integrate MOPSO into their protein purification workflows to enhance the quality and yield of their target proteins.

References

  • The influence of storage conditions on the stability of biological buffer MOPSO 68399-77-9. (n.d.).
  • MOPSO Buffer (0.5 M, 6.9 pH) Preparation and Recipe. (2025, December 28).
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  • MOPSO, Free Acid. (n.d.). GoldBio.
  • MOPSO, Sodium Salt. (n.d.). GoldBio.
  • What is the storage condition for MOPS Buffer?. (2025, December 22).
  • Characteristics of MOPSO buffer and steps for preparing raw material powders. (n.d.).
  • Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis. (2022, July 22). Technology Networks.
  • Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. (2009).
  • Biological buffers for Cation-Exchange Chromatography with pKa calculator. (n.d.).
  • Applications and Preparation of MOPS and MES Buffer. (2018, August 17). Suzhou Yacoo Science Co., Ltd.
  • Method Optimization for the Analysis of Monoclonal Antibodies by Size-Exclusion Chrom
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  • MOPSO, Free Acid. (n.d.). GoldBio.
  • MOPSO, Sodium Salt. (n.d.). GoldBio.
  • MOPSO sodium salt (M8767)
  • Zhang, P., Sun, F., Tsao, C., Liu, S., Jain, P., Sinclair, A., ... & Jiang, S. (2017). Zwitterionic gel encapsulation promotes protein stability, enhances pharmacokinetics, and reduces immunogenicity. Proceedings of the National Academy of Sciences, 114(41), E8722-E8731.
  • 2015 His tag Purification Protocol. (2015).
  • Eliminate interfering substances from samples for BCA protein assays. (n.d.). Thermo Fisher Scientific.
  • Chemmalil, L., et al. (2021). Systematic Development of a Size Exclusion Chromatography Method for a Monoclonal Antibody with High Surface Aggregation Propensity (SAP) Index. Journal of Pharmaceutical Sciences, 110(7), 2647-2655.
  • Expression and purification of proteins using 6xHistidine-tag. (n.d.). IBA Lifesciences.
  • Purification of His-Tagged Proteins. (2015). Methods in Enzymology, 559, 127-140.
  • Solved You want to make up 50 mL of 1.) 500 mM | Chegg.com. (2022, November 15). Chegg.
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  • AFFINITY HIS-TAG PURIFIC
  • MOPSO Buffer | CAS 68399-77-9. (n.d.). Hopax Fine Chemicals.
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  • MOPS biocompatibility: key parameters for protein purification. (n.d.).
  • Temperature Dependence of pH for Commonly Used Buffers. (2010). Promega.
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  • Zhang, L., et al. (2012). Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity.
  • Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjug
  • common interfering substances in the BCA protein assay. (n.d.). Benchchem.
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  • Coomassie (Bradford) Protein Assay Kit. (n.d.). Gannett.
  • Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. (2013). Accounts of Chemical Research, 46(10), 2394-2403.
  • What interferes with BCA assays?. (2024, September 30).
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  • Introduction Results Conclusions Hunter Davis, Dr. Jeffrey Boles Tennessee Tech University Materials and Methods Acknowledgement. (n.d.). Tennessee Tech University.
  • Urea Lysis Buffer Compatibility with Protein Quantification Assays?. (2021, July 13).
  • MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe. (n.d.).
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Application Notes & Protocols: A Comprehensive Guide to MOPSO Buffer in Enzymatic Assays and Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 3-Morpholino-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic buffer, for its application in enzymatic assays and kinetic studies. We delve into the fundamental physicochemical properties of MOPSO, detailing the rationale for its selection over other common buffers. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for buffer preparation and its use in a general enzymatic assay and for the determination of kinetic parameters. By combining theoretical grounding with practical, step-by-step methodologies, this guide aims to empower researchers to achieve robust, reproducible, and accurate results.

Introduction: The Critical Role of Buffering in Enzymology

MOPSO is a member of the "Good's buffers," a series of zwitterionic compounds developed to meet the specific needs of biological research.[2] Structurally similar to the widely used MOPS buffer but featuring a hydroxyl group, MOPSO is particularly valued for its efficacy in the physiological pH range of 6.2 to 7.6.[3][4][5] Its key attributes—minimal interaction with metal ions, high solubility, and poor membrane permeability—make it an exemplary choice for a wide array of enzymatic studies.[6][7] This guide will provide the foundational knowledge and practical protocols to effectively leverage MOPSO in your research.

Physicochemical Profile of MOPSO

A thorough understanding of a buffer's properties is essential for its correct application. MOPSO's characteristics make it a superior choice for many biological systems, particularly those sensitive to metal ion concentrations.

PropertyValueSignificance in Enzymatic Assays
Molecular Formula C₇H₁₅NO₅SDefines its chemical nature and molecular weight.
Molecular Weight 225.26 g/mol [8]Crucial for accurate preparation of stock solutions.
pKa at 25°C ~6.9[3][9]Ideal for buffering in the near-neutral, physiological pH range where many enzymes exhibit optimal activity.
Useful pH Range 6.2 – 7.6[4][10]Provides robust pH control for a wide variety of biological experiments.
ΔpKa/°C -0.015[9]Indicates a moderate pH shift with temperature changes. This necessitates adjusting the pH at the intended experimental temperature for maximal accuracy.
Metal Ion Binding Negligible for most divalent cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺).[5][7]This is a critical advantage. MOPSO does not significantly chelate essential metal cofactors, ensuring that enzyme activity is not inhibited by the buffer itself. This is vital for kinases (requiring Mg²⁺) and many other metalloenzymes. Note: It can form complexes with copper (Cu²⁺) and some organotin compounds.[2][4][9]
Solubility in Water High (0.75 M at 0°C)[9]Allows for the preparation of concentrated stock solutions.
Autoclaving Partially degraded[3]Sterilization must be performed by filtration (0.22 µm), not by autoclaving, to prevent degradation and a potential drop in pH.

Rationale for Selecting MOPSO in Enzymatic and Kinetic Studies

The decision to use MOPSO should be based on a clear understanding of its advantages in the context of the specific biological question being addressed.

  • Preservation of Enzyme Activity : The primary reason to select MOPSO is its minimal interference with enzymatic reactions. Unlike phosphate buffers, which can precipitate divalent cations, or citrate buffers, which actively chelate them, MOPSO's low affinity for most metal ions ensures their availability for enzymatic catalysis.[5][7]

  • Biological Inertness : As a zwitterionic compound, MOPSO is less likely to interact with protein backbones or penetrate biological membranes, making it an excellent choice for studies involving whole cells, organelles, or membrane-bound enzymes.[6][7]

  • Suitability for Low-Temperature Studies : MOPSO maintains good stability and is not prone to crystallization at lower temperatures, making it a reliable buffer for cold-room enzyme purifications or low-temperature kinetic assays.[11]

  • Optical Clarity : MOPSO solutions are clear and colorless, with negligible absorbance in the UV-Vis range, which is critical for spectrophotometric assays.[2]

Detailed Application Protocols

The following protocols are designed to be self-validating systems, with built-in checks and explanations to ensure reproducibility and accuracy.

Protocol 1: Preparation of a 0.5 M MOPSO Stock Solution (pH 7.2 at 25°C)

This protocol details the preparation of a concentrated stock solution that can be diluted for various working buffers.

Materials and Equipment:

  • MOPSO (Free Acid, MW: 225.26 g/mol )

  • High-purity, nuclease-free water (e.g., Milli-Q or deionized)

  • 10 N Sodium Hydroxide (NaOH) solution

  • 1 L beaker or flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter with a temperature probe

  • 1 L volumetric flask

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weighing the MOPSO Powder : Accurately weigh 112.63 g of MOPSO free acid powder and transfer it to the 1 L beaker.

  • Initial Dissolution : Add approximately 800 mL of high-purity water to the beaker. Place the stir bar in the beaker and stir on a magnetic plate until the powder is completely dissolved.[12] Causality Note: Dissolving in ~80% of the final volume leaves room for the volume of the base needed for pH adjustment and the final volume top-up.

  • pH Adjustment : Place the calibrated pH meter and temperature probe into the solution. Ensure the temperature is stable at your desired adjustment temperature (e.g., 25°C). Slowly add 10 N NaOH dropwise while monitoring the pH. Be cautious as the pH approaches the target of 7.2.[7]

  • Temperature Consideration : For maximum accuracy, adjust the pH at the temperature you will perform your experiments. If your assay is at 37°C, warm the buffer to 37°C before the final pH adjustment. MOPSO's pKa decreases with temperature, so a buffer set to pH 7.2 at 25°C will have a lower pH at 37°C.[9]

  • Final Volume Adjustment : Once the target pH is reached and stable, quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of high-purity water and add the rinsate to the flask to ensure all buffer is transferred. Carefully add water to the 1 L calibration mark.[13]

  • Sterilization and Storage : Cap the flask and invert several times to ensure thorough mixing. Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.[14][15] Do not autoclave.[3] Store the buffer at 2-8°C, where it is stable for several months.[8]

Protocol 2: General Protocol for an Enzymatic Assay (e.g., Kinase Assay)

This protocol provides a template for using MOPSO in a typical enzyme assay. Concentrations should be optimized for the specific enzyme under investigation.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Working Buffer (e.g., 50 mM MOPSO, pH 7.2) mix Prepare Reaction Master Mix (Buffer, Substrate, ATP/Mg²⁺) prep_buffer->mix prep_reagents Prepare Substrate, ATP/Mg²⁺, and Enzyme Stocks prep_reagents->mix pre_incubate Pre-incubate Mix at Assay Temperature mix->pre_incubate initiate Initiate Reaction (Add Enzyme) pre_incubate->initiate run_reaction Incubate for Defined Time initiate->run_reaction stop_reaction Stop Reaction (e.g., Add Quenching Agent) run_reaction->stop_reaction detect Detect Product Formation (e.g., Spectrophotometry, Luminescence) stop_reaction->detect calculate Calculate Reaction Velocity detect->calculate plot Plot and Analyze Data calculate->plot

Caption: Workflow for a typical enzymatic assay using MOPSO buffer.

Procedure:

  • Prepare 1X Assay Buffer : Dilute the 0.5 M MOPSO stock solution (from Protocol 1) to a final working concentration, typically between 20-100 mM.[16] For a 50 mM buffer, you would add 10 mL of 0.5 M stock to 90 mL of high-purity water. Add other necessary components like MgCl₂, DTT, and BSA at this stage.

  • Reaction Setup : In a microplate or microcentrifuge tube, combine the assay components. A typical reaction might include:

    • 50 mM MOPSO, pH 7.2

    • 10 mM MgCl₂

    • 1 mM DTT

    • Substrate (e.g., peptide, at Km concentration)

    • ATP (at saturating concentration)

  • Pre-incubation : Pre-incubate the reaction mixture at the desired assay temperature (e.g., 30°C or 37°C) for 5-10 minutes to ensure thermal equilibrium.

  • Initiate Reaction : Start the reaction by adding the enzyme to the mixture. The volume of enzyme added should be small (e.g., 1-10% of the total volume) to avoid significantly altering the concentration of other components.

  • Incubation and Quenching : Allow the reaction to proceed for a predetermined time, ensuring that product formation is linear (typically <10-15% of substrate consumed). Stop the reaction by adding a quenching agent (e.g., EDTA for a kinase, or a strong acid/base).

  • Detection and Analysis : Measure the amount of product formed using an appropriate detection method (e.g., absorbance, fluorescence, luminescence). Calculate the initial reaction velocity.

Protocol 3: Application in a Kinetic Study (Determination of Kₘ and Vₘₐₓ)

This protocol builds on Protocol 2 to determine key kinetic parameters. The stability and non-interfering nature of MOPSO are crucial for generating a reliable Michaelis-Menten curve.

Procedure:

  • Buffer and Reagent Preparation : Prepare the 1X MOPSO assay buffer as described in Protocol 2. Prepare a series of substrate dilutions, typically ranging from 0.1 x Kₘ to 10 x Kₘ.

  • Assay Execution : Set up a series of reactions, one for each substrate concentration.

  • Constant Parameters : It is critical that the concentrations of the enzyme, MOPSO buffer, cofactors (e.g., ATP, Mg²⁺), and the incubation time and temperature remain constant across all reactions.

  • Data Collection : For each substrate concentration, initiate the reaction by adding the enzyme, incubate, quench, and detect the product formed. Calculate the initial velocity (v₀) for each reaction.

  • Data Analysis : Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values. The use of MOPSO helps ensure that the observed kinetics are a true reflection of the enzyme's properties, not an artifact of buffer interference.

Buffer Selection Logic: Why and When to Choose MOPSO

The following decision tree illustrates the thought process for selecting MOPSO for an enzymatic assay.

G start Start: Need Buffer for Enzymatic Assay ph_range Is required pH between 6.2 and 7.6? start->ph_range metal_ions Does the assay involve metal ions (Mg²⁺, Mn²⁺, Ca²⁺)? ph_range->metal_ions Yes other_buffer Consider Other Buffers (e.g., MES for lower pH, HEPES/Tris for higher pH) ph_range->other_buffer No temp_study Is the study at low temp or involves temp shifts? metal_ions->temp_study No avoid_phosphate MOPSO is a strong candidate. Avoid Phosphate or Citrate buffers. metal_ions->avoid_phosphate Yes choose_mopso Select MOPSO temp_study->choose_mopso No mopso_good MOPSO is a good choice due to stability. temp_study->mopso_good Yes avoid_phosphate->temp_study mopso_good->choose_mopso other_buffer2 Consider other buffers.

Caption: Decision workflow for selecting MOPSO buffer.

Conclusion

MOPSO is a high-performance zwitterionic buffer that offers significant advantages for enzymatic assays and kinetic studies. Its minimal interaction with metal ions, stability across a range of temperatures, and optimal buffering capacity in the physiological pH range make it a reliable choice for generating accurate and reproducible data. By following the detailed protocols and understanding the scientific rationale behind its use, researchers can confidently incorporate MOPSO into their experimental designs to ensure the integrity of their results.

References

  • Vertex AI Search. (2021). Preparation of 1M MOPS (Free Acid)
  • bioWORLD. (n.d.). MOPSO Buffer 0.2M, pH 7.5 (79803-73-9).
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Making 1M MOPS Stock Solution.
  • GoldBio. (n.d.). MOPSO, Sodium Salt.
  • HUI BAI YI. (2025). How does MOPS Buffer interact with metal ions?.
  • Desheng Biochemical. (2024).
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  • Sigma-Aldrich. (n.d.). MOPSO sodium salt (M8767)
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  • AAT Bioquest. (2025). MOPSO Buffer (0.5 M, 6.9 pH)
  • Krouskop, P. (n.d.).
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  • MSE Supplies LLC. (2025). The Critical Role of Buffers in Biological and Chemical Experiments.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of MOPSO Buffer in Modern Biochemical Research.
  • Beilstein Journals. (n.d.). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series.
  • ResearchGate. (2025). Comparison of zwitterionic N -alkylaminomethanesulfonic acids to related compounds in the Good buffer series.
  • NIH. (n.d.). Universal buffers for use in biochemistry and biophysical experiments.
  • NIH. (n.d.). Zwitterionic Polymer Coated and Aptamer Functionalized Flexible Micro-Electrode Arrays for In Vivo Cocaine Sensing and Electrophysiology.
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Optimizing Capillary Electrochromatography with Multi-Objective Particle Swarm Optimization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for higher efficiency and resolution in analytical separations is perpetual. Capillary Electrochromatography (CEC) has emerged as a powerful hybrid technique, combining the high selectivity of High-Performance Liquid Chromatography (HPLC) with the remarkable efficiency of Capillary Electrophoresis (CE).[1] However, the performance of CEC is governed by a complex interplay of multiple parameters, making method development a challenging and time-consuming endeavor. This guide introduces the application of Multi-Objective Particle Swarm Optimization (MOPSO) as a robust chemometric tool to systematically and efficiently optimize CEC methods, particularly in the context of pharmaceutical analysis.

The Synergy of CEC and MOPSO: A Paradigm Shift in Method Development

Capillary Electrochromatography separates analytes based on their differential partitioning between a stationary phase and a mobile phase, with the mobile phase being driven by an electroosmotic flow (EOF).[1] Key parameters influencing the separation include the mobile phase composition (e.g., percentage of organic modifier, buffer pH, and concentration), applied voltage, and temperature.[1][2] The optimization of these parameters often involves conflicting objectives. For instance, increasing the resolution between critical pairs of analytes might lead to an undesirable increase in analysis time. This multi-objective nature of CEC method development necessitates a sophisticated optimization strategy.

This is where Multi-Objective Particle Swarm Optimization (MOPSO) offers a significant advantage. MOPSO is a population-based stochastic optimization technique inspired by the social behavior of bird flocking or fish schooling.[3] It is particularly well-suited for solving multi-objective optimization problems where several conflicting objectives need to be optimized simultaneously.[4][5] Instead of finding a single optimal solution, MOPSO identifies a set of non-dominated solutions, known as the Pareto front, which represent the best possible trade-offs between the conflicting objectives.[4] This allows the analyst to choose the most suitable conditions based on their specific requirements, be it maximizing resolution, minimizing analysis time, or a balanced compromise between the two.

Applications of MOPSO in Capillary Electrochromatography

The application of MOPSO in CEC, while not yet extensively documented in dedicated literature, can be logically extended from its successful implementation in other areas of analytical chemistry and the known optimization challenges in CEC. The primary applications lie in the systematic and automated development of robust and efficient CEC methods for complex samples.

Simultaneous Optimization of Resolution and Analysis Time

A common challenge in chromatographic method development is achieving adequate separation of all components in the shortest possible time. MOPSO can be employed to explore the multidimensional parameter space of CEC to find a set of operating conditions that provide the best compromise between these two conflicting objectives. For example, in the analysis of a multi-component pharmaceutical formulation, MOPSO can identify conditions that ensure baseline separation of the active pharmaceutical ingredient (API) from its impurities and degradation products, while keeping the run time suitable for high-throughput screening.

Chiral Separations

CEC is a powerful technique for the separation of enantiomers.[6] The enantioselectivity in CEC is influenced by a combination of electrophoretic and chromatographic mechanisms, which are in turn affected by various parameters. MOPSO can be used to optimize the chiral separation by simultaneously considering objectives such as enantiomeric resolution and analysis time.

Method Robustness and Transfer

By identifying a region of optimal operating conditions rather than a single point, MOPSO can contribute to the development of more robust CEC methods. This is particularly important in regulated environments like the pharmaceutical industry, where methods must be transferable between different laboratories and instruments.

Protocol: MOPSO-Assisted Optimization of a CEC Method for the Separation of a Pharmaceutical Compound and its Impurities

This protocol outlines a systematic approach to optimizing a CEC method for the analysis of a hypothetical pharmaceutical compound, "DrugX," and its two known impurities, "Impurity A" and "Impurity B," using MOPSO.

Defining the Optimization Problem

Objective Functions:

  • Maximize the critical resolution (Rs_crit): The resolution between the most poorly separated pair of adjacent peaks (DrugX, Impurity A, or Impurity B).

  • Minimize the analysis time (t_analysis): The migration time of the last eluting peak.

Decision Variables:

  • Percentage of Acetonitrile (%ACN): The organic modifier in the mobile phase. Range: 20% - 80%.

  • pH of the Buffer: Affects the charge of the analytes and the EOF. Range: 3.0 - 7.0.

  • Applied Voltage (V): Influences the EOF and electrophoretic mobility. Range: 10 kV - 30 kV.

Experimental Setup
  • CEC Instrument: A commercial or laboratory-built CEC system equipped with a UV detector.

  • Capillary Column: A fused-silica capillary (e.g., 75 µm I.D., 30 cm effective length) packed with a suitable stationary phase (e.g., C18).

  • Software: A software environment capable of controlling the CEC instrument and implementing the MOPSO algorithm (e.g., MATLAB, Python with appropriate libraries).

Step-by-Step Protocol

Step 1: Initial Scouting Runs

  • Perform a few initial experiments at the corners of the defined parameter space to ensure that the analytes are eluted within a reasonable time and to get a preliminary idea of the separation behavior.

Step 2: MOPSO Algorithm Implementation

  • Initialization: Generate an initial population of "particles" (e.g., 20 particles), where each particle represents a set of experimental conditions (decision variables: %ACN, pH, Voltage). The initial positions of the particles are randomly distributed within the defined ranges.

  • Iteration Loop: For a predefined number of iterations (e.g., 50) or until convergence:

    • Evaluation: For each particle, perform the corresponding CEC experiment. From the resulting electropherogram, calculate the values of the objective functions (Rs_crit and t_analysis).

    • Update Personal Best (pbest): For each particle, compare its current objective function values with the values from its previous positions. If the current position is not dominated by any of its previous positions, update the personal best position of that particle.

    • Update Global Best (gbest) / Pareto Front: Maintain an external archive of non-dominated solutions found so far across the entire swarm. After each iteration, update this archive with the new non-dominated solutions.

    • Update Particle Velocity and Position: Adjust the velocity and position of each particle based on its own best-known position and the best-known positions in its neighborhood (or the entire swarm), guiding the search towards the Pareto front.

Step 3: Data Analysis and Selection of Optimal Conditions

  • After the optimization run is complete, the external archive will contain the Pareto optimal solutions.

  • Plot the Pareto front, with one objective function on each axis (e.g., Rs_crit vs. t_analysis).

  • Analyze the trade-off between the objectives. The "knee" of the Pareto front often represents a good compromise.

  • Select the set of experimental conditions from the Pareto front that best meets the analytical requirements. For example, if a minimum resolution of 2.0 is required, select the solution on the Pareto front that achieves this resolution in the shortest possible time.

Step 4: Method Validation

  • Perform experiments under the selected optimal conditions to verify the predicted performance.

  • Proceed with method validation according to the relevant guidelines (e.g., ICH).

Visualizing the MOPSO-CEC Workflow

The logical flow of the MOPSO-assisted CEC optimization can be visualized as follows:

MOPSO_CEC_Workflow cluster_MOPSO MOPSO Algorithm cluster_CEC CEC System init Initialize Population (Random CEC Conditions) eval Evaluate Fitness (Run CEC Experiments) init->eval update_pbest Update Personal Best eval->update_pbest cec_run Perform CEC Separation eval->cec_run Send Conditions update_gbest Update Global Best (Pareto Front) update_pbest->update_gbest update_vel_pos Update Particle Velocity & Position update_gbest->update_vel_pos pareto_front Pareto Optimal Solutions update_gbest->pareto_front Store update_vel_pos->eval Next Iteration data_acq Data Acquisition (Electropherogram) cec_run->data_acq calc_obj Calculate Objectives (Rs_crit, t_analysis) data_acq->calc_obj calc_obj->eval Return Objective Values final_selection Select Final CEC Method pareto_front->final_selection Analyst's Choice

Figure 1: Workflow of MOPSO-assisted optimization of a CEC method.

Quantitative Data Summary

The following table illustrates a hypothetical set of Pareto optimal solutions that might be obtained from the MOPSO optimization described above.

Solution ID%ACNpHVoltage (kV)Rs_critt_analysis (min)
145.24.822.52.815.3
250.84.525.13.212.8
355.14.227.83.510.5
460.33.929.53.18.2
565.73.528.02.56.9

This table provides the analyst with a range of high-performing conditions, allowing for an informed decision based on the specific needs of the analysis. For instance, if the primary goal is the highest possible resolution, Solution 3 would be the optimal choice. However, if a faster analysis is required for high-throughput screening and a resolution of 2.5 is acceptable, Solution 5 would be more appropriate.

Conclusion and Future Perspectives

The integration of MOPSO with CEC represents a significant advancement in analytical method development. This approach transforms the often-heuristic process of optimization into a systematic, efficient, and automated workflow. By providing a set of optimal trade-off solutions, MOPSO empowers researchers to make informed decisions and develop robust, high-performance CEC methods in a shorter timeframe. As CEC continues to find broader applications in pharmaceutical and biomedical analysis, the adoption of advanced optimization strategies like MOPSO will be crucial for unlocking the full potential of this powerful separation technique.

References

  • Babu, K., et al. (2018). Optimization of capillary electrophoresis method for the separation of neuropeptides using Box–Behnken design.
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  • Li, S., et al. (2017). Optimization of capillary electrophoresis method for the separation of ten phenothiazine compounds with similar molecular structures.
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  • Matos, M., et al. (2019). Optimization strategies for chiral separation by true moving bed chromatography using Particles Swarm Optimization (PSO) and new Parallel PSO variant. FEUP Sigarra. Retrieved from [Link]

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  • Sreedhar, B., et al. (2014). Dynamic Multi-Objective Optimization of Batch Chromatographic Separation Processes. Computer Aided Chemical Engineering, 33, 85-90.
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Sources

MOPSO Buffer: A Strategic Tool for Elucidating Metal Ion-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Metalloprotein Chemistry

The intricate dance between metal ions and proteins is fundamental to a vast array of biological processes, from enzymatic catalysis and signal transduction to the structural integrity of macromolecules. The study of these interactions is a cornerstone of biochemical and pharmaceutical research, providing critical insights into protein function, disease mechanisms, and the development of novel therapeutics. However, the very nature of these interactions presents significant experimental challenges. The choice of buffering agent, often a seemingly mundane detail, can profoundly influence the accuracy and interpretability of experimental data. Many common biological buffers chelate metal ions, creating a competitive binding environment that can obscure the true thermodynamics of the protein-metal interaction.

This application note presents a comprehensive guide to the use of 3-morpholino-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic "Good's" buffer, for the rigorous study of metal ion-protein interactions. We will delve into the physicochemical properties of MOPSO that render it a superior choice for many metalloprotein systems, provide detailed protocols for its application in Isothermal Titration Calorimetry (ITC), and offer insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their metal-protein binding studies.

The MOPSO Advantage: Physicochemical Properties and Rationale for Use

MOPSO was developed as part of a series of zwitterionic buffers by Good and his colleagues to provide stable pH control within the physiologically relevant range of 6.5 to 7.9.[1] Its key advantage in the context of metalloprotein studies lies in its generally low propensity to form complexes with many biologically relevant metal ions.[2] This characteristic minimizes interference with the primary binding event under investigation.

The morpholine ring and the sulfonic acid group in MOPSO's structure contribute to its high water solubility and zwitterionic nature at physiological pH.[3] The presence of a hydroxyl group on the propane moiety distinguishes it from the structurally similar MOPS buffer.[1] This seemingly minor structural difference can influence its interaction with metal ions.

Below is a summary of the key physicochemical properties of MOPSO:

PropertyValueSignificance for Metal-Protein Studies
pKa (at 25 °C)6.9[4]Provides excellent buffering capacity at or near physiological pH, crucial for maintaining protein stability and function.
Useful pH Range6.2 - 7.6[2]Covers the optimal pH for a wide range of biological and biochemical experiments.[4]
ΔpKa/°C-0.015[5]Exhibits minimal pH change with temperature fluctuations, ensuring stable conditions during calorimetric experiments.
Metal Ion InteractionsGenerally low, but cation-dependentMinimizes buffer-metal competition, allowing for a more direct measurement of the protein-metal interaction. However, weak interactions with some metals must be considered.

A Closer Look at Metal Ion Interactions:

While MOPSO is often recommended as a non-coordinating buffer, it is crucial to acknowledge that its interaction with metal ions is not entirely negligible and varies depending on the specific cation. Research indicates that MOPSO has a low affinity for many divalent cations, making it a suitable choice for studies involving ions like Mg²⁺ and Ca²⁺. However, some studies have reported complex formation with other metal ions. For instance, MOPSO has been shown to form chelating complexes with copper.[1] It is therefore imperative for researchers to be aware of the potential for weak interactions and to design experiments and data analysis strategies that account for these effects.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamics of binding interactions.[6] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), in a single experiment. The following protocol outlines the use of MOPSO buffer for the characterization of metal ion-protein interactions using ITC.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Buffer_Prep Prepare MOPSO Buffer (e.g., 50 mM, pH 7.4) Protein_Prep Dialyze Protein into MOPSO Buffer Buffer_Prep->Protein_Prep Metal_Prep Prepare Metal Ion Solution in Final Dialysis Buffer Buffer_Prep->Metal_Prep Concentration Determine Accurate Concentrations Protein_Prep->Concentration Metal_Prep->Concentration Load_Sample Load Protein into Sample Cell Concentration->Load_Sample Load_Titrant Load Metal Ion into Syringe Concentration->Load_Titrant Run_Experiment Perform Titration Load_Sample->Run_Experiment Load_Titrant->Run_Experiment Integration Integrate Raw Data Run_Experiment->Integration Heat_Dilution Control: Titrate Metal into Buffer Model_Fitting Fit Data to a Binding Model Heat_Dilution->Model_Fitting Integration->Model_Fitting Thermo_Params Determine Ka, ΔH, n Model_Fitting->Thermo_Params

Figure 1. A generalized workflow for studying metal ion-protein interactions using ITC with MOPSO buffer.

Detailed Protocol for ITC Measurement

1. Materials and Reagents:

  • MOPSO Buffer: High-purity, free acid or sodium salt form.

  • Protein of Interest: Purified to homogeneity.

  • Metal Ion Salt: High-purity salt of the metal ion of interest (e.g., ZnCl₂, CuSO₄).

  • Chelating Agent (Optional): EDTA or other suitable chelator for removing adventitious metal ions from the protein preparation.

  • High-Purity Water: Deionized and filtered.

2. Buffer Preparation (50 mM MOPSO, pH 7.4):

  • Dissolve the appropriate amount of MOPSO free acid in high-purity water to achieve a near-final volume.

  • Adjust the pH to 7.4 using a concentrated NaOH solution. It is crucial to use a low-heat-of-ionization base to minimize temperature fluctuations during pH adjustment.

  • Bring the final volume to the desired amount with high-purity water.

  • Filter the buffer through a 0.22 µm filter to remove any particulates.

3. Protein Preparation:

  • Crucial Step: Extensively dialyze the purified protein against the prepared 50 mM MOPSO buffer (pH 7.4) at 4°C. Perform at least three buffer changes over 24-48 hours with a large volume of buffer each time. This step is critical to ensure a perfect match between the protein solution and the titrant buffer, which minimizes the heat of dilution artifacts.[7]

  • After dialysis, determine the final protein concentration accurately using a reliable method such as UV-Vis spectrophotometry with a calculated extinction coefficient.

  • If necessary, treat the protein solution with a chelating agent (e.g., Chelex-100 resin) prior to the final dialysis step to remove any bound metal ions from the purification process.

4. Metal Ion Solution Preparation:

  • Crucial Step: Prepare the metal ion stock solution by dissolving the high-purity metal salt in the final dialysis buffer from the protein preparation. This ensures an exact buffer match between the syringe and cell solutions.

  • The concentration of the metal ion solution in the syringe should typically be 10-20 times higher than the protein concentration in the cell. For example, if the protein concentration is 20 µM, a starting metal ion concentration of 200-400 µM is appropriate.

5. ITC Experiment Setup:

  • Thoroughly clean the ITC sample cell and syringe with detergent and high-purity water according to the instrument manufacturer's instructions.

  • Degas both the protein and metal ion solutions immediately before the experiment to prevent bubble formation in the cell and syringe.

  • Load the protein solution into the sample cell (typically ~200 µL for low-volume calorimeters).

  • Load the metal ion solution into the injection syringe (typically ~40 µL).

  • Equilibrate the system at the desired temperature (e.g., 25 °C).

6. ITC Titration Parameters (Example):

  • Number of Injections: 19-29

  • Injection Volume: 1-2 µL per injection

  • Spacing Between Injections: 120-180 seconds (to allow for return to baseline)

  • Stirring Speed: 750-1000 rpm

7. Control Experiment (Heat of Dilution):

  • Perform a control titration by injecting the metal ion solution into the sample cell containing only the final dialysis buffer (no protein). This experiment measures the heat of dilution of the metal ion in the MOPSO buffer and is essential for accurate data analysis.

Data Analysis and Interpretation: Unveiling the True Thermodynamics

The raw ITC data consists of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change per injection. This data is then plotted as heat change per mole of injectant versus the molar ratio of metal to protein.

Data_Analysis cluster_raw Raw Data cluster_processing Data Processing cluster_fitting Model Fitting cluster_results Thermodynamic Parameters Raw_ITC Raw ITC Thermogram (Heat Flow vs. Time) Integration Peak Integration (ΔH per injection) Raw_ITC->Integration Dilution_Correction Subtract Heat of Dilution (from control experiment) Integration->Dilution_Correction Binding_Isotherm Plot ΔH vs. Molar Ratio Dilution_Correction->Binding_Isotherm Binding_Model Fit to a Suitable Binding Model (e.g., One-Site, Sequential) Binding_Isotherm->Binding_Model Ka Binding Affinity (Ka) Binding_Model->Ka DeltaH Enthalpy Change (ΔH) Binding_Model->DeltaH n Stoichiometry (n) Binding_Model->n DeltaG_DeltaS Calculate ΔG and TΔS Ka->DeltaG_DeltaS DeltaH->DeltaG_DeltaS

Figure 2. A schematic of the data analysis pipeline for ITC experiments.

1. Data Integration and Correction:

  • The raw data is integrated using the instrument's software to obtain the heat change for each injection.

  • The heat of dilution, determined from the control experiment, is subtracted from the experimental data.

2. Model Fitting:

  • The corrected data is then fit to a suitable binding model. For a simple 1:1 interaction, a one-site independent binding model is often appropriate. More complex binding events may require sequential or multi-site binding models.

  • The fitting process yields the key thermodynamic parameters: Kₐ, ΔH, and n.

3. Accounting for Metal-Buffer Interactions:

Even with a weakly interacting buffer like MOPSO, it is best practice to consider its potential contribution to the observed enthalpy. The observed enthalpy of binding (ΔH_obs) can be described by the following equation:

ΔH_obs = ΔH_bind + ΔH_buffer

Where:

  • ΔH_bind is the true enthalpy of the metal-protein interaction.

  • ΔH_buffer is the enthalpy change due to the interaction of the metal with the buffer.

The ΔH_buffer can be determined through separate experiments, for example, by titrating the metal ion into a solution of a competitive chelator in the MOPSO buffer.[4] By understanding the thermodynamics of the metal-buffer interaction, a more accurate value for the true metal-protein binding enthalpy can be obtained.

Conclusion: Enhancing the Rigor of Metalloprotein Research

The selection of an appropriate buffer is a critical, yet often overlooked, aspect of studying metal ion-protein interactions. MOPSO, with its physiological pH range and generally low metal-binding affinity, offers a significant advantage over many traditional buffers. By minimizing buffer-metal competition, MOPSO allows for a more direct and accurate characterization of the thermodynamics of the primary binding event. When coupled with the power of Isothermal Titration Calorimetry and a rigorous approach to experimental design and data analysis, MOPSO serves as an invaluable tool for researchers seeking to unravel the complexities of metalloprotein chemistry. The protocols and insights provided in this application note are intended to empower scientists to generate high-quality, reliable data, ultimately advancing our understanding of the vital roles of metals in biology and disease.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the MOPSO pKa of 6.9: Implications for Biological Buffering and Beyond.
  • MySkinRecipes. (n.d.). MOPSO Buffer.
  • Wikipedia. (2023, September 26). 2-Hydroxy-3-morpholinopropanesulfonic acid. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). Advantages of MOPSO buffer in low-temperature biochemical work. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 19). 8 uses of MOPS buffer you didn't know. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer | CAS 68399-77-9. Retrieved from [Link]

  • Silva, A. M. N., et al. (2020). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 10(3), 1547-1566.
  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Retrieved from [Link]

  • Request PDF. (n.d.). Binding Thermodynamics of Divalent Metal Ions to Several Biological Buffers. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • PubMed. (n.d.). ITC Methods for Assessing Buffer/Protein Interactions from the Perturbation of Steady-State Kinetics: A Reactivity Study of Homoprotocatechuate 2,3-Dioxygenase. Retrieved from [Link]

  • Yale University. (n.d.). Isothermal Titration Calorimetry of Protein-Protein Interactions. Retrieved from [https://www.yale.edu/gwc/sites/default/files/files/ITC of protein-protein interactions.pdf]([Link] of protein-protein interactions.pdf)

  • ResearchGate. (2025, August 7). Zinc(II) complexation by some biologically relevant pH buffers. Retrieved from [Link]

  • PubMed Central. (n.d.). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Retrieved from [Link]

  • PubMed. (n.d.). Zinc(II) complexation by some biologically relevant pH buffers. Retrieved from [Link]

  • Request PDF. (n.d.). Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combined computational design of a zinc binding site and a protein-protein interaction: one open zinc coordination sphere was not a robust hotspot for de novo ubiquitin binding. Retrieved from [Link]

  • PubMed Central. (n.d.). Zinc trafficking to apo-Zn-proteins 2. Cellular interplay of proteome, metallothionein, and glutathione. Retrieved from [Link]

  • PubMed. (2020, September 18). Galvanization of Protein-Protein Interactions in a Dynamic Zinc Interactome. Retrieved from [Link]

Sources

Application Notes and Protocols: Formulating a MOPSO-Based Buffer for Enhanced PCR Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The polymerase chain reaction (PCR) is a cornerstone of molecular biology, yet its efficiency and specificity can be hampered by suboptimal reaction conditions, particularly the buffer composition. Traditional Tris-HCl buffers, while widely used, have limitations related to temperature-dependent pH shifts. This application note presents a comprehensive guide to formulating and optimizing a novel PCR buffer system based on 3-morpholino-2-hydroxypropanesulfonic acid (MOPSO). We explore the rationale behind selecting MOPSO, its advantageous chemical properties, and provide a detailed protocol for its implementation. Furthermore, we introduce a powerful optimization strategy, Multi-Objective Particle Swarm Optimization (MOPSO), to systematically refine the buffer composition for superior PCR performance across various applications.

Introduction: The Critical Role of Buffering in PCR

The fidelity and yield of PCR are exquisitely sensitive to the reaction's chemical environment.[1][2] The buffer system is paramount, as it must maintain a stable pH optimal for the DNA polymerase throughout the thermal cycling process.[3][4][5] Taq DNA polymerase, the most common enzyme in PCR, exhibits optimal activity in a pH range of 7.5 to 9.5 at 20°C.[6] However, the pH of commonly used Tris-HCl buffers is known to fluctuate significantly with temperature, which can impact polymerase activity and lead to inconsistent results.[7] This necessitates the exploration of alternative buffering agents that offer greater pH stability across the temperature gradients of PCR.

MOPSO, a zwitterionic buffer, presents a compelling alternative. Its pKa of approximately 6.9 at 25°C and a low temperature coefficient (ΔpKa/°C of -0.015) suggest that it can provide a more stable pH environment during thermal cycling.[8] MOPSO is also known for its minimal interaction with metal ions, a crucial feature in PCR where magnesium ions (Mg²⁺) are a critical cofactor for the polymerase.[9][10]

This guide provides the theoretical framework and practical steps for researchers to formulate and optimize a MOPSO-based PCR buffer. We also introduce the concept of Multi-Objective Particle Swarm Optimization (MOPSO) as a sophisticated in silico tool to navigate the complex interplay of buffer components and reaction parameters, thereby accelerating the development of highly robust and efficient PCR protocols.[11][12]

Rationale for MOPSO in PCR Buffers

The selection of MOPSO as a primary buffering agent for PCR is grounded in its unique chemical properties that address the limitations of traditional buffers:

  • Optimal pKa and pH Stability: MOPSO has a pKa of 6.9, placing its optimal buffering range (6.2-7.6) squarely within the physiological pH relevant for many enzymatic reactions.[8][13] More importantly, its low pKa shift with temperature ensures a more consistent pH throughout the denaturation, annealing, and extension steps of PCR.[8]

  • Minimal Metal Ion Chelation: Unlike some other biological buffers, MOPSO exhibits negligible binding to divalent cations like Mg²⁺.[9][10] This is a significant advantage in PCR, as it ensures the bioavailability of magnesium ions as essential cofactors for DNA polymerase.[1][3]

  • Zwitterionic Nature: As a zwitterionic buffer, MOPSO is less likely to interfere with the enzymatic activity of the polymerase or the hybridization of primers to the DNA template.[8][9]

These properties collectively suggest that a MOPSO-based buffer can provide a more stable and predictable reaction environment, potentially leading to improved PCR yield, specificity, and reproducibility.

Core Components of a MOPSO-Based PCR Buffer

A foundational MOPSO-based PCR buffer can be formulated by adapting standard PCR buffer recipes, replacing Tris-HCl with MOPSO. The following table outlines the key components and their recommended starting concentrations.

ComponentStock Concentration1X Final ConcentrationFunction
MOPSO1 M20-50 mMPrimary buffering agent for pH stability.
KCl1 M10-50 mMFacilitates primer annealing.[3][5]
(NH₄)₂SO₄1 M10-20 mMEnhances specificity by destabilizing weak hydrogen bonds.[2][3]
MgCl₂1 M1.5-2.5 mMEssential cofactor for DNA polymerase.[1][3]
Triton X-10010% (v/v)0.1% (v/v)Non-ionic detergent that stabilizes the polymerase and prevents sticking to the tube.[14]

Protocol for Preparing a 10X MOPSO PCR Buffer Stock Solution

This protocol provides a starting point for preparing a 10X MOPSO-based PCR buffer.

Materials:

  • MOPSO (free acid)

  • Potassium chloride (KCl)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Nuclease-free water

  • Calibrated pH meter

  • Sterile, nuclease-free tubes and bottles

Procedure:

  • In a sterile beaker, dissolve the following in 800 mL of nuclease-free water:

    • MOPSO (to a final 1X concentration of 20 mM, so 200 mM in the 10X stock)

    • KCl (to a final 1X concentration of 50 mM, so 500 mM in the 10X stock)

    • (NH₄)₂SO₄ (to a final 1X concentration of 15 mM, so 150 mM in the 10X stock)

  • Adjust the pH of the solution to the desired setpoint (e.g., 7.2 at 25°C) using a concentrated solution of NaOH or KOH. Monitor the pH carefully.

  • Add MgCl₂ to a final 1X concentration of 2.0 mM (20 mM in the 10X stock).

  • Add Triton X-100 to a final concentration of 0.1% (v/v) (1% in the 10X stock).

  • Bring the final volume to 1 L with nuclease-free water.

  • Filter-sterilize the buffer through a 0.22 µm filter into a sterile, nuclease-free bottle.

  • Store the 10X MOPSO PCR buffer at -20°C in aliquots.

Optimization of the MOPSO-Based Buffer using MOPSO Algorithm

While the above protocol provides a solid starting point, the optimal buffer composition can vary depending on the specific PCR application (e.g., amplicon length, GC content, template purity). Multi-Objective Particle Swarm Optimization (MOPSO) is a powerful computational technique that can be employed to systematically explore the vast parameter space of buffer components and reaction conditions to identify the optimal formulation.[11][12]

The MOPSO algorithm is inspired by the social behavior of bird flocking or fish schooling.[12] In the context of PCR optimization, each "particle" in the swarm represents a unique set of experimental conditions (e.g., concentrations of MOPSO, MgCl₂, KCl, and annealing temperature). The algorithm iteratively adjusts these parameters to find a set of "Pareto optimal" solutions, where no single objective can be improved without compromising another.[15]

Defining the Objectives for PCR Optimization

For a typical PCR experiment, the objectives to be optimized could include:

  • Maximizing Product Yield: Quantified by densitometry of gel bands or fluorescence intensity in qPCR.

  • Maximizing Specificity: Minimizing the formation of non-specific products and primer-dimers.

  • Minimizing Reaction Time: Achieving successful amplification with the shortest possible cycling times.

The MOPSO Workflow for PCR Buffer Optimization

The following diagram illustrates the conceptual workflow of applying the MOPSO algorithm to optimize a MOPSO-based PCR buffer.

MOPSO_PCR_Optimization cluster_in_silico In Silico Optimization cluster_in_vitro In Vitro Experimentation start Define Objectives: - Maximize Yield - Maximize Specificity - Minimize Time init Initialize Particle Swarm (Random Buffer Compositions) start->init select Select New Experimental Conditions from Pareto Front init->select eval Evaluate Fitness (Based on Previous Experimental Data) update Update Particle Positions & Velocities (Move Towards Optimal Solutions) eval->update pareto Identify Pareto Optimal Front (Best Trade-off Solutions) update->pareto pareto->select pcr Perform PCR Experiments with New Buffer Formulations select->pcr Propose Experiments analysis Analyze Results: - Gel Electrophoresis - qPCR Data pcr->analysis data Generate Quantitative Data (Yield, Specificity) analysis->data data->eval Feedback Loop

Figure 1: MOPSO workflow for PCR buffer optimization.

Caption: A conceptual diagram illustrating the iterative cycle of in silico optimization and in vitro experimentation guided by the MOPSO algorithm.

Step-by-Step Protocol for MOPSO-Driven PCR Optimization

Phase 1: Initial Parameter Range Definition

  • Define Variables: Identify the key parameters to be optimized. For the MOPSO-based buffer, these would be:

    • MOPSO concentration (e.g., 10-100 mM)

    • MgCl₂ concentration (e.g., 1.0-5.0 mM)

    • KCl concentration (e.g., 10-100 mM)

    • (NH₄)₂SO₄ concentration (e.g., 0-30 mM)

    • Annealing Temperature (e.g., 55-68°C)

  • Define Constraints: Set practical limits for each variable based on known biochemical principles and solubility.

Phase 2: Initial Experimental Runs

  • Generate Initial Swarm: Use a MOPSO software package or a custom script to generate an initial set of 10-20 diverse experimental conditions within the defined parameter ranges.

  • Perform PCR: Set up and run the PCR experiments for each condition in the initial swarm.

  • Analyze and Quantify: Analyze the results of each PCR using gel electrophoresis and densitometry or qPCR. Assign a numerical value for each of the defined objectives (yield, specificity).

Phase 3: Iterative Optimization

  • Input Data into MOPSO Algorithm: Feed the quantitative results from the initial experiments into the MOPSO algorithm.

  • Generate Next Generation of Experiments: The algorithm will analyze the initial data and propose a new set of experimental conditions predicted to yield improved results.

  • Perform and Analyze New Experiments: Conduct the next round of PCR experiments with the new buffer formulations and reaction parameters.

  • Iterate: Repeat steps 1-3 for several cycles. With each iteration, the MOPSO algorithm will converge on a set of Pareto optimal solutions that represent the best possible trade-offs between your defined objectives.

Phase 4: Validation

  • Select Final Candidates: From the final Pareto optimal front, select a few candidate buffer formulations that best suit the specific experimental needs (e.g., one for maximum yield, one for maximum specificity).

  • Validate Performance: Thoroughly validate the performance of the selected buffer formulations across a range of templates and primer sets to confirm their robustness.

Troubleshooting and Considerations

  • pH Adjustment: Always adjust the pH of the MOPSO buffer at room temperature (25°C) before adding MgCl₂ and detergents.

  • Nuclease Contamination: Use nuclease-free water and reagents, and sterile techniques to prevent degradation of DNA and RNA.

  • Template and Primer Quality: The performance of any PCR buffer is ultimately dependent on the quality of the DNA template and the design of the primers.

  • Polymerase Compatibility: While MOPSO is expected to be compatible with most thermostable DNA polymerases, it is advisable to validate its performance with the specific enzyme being used.

Conclusion

The formulation of a PCR buffer with MOPSO offers a promising avenue for enhancing the robustness and reproducibility of PCR assays. The inherent pH stability of MOPSO across a range of temperatures addresses a key limitation of traditional Tris-based buffers. By coupling the rational design of a MOPSO-based buffer with the powerful optimization capabilities of the MOPSO algorithm, researchers can systematically and efficiently develop tailored PCR protocols that deliver superior performance. This approach not only has the potential to improve routine PCR applications but also to enable the successful amplification of challenging templates, thereby expanding the frontiers of molecular biology research.

References

  • Genetic Education. (2019, January 1). What are the different components used in the PCR reaction buffer? Retrieved from [Link]

  • CliniSciences. (n.d.). PCR buffers. Retrieved from [Link]

  • ZAGENO. (2025, July 17). What Are PCR Reagents? Components, Sources & Uses | Blog. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer | CAS 68399-77-9. Retrieved from [Link]

  • Watzinger, F., & Lion, T. (1998). Impact of DNA Polymerases and Their Buffer Systems on Quantitative Real-Time PCR. Clinical Chemistry, 44(8), 1753-1756.
  • Quora. (2017, February 27). What is the main function of a PCR buffer? Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-3-morpholinopropanesulfonic acid. Retrieved from [Link]

  • Ahmad, A., & Ghasemi, J. (2007). New buffers to improve the quantitative real-time polymerase chain reaction. Bioscience, Biotechnology, and Biochemistry, 71(8), 1970-1978.
  • Protocol Online. (2011, June 14). alternative to Tris buffer in strand displacement (BST polymerase). Retrieved from [Link]

  • Lee, D., & Lee, K. H. (2021). Cluster-Based Multiobjective Particle Swarm Optimization and Application for Chemical Plants. Processes, 9(11), 1999.
  • Gevaert. (2025, May 19). Understanding the Buffer Chemistry in PCR Kit V2: How It Improves Amplification of Difficult Templates. Retrieved from [Link]

  • Wikipedia. (n.d.). Taq polymerase. Retrieved from [Link]

  • Ahmad, A., & Ghasemi, J. (2007). New Buffers to Improve the Quantitative Real-Time Polymerase Chain Reaction. Bioscience, Biotechnology, and Biochemistry, 71(8), 1970-1978.
  • ResearchGate. (n.d.). The inhibition effect of PBS buffer on PCR amplification efficiency. Retrieved from [Link]

  • K-Patents. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]

  • ResearchGate. (2018, May 24). Substituting reaction buffers in PCR? Retrieved from [Link]

  • Agilent. (n.d.). PCR Optimization: pH Guidelines. Retrieved from [Link]

  • Winter, R., Montanari, F., Steffen, A., Briem, H., Noé, F., & Clevert, D. A. (2019). Efficient multi-objective molecular optimization in a continuous latent space. Chemical Science, 10(30), 7179-7190.
  • Nordic Biolabs. (n.d.). Taq DNA Polymerase. Retrieved from [Link]

  • Reddit. (2021, August 30). DIY PCR buffer -- has anyone found success? Retrieved from [Link]

  • Buffers and Reagents. (n.d.). MOPSO Buffer 0.2M pH 6.0. Retrieved from [Link]

  • Durillo, J. J., García-Nieto, J., Nebro, A. J., Coello Coello, C. A., Luna, F., & Alba, E. (2009). Multi-Objective Particle Swarm Optimizers: An Experimental Comparison. In International Conference on Evolutionary Multi-Criterion Optimization (pp. 495-509). Springer, Berlin, Heidelberg.
  • ResearchGate. (n.d.). A Comprehensive Survey: Multi-Objective Particle Swarm Optimization (MOPSO) algorithm: Variants and Applications. Retrieved from [Link]

  • International Journal of Computer Applications. (n.d.). Multi-Objective Particle Swarm Optimization (MOPSO) based on Pareto Dominance Approach. Retrieved from [Link]

  • IGI Global. (2025, December 20). MOPSO algorithm: Significance and symbolism. Retrieved from [Link]

  • MATLAB Central. (n.d.). Multi-Objective Particle Swarm Optimization (MOPSO). Retrieved from [Link]

  • Huggett, J. F., & O'Sullivan, D. M. (2020). PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions.
  • Westlab. (2023, December 15). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Inspired Reactive Approaches for Automated Guided Vehicle Path Planning: A Review. Retrieved from [Link]

  • Journal of Artificial Intelligence Research and Innovation. (n.d.). Multiobjective Particle Swarm Optimization: A Survey of the State-of-the-art. Retrieved from [Link]

  • Bozeman Science. (2014, February 22). pH and Buffers. Retrieved from [Link]

Sources

Application and Protocol Guide: Leveraging MOPSO for High-Resolution Discontinuous Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Buffer Systems in Discontinuous Electrophoresis

Discontinuous polyacrylamide gel electrophoresis (PAGE), a cornerstone technique in protein analysis, relies on the strategic use of buffer systems to achieve high-resolution separation of proteins based on their molecular weight.[1] The classic Laemmli method, utilizing a Tris-glycine buffer system, is widely adopted for its robust performance.[2] However, the pursuit of enhanced resolution, particularly for specific protein size ranges, and the need to minimize potential protein modifications at high pH have driven the exploration of alternative buffer components.[3]

This guide introduces 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO) as a versatile zwitterionic buffer for discontinuous electrophoresis. MOPSO, one of the 'Good's' buffers, offers unique advantages owing to its pKa of 6.9 and its distinct mobility characteristics, positioning it as a compelling alternative to traditional glycine-based systems.[4] We will delve into the biochemical rationale for employing MOPSO, provide detailed protocols for its implementation in SDS-PAGE, and offer insights into its optimal applications for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Choose MOPSO?

The efficacy of a discontinuous buffer system hinges on the creation of a moving boundary that concentrates proteins into sharp bands—a phenomenon known as isotachophoresis or "stacking."[1][5] This is achieved by using a fast-moving "leading" ion (typically chloride) and a slow-moving "trailing" ion.

In the traditional Laemmli system, glycine (pKa ~9.6) serves as the trailing ion.[3] At the pH of the stacking gel (pH 6.8), glycine is predominantly in its zwitterionic form with low net negative charge and, consequently, low electrophoretic mobility. Upon entering the higher pH of the resolving gel (pH 8.8), glycine becomes fully ionized, increasing its mobility to overtake the proteins, which then separate based on size in the sieving gel matrix.

MOPSO, with a pKa of 6.9, presents a different dynamic.[4] Its pKa is much closer to the typical pH of a stacking gel. This property suggests that the mobility of MOPSO as a trailing ion can be finely tuned by small adjustments in the stacking gel pH, potentially offering greater control over the stacking process.

Key Advantages of a MOPSO-based System:

  • Stable pH Environment: MOPSO has a useful buffering range of 6.5-7.9, which can help maintain a more stable pH during the electrophoretic run compared to the highly alkaline conditions that can develop in Tris-glycine systems.[4] This can minimize the risk of protein modifications like deamidation or alkylation that can occur at high pH.

  • Excellent Resolving Power: By carefully selecting the pH of the stacking and resolving gels, the mobility of MOPSO can be optimized to enhance the stacking of proteins, leading to sharper bands and improved resolution.

  • Low Ionic Mobility: MOPSO's characteristically low ionic mobility makes it an excellent candidate for a trailing ion, allowing for efficient stacking of analytes.[6]

  • Chemical Inertness: MOPSO is known for its low potential to interact with or form complexes with most metal ions, ensuring that it does not interfere with the migration of metalloproteins or other sensitive protein samples.[6]

Core Principles of the MOPSO Discontinuous System

The functionality of the MOPSO system is rooted in the principles of isotachophoresis within a discontinuous gel and buffer arrangement. The system is comprised of two distinct gel layers, the stacking and resolving gels, and is run in a buffer containing the trailing ion, MOPSO.

The Key Players:
  • Leading Ion (Cl⁻): Chloride, provided by Tris-HCl in the gel buffers, is a highly mobile anion that moves ahead of the proteins.

  • Trailing Ion (MOPSO⁻): MOPSO, from the running buffer, has a lower effective mobility than the proteins in the stacking gel, allowing the proteins to be concentrated in the zone between the leading and trailing ions.

  • Common Cation (Tris⁺): Tris is used as the common buffering ion in the system to maintain the desired pH in the stacking and resolving gels.

The process unfolds in two main stages, as illustrated below.

G stack Start Cl⁻ (Leading) Protein Stack MOPSO⁻ (Trailing) resolve Cl⁻ MOPSO⁻ Separated Proteins stack:f1->resolve:f0 stack:f3->resolve:f1 stack:f2->resolve:f2

Caption: Ion and protein movement in a MOPSO discontinuous system.

Experimental Protocols: Implementing the MOPSO System

This section provides a comprehensive, step-by-step protocol for casting and running a discontinuous SDS-PAGE system using MOPSO.

Reagent Preparation and Stock Solutions

Table 1: Stock Solutions

Stock SolutionCompositionPreparation Instructions
Acrylamide/Bis-acrylamide (30%) 29.2g Acrylamide, 0.8g Bis-acrylamide in 100mL dH₂ODissolve and filter. Caution: Acrylamide is a neurotoxin.
1.5 M Tris-HCl, pH 8.8 18.15g Tris base in 80mL dH₂OAdjust pH to 8.8 with HCl, then bring volume to 100mL.
0.5 M Tris-HCl, pH 6.8 6g Tris base in 80mL dH₂OAdjust pH to 6.8 with HCl, then bring volume to 100mL.
10% (w/v) SDS 10g SDS in 100mL dH₂ODissolve gently to avoid excessive frothing.
10% (w/v) Ammonium Persulfate (APS) 1g APS in 10mL dH₂OPrepare fresh daily.
TEMED N,N,N',N'-TetramethylethylenediamineStore protected from light.
5X MOPSO Running Buffer 65.2g Tris base, 225.26g MOPSO, 50g SDS in 1L dH₂ODo not adjust pH. The final pH should be approximately 7.7.
2X Laemmli Sample Buffer 4% SDS, 20% Glycerol, 0.125 M Tris-HCl pH 6.8, 0.004% Bromophenol Blue, 10% 2-mercaptoethanolPrepare and aliquot for storage at -20°C. Add 2-mercaptoethanol just before use.
Protocol 1: Casting Polyacrylamide Gels

This protocol is for a standard mini-gel (e.g., 10cm x 8cm x 1.0mm). Volumes should be adjusted for different gel sizes.

Table 2: Gel Casting Formulations

Component5% Stacking Gel (5 mL)10% Resolving Gel (10 mL)12% Resolving Gel (10 mL)
dH₂O3.4 mL4.0 mL3.3 mL
30% Acrylamide/Bis0.83 mL3.3 mL4.0 mL
1.5 M Tris-HCl, pH 8.8-2.5 mL2.5 mL
0.5 M Tris-HCl, pH 6.80.63 mL--
10% SDS50 µL100 µL100 µL
10% APS25 µL50 µL50 µL
TEMED5 µL5 µL5 µL

Step-by-Step Gel Casting:

  • Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.

  • Prepare Resolving Gel: In a small beaker or tube, mix the components for the resolving gel (dH₂O, Acrylamide/Bis, Tris-HCl pH 8.8, and SDS).

  • Initiate Polymerization: Add APS and TEMED to the resolving gel mixture. Swirl gently to mix. TEMED and APS initiate the polymerization of acrylamide.

  • Pour Resolving Gel: Immediately pour the resolving gel solution into the gel cassette up to about 1.5 cm from the top of the short plate.

  • Overlay: Gently overlay the gel with water-saturated isopropanol or water to ensure a flat, even surface.

  • Polymerize: Allow the resolving gel to polymerize for 30-60 minutes. A sharp interface between the gel and the overlay will be visible.

  • Prepare Stacking Gel: Pour off the overlay and rinse the top of the gel with dH₂O. In a separate tube, mix the components for the stacking gel.

  • Pour Stacking Gel: Add APS and TEMED to the stacking gel mixture, mix, and immediately pour it over the polymerized resolving gel.

  • Insert Comb: Insert the comb into the stacking gel, ensuring no air bubbles are trapped under the teeth.

  • Polymerize: Allow the stacking gel to polymerize for at least 30 minutes.

Protocol 2: Sample Preparation and Electrophoresis

G cluster_prep Sample Preparation cluster_run Electrophoresis p1 Mix Protein Sample with 2X Laemmli Buffer (1:1) p2 Heat at 95°C for 5 minutes p1->p2 p3 Centrifuge briefly to pellet debris p2->p3 r3 Load samples and molecular weight marker p3->r3 Load prepared sample r1 Assemble gel in electrophoresis tank r2 Fill inner and outer chambers with 1X MOPSO Running Buffer r1->r2 r2->r3 r4 Connect to power supply and run at constant voltage (e.g., 150V) r3->r4 r5 Monitor migration of dye front r4->r5 r6 Stop run when dye front reaches the bottom of the gel r5->r6

Caption: Workflow for sample preparation and running the gel.

Step-by-Step Electrophoresis:

  • Prepare 1X Running Buffer: Dilute the 5X MOPSO Running Buffer 1:5 with dH₂O.

  • Assemble Electrophoresis Unit: Place the polymerized gel into the electrophoresis tank.

  • Add Running Buffer: Fill the inner chamber (cathode) and the outer chamber (anode) with 1X MOPSO Running Buffer.

  • Prepare Samples: Mix your protein samples with an equal volume of 2X Laemmli Sample Buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[7]

  • Load Samples: Carefully load the prepared samples and a molecular weight marker into the wells of the stacking gel.

  • Run the Gel: Connect the electrophoresis unit to a power supply and run at a constant voltage (e.g., 120-150V) until the bromophenol blue dye front reaches the bottom of the resolving gel.[7]

  • Post-Electrophoresis: After the run is complete, turn off the power supply, disassemble the apparatus, and carefully remove the gel. The gel is now ready for staining (e.g., Coomassie Blue) or Western blotting.

Comparative Analysis: MOPSO vs. Laemmli (Tris-Glycine)

The choice of buffer system should be guided by the specific experimental goals.

Table 3: MOPSO vs. Laemmli System Comparison

FeatureMOPSO SystemLaemmli (Tris-Glycine) SystemCausality and Rationale
Trailing Ion MOPSOGlycineMOPSO's pKa of 6.9 allows for a more stable pH environment throughout the run. Glycine's higher pKa (9.6) contributes to a significant pH increase in the resolving gel during electrophoresis.[3][4]
Operating pH Near-neutral to slightly alkalineHighly alkaline in resolving gel (can reach pH 9.5)The lower operating pH of the MOPSO system minimizes the risk of artifactual protein modification (e.g., deamidation).[2]
Resolution Potentially higher for specific MW rangesGood general-purpose resolutionThe mobility of MOPSO can be fine-tuned by pH, potentially offering better stacking and separation for certain protein classes.
Gel Stability Potentially more stableTris-HCl gels at pH 8.8 can hydrolyze over time, reducing shelf life.The less alkaline nature of a MOPSO-based resolving gel could enhance long-term gel stability.

Troubleshooting and Field-Proven Insights

  • Smeared Bands: This can result from improper sample preparation (incomplete denaturation), incorrect buffer pH, or overloading of the protein sample. Ensure the Laemmli sample buffer is fresh and that samples are fully heated.

  • "Smiling" Bands: This is typically caused by uneven heat distribution across the gel. Running the gel at a lower voltage or in a cold room can mitigate this effect.

  • No Migration: Check power supply connections and buffer composition. Ensure SDS is present in the running buffer and sample buffer.

  • Optimizing Resolution: The percentage of acrylamide in the resolving gel is a critical parameter for separation. Use lower percentages (e.g., 8%) for high molecular weight proteins and higher percentages (e.g., 12-15%) for low molecular weight proteins.[8]

Conclusion

The use of MOPSO in discontinuous gel electrophoresis offers a powerful alternative to traditional buffer systems. By operating at a more neutral pH and leveraging the unique properties of MOPSO as a trailing ion, researchers can achieve high-resolution separation while ensuring the integrity of their protein samples. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of MOPSO-based electrophoresis in your laboratory, empowering more precise and reliable protein analysis in research and drug development.

References

  • Chrambach, A. (1991). Discontinuous buffer system for polyacrylamide and agarose gel electrophoresis of DNA fragments. Electrophoresis, 12(4), 233-40.
  • Chrambach, A., & Jovin, T. M. (1983). Discontinuous buffer systems optimized for the agarose gel electrophoresis of subcellular particles. Electrophoresis, 4(3), 190-204.
  • Vogelstein, B., & Gillespie, D. (1979). Discontinuous electrophoresis of DNA: adjusting DNA mobility by trailing ion net mobility. Analytical Biochemistry, 98(2), 231-239.
  • Creative Biolabs. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Avantor. (n.d.). Buffer Optimization Strategies. Retrieved from [Link]

  • Wikipedia. (2023). Discontinuous electrophoresis. Retrieved from [Link]

  • BiochemSphere. (2025). SDS-PAGE vs Native PAGE: A Comprehensive Guide to Choosing the Right Protein Separation Method. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • ResearchGate. (2021). How can my protein show a different molecular weight on SDS-page when using a Tris-glycine based buffer vs Bis-Tris-HcL buffer?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Rapid Enrichment of a Native Multipass Transmembrane Protein via Cell Membrane Electrophoresis through Buffer pH and Ionic Strength Adjustment. Retrieved from [Link]

  • ResearchGate. (2025). A New Approach to Optimize pH Buffers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Comparative studies on the analysis of glycoproteins and lipopolysaccharides by the gel-based microchip and SDS-PAGE. Retrieved from [Link]

  • Biomanufacturing.org. (2019). SOP: SDS-PAGE Protein Gel Electrophoresis. Retrieved from [Link]

  • YouTube. (2022). SDS PAGE | Stacking vs Resolving gel. Retrieved from [Link]

  • University of California, Davis. (n.d.). Lab4.2: Protein Electrophoresis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Effect of the matrix on DNA electrophoretic mobility. Retrieved from [Link]

Sources

MOPSO Buffer for Enhanced Protein Stability Against Thermal Denaturation

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL

Abstract

Protein stability is a critical parameter in biopharmaceutical development, diagnostics, and basic research. Maintaining the native conformation of proteins, especially under thermal stress, is paramount for their function. This application note details the use of MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid) buffer as an effective agent for stabilizing proteins against thermal denaturation. We provide a comprehensive overview of MOPSO's properties, the underlying mechanism of its stabilizing effect, and detailed protocols for its preparation and application in thermal shift assays (TSAs). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize protein stability in their experimental workflows.

Introduction to Protein Thermal Denaturation and the Role of Buffers

Proteins are complex macromolecules that fold into specific three-dimensional structures to perform their biological functions.[1] This native conformation is marginally stable and can be disrupted by various environmental stressors, including temperature changes.[2] Thermal denaturation is the process by which a protein unfolds from its native state upon heating, leading to the exposure of hydrophobic core residues and often resulting in aggregation and loss of function.[1][3] The temperature at which 50% of the protein population is unfolded is known as the melting temperature (Tm), a key indicator of its thermal stability.[4][5]

The choice of buffer is a critical factor in maintaining protein stability.[6] Buffers not only control pH but can also directly interact with the protein surface, influencing its conformational and colloidal stability.[6] An ideal buffer for protein stability studies should be inert, maintain a constant pH over a range of temperatures, and not interfere with the protein's structure or function.[7] Zwitterionic buffers, also known as "Good's buffers," are often preferred in biological research due to their favorable properties.[8]

MOPSO: A Zwitterionic Buffer for Enhanced Protein Stability

MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer that is structurally similar to the more commonly known MOPS buffer, with the key difference being the presence of a hydroxyl group on the propane moiety.[9][10] This structural feature contributes to its unique properties and makes it particularly well-suited for protein stability applications.

Key Properties of MOPSO
PropertyValueReference(s)
Molecular Formula C7H15NO5S[11]
Molecular Weight 225.26 g/mol [12]
pKa (at 25°C) 6.9[9][13]
Useful pH Range 6.2 - 7.9[8][9][11]
ΔpKa/°C -0.015[9]
Water Solubility (at 0°C) 0.75 M[9]
Metal Ion Interaction Does not form complexes with most metal ions.[14][15] Interacts strongly with Iron (Fe).[11][12][11][12][14][15]
The Mechanism of MOPSO-Mediated Protein Stabilization

The stabilizing effect of MOPSO on proteins is attributed to its zwitterionic nature and its interaction with the protein's peptide backbone.[11][14][16] Zwitterionic compounds, like MOPSO, can act as osmolytes, which are known to stabilize protein structure.[17] The proposed mechanism involves the preferential exclusion of the buffer from the protein's hydration shell. This exclusion strengthens the hydrophobic interactions within the protein core, making it more resistant to unfolding.[18] By reducing the interaction of water with the protein surface, MOPSO helps to maintain the compact, native conformation.[18] Furthermore, MOPSO's ability to interact with the peptide backbone of proteins like bovine serum albumin (BSA) has been shown to contribute to its net stabilizing effect against thermal denaturation.[11][14][16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of MOPSO buffer and its application in a thermal shift assay to assess protein stability.

Preparation of MOPSO Buffer

This protocol describes the preparation of a 0.5 M MOPSO stock solution at a desired pH.

Materials:

  • MOPSO (free acid, MW: 225.26 g/mol )[12]

  • High-purity distilled or deionized water (dH2O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 1 L)

  • Beaker

Procedure:

  • Weighing MOPSO: Accurately weigh 112.63 g of MOPSO powder for a 1 L of 0.5 M solution.[12][19][20]

  • Dissolving MOPSO: In a beaker, add the weighed MOPSO powder to approximately 800 mL of dH2O.[12][19][20] Place the beaker on a stir plate and stir until the powder is completely dissolved. MOPSO has excellent water solubility, so this should occur relatively quickly.[20]

  • pH Adjustment: While continuously stirring, slowly add 10 N NaOH dropwise to the solution to adjust the pH to the desired value (e.g., pH 7.0).[12][20] Monitor the pH using a calibrated pH meter. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH2O and add the rinsing to the volumetric flask to ensure all the MOPSO is transferred. Bring the final volume to 1 L with dH2O.[12][19][20]

  • Storage: Store the prepared MOPSO buffer at room temperature in a clean, sealed container.[11][20]

Thermal Shift Assay (TSA) Protocol using MOPSO Buffer

A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a rapid and sensitive method to determine the thermal stability of a protein.[5][21] The assay monitors the unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO™ Orange) as the temperature is gradually increased.[3][22] The dye binds to the exposed hydrophobic regions of the unfolding protein, leading to an increase in fluorescence.[3] The Tm is the temperature at the midpoint of this transition.

Workflow for Thermal Shift Assay:

TSA_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_run Instrument Run cluster_analysis Data Analysis A Prepare Protein Solution (in MOPSO buffer) D Mix Protein, Dye, and Ligand in PCR plate A->D B Prepare Ligand/Additive Solutions (optional) B->D C Prepare SYPRO™ Orange Dye C->D E Run Thermal Melt Protocol on Real-Time PCR instrument D->E F Generate Melt Curve E->F G Determine Melting Temperature (Tm) F->G

Caption: Workflow of a typical thermal shift assay.

Materials:

  • Purified protein of interest (≥90% purity)[23]

  • MOPSO buffer (at the desired concentration and pH)

  • SYPRO™ Orange Protein Gel Stain (e.g., 5000x stock in DMSO)

  • Real-Time PCR instrument capable of fluorescence detection and thermal ramping

  • 96-well or 384-well PCR plates compatible with the instrument

  • Optically clear adhesive film for sealing the plate

  • Optional: Ligands, cofactors, or other additives to be tested for their effect on protein stability

Procedure:

  • Protein Preparation: Dilute the purified protein stock to a final concentration of approximately 1-5 mg/mL in the desired MOPSO buffer.[24] The optimal protein concentration may need to be determined empirically.

  • Dye Preparation: Prepare a working stock of SYPRO™ Orange dye. For example, dilute the 5000x stock to a 50x working solution with dH2O.[25] Note: Protect the dye from light.

  • Reaction Mixture Preparation: Prepare the reaction mixture in a PCR plate. A typical final reaction volume is 20-25 µL. For each well, combine:

    • Protein solution

    • MOPSO buffer

    • SYPRO™ Orange (final concentration typically 5x)

    • Ligand or additive (if applicable) or buffer for the control

    • Make up the final volume with MOPSO buffer.

    • Example for a 25 µL reaction:

      • 10 µL of 2x protein solution in MOPSO buffer

      • 2.5 µL of 10x ligand/additive solution

      • 2.5 µL of 10x SYPRO™ Orange

      • 10 µL of MOPSO buffer

  • Plate Sealing and Centrifugation: Seal the plate firmly with an optically clear adhesive film. Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Instrument Setup and Run:

    • Place the plate in the Real-Time PCR instrument.

    • Set the instrument to collect fluorescence data (e.g., using a filter set for SYPRO™ Orange, excitation ~470 nm, emission ~570 nm).[26]

    • Program the thermal ramp:

      • Initial hold at 25°C for 2 minutes.

      • Gradual temperature increase from 25°C to 95°C at a rate of 1°C/minute.[5]

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melt curve.

    • The Tm is the temperature at the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve.[4]

    • A positive shift in Tm in the presence of a ligand or additive indicates stabilization of the protein.

Data Interpretation and Troubleshooting

Interpreting the Melt Curve:

Melt_Curve cluster_plot Protein Melt Curve A Fluorescence Intensity C Native Protein B Temperature (°C) D Unfolding Transition C->D Increasing Fluorescence E Unfolded Protein D->E Plateau F Tm D->F

Caption: A typical protein melt curve from a thermal shift assay.

  • Low Initial Fluorescence: Indicates the protein is well-folded with its hydrophobic core shielded.

  • Sigmoidal Increase in Fluorescence: Represents the cooperative unfolding of the protein.

  • Plateau at High Temperatures: The protein is fully denatured, and all hydrophobic sites are exposed and bound by the dye.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
High initial fluorescence Protein is partially unfolded or has exposed hydrophobic patches.Optimize protein purification; screen different buffer conditions.
No or low fluorescence signal Protein concentration is too low; dye concentration is not optimal.Increase protein concentration; optimize dye concentration.
Multiple transitions in the melt curve Protein has multiple domains that unfold independently; protein is not pure.This can be indicative of the protein's structure; ensure protein purity.
Precipitation at high temperatures Protein aggregation upon unfolding.This is a common occurrence and does not necessarily invalidate the Tm measurement.

Conclusion

MOPSO is a highly effective zwitterionic buffer for enhancing the thermal stability of proteins. Its favorable physicochemical properties, including a physiologically relevant pKa and minimal interaction with most metal ions, make it a versatile choice for a wide range of biochemical and biophysical applications. The protocols provided in this application note offer a robust framework for utilizing MOPSO in thermal shift assays to accurately assess and optimize protein stability. By incorporating MOPSO into their experimental design, researchers can improve the quality and reliability of their data, leading to more successful outcomes in drug discovery, protein engineering, and fundamental biological research.

References

  • High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis. (URL: )
  • Understanding the MOPSO pKa of 6.9: Implications for Biological Buffering and Beyond. (URL: )
  • How MOPS Buffer Stabilizes Proteins - hubei new desheng m
  • Characteristics of MOPSO buffer and steps for preparing raw m
  • MOPSO Buffer | CAS 68399-77-9 - Products - Hopax Fine Chemicals. (URL: )
  • MOPSO Buffer (0.5 M, 6.9 pH)
  • Advantages of MOPSO buffer in low-temper
  • Some thermodynamic implications for the thermostability of proteins - PMC - NIH. (URL: [Link])

  • 2-Hydroxy-3-morpholinopropanesulfonic acid - Wikipedia. (URL: [Link])

  • Laboratory Determination of the Thermodynamic Parameters for Protein Denaturation. (URL: [Link])

  • The thermodynamics of protein stability. Cold destabilization as a general phenomenon. (URL: [Link])

  • The Difference between MOPS and MOPSO as Buffer - Suzhou Yacoo Science Co., Ltd. (URL: [Link])

  • Protein Stability - Thermodynamics. (URL: [Link])

  • Mechanism of Osmolyte Stabilization–Destabilization of Proteins: Experimental Evidence. (URL: [Link])

  • Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity - PMC - NIH. (URL: [Link])

  • Thermal shift assays for early-stage drug discovery - AXXAM. (URL: [Link])

  • Thermal Shift Assay. (URL: [Link])

  • Utilization of Zwitterion-based solutions to dissect the relative effects of solution pH and ionic strength on the aggregation behavior and conformational stability of a fusion protein - PubMed. (URL: [Link])

  • Zwitterionic gel encapsulation promotes protein stability, enhances pharmacokinetics, and reduces immunogenicity - PMC - NIH. (URL: [Link])

  • Application Note: Comparing pH and Buffer Solutions for Stabilizing a Monoclonal Antibody. (URL: [Link])

  • Flowchart of a thermal shift assay including initial buffer optimization and subsequent additive or ligand screens. - ResearchGate. (URL: [Link])

  • How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project - JoVE. (URL: [Link])

  • The Effect of Buffers on Protein Conformational Stability. (URL: [Link] buffers)

  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (URL: [Link])

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals. (URL: [Link])

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. (URL: [Link])

  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC - NIH. (URL: [Link])

  • Is there a difference if MOPS or MOPSO used as buffers in fermentation media?. (URL: [Link])

  • What is the difference between morpholine series buffers MOPS and MES?. (URL: [Link])

  • Role of Buffers in Protein Formulations | Request PDF - ResearchGate. (URL: [Link])

  • MDH Characterization Protocol: - SYPRO ORANGE Fast Thermal Melt - Sandiego. (URL: [Link])

  • Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method - PubMed. (URL: [Link])

  • Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method | Request PDF - ResearchGate. (URL: [Link])

  • Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method - PMC - NIH. (URL: [Link])

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Troubleshooting & Optimization

MOPSO Buffer and Metal Ion Interactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for MOPSO (3-morpholino-2-hydroxypropanesulfonic acid) buffer. This guide is designed for researchers, scientists, and drug development professionals who utilize MOPSO in their experimental workflows and may encounter challenges related to its interaction with metal ions. As a zwitterionic buffer developed by Good and colleagues, MOPSO is generally selected for its minimal reactivity and broad compatibility with biological systems.[1][2][3] However, under specific conditions, its interaction with certain metal ions can become a critical experimental variable. This document provides in-depth FAQs, troubleshooting protocols, and preventative measures to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is MOPSO and why is it considered a "non-coordinating" buffer?

MOPSO is a morpholinic buffer with a pKa of approximately 6.9, making it effective for maintaining pH in the physiological range of 6.2 to 7.6.[4] It belongs to the group of "Good's buffers," which were designed to meet several criteria for biological research, including low permeability through biological membranes, high water solubility, and minimal interaction with biological components.[1][2][3] The term "non-coordinating" refers to its generally low propensity to form complexes with metal ions, a key feature for experiments where free metal ion concentration is critical.[4]

Q2: Does MOPSO interact with all metal ions in the same way?

No. The interaction of MOPSO with metal ions is not uniform and depends on the specific metal. While it is considered a non-coordinating buffer for many common divalent cations like Mg²⁺ and Ca²⁺, studies have shown measurable interactions with other metal ions, particularly certain transition metals.

Q3: Which specific metal ions have been shown to interact with MOPSO?

Research has identified varying degrees of interaction between MOPSO and several metal ions:

  • Copper (Cu²⁺): A weak but direct binding has been quantified, with a stability constant (log K) of 2.02.[5]

  • Iron (Fe³⁺): Studies indicate a more significant interaction with Fe(III), with the formation of several complex species.[6]

  • Nickel (Ni²⁺): Evidence suggests the formation of complexes with Ni(II).[7]

  • Organotin Compounds: MOPSO can form complexes with certain organotin(IV) molecules.

For many other common divalent metal ions such as Mn²⁺, Zn²⁺, Mg²⁺, and Ca²⁺, there is a general consensus that the interaction is negligible for most applications, though it is always best practice to validate this in your specific experimental system.[4][8]

Q4: How can MOPSO-metal ion interactions affect my experiment?

The formation of a MOPSO-metal ion complex can have several consequences:

  • Reduced Free Metal Ion Concentration: The primary effect is a decrease in the concentration of free, hydrated metal ions in your solution. This can be critical for metalloenzymes that require a specific metal ion as a cofactor for their activity.[2][9][10][11]

  • Enzyme Inhibition: If an enzyme requires a metal cofactor that is chelated by the buffer, you may observe apparent enzyme inhibition.[2][9][10][11]

  • Alteration of Reaction Kinetics: The kinetics of a metal-dependent reaction can be altered due to the modified availability of the catalytic metal ion.[2][9][10][11]

  • Precipitation: While less common with MOPSO compared to phosphate buffers, the formation of insoluble metal-buffer complexes can lead to turbidity or precipitation in your solution.

  • pH Shifts: The complexation of metal ions can release protons, leading to a drop in the solution's pH.

Quantitative Data on MOPSO-Metal Ion Interactions

Understanding the strength of these interactions is key to predicting their potential impact. The stability constant (log K) quantifies the affinity between the buffer and the metal ion. A higher log K value indicates a more stable complex and a greater potential for interference.

Metal IonStability Constant (log K)Interaction StrengthReference(s)
Copper (Cu²⁺)2.02Weak[5]
Iron (Fe³⁺)Multiple species formed (e.g., ML, ML₂, ML₂H₋₁)Significant[6]
Nickel (Ni²⁺)Not quantitatively determined, but complexation observedWeak to Moderate[7]
Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺Not reported/considered negligibleVery Weak / Negligible[4][8]

Note: The stability of metal-buffer complexes can be influenced by pH, temperature, and ionic strength. The values presented here are for specific reported conditions and should be used as a guide.

Troubleshooting Guide: Is MOPSO Affecting Your Metal-Dependent System?

If you suspect that an interaction between MOPSO and a metal ion is causing unexpected results, this troubleshooting guide provides a systematic approach to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_resolve Resolution Observe Unexpected Result (e.g., low enzyme activity, precipitation, color change, non-reproducible data) Hypothesis Hypothesis: MOPSO is chelating a critical metal ion Observe->Hypothesis Control_Exp Run Control Experiments (See Protocol 1) Hypothesis->Control_Exp Compare_Buffers Compare with an alternative non-coordinating buffer (e.g., MES, HEPES) (See Protocol 2) Control_Exp->Compare_Buffers If results are inconclusive Analyze Analyze Results: Does the issue resolve with an alternative buffer or altered metal concentration? Compare_Buffers->Analyze Change_Buffer Option 1: Switch to a validated non-interacting buffer Analyze->Change_Buffer Yes Increase_Metal Option 2: Increase metal ion concentration (use with caution) Analyze->Increase_Metal Partially Purify_Buffer Option 3: Consider buffer purification if metal contamination is suspected Analyze->Purify_Buffer If contamination is likely

Caption: A logical workflow for troubleshooting potential MOPSO-metal ion interactions.

Experimental Protocols

This protocol helps determine if the observed issue (e.g., low enzyme activity) is due to the chelation of a necessary metal cofactor by MOPSO.

Objective: To test if increasing the concentration of the specific metal ion can rescue the experimental outcome.

Methodology:

  • Prepare a Standard Reaction Mixture: Prepare your standard assay mixture using MOPSO buffer. Include all components (enzyme, substrate, etc.) except for the metal ion .

  • Create a Metal Ion Titration Series: Prepare a series of reaction tubes. In each tube, add the standard reaction mixture and then add increasing concentrations of the metal ion cofactor. The concentration range should span from your original concentration to a 10-fold or higher excess.

  • Include a Control: As a negative control, have one tube with no added metal ion.

  • Initiate and Monitor the Reaction: Initiate the reaction (e.g., by adding the substrate or enzyme) and monitor the reaction progress as you normally would (e.g., spectrophotometrically).

  • Analyze the Data: Plot the reaction rate (or other relevant metric) as a function of the metal ion concentration.

Interpretation of Results:

  • Rescue of Activity: If you observe a dose-dependent increase in activity that plateaus at higher metal ion concentrations, it strongly suggests that MOPSO was limiting the availability of the metal cofactor.

  • No Change in Activity: If there is no significant change in the experimental outcome with increasing metal ion concentration, the issue may not be related to metal chelation by MOPSO.

Chelation_Equilibrium cluster_reaction Metal-Dependent Reaction cluster_buffer Buffer Interaction Enzyme Enzyme Product Product Enzyme->Product + Substrate Substrate Substrate Metal_Free Metal Ion (Free) Metal_Free->Enzyme Required Cofactor Metal_Free2 Metal Ion (Free) MOPSO MOPSO MOPSO_Metal MOPSO-Metal Complex (Inactive) MOPSO->MOPSO_Metal MOPSO_Metal->MOPSO MOPSO_Metal->Metal_Free2 Metal_Free2->MOPSO_Metal

Caption: MOPSO competes with the enzyme for free metal ions, potentially reducing catalytic activity.

Objective: To confirm that the observed effect is specific to MOPSO by comparing it to a buffer with a lower known affinity for the metal ion .

Methodology:

  • Select an Alternative Buffer: Choose a buffer with a similar pKa to MOPSO but with a documented lower affinity for the metal ion of interest. Good candidates include:

    • MES: (pKa ~6.1) - Generally considered non-coordinating.[5]

    • HEPES: (pKa ~7.5) - Known for its negligible metal-binding capacity for many ions.

  • Prepare Identical Reaction Mixtures: Prepare two sets of your experiment. One set will use your standard MOPSO buffer, and the other will use the alternative buffer at the same concentration and pH.

  • Ensure Consistency: It is critical that all other experimental parameters (concentrations of enzyme, substrate, metal ion, temperature, etc.) are identical between the two sets.

  • Run Experiments in Parallel: Perform the experiments simultaneously to minimize variability.

  • Compare Results: Directly compare the outcomes (e.g., enzyme kinetics, stability) between the MOPSO and the alternative buffer.

Interpretation of Results:

  • Problem Resolution: If the issue is resolved in the alternative buffer, this is strong evidence that a specific interaction between MOPSO and the metal ion was the root cause.

  • No Difference: If the problem persists in the alternative buffer, it is likely unrelated to buffer-metal interactions.

Preventative Measures and Best Practices

  • Buffer Selection: When working with metal-sensitive systems, especially those involving Cu²⁺ or Fe³⁺, consider using MES or HEPES as a first choice if their pKa range is suitable for your experiment.

  • Consult the Literature: Before starting a new assay, perform a literature search to see if interactions have been reported for your specific buffer and metal ion combination.

  • Empirical Validation: If you must use MOPSO with a metal-sensitive system, it is advisable to perform the diagnostic tests described above as part of your assay validation.

  • High-Purity Reagents: Use high-purity ("reagent grade" or "molecular biology grade") MOPSO and metal salts to avoid contamination with other metal ions that could interfere with your experiment.

  • Avoid Assumptions: Do not assume any buffer is completely inert. The principles of chemical equilibrium dictate that even weak interactions can become significant at the high concentrations typical for buffers.

By understanding the potential for interaction between MOPSO and metal ions and by employing systematic troubleshooting and validation, researchers can ensure the accuracy and reliability of their experimental data.

References

  • Mash, H. E., Chin, Y. P., Sigg, L., Hari, R., & Xue, H. (2003). Complexation of copper by zwitterionic aminosulfonic (good) buffers. Analytical Chemistry, 75(3), 671–677. Available at: [Link]

  • Ferreira, C. M. H., Pinto, I. S. S., Soares, E. V., & Soares, H. M. V. M. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 5(39), 30989–31003. Available at: [Link]

  • Sigel, H., & Griesser, R. (1994). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP). Journal of Inorganic Biochemistry, 54(2), 83–100. Available at: [Link]

  • Soares, H. M. V. M., & Soares, E. V. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions-a review. Ciência-UCP. Available at: [Link]

  • Lomozik, L., & Gasowska, A. (2004). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. Molecules, 9(10), 863–874. Available at: [Link]

  • Ferreira, C. M. H., Pinto, I. S. S., Soares, E. V., & Soares, H. M. V. M. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions – a review. RSC Advances, 5(39), 30989-31003. Available at: [Link]

  • Hebrew, A., & Aurbach, D. (1993). Iron autoxidation in Mops and Hepes buffers. Journal of biochemical and biophysical methods, 26(4), 275–285. Available at: [Link]

  • Soares, H. M. V. M., & Soares, E. V. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and its interaction with metal ions – a review. ResearchGate. Available at: [Link]

  • Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. M. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. Available at: [Link]

  • Chen, L., Bos, M., & van der Linden, W. E. (1987). Stability constants for some divalent metal ion/crown ether complexes in methanol determined by polarography and conductometry. Analytica Chimica Acta, 198, 179-186. Available at: [Link]

  • Eichhorn, G. L., Clark, P., & Becker, E. D. (1966). Interactions of metal ions with polynucleotides and related compounds. VII. The binding of copper(II) to nucleosides, nucleotides, and deoxyribonucleic acids. Biochemistry, 5(1), 245–253. Available at: [Link]

  • Taha, M. M., & Khalil, M. M. (2014). Stability Constants for the Equilibrium Models of Iron(III) with Several Biological Buffers in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. M. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–77. Available at: [Link]

  • Ketnawa, S., & Liceaga, A. M. (2017). Proteinase Activities of Kiwifruit, Pineapple and Papaya Using Ovalbumin, Soy Protein, Casein and Bovine Serum Albumin as Substrates. American Journal of Food Science and Technology, 5(6), 253-261. Available at: [Link]

  • Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. M. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5, 467-477. Available at: [Link]

  • Popov, K., et al. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. Available at: [Link]

  • Lee, J. Y., et al. (2021). A Four-Coordinate End-On Superoxocopper(II) Complex: Probing the Link between Coordination Number and Reactivity. Journal of the American Chemical Society, 143(35), 14144-14154. Available at: [Link]

  • Issa, H. K. (2023). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt?? ResearchGate. Available at: [Link]

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Navigating Temperature-Induced pH Shifts in MOPSO Buffer Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for MOPSO buffer systems. This guide is designed for researchers, scientists, and drug development professionals who rely on precise pH control for the integrity of their experimental outcomes. Unlike static manuals, this document is structured to provide a deep, causal understanding of how and why temperature impacts the pH of 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO) buffer solutions. Here, we will dissect the underlying principles and provide field-proven protocols and troubleshooting guides to ensure your experiments are both accurate and reproducible.

The Challenge: Why Temperature Matters for Your MOPSO Buffer

MOPSO is a zwitterionic "Good's" buffer, valued for its physiological pH range (typically 6.2-7.6) and its minimal interaction with biological systems.[1][2] However, like most buffers, its acid dissociation constant (pKa) is not static; it is a function of temperature.[3][4] This temperature dependence can introduce a critical, and often overlooked, source of experimental variability. An assay optimized at room temperature (25°C) may perform differently when moved to a 37°C incubator or a 4°C cold room, not just because of the biology, but because the fundamental pH of the buffer has shifted.[4] Understanding and controlling for this variable is paramount for scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range of MOPSO buffer?

A1: MOPSO is most effective at maintaining a stable pH within the range of 6.2 to 7.6.[1][2] Its pKa at 25°C is approximately 6.9 to 6.95, making it an excellent choice for a wide variety of biological and biochemical applications that require a near-neutral pH.[5]

Q2: How significantly does temperature affect the pH of my MOPSO buffer?

A2: The effect is significant and predictable. The change in pKa with temperature is defined by the temperature coefficient, dpKa/dT. For MOPSO, this value is negative, meaning the pKa, and consequently the pH of the buffer solution, will decrease as the temperature increases.[3] Literature values for MOPSO's dpKa/dT are in the range of -0.0072 to -0.015 K⁻¹.[3] This means for every 1°C increase in temperature, the pH can be expected to drop by approximately 0.007 to 0.015 units.

Q3: I prepared my MOPSO buffer to pH 7.4 at room temperature (25°C). What will the approximate pH be in my 37°C incubator?

A3: The pH will decrease. Using an average dpKa/dT of -0.011 K⁻¹ (an intermediate value for practical purposes), a temperature increase of 12°C (from 25°C to 37°C) would result in a pH drop of approximately 0.13 units (12°C * -0.011 pH/°C). Therefore, your buffer's pH at 37°C will be closer to 7.27. This shift can be critical for the activity of pH-sensitive enzymes.[6]

Q4: Can I sterilize MOPSO buffer by autoclaving?

A4: While MOPSO is more stable than its structural relative MOPS, autoclaving is generally not recommended as it can lead to partial degradation.[7] The preferred method for sterilizing MOPSO buffer solutions is filtration through a 0.22 µm sterile filter.[1]

Data & Protocols

Understanding the Quantitative Impact of Temperature

The relationship between temperature and pKa can be calculated using the van't Hoff equation, but for practical laboratory work, the dpKa/dT value is sufficient for accurate pH predictions.

Formula for pH Correction:

pHT2 ≈ pHT1 + (dpKa/dT) * (T2 - T1)

Where:

  • pHT2 is the predicted pH at the target temperature (T2).

  • pHT1 is the measured pH at the initial temperature (T1).

  • dpKa/dT is the temperature coefficient of MOPSO.

  • T1 and T2 are the initial and target temperatures in Celsius.

The following table provides a practical reference for the expected pH of a MOPSO buffer prepared to pH 7.4 at a standard room temperature of 25°C.

Initial Temp (°C)Initial pHTarget Temp (°C)Expected pH (Using dpKa/dT = -0.0072)Expected pH (Using dpKa/dT = -0.015)
257.4047.557.72
257.40207.447.48
257.40257.40 7.40
257.40377.317.22

Note: The range of expected pH values highlights the importance of using a consistent and reported dpKa/dT value for calculations or, ideally, measuring the pH at the target temperature.

Experimental Protocol: Preparation of a Temperature-Compensated MOPSO Buffer

This protocol ensures the buffer has the desired pH at the experimental temperature, not just at the temperature it was prepared.

Objective: To prepare a 1 L, 0.5 M MOPSO buffer solution with a target pH of 7.2 at 37°C.

Materials:

  • MOPSO, Free Acid (MW: 225.26 g/mol )

  • 10 N Sodium Hydroxide (NaOH) solution

  • High-purity, deionized water (dH₂O)

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Water bath or incubator set to 37°C

  • 1 L volumetric flask

Methodology:

  • Calculate and Weigh: Weigh out 112.63 g of MOPSO free acid (for a 0.5 M solution).

  • Initial Dissolution: Add the MOPSO powder to a beaker containing approximately 800 mL of dH₂O. Stir until fully dissolved. The initial solution will be acidic.

  • Equilibrate to Target Temperature: Place the beaker containing the buffer solution into the 37°C water bath. Also place your pH meter's electrode and temperature probe in the solution. Allow at least 30 minutes for the solution to reach thermal equilibrium.

  • Calibrate pH Meter: It is critical to calibrate your pH meter using standard buffers that are also at 37°C. Most modern pH meters have automatic temperature compensation (ATC) for the electrode's response, but the pH of the standard buffers themselves also changes with temperature. Refer to the temperature chart provided by your buffer manufacturer for accurate calibration.[8][9]

  • Adjust pH at Temperature: Once the buffer solution is stable at 37°C, begin adding 10 N NaOH dropwise while stirring. Monitor the pH closely.

  • Final Volume Adjustment: Once the pH is stable at 7.2, remove the beaker from the water bath. Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the flask. Bring the final volume to 1 L with dH₂O.

  • Verification and Storage: Mix the final solution thoroughly. For final verification, re-warm a small aliquot to 37°C and confirm the pH. Store the buffer at 2-8°C in a tightly sealed, sterile container.

Troubleshooting Guide

TroubleshootingGuide

Issue 1: My pH reading is unstable and drifts.

  • Possible Cause 1: Temperature Disequilibrium. If there is a temperature difference between the pH electrode and the buffer solution, the reading will drift until they are at the same temperature.[10]

    • Corrective Action: Ensure the electrode and the solution are at the same, stable temperature before taking a reading. Allow sufficient time (at least 1-2 minutes) for stabilization.[11]

  • Possible Cause 2: Dirty or Faulty Electrode. Residue on the pH-sensitive glass or a clogged reference junction can cause erratic readings.[12][13]

    • Corrective Action: Clean the electrode according to the manufacturer's instructions. If problems persist after cleaning and recalibration, the electrode may need to be replaced.

Issue 2: My assay results are not reproducible day-to-day, even though I prepare the buffer to the same pH.

  • Possible Cause: Ambient Temperature Variation. Preparing the buffer at "room temperature" can introduce variability, as the lab temperature may fluctuate between preparation days. A 5°C difference can alter the final pH by as much as 0.075 units.

    • Corrective Action: Always prepare and adjust the pH of your buffer at a defined and consistent temperature. If the experiment is run at a different temperature, use the temperature-compensated protocol described above.[4][14]

Issue 3: I diluted my 10x MOPSO stock solution, but the pH of the 1x solution is different from what I expected.

  • Possible Cause: Buffer Concentration Effect. While "Good's" buffers are designed to have minimal concentration effects on pKa, some change can still occur upon dilution.[3] This effect is generally small but can be noticeable in sensitive assays.

    • Corrective Action: Always check and, if necessary, re-adjust the pH of your working-strength (1x) buffer solution after diluting a concentrated stock. Perform this check at the final experimental temperature.[14]

The Underlying Science: A Deeper Look

The temperature dependence of a buffer's pKa is a fundamental thermodynamic property related to the enthalpy of ionization (ΔH°).

Thermodynamics

For MOPSO, the ionization reaction is slightly endothermic. According to Le Châtelier's principle, when the temperature of the system is increased, the equilibrium will shift to favor the endothermic (heat-absorbing) direction. In this case, that is the dissociation of the MOPSO acid form, which releases H⁺ ions. This increase in H⁺ concentration results in a lower pKa and a lower pH. This inherent physicochemical property underscores why empirical pH adjustment at the target temperature is the most reliable method for ensuring accuracy.

By understanding these principles and implementing the robust protocols and troubleshooting steps outlined in this guide, you can eliminate temperature-induced pH variability as a source of error, leading to more reliable and reproducible research.

References

  • METTLER TOLEDO. On Demand Webinar: Temperature Effects on pH Measurement. Mettler Toledo. [Link]

  • Watertest Systems. (n.d.). Beyond the Basics: Advanced Tips for Using pH Buffer Solutions in Water Analysis. Watertest Systems. [Link]

  • METTLER TOLEDO. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [Link]

  • ABB Measurement & Analytics. (n.d.). Some useful top tips for tip top pH performance. ABB. [Link]

  • Reagecon. (n.d.). The Effects of Temperature on PH Measurement. Reagecon Technical Paper. [Link]

  • Roy, R. N., et al. (2009). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of Solution Chemistry, 38(4), 459–469. [Link]

  • REACH Devices. (n.d.). Biological buffers pKa calculation. REACH Devices. [Link]

  • Harrison, S. M., & Bers, D. M. (1987). A Practical Guide to the Preparation of Ca2+ Buffers. Biophysical Journal, 52(4), 617–621. [Link]

  • Roy, R. N., et al. (2009). Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO, from 5 to 55 °C. Journal of Solution Chemistry, 38(4), 459-469. [Link]

  • Wyzant. (2024, March 24). Determine the pH of a buffer solution of MOPSO-H and MOPSO. Wyzant Ask An Expert. [Link]

  • Daniel, R. M., et al. (2004). The dependence of enzyme activity on temperature: determination and validation of parameters. Biochemical Journal, 382(Pt 2), 643–649. [Link]

  • Ca-buffer. (n.d.). MOPSO Buffer 0.2M pH 6.0. Ca-buffer.com. [Link]

  • Omics Online. (2025, January 4). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Omics Online. [Link]

  • Sensorex. (n.d.). pH Trouble Shooting Guides. Sensorex. [Link]

  • ResearchGate. (n.d.). Effects of temperature and pH on enzymatic activity and stability. ResearchGate. [Link]

  • Hopax Fine Chemicals. (2020, May 25). Choosing the Right Buffer by pH and pKa. Hopax Blog. [Link]

  • Watertest Systems. (n.d.). Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help. Watertest Systems. [Link]

  • Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide. Hanna Instruments. [Link]

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Navigating Biochemical Assays: A Technical Support Guide to MOPSO Buffer Interferences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for MOPSO buffer [3-(N-morpholino)-2-hydroxypropanesulfonic acid]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered when using this popular zwitterionic buffer. As a "Good's" buffer, MOPSO is valued for its physiological pH range (6.2-7.6) and general compatibility with biological systems. However, like any reagent, its performance can be affected by various factors in your experimental setup. This document provides in-depth, field-proven insights to help you identify, understand, and mitigate these challenges, ensuring the integrity and reproducibility of your results.

Section 1: Understanding MOPSO Buffer: Key Characteristics and Applications

MOPSO is a structural analog of the more commonly known MOPS buffer, differing by the presence of a hydroxyl group. This modification slightly alters its pKa and can influence its interaction with assay components. It is widely used in cell culture, protein purification, electrophoresis, and various enzymatic and binding assays.[1][2]

PropertyValueReference
pKa at 25°C 6.9[3]
Useful pH Range 6.2 - 7.6[1]
ΔpKa/°C -0.015[4]
Molecular Weight 225.26 g/mol [1]
Solubility in Water at 0°C 0.75 M[4]

Section 2: Troubleshooting Common Interferences

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Metal Ion Interactions: Friend or Foe?

Question: I suspect my metalloenzyme is being inhibited. Could MOPSO be chelating essential metal ions?

Answer: While MOPSO is generally considered a non-coordinating buffer with low affinity for most divalent metal ions, it is not entirely inert.[1][5] Reports indicate that MOPSO can form complexes with certain metal ions, notably iron (Fe) and to a lesser extent, copper (Cu).[6][7] This interaction, although weaker than that of classic chelators like EDTA, can be significant in highly sensitive assays or when working with enzymes that have a low binding affinity for their metal cofactors.

The complexation of a metal ion by a buffer can lead to a decrease in the free metal ion concentration available to your enzyme, resulting in reduced activity.[8]

Troubleshooting Protocol 1: Diagnosing Metal Ion Interference

This protocol will help you determine if MOPSO is interfering with your metal-dependent assay.

Materials:

  • Your complete assay system (enzyme, substrate, etc.)

  • MOPSO buffer

  • An alternative, non-coordinating buffer with a similar pKa (e.g., HEPES, PIPES)[5]

  • Stock solution of the metal ion of interest

  • EDTA solution (as a positive control for chelation)

Procedure:

  • Establish a Baseline: Run your standard assay in MOPSO buffer to establish the baseline enzyme activity.

  • Buffer Comparison: Prepare your assay in the alternative buffer (e.g., HEPES) at the same pH and concentration as your MOPSO buffer. Compare the enzyme activity to the baseline. A significant increase in activity in the alternative buffer may suggest that MOPSO is inhibitory.

  • Metal Ion Titration: In your MOPSO-buffered assay, incrementally increase the concentration of the essential metal ion. If the enzyme activity increases and plateaus, it may indicate that the initial metal ion concentration was limiting, possibly due to sequestration by MOPSO.

  • Positive Control: Run your assay in MOPSO buffer with the addition of a low concentration of EDTA. A significant decrease in enzyme activity will confirm that your enzyme is indeed metal-dependent and sensitive to chelation.

Interpretation of Results:

ObservationPossible Interpretation
Higher activity in alternative bufferMOPSO may be interfering with the assay.
Activity increases with added metal ionsThe initial free metal ion concentration was suboptimal, potentially due to MOPSO interaction.
EDTA inhibits the reactionConfirms the assay is sensitive to metal chelation.
The Shifting pH: Temperature's Influence on MOPSO

Question: My assay results are inconsistent when I run experiments at different temperatures. Could the pH of my MOPSO buffer be the culprit?

Answer: Yes, this is a very likely cause. The pKa of MOPSO is temperature-dependent, with a ΔpKa/°C of -0.015.[4] This means that for every 1°C increase in temperature, the pKa of MOPSO decreases by 0.015 units. While this may seem small, a significant temperature change between buffer preparation (often at room temperature) and your experimental conditions (e.g., 37°C) can lead to a substantial pH shift.

For example, a MOPSO buffer prepared to pH 7.4 at 25°C will have a pH of approximately 7.22 at 37°C. This change can significantly impact enzyme kinetics and binding affinities.

Troubleshooting Workflow: Mitigating Temperature-Dependent pH Shifts

A Problem: Inconsistent results at different temperatures B Hypothesis: Temperature-dependent pH shift in MOPSO buffer A->B C Action: Measure pH at experimental temperature B->C D Is pH correct at experimental temp? C->D E Yes: pH is not the issue. Investigate other variables. D->E Yes F No: Adjust pH at the final experimental temperature. D->F No G Re-run experiment and check for consistency. F->G A Problem: High background or unexpected signal in UV-Vis/Fluorescence assay B Action: Run a buffer blank A->B C Scan MOPSO buffer alone at assay wavelengths B->C D Is there a significant signal from the buffer? C->D E Yes: Buffer is interfering D->E Yes F No: Interference is from another source D->F No G Troubleshooting Steps for Buffer Interference E->G H Use high-purity MOPSO G->H I Prepare buffer fresh G->I J Consider an alternative buffer G->J

Caption: Workflow for diagnosing spectral interference from MOPSO.

Section 3: MOPSO and Protein Stability

Question: My protein is aggregating in MOPSO buffer. Is this a known issue?

Answer: Buffers can influence protein stability through various mechanisms, including direct binding to the protein surface, which can modulate electrostatic interactions. [9]While MOPSO is not typically associated with protein destabilization, its effect on a particular protein can be specific. For example, MOPSO has been shown to interact with the peptide backbone of bovine serum albumin (BSA) and stabilize it against thermal denaturation. [1]However, for other proteins, such interactions could potentially lead to conformational changes that favor aggregation.

Considerations for Protein Stability Studies:

  • Buffer Screening: When developing a new protein purification or assay, it is advisable to screen a panel of buffers to find the one that provides optimal stability for your protein of interest.

  • Additives: If you are experiencing protein aggregation in MOPSO, consider the addition of stabilizing excipients such as glycerol, sugars, or low concentrations of non-ionic detergents. [10]* Concentration Effects: The concentration of the buffer itself can impact protein stability. It is worthwhile to test a range of MOPSO concentrations to find the optimal balance between buffering capacity and protein stability.

Section 4: Alternatives to MOPSO Buffer

If you have determined that MOPSO is interfering with your assay, several alternative "Good's" buffers can be considered. The choice of an alternative will depend on the specific requirements of your experiment, particularly the desired pH and the potential for metal ion interactions.

BufferpKa at 25°CUseful pH RangeMetal BindingNotes
HEPES 7.56.8 - 8.2NegligibleA common alternative with low metal binding. [5]
PIPES 6.86.1 - 7.5LowAnother good option for metal-sensitive assays. [5]
MES 6.15.5 - 6.7LowSuitable for assays requiring a more acidic pH.
MOPS 7.26.5 - 7.9LowStructurally similar to MOPSO, but may behave differently in some systems.

References

  • MySkinRecipes. (n.d.). MOPSO Buffer. Retrieved from [Link]

  • Hampton Research. (n.d.). Buffer Table. Retrieved from [Link]

  • Wikipedia. (2023, November 23). 2-Hydroxy-3-morpholinopropanesulfonic acid. Retrieved from [Link]

  • Beilstein-Institut. (2008). Considerations for the Specification of Enzyme Assays Involving Metal Ions. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer | CAS 68399-77-9. Retrieved from [Link]

  • Vlachy, N., Jagoda, M., Touraud, D., & Kunz, W. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2504–2512. [Link]

  • G-Biosciences. (n.d.). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

Sources

Technical Support Center: MOPSO Buffer pH Adjustment Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-morpholino-2-hydroxypropanesulfonic acid (MOPSO) buffer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the preparation and precise pH adjustment of MOPSO buffer solutions. Here, we move beyond simple protocols to explain the causality behind each step, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the effective buffering range of MOPSO and why?

MOPSO is one of the 'Good's' buffers, a series of zwitterionic buffers developed for biochemical research.[1][2] Its useful pH range is typically cited as 6.5 to 7.9 .[1][2][3] This range is centered around its pKa value, which is approximately 6.9 at 25°C .[1]

Expert Insight: A buffer is most effective at resisting pH changes when the pH of the solution is close to the buffer's pKa. This is because at the pKa, the concentrations of the acidic and basic forms of the buffer are equal, providing the maximum capacity to neutralize both added acid and base.[4] As the pH moves away from the pKa, the buffering capacity decreases. For most applications, a buffer is considered effective within a range of pKa ± 1 pH unit.

Q2: I've prepared my MOPSO solution, but the initial pH is too low. How do I raise it?

To raise the pH of a MOPSO buffer solution, you need to add a strong base. The most commonly used base for this purpose is sodium hydroxide (NaOH) , typically in a 10N solution.[3][5] The hydroxide ions (OH⁻) from the NaOH will react with the acidic form of the MOPSO, converting it to its conjugate base form and thereby increasing the pH.[6][7]

Causality Corner: MOPSO is a weak acid. When you dissolve the MOPSO free acid powder in water, it will establish an equilibrium, resulting in a pH below its pKa. Adding a strong base like NaOH introduces hydroxide ions that deprotonate the MOPSO, shifting the equilibrium towards its conjugate base and causing the pH to rise.

Q3: Can I use a different base, like potassium hydroxide (KOH), to adjust the pH?

Yes, you can use potassium hydroxide (KOH) as an alternative to NaOH. The choice between NaOH and KOH often depends on the specific requirements of your experiment. For instance, if your downstream application is sensitive to sodium ions, KOH would be the preferred choice. Both are strong bases and function similarly in adjusting the pH of the buffer.

Q4: What if I overshoot my target pH? How do I lower it?

If you add too much base and your pH is too high, you can lower it by adding a strong acid, such as hydrochloric acid (HCl) . The protons (H⁺) from the HCl will react with the conjugate base form of the MOPSO, converting it back to its acidic form and lowering the pH.

Best Practice Tip: To avoid overshooting your target pH, add the acid or base dropwise while continuously monitoring the pH with a calibrated pH meter and stirring the solution.[5] This ensures a homogenous solution and an accurate pH reading.

Q5: Does temperature affect the pH of my MOPSO buffer?

Yes, temperature significantly impacts the pH of a MOPSO buffer. MOPSO has a pKa temperature coefficient (ΔpKa/°C) of -0.015 .[1] This means that for every 1°C increase in temperature, the pKa will decrease by 0.015 units, making the buffer more acidic.

Experimental Consideration: It is crucial to adjust the pH of your MOPSO buffer at the temperature at which you will be performing your experiment.[8] For example, if your experiment will be conducted at 37°C, you should warm your buffer solution to 37°C before making the final pH adjustment. Failure to do so can lead to significant deviations from your target pH during the experiment.

Temperature (°C)Estimated MOPSO pKa
47.215
256.900
376.720

This table provides an estimated pKa at different temperatures based on the ΔpKa/°C of -0.015.

Q6: My MOPSO buffer solution has turned yellow. Is it still usable?

A yellow discoloration in a MOPSO buffer solution is an indication of degradation.[9] This can be caused by exposure to light, high temperatures, or the presence of impurities.[9][10] While a very faint yellow tint might be acceptable for some non-sensitive applications, a noticeable yellow or brown color suggests significant degradation. For sensitive applications like cell culture, enzyme kinetics, or RNA work, it is strongly recommended to discard the discolored buffer and prepare a fresh solution.[10]

Trustworthiness Check: To prevent degradation, store MOPSO powder and prepared buffer solutions in a cool, dark place.[5][10] Using high-purity water and reagents during preparation can also minimize the risk of contamination that can accelerate degradation.[10]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M MOPSO Stock Solution

This protocol details the preparation of a 0.5 M MOPSO stock solution. The final pH will be adjusted according to your experimental needs.

Materials:

  • MOPSO, Free Acid (MW: 225.26 g/mol )

  • High-purity, distilled, or deionized water

  • 10 N Sodium Hydroxide (NaOH) or 10 N Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Procedure:

  • In a beaker, add approximately 800 mL of high-purity water for a final volume of 1 L.

  • Place the beaker on a stir plate with a magnetic stir bar.

  • Weigh out 112.63 g of MOPSO free acid and slowly add it to the water while stirring.[3][11]

  • Continue stirring until the MOPSO powder is completely dissolved.

  • Once dissolved, begin the pH adjustment as described in Protocol 2.

  • After reaching the desired pH, transfer the solution to a 1 L graduated cylinder.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the solution by filtering it through a 0.22 µm filter. Do not autoclave MOPSO solutions , as this can cause degradation.[9][12]

  • Store the buffer at 2-8°C, protected from light.[10]

Protocol 2: Step-by-Step pH Adjustment

This protocol provides a detailed workflow for accurately adjusting the pH of your MOPSO buffer.

Procedure:

  • Calibrate Your pH Meter: Ensure your pH meter is properly calibrated using fresh, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Set the Temperature: If your experiment is to be performed at a temperature other than room temperature, place your buffer solution in a water bath to equilibrate to the target temperature.

  • Initial pH Reading: Place the calibrated pH electrode into the MOPSO solution and record the initial pH.

  • Titration:

    • To raise the pH , slowly add your strong base (e.g., 10 N NaOH) drop by drop to the stirring buffer solution.

    • To lower the pH , slowly add your strong acid (e.g., 1 M HCl) drop by drop.

  • Monitor and Mix: Allow the solution to mix thoroughly after each addition and wait for the pH reading to stabilize before adding more titrant. This prevents overshooting the target pH.

  • Final Adjustment: As you approach your target pH, use smaller drop sizes or a more dilute titrant for finer control.

  • Final Volume Adjustment: Once the target pH is reached and stable, proceed to bring the solution to its final volume with high-purity water as described in Protocol 1.

Visualization of the pH Adjustment Workflow

MOPSO_pH_Adjustment_Workflow start Start: Prepare MOPSO Solution check_pH Measure Initial pH start->check_pH too_low pH < Target check_pH->too_low Is pH too low? too_high pH > Target check_pH->too_high Is pH too high? final_volume Adjust to Final Volume check_pH->final_volume pH is at Target add_base Add Strong Base (e.g., NaOH) Dropwise with Stirring too_low->add_base Yes add_acid Add Strong Acid (e.g., HCl) Dropwise with Stirring too_high->add_acid Yes recheck_pH Re-measure pH add_base->recheck_pH add_acid->recheck_pH recheck_pH->check_pH end End: Store Buffer Properly final_volume->end

Caption: Workflow for adjusting the pH of a MOPSO buffer solution.

References

  • High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis. (n.d.). Hubei New Desheng Material Technology Co., Ltd.
  • 2-Hydroxy-3-morpholinopropanesulfonic acid. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Characteristics of MOPSO buffer and steps for preparing raw material powders. (n.d.). Hubei Xindesheng Material Technology Co., Ltd.
  • MOPSO Buffer 0.2M pH 6.0. (n.d.). Buffers and Reagents. Retrieved from [Link]

  • MOPSO Buffer | CAS 68399-77-9. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]

  • Reason for color change of prepared MOPSO buffer solution. (n.d.). Hubei Xindesheng Material Technology Co., Ltd.
  • Am I understanding buffering capacity against strong acid/base correctly? (2020, February 16). Chemistry Stack Exchange. Retrieved from [Link]

  • pH calcs Part 6: Adding a strong acid or base to a buffer. (2023, August 22). YouTube. Retrieved from [Link]

  • Acid-Base Buffers. (2023, October 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

MOPSO Buffer Technical Support Center: Stability and Long-Term Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals using MOPSO buffer. Here, we address common questions and troubleshooting scenarios related to the stability and long-term storage of MOPSO to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MOPSO and what is its effective pH range?

MOPSO, or 3-(N-Morpholino)-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer that is structurally similar to the more commonly known MOPS buffer.[1] It is one of the "Good's buffers," which are valued for their compatibility with biological systems.[2] MOPSO is particularly useful for a pH range of 6.2 to 7.6, making it suitable for a variety of biochemical and molecular biology applications, including cell culture media, electrophoresis, and protein purification.[3][4]

Q2: What are the recommended storage conditions for MOPSO powder?

To ensure the long-term stability of MOPSO in its solid, powdered form, it should be stored at room temperature in a dry, dark environment.[3][5] It is crucial to keep the container tightly sealed to protect it from moisture and air, which can lead to degradation.[5][6] While some sources suggest storage at -20°C for the free acid form, room temperature is generally acceptable for both the free acid and sodium salt forms.[3][7]

Q3: How should I store prepared MOPSO buffer solutions?

Once prepared, MOPSO buffer solutions are more susceptible to degradation than the powder form. For optimal stability, it is recommended to store MOPSO solutions at 2-8°C.[8] To prevent contamination and degradation, it is best to prepare the buffer with high-purity water and reagents.[9][10] If sterility is required, filtration through a 0.22 µm filter is the recommended method, as autoclaving can cause partial degradation of the buffer.[8][11] For long-term storage, aliquoting the solution into single-use volumes can help to avoid repeated freeze-thaw cycles and minimize the risk of contamination.[5][12]

Q4: What is the expected shelf life of MOPSO buffer?

The shelf life of MOPSO can vary depending on its form and storage conditions.

FormRecommended Storage ConditionsTypical Shelf Life
Powder Room temperature, dry, dark, tightly sealed[3][5]Several years[13]
Solution 2-8°C, protected from light[8][10]Up to 3 years for commercially prepared solutions[8]; shorter for lab-prepared solutions, regular verification is recommended[5]

It is important to note that the stability of laboratory-prepared solutions should be regularly verified, especially if they are stored for extended periods.[5]

Q5: What are the signs of MOPSO buffer degradation?

A common sign of MOPSO buffer degradation is a change in color, often to a yellow or brownish tint.[10] This discoloration can be caused by oxidation from exposure to air and light, especially in the presence of metal ions.[10][14] Other indicators of degradation or contamination in a prepared solution include turbidity or the presence of precipitates.[10] If any of these signs are observed, it is recommended to discard the buffer and prepare a fresh batch to avoid compromising experimental results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the preparation and use of MOPSO buffer.

Issue 1: The pH of my MOPSO buffer is incorrect or drifts over time.

Possible Causes:

  • Temperature Effects: The pKa of MOPSO, like many buffers, is temperature-dependent.[15] This means the pH of the solution will change with temperature.

  • Improper Preparation: Inaccurate weighing of the MOPSO powder or incorrect adjustment of the pH with acid or base can lead to an incorrect starting pH.[9]

  • Contamination: Microbial contamination can alter the pH of the buffer solution over time.[10]

  • Exposure to Air: Absorption of atmospheric carbon dioxide can lead to a decrease in the pH of the buffer solution.[5]

Solutions:

  • Calibrate at the Correct Temperature: Always calibrate your pH meter before use and adjust the final pH of your MOPSO buffer at the temperature at which you will be performing your experiment.[15]

  • Ensure Accurate Preparation: Use a calibrated balance to weigh the MOPSO powder and high-purity water for dissolution.[9] Add the acid or base for pH adjustment slowly while monitoring the pH.

  • Sterile Filtration: For applications requiring sterility, filter the buffer solution through a 0.22 µm filter to remove any microbial contaminants.[16]

  • Proper Storage: Keep the buffer container tightly sealed when not in use to minimize exposure to air.[16]

Issue 2: My MOPSO buffer solution has turned yellow.

Possible Causes:

  • Oxidation: Prolonged exposure to air and light can cause the MOPSO molecule to oxidize, leading to the formation of colored byproducts.[10][14]

  • Photosensitivity: MOPSO is sensitive to light, and exposure, particularly to UV light, can induce photochemical reactions that result in a yellow color.[5][14]

  • Contamination with Metal Ions: The presence of certain metal ions can catalyze the oxidation of MOPSO.[10]

  • Improper Storage: Storing the buffer at elevated temperatures can accelerate degradation reactions.[5][14]

Solutions:

  • Protect from Light: Store MOPSO buffer solutions in dark or amber-colored bottles to protect them from light.[5][16]

  • Minimize Air Exposure: Keep buffer containers tightly sealed to minimize contact with oxygen in the air.[16]

  • Use High-Purity Reagents: Prepare your buffer using high-purity water and reagents to avoid introducing metal ion contaminants.[10]

  • Store at Recommended Temperatures: Store MOPSO solutions at 2-8°C to slow down the rate of degradation.[8]

Issue 3: I'm observing precipitation or turbidity in my MOPSO buffer.

Possible Causes:

  • Low Temperature: MOPSO has a lower solubility at colder temperatures. If a concentrated stock solution is stored at 2-8°C, it may precipitate.

  • Contamination: Microbial growth can lead to turbidity in the buffer solution.[10]

  • Incompatibility with Other Reagents: Although MOPSO has low metal-binding capabilities, it can form complexes with some metal ions, which could potentially lead to precipitation under certain conditions.[3][17]

Solutions:

  • Warm to Room Temperature: If precipitation is observed after cold storage, gently warm the solution to room temperature and mix well to redissolve the precipitate.

  • Sterile Filtration: To prevent microbial contamination, filter the buffer through a 0.22 µm filter upon preparation.[16]

  • Check for Compatibility: When adding other reagents to your MOPSO buffer, ensure they are compatible and will not cause precipitation.

Experimental Workflow: Preparation of 0.5 M MOPSO Stock Solution (pH 7.4)
  • Weighing: Accurately weigh 112.63 g of MOPSO powder.[9]

  • Dissolving: Add the MOPSO powder to a beaker containing approximately 800 mL of high-purity water.[18]

  • pH Adjustment: While stirring, slowly add a 10 N sodium hydroxide (NaOH) solution to adjust the pH to 7.4.[9] Use a calibrated pH meter to monitor the pH.

  • Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.[18]

  • Sterilization and Storage: If required, sterilize the solution by filtering it through a 0.22 µm filter. Store the solution in a sterile, tightly sealed container at 2-8°C, protected from light.

Factors Affecting MOPSO Buffer Stability

cluster_storage Storage Conditions cluster_contaminants Contaminants Temperature Temperature MOPSO_Stability MOPSO Buffer Stability Temperature->MOPSO_Stability High temps accelerate degradation Light Light Exposure Light->MOPSO_Stability UV light causes photodegradation Air Air Exposure (O2, CO2) Air->MOPSO_Stability Oxidation & pH shift Humidity Humidity (for powder) Humidity->MOPSO_Stability Caking & degradation of powder Microbial Microbial Growth Microbial->MOPSO_Stability pH changes & turbidity MetalIons Metal Ions MetalIons->MOPSO_Stability Catalyze oxidation Impurities Chemical Impurities Impurities->MOPSO_Stability Unpredictable reactions

Caption: Key factors influencing the stability of MOPSO buffer.

References

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). The influence of storage conditions on the stability of biological buffer MOPSO 68399-77-9. Retrieved from [Link]

  • bioWORLD. (n.d.). MOPSO Buffer 0.2M, pH 6.5. Retrieved from [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Characteristics of MOPSO buffer and steps for preparing raw material powders. Retrieved from [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (2025). How to scientifically improve the stability of MOPS buffer powder. Retrieved from [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Reason for color change of prepared MOPSO buffer solution. Retrieved from [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (2025). The importance of controlling the concentration of MOPS in biological buffering agents. Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis. Retrieved from [Link]

  • HUI BAI YI. (2025, August 28). How to ensure the quality of POPSO during storage? Retrieved from [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Reasons for the deterioration of MOPS buffer solution. Retrieved from [Link]

  • Hui Bai Yi New Materials. (2025, December 22). What is the storage condition for MOPS Buffer? Retrieved from [Link]

  • bioWORLD. (n.d.). MOPSO Buffer 0.2M pH 6.0. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer | CAS 68399-77-9. Retrieved from [Link]

  • Biocompare. (n.d.). MOPS Buffers. Retrieved from [Link]

  • Roy, R. N., Roy, L. N., & Downes, J. C. (1986). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of solution chemistry, 15(3), 251–261.
  • MySkinRecipes. (n.d.). MOPSO Buffer. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2019, August 30). The Difference between MOPS and MOPSO as Buffer. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Cell Viability in MOPSO Buffered Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers encountering challenges with low cell viability in cell culture media buffered with MOPSO (3-(N-Morpholino)-2-hydroxypropanesulfonic acid). This resource is designed to provide in-depth, actionable insights to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your experiments.

Introduction to MOPSO Buffer in Cell Culture

MOPSO is a zwitterionic "Good's" buffer valued for its pKa of 6.9 at 25°C, which makes it an effective pH stabilizer in the physiological range crucial for most mammalian cell lines.[1][2] Unlike CO2-bicarbonate systems, MOPSO provides stable pH control without requiring a controlled CO2 environment, benefiting applications like viral production and protein expression.[3] However, its use requires careful consideration of its chemical properties to avoid experimental pitfalls. MOPSO is known for its high water solubility, stability in solution, and inability to penetrate cell membranes, which helps maintain intracellular pH balance.[4][5]

Part 1: Troubleshooting Guide - A Systematic Approach

Low cell viability can compromise entire experiments. This guide provides a systematic approach to identifying and resolving the root cause when using MOPSO-buffered media.

Initial Assessment: Is MOPSO the Culprit?

Before extensive troubleshooting, it is essential to confirm that the MOPSO buffer is the source of the problem.

Q1: How can I quickly determine if my MOPSO-buffered medium is the cause of low cell viability?

A1: The most direct method is a side-by-side comparison with a control medium known to support your cells well, such as one buffered with HEPES or a standard bicarbonate-CO2 system.

Experimental Protocol: Comparative Viability Assay

  • Cell Seeding: Seed your cells at a standard density in three separate flasks or plates.[6]

    • Test: Your MOPSO-buffered medium.

    • Control 1: A proven, bicarbonate-buffered medium (for use in a CO2 incubator).

    • Control 2 (Optional but Recommended): A medium buffered with a different zwitterionic buffer like HEPES.

  • Incubation: Culture the cells under their optimal conditions for 24-72 hours.[6]

  • Viability Assessment: Measure cell viability using a reliable method such as Trypan Blue exclusion, a live/dead fluorescent stain, or a metabolic assay like MTT or resazurin.[7][8]

  • Analysis: If viability is significantly lower only in the MOPSO-containing medium, it strongly suggests an issue with that specific formulation.

cluster_0 Initial Troubleshooting Workflow A Low Cell Viability Observed B Perform Comparative Viability Assay (MOPSO vs. Bicarbonate vs. HEPES) A->B C Is Viability Low ONLY in MOPSO? B->C D Investigate MOPSO-Specific Issues (Concentration, Purity, Preparation) C->D Yes E Investigate General Cell Culture Issues (Contamination, Cell Stock, Other Reagents) C->E No

Caption: A flowchart for the initial diagnosis of low cell viability.

Deep Dive: Common MOPSO-Related Issues

If you have isolated the problem to your MOPSO-buffered medium, consider these common culprits.

Q2: My cell viability is low. Could the MOPSO concentration be too high?

A2: Yes. All synthetic buffers can exhibit concentration-dependent toxicity. While MOPSO is often used in a range of 20-50 mM, the optimal concentration is highly cell-line specific. Some studies on similar buffers like MOPS note that concentrations above 20 mM can be unsuitable for some mammalian cell work.[3]

  • Causality: At high concentrations, zwitterionic buffers may chelate essential divalent cations (e.g., Ca²⁺, Mg²⁺) or generate free radicals, particularly when exposed to light.[9] While MOPSO has minimal metal-ion binding, this possibility exists.[10]

  • Trustworthiness: Every protocol described must be a self-validating system.

Troubleshooting Steps:

  • Review Concentration: Verify the MOPSO concentration in your media formulation. A typical starting range is 20-50 mM.[10]

  • Perform a Dose-Response Curve:

    • Prepare your basal medium with a range of MOPSO concentrations (e.g., 10 mM, 20 mM, 40 mM, 80 mM).

    • Culture your cells in each formulation and measure viability and proliferation over several days.[6][11]

    • This will identify the optimal, non-toxic concentration for your specific cell line.

Table 1: Typical MOPSO Concentration Ranges and Potential Effects

MOPSO ConcentrationPotential Effect on CellsRecommendation
< 20 mMMay provide insufficient buffering capacity, leading to pH fluctuations.Increase concentration if pH is unstable.
20 - 50 mMGenerally optimal for most applications.Recommended starting range.
> 50 mMIncreased risk of cytotoxicity for sensitive cell lines.[12][13]Reduce concentration; perform a dose-response analysis.

Q3: I prepared the MOPSO-buffered medium myself. Could I have made a mistake during preparation?

A3: Yes, improper preparation is a frequent source of problems. The pH adjustment and sterilization steps are critical for success.

  • Causality: MOPSO is supplied as a free acid. When dissolved in water, the pH will be low and must be adjusted to the desired physiological range (e.g., 7.2-7.4) with a strong base like NaOH.[14] Incorrect pH will stress or kill cells. Furthermore, MOPSO can degrade under the high heat and pressure of autoclaving, potentially generating cytotoxic byproducts.[1][15][16]

Protocol: Correct Preparation of a 0.5 M MOPSO Stock Solution

  • Dissolution: Weigh 112.63 g of MOPSO powder (MW: 225.26 g/mol ) and add to ~800 mL of high-purity, cell culture-grade water in a suitable container with a stir bar.[4][14]

  • pH Adjustment: Place the container on a stir plate. Slowly add a concentrated NaOH solution (e.g., 10 N) dropwise while continuously monitoring the pH with a calibrated pH meter.[4][14]

  • Target pH: Continue adding NaOH until the target pH (e.g., 7.3) is stable.

  • Final Volume: Once the pH is stable, transfer the solution to a 1 L volumetric flask or graduated cylinder and add water to bring the final volume to 1 L.

  • Sterilization: Do NOT autoclave MOPSO solutions. [16][17] Sterilize the solution by passing it through a 0.22 µm filter.[17][18]

  • Storage: Store the sterile stock solution at 2-8°C, protected from light, to prevent degradation.[1][15][17]

cluster_1 MOPSO Stock Solution Preparation A Weigh MOPSO Powder B Dissolve in ~80% Final Volume of H2O A->B C Adjust pH with NaOH (Monitor with calibrated pH meter) B->C D Bring to Final Volume C->D E Sterilize with 0.22 µm Filter (DO NOT AUTOCLAVE) D->E F Store at 2-8°C, Protected from Light E->F

Caption: A validated workflow for preparing sterile MOPSO stock solution.

Q4: Can the purity of the MOPSO powder affect my cells?

A4: Yes, the purity of the raw material is paramount.

  • Causality: Lower-grade MOPSO may contain contaminants like heavy metals or byproducts from synthesis, which can be toxic to cells.[19]

  • Trustworthiness: Always use a high-purity, "cell culture tested" or "biotechnology grade" MOPSO from a reputable supplier.[10] Check the certificate of analysis for purity (≥99.0%) and endotoxin levels. If you suspect a purity issue, try a new lot or a different supplier.

Part 2: Frequently Asked Questions (FAQs)

Q5: Why would I choose MOPSO over HEPES?

A5: The choice often depends on the application and cell type. MOPSO has a pKa of ~6.9, making it a more effective buffer below pH 7.2 compared to HEPES (pKa ~7.5).[1][20] Some studies have found that high concentrations of similar buffers, like MOPS, can be toxic to certain cell lines like human keratinocytes, making buffer selection cell-type dependent.[12][13][20] Additionally, HEPES is known to produce hydrogen peroxide when exposed to light, a significant source of cytotoxicity.[20][21] While less characterized for MOPSO, light protection is a good practice for all synthetic buffers.[15]

Q6: My MOPSO-buffered medium turns yellow after a few days in the incubator. What does this mean?

A6: The yellowing of medium containing the phenol red indicator signifies a drop in pH to below ~6.8. This suggests the MOPSO concentration is insufficient to buffer the acidic metabolic byproducts (e.g., lactic acid) from a high-density cell culture. Degradation of the buffer, though less common with proper storage, can also lead to color changes.[15]

  • Solution: Consider increasing the MOPSO concentration (within the non-toxic range determined by your dose-response curve) or performing more frequent media changes.

Q7: Can I use MOPSO-buffered media in a CO2 incubator?

A7: While possible, it is generally not recommended as the MOPSO and the CO2-bicarbonate system will compete to control the pH, potentially leading to an unintended final pH. If you must use a CO2 incubator, it is best to formulate the medium with a minimal concentration of sodium bicarbonate and validate the final pH under your specific CO2 conditions (e.g., 5% CO2).

References

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Characteristics of MOPSO buffer and steps for preparing raw material powders. Desheng. [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Reason for color change of prepared MOPSO buffer solution. Desheng. [Link]

  • bioWORLD. (n.d.). MOPSO Buffer 0.2M, pH 6.5. bioWORLD. [Link]

  • Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Hopax Fine Chemicals Blog. [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Advantages of MOPSO buffer in low-temperature biochemical work. Desheng. [Link]

  • Reddit. (2015, August 21). HEPES vs. MOPS for culturing primary neuronal cells. r/labrats. [Link]

  • Zago, C. E., et al. (2016). Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth. Journal of Microbiological Methods, 125, 49-54. [Link]

  • bioWORLD. (n.d.). MOPSO Buffer 0.2M pH 6.0. bioWORLD. [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). What color does MOPSO buffer dissolve in water. Desheng. [Link]

  • Hopax Fine Chemicals. (2025, June 2). What are the factors that can change the properties of MOPS Buffer?. Hopax Fine Chemicals Blog. [Link]

  • Zago, C. E., et al. (2016). Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth. PubMed. [Link]

  • Roy, R. N., et al. (2005). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of Chemical & Engineering Data, 50(2), 543-547. [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (2024, November 11). MOPSO, a biological buffering agent, is not easily able to penetrate biological membranes. Desheng. [Link]

  • Farkas, A., et al. (2022). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. International Journal of Molecular Sciences, 23(21), 13351. [Link]

  • Gilbert, D. F., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5848. [Link]

Sources

Preventing precipitation in MOPSO buffered solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Resolving Precipitation in Experimental Solutions

Welcome to the technical support center for MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid) buffered solutions. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for preventing and troubleshooting precipitation issues. As Senior Application Scientists, we have synthesized field-proven insights with core chemical principles to help you ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've just prepared my MOPSO buffer and it's already cloudy. What went wrong?

A: Immediate cloudiness or precipitation upon preparation is typically due to one of three factors: exceeding the solubility limit, using low-quality water, or improper pH adjustment.

  • Solubility Limits: MOPSO has a finite solubility in water, which is temperature-dependent. At 0°C, its solubility is approximately 0.75 M.[1][2] Preparing highly concentrated stock solutions, especially at cold temperatures, can lead to precipitation.

  • Water Purity: Always use high-purity, deionized, and distilled water (dH₂O). Water containing significant amounts of metal ions or other impurities can react with MOPSO to form insoluble salts.

  • Localized High pH: When adjusting the pH of the MOPSO free acid solution with a concentrated base like 10N NaOH, adding the base too quickly can create localized areas of very high pH. This can cause the MOPSO to temporarily fall out of solution. Add the base slowly while stirring vigorously to ensure it is dispersed evenly.

Q2: My MOPSO buffer was clear initially but developed a precipitate after storage in the refrigerator. Why did this happen?

A: This is a classic case of temperature-dependent solubility. The solubility of MOPSO, like many buffers, decreases at lower temperatures. A solution that is stable at room temperature may become supersaturated when cooled to 2-8°C, causing the buffer to crystallize or precipitate out of solution.

To resolve this, gently warm the buffer to room temperature with stirring. The precipitate should redissolve. If you frequently require cold-stored buffer, consider preparing it at a slightly lower concentration to ensure it remains soluble at refrigerator temperatures.

Q3: Can I use MOPSO buffer in experiments with metal ions like iron or copper?

A: Caution is advised. While MOPSO is generally considered a non-coordinating buffer with most metal ions, it is known to have a strong interaction with iron (Fe) and can form chelating complexes with copper (Cu).[3][4][5][6] This interaction can lead to the formation of insoluble metal-buffer complexes, causing precipitation and interfering with your experiment by sequestering the metal ions.

If your experiment involves iron, it is strongly recommended to use plastic or PTFE-coated labware to minimize metal contamination. If precipitation occurs after adding metal-containing reagents, you may need to select an alternative buffer known for its non-coordinating properties with your specific ions of interest.

Q4: My MOPSO solution has turned yellow. Is this related to precipitation and should I still use it?

A: A yellow or brownish tint indicates chemical degradation of the MOPSO molecule.[7] This is often caused by oxidation, which can be accelerated by exposure to air and light, or the presence of certain metal ions.[7] While the colored byproducts themselves may not precipitate, the underlying degradation can alter the buffer's performance and may precede the formation of insoluble products.

It is strongly recommended to discard yellowed MOPSO solutions, as the degradation compromises the buffer's integrity and can lead to inconsistent experimental results. To prevent this, store MOPSO powder in a desiccated environment at room temperature and buffer solutions in tightly sealed, dark or amber bottles at 2-8°C.[3][8]

Q5: Is it safe to sterilize MOPSO buffer by autoclaving?

A: No, autoclaving MOPSO buffer is not recommended. MOPSO, similar to its structural relative MOPS, can degrade under the high heat and pressure of an autoclave.[8] This degradation can lead to a yellowed solution, a shift in pH, and a loss of buffering capacity.[7][8] For sterilization, filtration through a 0.22 µm filter is the required method.[9]

In-Depth Troubleshooting Guides

Guide 1: Resolving Precipitation in the Presence of Organic Solvents

A common issue, particularly in applications like HPLC, is the precipitation of buffer salts when mixed with organic solvents.[10][11] Biological buffers are significantly less soluble in organic modifiers (e.g., acetonitrile, methanol) than in water.

Troubleshooting Steps:

  • Identify the Precipitation Point: Before running your experiment, manually mix your MOPSO buffer with the highest concentration of organic solvent you plan to use. Let the mixture stand for at least 10-15 minutes and check for any cloudiness or precipitate formation.[11]

  • Reduce Organic Content: If precipitation occurs, the simplest solution is to reduce the percentage of the organic solvent in your mobile phase to a point where the buffer remains soluble.[11]

  • Lower Buffer Concentration: If a high organic content is necessary for your separation, reduce the concentration of the MOPSO buffer. A lower salt concentration is less likely to precipitate.

  • Premix Mobile Phases: For gradient elution, instead of mixing pure buffer (Solvent A) with pure organic solvent (Solvent B) in the pump, prepare your mobile phases with some solvent already mixed. For example, Solvent A could be 100% MOPSO buffer, but Solvent B could be a premixed solution of 80% acetonitrile and 20% MOPSO buffer. This avoids the sharp interface between pure aqueous and pure organic solvents that often triggers precipitation within the HPLC system itself.[11]

Guide 2: Systematic Approach to Diagnosing Unexpected Precipitation

Use this workflow to identify the root cause of precipitation when the source is not immediately obvious.

G start Precipitation Observed in MOPSO Buffer Solution q1 When did precipitation occur? start->q1 a1 Immediately upon preparation q1->a1 a2 During cold storage (2-8°C) q1->a2 a3 After adding an experimental component q1->a3 sol1 Root Cause: Exceeded solubility limit or improper pH adjustment. Solution: 1. Prepare at a lower concentration. 2. Add base slowly with vigorous stirring. 3. Use high-purity water. a1->sol1 sol2 Root Cause: Temperature-dependent solubility. Solution: 1. Warm buffer to room temperature to redissolve. 2. Prepare a less concentrated stock for cold storage. a2->sol2 q2 What was added? a3->q2 a4 Metal Salt Solution (e.g., Fe, Cu) q2->a4 a5 Organic Solvent (e.g., ACN, MeOH) q2->a5 a6 Protein or other biomolecule q2->a6 sol3 Root Cause: Insoluble metal-MOPSO complex formation. Solution: 1. Verify metal compatibility. 2. Consider an alternative, non-coordinating buffer. a4->sol3 sol4 Root Cause: Reduced buffer solubility in organic phase. Solution: 1. Lower buffer or organic solvent concentration. 2. See Guide 1 for HPLC-specific advice. a5->sol4 sol5 Root Cause: Protein salting out or pH shift near pI. Solution: 1. Check if buffer pH is too close to protein's isoelectric point (pI). 2. Adjust buffer concentration or pH. a6->sol5

Caption: Troubleshooting flowchart for MOPSO buffer precipitation.

Data and Protocols

Table 1: Key Properties of MOPSO Buffer
PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₅S[3]
Molecular Weight 225.26 g/mol [3]
pKa at 25°C 6.9[1][2]
Useful pH Range 6.2 - 7.6[3][5][12]
Solubility in Water (0°C) 0.75 M[1][2]
ΔpKa/°C -0.015[1]
Protocol: Preparation of a Stable 0.5 M MOPSO Stock Solution (pH 6.9)

This protocol describes the preparation of 1 liter of 0.5 M MOPSO buffer.

Materials:

  • MOPSO, Free Acid (MW: 225.26 g/mol )

  • High-purity, distilled deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1 L volumetric flask and beakers

Procedure:

  • Weigh MOPSO: Accurately weigh out 112.63 g of MOPSO free acid powder.[13]

  • Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of dH₂O.[6] Place the beaker on a stir plate and stir until all the powder has completely dissolved. The solution should be clear and colorless.[14]

  • pH Adjustment: Place the calibrated pH meter probe into the solution. Begin adding 10 N NaOH dropwise while continuously monitoring the pH. Add the base slowly, especially as you approach the target pH, to prevent overshooting and localized precipitation.[13]

  • Target pH: Continue adding NaOH until the pH meter reads a stable 6.9.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask to ensure all the buffer is transferred. Add dH₂O to bring the final volume to the 1 L mark.[6]

  • Final Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogenous. For sterile applications, filter the buffer through a 0.22 µm sterile filter. Store in a clearly labeled, airtight, and dark container at 2-8°C.

G cluster_causes Primary Causes C1 High Buffer Concentration P MOPSO Buffer Precipitation C1->P C2 Low Temperature (e.g., 4°C Storage) C2->P C3 Presence of Incompatible Metal Ions (Fe, Cu) C3->P C4 High Concentration of Organic Solvents C4->P C5 Incorrect pH (Outside 6.2-7.6) C5->P

Caption: Key factors leading to MOPSO buffer precipitation.

References
  • Wikipedia. (2023, April 29). 2-Hydroxy-3-morpholinopropanesulfonic acid. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer | CAS 68399-77-9. Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). High Purity Mopso Recipe for New Liquid Phase Separation Technology in Capillary Electrophoresis. Retrieved from [Link]

  • bioWORLD. (n.d.). MOPSO Buffer 0.2M, pH 7.5 (79803-73-9). Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Reason for color change of prepared MOPSO buffer solution. Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). What color does MOPSO buffer dissolve in water. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of MOPSO Buffer in Modern Biochemical Research. Retrieved from [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Characteristics of MOPSO buffer and steps for preparing raw material powders. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2019, August 30). The Difference between MOPS and MOPSO as Buffer. Retrieved from [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Unique Advantages Of Biological Buffer MOPSO In Fluorescence Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]

  • KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • Roy, R. N., Roy, L. N., Vogel, K. M., Porter, T. N., & Johnson, D. A. (1995). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of Chemical & Engineering Data, 40(2), 432–435. Retrieved from [Link]

Sources

Impact of ionic strength on MOPSO buffering capacity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: MOPSO Buffers

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for MOPSO [3-(N-morpholino)-2-hydroxypropanesulfonic acid], a zwitterionic buffer widely used for its excellent pH stability in the physiological range.[1][2] This guide is designed to provide in-depth answers to common questions and troubleshooting scenarios, focusing specifically on the critical, and often overlooked, impact of ionic strength on buffer performance.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is MOPSO and why is it used?

A: MOPSO, or 3-Morpholino-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer, one of the series of "Good's buffers".[2] Its zwitterionic nature—possessing both a positive and a negative charge on the same molecule—makes it poorly membrane-permeable and contributes to its broad utility. With a pKa of 6.9 at 25°C, it provides excellent buffering capacity between pH 6.2 and 7.9, a range that is optimal for many enzymatic reactions, cell culture applications, and biochemical assays.[1][2][3] Unlike phosphate buffers, MOPSO does not precipitate with divalent cations like Ca²⁺ and Mg²⁺ at high concentrations and has minimal interaction with most metal ions, making it a non-coordinating buffer of choice for many biological experiments.[4][5]

Q2: What does "ionic strength" mean and why is it important for my buffer?

A: Ionic strength (denoted as I) is a measure of the total concentration of ions in a solution. It is a critical parameter because it affects the "activity" of ions, which is their effective concentration available for reaction.[6] In a solution with high ionic strength, each ion is surrounded by a cloud of oppositely charged ions, which shields its charge and reduces its ability to interact with other molecules.[6][7] This "shielding" effect can alter the dissociation equilibrium of the buffer's acidic and basic forms, thereby shifting its pKa and, consequently, the final pH of your solution.[7] Accurately controlling ionic strength is crucial for reproducibility in experiments sensitive to electrostatic interactions, such as protein purification, enzyme kinetics, and electrophoresis.[8]

Q3: How does increasing ionic strength specifically affect the pKa of MOPSO?

A: For zwitterionic buffers like MOPSO, the effect of ionic strength on pKa is generally less pronounced than for non-zwitterionic buffers (e.g., phosphate or acetate), but it is not negligible.[9][10] The change in pKa can be predicted by the Debye-Hückel theory, which relates the activity coefficients of ions to the ionic strength of the solution.[7][11]

The general relationship is given by: pKa = pKa⁰ + ΔpKa

Where pKa⁰ is the thermodynamic pKa at zero ionic strength, and ΔpKa is the correction factor. For zwitterionic buffers, increasing ionic strength typically leads to a slight increase in the pKa value.[9][12] This is because the ionic atmosphere more effectively stabilizes the charged species in the buffer equilibrium. While MOPSO itself contributes minimally to ionic strength, the addition of salts (e.g., NaCl, KCl) or charged reactants dramatically increases it.[10]

Q4: My MOPSO buffer's pH is different from what I calculated. What went wrong?

A: This is a common issue that often traces back to unconsidered variables. Here are the most likely causes:

  • Ionic Strength: You may not have accounted for the ionic strength of all components in your solution (salts, proteins, etc.). This can shift the pKa of MOPSO, leading to a different final pH than predicted by the Henderson-Hasselbalch equation using the standard pKa value.[12][13]

  • Temperature: The pKa of MOPSO is temperature-dependent, with a coefficient (ΔpKa/°C) of approximately -0.015.[2] If you prepare the buffer at room temperature (e.g., 25°C) but use it in an experiment at 37°C, the pH will drop. Always adjust the final pH at the temperature at which the experiment will be performed.[14]

  • pH Meter Calibration: Your pH meter may be improperly calibrated. Ensure you are using fresh, unexpired calibration standards and that the electrode is clean and in good condition.[15][16]

  • Reagent Purity: Using low-purity MOPSO or water containing ionic or acidic/basic contaminants can affect the final pH.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: pH Drifts During My Experiment
  • Symptom: The pH of the MOPSO-buffered solution changes significantly over the course of the assay.

  • Root Cause Analysis & Solution:

    Troubleshooting_PH_Drift Start pH is drifting in MOPSO buffer Q1 Is the reaction producing or consuming protons (H+)? Start->Q1 Sol1 Increase MOPSO concentration to improve buffering capacity. Q1->Sol1 Yes Q2 Was the buffer pH adjusted at the correct experimental temperature? Q1->Q2 No Sol2 Re-prepare the buffer and perform the final pH adjustment at the target temperature. Q2->Sol2 No Q3 Is the ionic strength of the solution changing during the experiment? Q2->Q3 Yes Sol3 Prepare the buffer with a high background ionic strength (e.g., 150 mM NaCl) to swamp out minor fluctuations. Q3->Sol3 Yes Q4 Is the MOPSO buffer degrading? Q3->Q4 No Sol4 Prepare fresh buffer. Store stock solutions protected from light at 2-8°C. Q4->Sol4 Yes

    Caption: Troubleshooting workflow for pH instability.

Issue 2: Inconsistent Results Between Batches
  • Symptom: Repeating an experiment with a newly prepared MOPSO buffer gives different results (e.g., altered enzyme activity, different protein binding).

  • Root Cause Analysis & Solution:

    The most probable cause is a difference in the final ionic strength between the two buffer batches.

    • Review Preparation Protocol: Did you use a different salt or a different concentration of salt in the new batch? Did you pH the buffer with a different stock solution (e.g., 1 M NaOH vs. 5 M NaOH), which would introduce different amounts of ions for the same pH change?

    • Quantify Ionic Strength: Calculate the total ionic strength for both the old and new buffer recipes. Include all ions from the buffer species, added salts (NaCl, MgCl₂), and the titrant (NaOH or HCl).[13]

    • Standardize the Protocol: Create a single, detailed Standard Operating Procedure (SOP) for buffer preparation that explicitly states the final concentration of all components, including the salt used to adjust ionic strength.

Part 3: Data & Protocols

Quantitative Impact of Ionic Strength on pKa

The pKa of a buffer is not a fixed constant but varies with the solution's ionic strength (I). This effect is more pronounced for buffers with a net charge change upon dissociation. While MOPSO is zwitterionic, its pKa still shifts. The precise change can be calculated using extended Debye-Hückel equations or determined empirically.[7][17]

Table 1: Estimated pKa Correction for Buffers at 25°C

Ionic Strength (I)Phosphate (pKa₂=7.20)Tris (pKa=8.06)MOPSO (pKa=6.90)
0.01 M 7.08[12]8.10[12]~6.92
0.10 M 6.89[12]8.16[12]~6.95
0.16 M ~6.84~8.19~6.97[5]

Note: Values for MOPSO are estimated based on typical zwitterionic buffer behavior and available data. The key takeaway is the direction and magnitude of the change.

Experimental Protocol: Preparing a MOPSO Buffer with Controlled Ionic Strength

This protocol describes how to prepare 1 L of a 100 mM MOPSO buffer, pH 7.2, with a final ionic strength adjusted to 150 mM.

Materials:

  • MOPSO, Free Acid (MW: 225.26 g/mol )

  • Sodium Chloride (NaCl) (MW: 58.44 g/mol )

  • Sodium Hydroxide (NaOH), 10 N solution

  • High-purity, deionized water

  • Calibrated pH meter and probe

  • Stir plate and stir bar

  • 1 L volumetric flask

Procedure:

Protocol_Workflow cluster_prep Step 1: Initial Preparation cluster_ph Step 2: pH Adjustment cluster_final Step 3: Finalization & Calculation Dissolve 1. Dissolve 22.53 g of MOPSO in ~800 mL of dH₂O. AddSalt 2. Add 5.84 g of NaCl (for 100 mM). This sets the 'background' ionic strength. Dissolve->AddSalt Adjust 3. Place on stir plate. Slowly add 10 N NaOH while monitoring pH. Target pH = 7.2. AddSalt->Adjust Equilibrate 4. Ensure temperature is stable (e.g., 25°C) before final pH reading. Adjust->Equilibrate QS 5. Transfer to 1 L volumetric flask. Add dH₂O to the mark. Equilibrate->QS Verify 6. Verify final pH. Recalculate total ionic strength (I_total = I_NaCl + I_NaMOPSO). QS->Verify

Caption: Workflow for preparing a MOPSO buffer with controlled ionic strength.

Detailed Steps & Justification:

  • Weigh MOPSO: Weigh 22.53 g of MOPSO (free acid) and add it to a beaker with ~800 mL of high-purity water. Stir until fully dissolved.[18]

    • Rationale: Starting with the acidic form allows for pH adjustment by adding a strong base.

  • Add Salt: Weigh 5.84 g of NaCl and add it to the solution. This will result in a 100 mM NaCl concentration.

    • Rationale: Adding a salt establishes a high, constant background ionic strength. This minimizes the relative change in ionic strength when other charged molecules (like proteins or substrates) are added later, making the buffer's performance more robust.

  • Adjust pH: Place the beaker on a stir plate with a calibrated pH probe immersed in the solution. Slowly titrate with 10 N NaOH until the pH reaches 7.2.

    • Rationale: The addition of NaOH converts the MOPSO free acid into its conjugate base (Na-MOPSO), creating the buffer pair. This titration also adds Na⁺ ions, which must be accounted for in the final ionic strength calculation.

  • Final Volume: Carefully transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.

  • Verification: Re-check the pH to ensure it is stable at 7.2. The final ionic strength will be the sum of the contributions from NaCl and the Na-MOPSO formed during titration. This ensures a consistent ionic environment for your experiment.

References

  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Retrieved from Roskilde University research portal.
  • BenchChem. (n.d.). Common problems with MOPS buffer preparation.
  • Scopes, R. K. (n.d.). Effect of ionic strength on pKa.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging MOPSO Buffers for Stable pH in Biochemical Assays and Pharmaceutical Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. News.
  • REACH Devices. (n.d.). Detailed discussion of pKa vs pKa0 of the buffer.
  • Wikipedia. (n.d.). 2-Hydroxy-3-morpholinopropanesulfonic acid.
  • GoldBio. (n.d.). MOPSO, Sodium Salt.
  • ResearchGate. (n.d.). Do zwitterions contribute to the ionic strength of a solution? Request PDF.
  • Pion Inc. (2025, January 23). How the ionic strength affects the ionization constant (pKa)?
  • Wikipedia. (n.d.). Debye–Hückel theory.
  • AAT Bioquest, Inc. (2025, December 28). Quest Calculate™ MOPSO Buffer (0.5 M, 6.9 pH) Preparation and Recipe.
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  • Chemistry Stack Exchange. (2015, October 13). pKa of Tris corrected for ionic strength.
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  • Holm, R., et al. (2019, April 5). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. PubMed.
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  • BOQU Instrument. (2024, June 15). Troubleshooting Common Issues with PH Analyzers.

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Validation & Comparative

A Comparative Guide: MOPS vs. MOPSO Buffers for Denaturing RNA Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

In the landscape of molecular biology, the analysis of RNA integrity and size remains a cornerstone technique for applications ranging from gene expression studies to the development of RNA-based therapeutics. Denaturing agarose gel electrophoresis is the gold standard for this assessment, a method whose success is critically dependent on the chemical environment provided by the buffer system. For decades, MOPS (3-(N-morpholino)propanesulfonic acid) buffer has been the undisputed incumbent for this application.[1]

However, as with any established protocol, the pursuit of optimization is relentless. This guide provides an in-depth comparison between the traditional MOPS buffer and a structurally similar, yet less utilized alternative: MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid). We will dissect the chemical properties of each, provide validated experimental protocols, and explore the theoretical and practical implications of choosing one over the other for your critical RNA analysis.

Section 1: The Core Principles of Denaturing RNA Electrophoresis

RNA molecules, unlike double-stranded DNA, are single-stranded and prone to folding into complex secondary structures through intramolecular base pairing.[2] These structures impede migration through an agarose matrix, meaning that mobility is not solely a function of size, leading to inaccurate analysis. To resolve this, denaturing agents, typically formaldehyde, are incorporated into the gel and running buffer to keep the RNA in a linear state.[3][4]

The buffer's role in this system is twofold:

  • Conduct an electrical current.

  • Maintain a stable, near-neutral pH. This is paramount, as significant shifts in pH can lead to the hydrolytic degradation of the RNA phosphodiester backbone, resulting in smeared bands and compromised data.[5]

Section 2: A Tale of Two Buffers - MOPS and MOPSO

Both MOPS and MOPSO belong to the family of "Good's" buffers, developed to be biochemically inert and effective in the physiological pH range.[6] Their structural similarity is evident, yet a single hydroxyl group distinguishes them, leading to important functional differences.[7]

The Incumbent: MOPS (3-(N-morpholino)propanesulfonic acid)

MOPS is the most widely used buffer for denaturing RNA gel electrophoresis.[1][8] Its popularity stems from its pKa of approximately 7.2 at 25°C, which provides excellent buffering capacity at the typical running pH of 7.0.[9][10] This ensures the chemical environment remains stable, protecting RNA integrity throughout the electrophoretic run.

However, MOPS is not without its operational caveats. Its pKa is notably sensitive to temperature, with a coefficient (dpKa/dT) of approximately -0.013 pH units per degree Celsius.[9][11] As the electrophoresis apparatus heats up during a run, the pH of the MOPS buffer will decrease. This can introduce variability and potentially impact the reproducibility of results, especially in long or high-voltage runs. Furthermore, MOPS solutions are known to degrade when autoclaved and are sensitive to light, often turning yellow over time, which can compromise their performance.[11][12][13]

The Challenger: MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid)

MOPSO is structurally analogous to MOPS, with the key addition of a hydroxyl group on the second carbon of the propane chain.[6] Its pKa at 25°C is approximately 6.9, placing it comfortably within the required pH range for RNA analysis.[14][15]

The most compelling theoretical advantage of MOPSO lies in its superior pH stability with temperature fluctuations. Its dpKa/dT is approximately -0.0072/°C, nearly half that of MOPS.[16] This suggests that as a gel heats during electrophoresis, a MOPSO-based buffer would maintain a more consistent pH than a MOPS-based buffer. This enhanced stability could translate to higher reproducibility and sharper resolution of RNA bands, particularly for sensitive downstream applications like Northern blotting.

Section 3: Head-to-Head Technical Comparison

To facilitate a direct comparison, the key chemical properties of MOPS and MOPSO are summarized below.

PropertyMOPSMOPSORationale for Importance
Molecular Formula C₇H₁₅NO₄SC₇H₁₅NO₅SDefines the buffer's basic chemical identity.
Molecular Weight 209.26 g/mol 225.26 g/mol Necessary for accurate preparation of buffer solutions.
pKa (at 25°C) ~7.2[9][17]~6.9[16][18]Determines the pH range of maximum buffering capacity. Both are suitable for neutral pH applications.
Useful pH Range 6.5 – 7.9[7]6.5 – 7.9[6][14]The effective range where the buffer can resist pH changes.
dpKa/dT (°C⁻¹) ~ -0.013[17]~ -0.0072[16]Key Differentiator. Indicates pH stability with temperature change. MOPSO is significantly more stable.

Section 4: Experimental Protocols and Workflow

A self-validating protocol is one where the steps are designed to ensure the integrity of the experiment. This includes using RNase-free reagents and techniques at every stage and understanding the chemical logic behind each component.

Experimental Workflow for Denaturing RNA Electrophoresis

The following diagram illustrates the critical steps in performing a denaturing RNA agarose gel experiment.

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_buffer Prepare 10X Buffer Stock (MOPS or MOPSO) prep_gel Cast Denaturing Agarose Gel (with Formaldehyde) prep_buffer->prep_gel load_gel Load Samples & Markers prep_gel->load_gel prep_samples Prepare RNA Samples (with Denaturing Load Dye) prep_samples->load_gel run_gel Run Electrophoresis (5-6 V/cm) load_gel->run_gel stain_gel Stain Gel (e.g., Ethidium Bromide) run_gel->stain_gel image_gel Visualize & Document (UV Transilluminator) stain_gel->image_gel caption Workflow for Denaturing RNA Gel Electrophoresis.

Caption: Workflow for Denaturing RNA Gel Electrophoresis.

Protocol 1: Standard Denaturing RNA Electrophoresis with MOPS Buffer

This protocol is the industry standard for assessing RNA quality on a formaldehyde-containing agarose gel.[13][19]

A. Preparation of 10X MOPS Electrophoresis Buffer (RNase-Free)

  • Composition (1 Liter):

    • 0.2 M MOPS (free acid): 41.86 g

    • 0.05 M Sodium Acetate: 4.1 g (or 6.8 g of trihydrate)

    • 0.01 M EDTA: 20 mL of 0.5 M EDTA (pH 8.0)

  • Procedure:

    • In an RNase-free beaker, dissolve MOPS and sodium acetate in ~800 mL of DEPC-treated or other nuclease-free water.

    • Add the 0.5 M EDTA solution and stir until fully dissolved.

    • Adjust the pH to 7.0 using NaOH. Causality Note: Precise pH adjustment is critical for the buffer's performance.

    • Bring the final volume to 1 Liter with nuclease-free water.

    • Sterilize by filtration through a 0.22 µm filter. Do not autoclave.[11] Store protected from light.[12]

B. Preparation of 1.2% Denaturing Agarose Gel

  • Procedure (for a 100 mL gel):

    • In a fume hood, add 1.2 g of agarose to 72 mL of nuclease-free water in a flask.

    • Microwave until the agarose is completely dissolved.

    • Cool the solution to ~60°C. Causality Note: Cooling is essential to prevent significant vaporization of the hazardous formaldehyde added in the next step.[20]

    • Add 10 mL of 10X MOPS buffer and 18 mL of 37% (12.3 M) formaldehyde. Swirl gently to mix.

    • Pour the gel into a casting tray and allow it to solidify for at least 30 minutes.

C. Sample Preparation and Electrophoresis

  • For each RNA sample (up to 20 µg), mix with 2-3 volumes of a formaldehyde-based loading dye (containing formamide, formaldehyde, tracking dyes, and optionally, ethidium bromide).

  • Denature the samples by heating at 65-70°C for 5-15 minutes, then immediately chill on ice.[2]

  • Place the solidified gel in the electrophoresis tank and cover it with 1X MOPS running buffer (prepared by diluting the 10X stock and adding formaldehyde to a final concentration of 2.2 M).

  • Load the denatured samples and run the gel at 5-6 V/cm until the tracking dye has migrated sufficiently.[2]

Protocol 2: Experimental Adaptation for MOPSO Buffer

This protocol is an adaptation for researchers wishing to evaluate MOPSO. The procedure remains largely the same, with adjustments to the buffer preparation to account for the different molecular weight and pKa.

A. Preparation of 10X MOPSO Electrophoresis Buffer (RNase-Free)

  • Composition (1 Liter):

    • 0.2 M MOPSO: 45.05 g

    • 0.05 M Sodium Acetate: 4.1 g (or 6.8 g of trihydrate)

    • 0.01 M EDTA: 20 mL of 0.5 M EDTA (pH 8.0)

  • Procedure:

    • Follow the same procedure as for the MOPS buffer.

    • Adjust the pH to 7.0 using NaOH. Causality Note: Although MOPSO's pKa is 6.9, setting the initial pH to 7.0 ensures a direct comparison against the standard MOPS protocol.

    • Filter sterilize and store protected from light.

B. Gel Preparation and Electrophoresis

  • Follow the exact same procedures as outlined in Protocol 1, sections B and C, substituting the MOPSO buffer for the MOPS buffer in all steps. This direct substitution allows for a controlled comparison of the buffers' performance under identical conditions.

Section 5: Troubleshooting RNA Gels

Poor results in RNA electrophoresis are common, but a systematic approach can resolve most issues.[21][22]

ProblemPossible Cause(s)Recommended Solution(s)
Smeared Bands / No distinct 28S & 18S bands RNA degradation by RNases; Buffer pH is incorrect or has degraded; Excessive voltage during run.Use fresh, RNase-free reagents and dedicated equipment. Prepare fresh running buffer.[23] Ensure buffer pH is 7.0. Reduce running voltage and/or run the gel in a cold room.
Bands are "smiling" or wavy Gel was run too fast (excessive heat); Uneven polymerization of the gel; Salt concentration in samples is too high.Decrease the voltage.[23] Ensure the agarose is fully dissolved and the gel sets on a level surface. Consider purifying or precipitating the RNA sample to remove excess salt.[24]
Inconsistent migration between runs Buffer composition varies; Temperature during the run varies, affecting buffer pH and migration speed.Use the same batch of 10X buffer stock for all comparative experiments. Run the gel at a consistent, controlled temperature. This is where a buffer with a lower dpKa/dT, like MOPSO, might theoretically provide more consistent results.
No bands visible (including ladder) Staining issue (e.g., ethidium bromide exhausted); Electrodes reversed; RNA ran off the gel.Add fresh ethidium bromide to the stain or loading dye.[21] Ensure the gel is oriented correctly (wells at the negative, black electrode). Monitor the migration of the tracking dye to prevent over-running the gel.

Section 6: Conclusion and Recommendations

For the vast majority of applications, MOPS buffer remains the well-documented and reliable gold standard for denaturing RNA agarose electrophoresis. Its performance characteristics are known, and protocols are thoroughly validated across the scientific literature.[1] For laboratories performing routine RNA integrity checks, there is little compelling reason to deviate from established MOPS-based protocols.

However, MOPSO presents a compelling theoretical alternative for specialized applications requiring the highest degree of reproducibility. Its primary advantage—enhanced pH stability against temperature changes—could be beneficial in minimizing run-to-run variability, especially in high-throughput workflows or when analyzing very large transcripts that require long run times.

Final Recommendation:

  • For routine and validated workflows: Continue to use MOPS buffer, ensuring it is prepared correctly and protected from light.

  • For methods development or troubleshooting: If you are experiencing issues with reproducibility that may be linked to temperature fluctuations, a controlled evaluation of MOPSO as a direct substitute is a logical and scientifically sound next step.

By understanding the distinct properties of these two buffers, researchers can make an informed choice that best suits the specific demands of their experimental goals, ensuring the generation of accurate and reliable RNA analysis data.

References

  • National Diagnostics. (n.d.). DNA and RNA Electrophoresis Buffers.
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  • Lonza. (n.d.). Reliant® RNA Gel System.
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  • Wuhan Desheng Biochemical Technology Co., Ltd. (2025, July 11). The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies. Retrieved from Wuhan Desheng Biochemical Technology Co., Ltd website.
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  • Pan, D., & Damle, M. (2014). Separation of long RNA by agarose-formaldehyde gel electrophoresis. Methods in molecular biology (Clifton, N.J.), 1086, 195–201. [Link]

  • Ceti. (n.d.). Biological buffers pKa calculation.
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  • Yeasen. (2025, June 23). Troubleshooting Nucleic Acid Gel Electrophoresis—Solved in One Go!
  • Biocompare. (2024, August 27). Troubleshooting Nucleic Acid Electrophoresis.
  • Roy, R. N., et al. (2011). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of solution chemistry, 40(7), 1239–1253. [Link]

  • Desheng. (n.d.). MOPS buffer used for preparing RNA electrophoresis buffer.
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  • AAT Bioquest. (2025, December 28). Quest Calculate™ MOPSO Buffer (0.5 M, 6.9 pH) Preparation and Recipe.
  • Novatein Biosciences. (n.d.). MOPSO Buffer 0.5M, pH 7.0.
  • University of California, Santa Cruz. (2000, March 23). Protocol for Northern Analysis.
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  • University of California, San Francisco. (n.d.). Formaldehyde Gel Protocol.
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A Comparative Guide to MOPSO and HEPES Buffers for Optimal Cell Culture Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the success of cell culture experiments hinges on maintaining a stable and physiologically relevant environment. A critical, yet often overlooked, component of this environment is the buffering system used to regulate pH. For decades, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has been the go-to zwitterionic buffer for many cell culture applications. However, emerging evidence and a deeper understanding of cellular biochemistry have brought alternative buffers, such as MOPSO (3-morpholino-2-hydroxypropanesulfonic acid), to the forefront. This guide provides an in-depth, objective comparison of MOPSO and HEPES, supported by experimental data and established biochemical principles, to empower you in selecting the optimal buffer for your specific research needs.

The Critical Role of pH in Cell Culture

Mammalian cells thrive in a narrow pH range, typically between 7.2 and 7.4.[1] Deviations from this optimal pH can have profound effects on cellular processes, including:

  • Enzyme Activity: Many cellular enzymes have a sharp pH optimum, and even minor shifts can drastically alter their activity, impacting metabolism and signaling.

  • Protein Stability: pH affects the ionization state of amino acid residues, influencing protein folding, stability, and function.

  • Membrane Integrity: The charge of membrane proteins and lipids is pH-dependent, and alterations can affect membrane potential and transport.

  • Cell Proliferation and Viability: Sustained exposure to suboptimal pH can induce stress, inhibit proliferation, and ultimately lead to cell death.

While the bicarbonate-CO₂ buffering system is the primary physiological buffer, it is volatile and requires a controlled CO₂ environment. The use of a stable, non-volatile zwitterionic buffer is therefore essential for maintaining pH control during lengthy experimental manipulations outside of a CO₂ incubator.[2][3][4]

HEPES: The Established Standard

HEPES is a "Good's" buffer, one of a series of zwitterionic buffers developed by Dr. Norman Good and his colleagues in the 1960s to be biocompatible and effective at physiological pH.[5][6][7] Its widespread adoption is a testament to its many favorable properties.[2][3][4]

Key Properties of HEPES:
  • pKa: Approximately 7.3 at 37°C, making it an excellent buffer in the physiological range of 7.2-7.6.[1][8]

  • Working Concentration: Typically used at 10-25 mM in cell culture media.[2][3][8]

  • Biocompatibility: Generally well-tolerated by a wide range of cell lines at standard concentrations.[8]

  • Chemical Stability: Highly stable and not metabolized by mammalian cells.[2]

  • Low Metal Ion Binding: Exhibits negligible binding to most divalent cations, preventing interference with enzymatic reactions.[4]

The Achilles' Heel of HEPES: Light-Induced Cytotoxicity

Despite its many advantages, HEPES has a significant drawback: its propensity to generate cytotoxic free radicals upon exposure to light.[4][9] In the presence of photosensitizers like riboflavin, a common component of cell culture media, HEPES can be photo-oxidized to produce hydrogen peroxide (H₂O₂).[4][10][11]

Hydrogen peroxide is a reactive oxygen species (ROS) that can induce oxidative stress, leading to:

  • DNA damage

  • Lipid peroxidation

  • Protein oxidation

  • Apoptosis (programmed cell death)

This phenomenon is particularly concerning for experiments involving light exposure, such as fluorescence microscopy, or for the culture of sensitive cell types like primary neurons.[9]

MOPSO: A Promising Alternative

MOPSO is another member of the "Good's" buffer family and shares many of the desirable characteristics of HEPES.[12] It is structurally similar to MOPS (3-morpholinopropanesulfonic acid) but contains a hydroxyl group that influences its pKa.[13][14]

Key Properties of MOPSO:
  • pKa: Approximately 6.9 at 37°C, providing strong buffering capacity in the slightly acidic to neutral pH range (6.5-7.9).[13]

  • Excellent Water Solubility: Readily dissolves in aqueous solutions.[15]

  • Membrane Impermeability: Its zwitterionic nature at physiological pH prevents it from readily crossing cell membranes, minimizing intracellular interference.[1][15]

  • Low Metal Ion Binding: Does not form significant complexes with most metal ions, ensuring their availability for cellular processes.[15][16]

  • Reported Low Cytotoxicity: Generally considered non-toxic to cultured cells.[3]

Head-to-Head Comparison: MOPSO vs. HEPES

The choice between MOPSO and HEPES should be based on a careful consideration of their respective properties and the specific requirements of the cell culture system.

PropertyMOPSOHEPESRationale and Experimental Insights
pKa (at 37°C) ~6.9~7.3HEPES is ideally suited for maintaining a pH of 7.2-7.4. MOPSO, with its lower pKa, provides stronger buffering capacity in the slightly more acidic range, which can be advantageous for certain cell types or media formulations that tend to become alkaline.
Effective Buffering Range 6.2 - 7.66.8 - 8.2Both buffers cover the physiological pH range. The choice may depend on the specific target pH of the culture medium.[3][8][12]
Light-Induced Cytotoxicity Not reported to generate significant free radicalsWell-documented to produce H₂O₂ in the presence of light and riboflavinThis is a critical differentiator. For any application involving light exposure, MOPSO is a demonstrably safer choice to avoid experimental artifacts and ensure cell health.[4][10][11]
Metal Ion Binding NegligibleNegligibleBoth are excellent choices for experiments where metal ion availability is critical.[4][15][16]
Reported Cytotoxicity Generally lowCan be cytotoxic at high concentrations (>40 mM) and upon light exposureWhile both are considered non-toxic at typical working concentrations, the light-induced toxicity of HEPES is a significant concern.[3][17][18]
Experimental Data on Cell Viability

While direct, extensive comparative studies on the cytotoxicity of MOPSO versus HEPES across a wide range of cell lines are not abundant in the literature, a 2022 study published in ACS Applied Materials & Interfaces provides valuable insights. The study investigated the biocompatibility of various "Good's" buffers and novel zwitterionic polymers.

In a comparative cytotoxicity assay using L-02 human liver cells, the viability of cells cultured in RPMI 1640 medium supplemented with 25 mM of different buffers was assessed. The results indicated that MOPSO maintained high cell viability, comparable to the control group without any additional buffer. In contrast, while HEPES also showed good viability under dark conditions, the inherent risk of light-induced toxicity was noted.

Another study comparing HEPES and MOPS (a structurally similar buffer to MOPSO) for keratinocyte cell viability found that HEPES at 25 mM maintained nearly 100% cell viability, whereas a high concentration of MOPS (0.165 M) was toxic. This study highlights the importance of using appropriate buffer concentrations and suggests that HEPES is a suitable option for co-culture studies, though it does not directly address the light-sensitivity issue. [2][4][10]

Decision-Making Framework: Choosing Between MOPSO and HEPES

The selection of the appropriate buffer is a critical step in experimental design. The following decision-making framework, illustrated in the diagram below, can guide your choice.

G start Start: Buffer Selection for Cell Culture light_exposure Will the cells be exposed to light for extended periods (e.g., fluorescence microscopy)? start->light_exposure sensitive_cells Are the cells particularly sensitive to oxidative stress (e.g., primary neurons, stem cells)? light_exposure->sensitive_cells No use_mopso Choose MOPSO (Safer, minimizes risk of phototoxicity) light_exposure->use_mopso Yes acidic_ph Does the culture system tend to become alkaline, requiring stronger buffering in the slightly acidic range? sensitive_cells->acidic_ph No sensitive_cells->use_mopso Yes use_hepes HEPES is a suitable option (Well-established, effective at pH 7.2-7.4) acidic_ph->use_hepes No consider_mopso Consider MOPSO (May offer better pH stability) acidic_ph->consider_mopso Yes

Caption: A decision-making flowchart for selecting between MOPSO and HEPES buffers.

Experimental Protocols

Preparation of 1 M Sterile Stock Solutions

A. HEPES (1 M) Stock Solution

  • Dissolve: Weigh 238.3 g of HEPES free acid and dissolve it in 800 mL of cell culture-grade water.

  • Adjust pH: Adjust the pH to 7.2-7.5 with 10 N NaOH. The final pH should be slightly higher than the desired working pH to account for dilution in the culture medium.

  • Final Volume: Bring the final volume to 1 L with cell culture-grade water.

  • Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.

  • Storage: Store in sterile aliquots at 4°C.

B. MOPSO (0.5 M) Stock Solution

  • Dissolve: Weigh 112.63 g of MOPSO free acid and dissolve it in 800 mL of cell culture-grade water.[5]

  • Adjust pH: Adjust the pH to the desired value (typically 6.9-7.4) with 10 N NaOH.[5]

  • Final Volume: Bring the final volume to 1 L with cell culture-grade water.[5]

  • Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.[8]

  • Storage: Store in sterile aliquots at room temperature or 4°C.[12]

Protocol for Comparing Buffer Cytotoxicity

This protocol provides a framework for determining the optimal buffer and concentration for your specific cell line.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Analysis seed_cells Seed cells in a 96-well plate prepare_media Prepare media with different concentrations of MOPSO and HEPES (0, 10, 20, 40 mM) replace_media Replace culture medium with the prepared test media prepare_media->replace_media incubate Incubate for 24, 48, and 72 hours viability_assay Perform a cell viability assay (e.g., MTT, PrestoBlue) analyze_data Analyze data and determine the optimal buffer and concentration viability_assay->analyze_data

Caption: A workflow for comparing the cytotoxicity of MOPSO and HEPES.

Conclusion and Recommendations

Both MOPSO and HEPES are excellent "Good's" buffers that can effectively maintain physiological pH in cell culture. HEPES has a long history of use and is well-suited for many applications. However, its well-documented light-induced cytotoxicity is a significant concern that can compromise experimental results and cell health, particularly in sensitive applications.

MOPSO emerges as a superior alternative in many scenarios. Its lack of reported phototoxicity makes it a safer choice for any experiment involving light exposure. Its pKa of ~6.9 also provides robust buffering in the slightly acidic to neutral range, which may be beneficial for certain cell types and culture conditions.

As a Senior Application Scientist, my recommendation is to strongly consider MOPSO as a direct replacement for HEPES, especially for sensitive cell lines, experiments involving fluorescence microscopy, and high-throughput screening applications where light exposure is common. For routine cell culture where light exposure is minimal, HEPES remains a viable option, but the potential for phototoxicity should always be acknowledged and mitigated by storing and handling HEPES-containing media in the dark.

By making an informed decision about your buffering system, you can enhance the reproducibility and reliability of your cell culture experiments, ultimately leading to more robust and meaningful scientific discoveries.

References

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  • Roy, R. N., Roy, L. N., Vogel, K. M., Porter, T. N., & Johnson, D. A. (1998). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of Chemical and Engineering Data, 43(4), 547–552. [Link]

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  • Hicks, M., & Gebicki, J. M. (1986). Rate constants for reaction of hydroxyl radicals with Tris, Tricine, and Hepes buffers. FEBS Letters, 199(1), 92–94.
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A Comparative Guide to Biological Buffers: Selecting the Optimal Alternative to MOPSO for Physiological pH Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Variable Controlling Your Biological Data

In the intricate world of biological research, the pursuit of reproducible and accurate data is paramount. We meticulously control variables like temperature, reagent concentration, and incubation times, yet one of the most fundamental parameters—pH—is often managed by historical precedent rather than empirical validation. Almost all biological processes are pH-dependent; minute fluctuations can alter protein structure, enzyme kinetics, and cell viability, leading to metabolic acidosis or alkalosis in culture systems and skewed assay results.[1]

The development of zwitterionic buffers by Norman Good and his colleagues in the 1960s was a landmark achievement, providing researchers with a toolkit of synthetic buffers that were far more compatible with biological systems than traditional phosphate or bicarbonate systems.[2] One such agent, 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO), has found its niche in cell culture and biochemical assays due to its pKa of 6.9, placing it squarely within the physiological range.[3]

However, no single buffer is a panacea. The unique demands of novel assays, complex cell culture models, and sensitive protein formulations necessitate a deeper understanding of the available alternatives. This guide provides an in-depth, objective comparison of common alternatives to MOPSO, moving beyond simple pKa tables to explore the subtle yet critical differences in metal ion interactions, assay compatibility, and performance under specific experimental conditions. Our goal is to empower you, the researcher, to make an informed, evidence-based decision that ensures the integrity and reproducibility of your work.

Section 1: Profiling the Incumbent - 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO)

MOPSO is a zwitterionic aminosulfonate buffer, structurally similar to the more common MOPS but featuring a hydroxyl group on the propane moiety.[4][5] This modification grants it its characteristic pKa and performance profile. To select a suitable alternative, we must first understand the benchmark.

MOPSO's reputation is built on its adherence to many of Dr. Good's original criteria: it possesses excellent water solubility, is generally considered non-toxic and impermeable to cell membranes, and exhibits minimal light absorption in the UV-Vis spectrum.[6][7] These characteristics make it a reliable, non-intrusive choice for many applications.

However, a critical point of consideration is its interaction with metal ions. While some sources describe it as having minimal metal binding, other studies have utilized MOPSO specifically to study its formation of chelating complexes with copper.[5][6] This highlights a crucial principle: a buffer's "inertness" is context-dependent and must be verified against the specific ions present in your system.

Table 1: Core Physicochemical Properties of MOPSO

PropertyValueSignificance in Practice
Full Chemical Name 3-(N-morpholino)-2-hydroxypropanesulfonic acidDifferentiates it from the related MOPS buffer.
pKa at 25°C ~6.9[3]Provides maximum buffering capacity near the lower end of the physiological pH range.
Effective pH Range 6.5 – 7.9[3][5]Versatile for experiments requiring slightly acidic to neutral-alkaline conditions.
ΔpKa/°C -0.015[3]The pH will decrease as temperature increases. A buffer made to pH 6.9 at 4°C will be closer to pH 6.4 at 37°C. This must be accounted for.
Metal Ion Interactions Forms complexes with Copper (Cu²⁺).[5]Caution is advised in enzyme systems where copper is a critical cofactor.
Solubility in Water High (0.75 M at 0°C).[3]Easy to prepare concentrated stock solutions.

Section 2: The Contenders - A Comparative Analysis of Alternative Buffers

The selection of a buffer should be a deliberate choice based on a multi-faceted comparison. Here, we analyze the most viable alternatives to MOPSO, evaluating their quantitative properties and known interactions.

Key Alternatives at a Glance:
  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Perhaps the most widely used zwitterionic buffer in cell culture, known for its strong buffering capacity at physiological pH.[8]

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)): An ethanesulfonic acid buffer with a pKa slightly lower than MOPSO, valued for its minimal binding of divalent cations.[9][10]

  • MOPS (3-(N-morpholino)propanesulfonic acid): The structural predecessor to MOPSO, frequently used in RNA electrophoresis and for protein purification.[4][11][12]

  • Phosphate Buffer (e.g., PBS): A traditional, inorganic buffer system. While cost-effective, it is plagued by significant interactions with common biological components.[1][13]

  • Bicarbonate Buffer (CO₂/HCO₃⁻): The most physiologically relevant system, but its use is restricted to environments with controlled CO₂ atmospheres, such as cell culture incubators.[14][15][16]

Quantitative Comparison of Buffer Properties

The following table summarizes the critical physicochemical data for MOPSO and its primary zwitterionic and inorganic alternatives. This data provides the foundation for selecting a buffer that aligns with your experimental pH and temperature requirements.

Table 2: Comparative Physicochemical Data of Physiological Buffers

BufferpKa at 25°CEffective pH RangeΔpKa/°CPrimary Metal Ion InteractionsKey Assay Interferences
MOPSO 6.9[3]6.5 - 7.9[3][5]-0.015[3]Forms complexes with Cu²⁺.[5]Generally low, but potential for copper-dependent enzyme inhibition.
HEPES 7.48 - 7.55[17]6.8 - 8.2[17][18]-0.014[18]Negligible binding to most divalent cations.[17]Interferes with Folin protein assay; can form radicals, unsuitable for some redox studies.[18][19]
PIPES ~6.76[10][20]6.1 - 7.5[20]-0.0085[20]Negligible binding to most divalent cations.[10]Can form radicals; lower solubility in water compared to HEPES.[21][22]
MOPS 7.0 - 7.4[17]6.5 - 7.9[4][11][17]-0.015Interacts strongly with Fe³⁺.[17]Can interact with the peptide backbone of some proteins (e.g., BSA).[4][11]
Phosphate 6.86 (H₂PO₄⁻)[1]6.4 - 7.4[1]-0.0028[23]Precipitates with Ca²⁺ and Mg²⁺; forms insoluble salts with many divalent cations.[23][24][25]Inhibits some enzymatic processes; interferes with calcium-dependent signaling.[25]

Section 3: Performance in Practice - Application-Specific Considerations

Theoretical properties are only part of the story. A buffer's true utility is revealed in its performance within a specific application.

Application 1: Mammalian Cell Culture

The goal in cell culture is to create a stable, non-toxic environment that mimics in vivo conditions.

  • Bicarbonate System: This is the gold standard for physiological relevance, as it is the primary buffering system in blood.[16] However, its buffering capacity is entirely dependent on a controlled CO₂ atmosphere (typically 5-10%).[15][26] Any extended handling of bicarbonate-buffered media outside a CO₂ incubator will lead to a rapid and significant rise in pH, shocking the cells.[8][27]

  • HEPES: Often added to media at 10-25 mM, HEPES provides powerful, CO₂-independent pH control.[8] This makes it invaluable for lengthy procedures outside an incubator, such as microscopy or cell sorting. It is considered non-toxic to most cell lines within this concentration range.[28]

  • MOPSO & MOPS: Both are suitable for cell culture and are sometimes used in bacterial or yeast media.[4][17] For mammalian cells, MOPS concentrations should generally be kept below 20 mM.[17] Their primary advantage is offering alternative pKa values when the pH optimum for a specific cell line is slightly more acidic than what HEPES provides.

Application 2: Enzyme Assays and Protein Stability

For in vitro biochemical assays, the primary concern is ensuring the buffer does not interfere with the reaction it is meant to support.

  • The Problem with Phosphate: Phosphate is a known enzyme inhibitor in some cases and readily precipitates with Ca²⁺, a critical cofactor for many enzymes and a key component of protein stability studies.[23][25] This makes phosphate a poor choice for many modern kinase, phosphatase, or nuclease assays.

  • Zwitterionic Superiority: Buffers like PIPES and HEPES are often the preferred choice because of their negligible binding of divalent cations like Mg²⁺ and Ca²⁺. This makes them particularly well-suited for studying metal-dependent enzymes.

  • Causality in Buffer Choice: If your enzyme of interest requires a specific metal ion (e.g., Zn²⁺, Mn²⁺, Fe³⁺), it is imperative to choose a buffer with a known low binding constant for that ion. Using a buffer like MOPS in a system dependent on iron could lead to chelation, effectively lowering the free iron concentration and producing artificially low enzyme activity.[17]

Application 3: Chromatography and Electrophoresis

In separation sciences, buffers are critical components of both the stationary and mobile phases.

  • MOPS for RNA Electrophoresis: MOPS is the standard buffer for denaturing formaldehyde-agarose gel electrophoresis of RNA, providing a stable pH environment to maintain RNA denaturation.[4][11]

  • PIPES in Chromatography: Due to its relatively high ionic strength, low concentrations of PIPES are recommended for use as a binding buffer and eluent during cation exchange chromatography.[21][22]

  • General Considerations: A good buffer for these applications should not interact with the column matrix or the molecules being separated. Zwitterionic buffers are generally preferred over phosphate, which can interact with certain chromatography resins.

Section 4: Experimental Validation - Protocols for Buffer Selection

Trustworthiness in research comes from empirical validation. Before adopting a new buffer for a critical assay, its compatibility should be tested directly. The following protocols provide a framework for this self-validating process.

Workflow for Buffer Selection and Validation

This diagram outlines the logical process a researcher should follow when choosing and validating a new buffer system.

Buffer_Selection_Workflow start Define Experimental Needs req Target pH Range Temperature Key Metal Ions? Application Type start->req lit_review Literature Review Consult comparison tables (e.g., Table 2) Identify 2-3 candidate buffers req->lit_review exp_validation Experimental Validation lit_review->exp_validation protocol1 Protocol 1: Cytotoxicity Assay Assess impact on cell viability exp_validation->protocol1 protocol2 Protocol 2: Functional Assay Assess impact on specific activity (e.g., enzyme kinetics) exp_validation->protocol2 decision Analyze Data | Does buffer affect baseline? | Is performance consistent? protocol1->decision protocol2->decision implement Implement Optimal Buffer | Document choice and validation in lab notebook decision->implement  Yes re_evaluate Re-evaluate Candidates decision->re_evaluate  No re_evaluate->lit_review

Caption: A decision-making workflow for selecting and validating a biological buffer.

Protocol 1: Comparative Analysis of Buffer Cytotoxicity using MTT Assay

This protocol provides a method to quantitatively compare the effect of different buffers on the viability of a mammalian cell line.[18]

Objective: To determine if candidate buffers exhibit cytotoxic effects at their intended working concentration.

Methodology:

  • Cell Seeding:

    • Action: Seed a chosen mammalian cell line into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of standard, complete culture medium.

    • Causality: This density ensures cells are in a logarithmic growth phase and provides a robust population for the assay without reaching over-confluence, which can itself induce cell death.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Buffer Treatment:

    • Action: Prepare complete media supplemented with each candidate buffer (e.g., 20 mM MOPSO, 20 mM HEPES, 20 mM PIPES) and adjust the pH of each to your target value (e.g., pH 7.4) at 37°C. Include a "No Buffer" control (standard medium) and a "Vehicle" control if the buffer is dissolved in a solvent.

    • Action: Gently aspirate the old medium from the cells and replace it with 100 µL of the appropriate treatment medium.

    • Causality: Preparing the media at the experimental temperature is critical due to the temperature dependence of pKa (ΔpKa/°C). This ensures the cells are exposed to the intended pH.

  • Exposure:

    • Action: Incubate the cells for the duration of a typical experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Action: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization:

    • Action: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition:

    • Action: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the "No Buffer" control. A statistically significant decrease in viability indicates buffer-induced cytotoxicity.

Conclusion and Recommendations

The selection of a biological buffer is not a trivial procedural step; it is an active experimental variable with the potential to significantly influence your results. While MOPSO is a capable buffer for many applications in the 6.5-7.9 pH range, its potential interaction with copper and the availability of superior alternatives for specific contexts warrant careful consideration.

Decision-Making Summary:

  • For CO₂-Independent Cell Culture: HEPES remains the premier choice due to its strong buffering capacity at pH 7.2-7.6 and general lack of toxicity.[8][17]

  • For High-Sensitivity Enzyme Assays (especially with divalent cations): PIPES is an excellent alternative, offering a similar pKa to MOPSO but with a lower likelihood of metal ion interference.[10]

  • For RNA Electrophoresis: MOPS is the established and validated standard.[11]

  • For Physiologically-Critical Culture Systems: The Bicarbonate system is unparalleled, provided a strictly controlled CO₂ environment can be maintained.[14][16]

  • Avoid Using Phosphate Buffers: In any system containing divalent cations (Ca²⁺, Mg²⁺) or where enzymatic activity is being sensitively measured, unless it has been specifically validated.[23][24][25]

Ultimately, the principles of scientific integrity demand that we validate our core reagents. By understanding the distinct properties of each buffer and employing the validation protocols outlined here, you can ensure that your chosen buffer is a silent partner in your research, providing a stable foundation rather than an uncontrolled variable.

References

  • Calbiochem. (n.d.). Buffers.
  • Roy, R. N., et al. (2008). Buffer Standards for the Biochemical pH of 3-(N-morpholino)-2-hydroxypropanesulfonic Acid from (278.15 to 328.15) K. Journal of Chemical & Engineering Data, 53(4), 954–959. Available at: [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Characteristics of MOPSO buffer and steps for preparing raw material powders. Retrieved from [Link]

  • Carl ROTH. (2016). Biological Buffers. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2019). The Difference between MOPS and MOPSO as Buffer. Retrieved from [Link]

  • Roy, L. N., et al. (2011). Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid (TAPSO) From (278.15 to 328.15) K. Journal of Biophysical Chemistry, 2(4), 368-375. Available at: [Link]

  • Hopax Fine Chemicals. (2019). The 9 best biological buffers for cell culture. Retrieved from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • Hopax Fine Chemicals. (2018). 12 uses of HEPES Buffer you didn't know. Retrieved from [Link]

  • Culture Collections. (n.d.). CO2 concentration and pH control in the cell culture laboratory. Retrieved from [Link]

  • Yuan, J., et al. (2017). Zwitterionic gel encapsulation promotes protein stability, enhances pharmacokinetics, and reduces immunogenicity. Proceedings of the National Academy of Sciences, 114(8), 1862-1867. Available at: [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018). 8 uses of MOPS buffer you didn't know. Retrieved from [Link]

  • Shkodra, B., et al. (2023). A Novel Approach to Monitor the Concentration of Phosphate Buffers in the Range of 1 M to 0.1 M Using a Silicon-Based Impedance Sensor. Chemosensors, 11(9), 475. Available at: [Link]

  • Wikipedia. (n.d.). Good's buffers. Retrieved from [Link]

  • Saluja, A., & Kalonia, D. S. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2636–2646. Available at: [Link]

  • Roy, R. N., et al. (2009). Buffer Standards for the Physiological pH of the Zwitterionic Compound, ACES from 5 to 55°C. Journal of Solution Chemistry, 38(4), 471–483. Available at: [Link]

  • ResearchGate. (2015). Is there a difference if MOPS or MOPSO used as buffers in fermentation media?. Retrieved from [Link]

  • Wikipedia. (n.d.). Bicarbonate buffer system. Retrieved from [Link]

  • Wikipedia. (n.d.). PIPES. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019). 6 Biological buffers recommended for protein purification. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2022). GOOD's Buffers——PIPES and HEPES. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-3-morpholinopropanesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of CO2 buffering system in cell culture. Retrieved from [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications, 10(1), 5633. Available at: [Link]

  • ReAgent Chemicals. (2021). What is HEPES Buffer?. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). What is Pipes buffer. Retrieved from [Link]

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A Comparative Guide to MOPSO and Phosphate Buffers in Enzymatic Assays: Ensuring Data Integrity and Optimal Enzyme Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biochemical and drug development research, the meticulous design of enzymatic assays is paramount for generating reliable and reproducible data. The choice of a buffering agent, often perceived as a minor detail, can profoundly influence experimental outcomes. This guide provides an in-depth comparison of 3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic Good's buffer, and the traditionally used phosphate buffers. We will explore the inherent chemical properties of each and provide evidence-based insights into why MOPSO can be a superior choice for a variety of enzymatic assays.

The Critical Role of Buffer Selection in Enzymatic Assays

The primary function of a buffer in an enzymatic assay is to maintain a stable pH, as even minor fluctuations can significantly impact an enzyme's structure, and consequently, its activity.[1][2] However, an ideal biological buffer should be more than just a pH stabilizer; it should be biochemically inert, neither participating in nor interfering with the enzymatic reaction under investigation.[3][4] It is in this expanded role that the differences between MOPSO and phosphate buffers become starkly evident.

Physicochemical Properties: A Tale of Two Buffers

MOPSO is a zwitterionic buffer, a class of compounds developed by Norman Good and his colleagues to address the limitations of conventional buffers like phosphate.[3][5][6] These buffers were designed with several key criteria in mind for biological compatibility, including pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interaction with metal ions.[3][7]

PropertyMOPSOPhosphate Buffer
Chemical Nature Zwitterionic N-substituted aminosulfonic acidInorganic acid salt
Useful pH Range 6.2 – 7.6[8][9][10]~5.8 – 8.0 (pKa2 = 7.2)[11]
pKa at 25°C 6.9[12]pKa1=2.15, pKa2=7.2, pKa3=12.35
Metal Ion Interaction Generally low, considered a non-coordinating buffer[8][9]Can form complexes with and precipitate divalent cations (e.g., Ca²⁺, Mg²⁺)[4][13]
Biochemical Inertness Generally high[14]Can act as an inhibitor or a substrate in certain enzymatic reactions[4][11]
Temperature Sensitivity of pKa (dpKa/dT) LowModerate

This table summarizes the key physicochemical properties of MOPSO and phosphate buffers relevant to their application in enzymatic assays.

The Advantages of MOPSO in Detail

1. Minimized Interference with Metal Cofactors:

A significant drawback of phosphate buffers is their propensity to interact with divalent metal ions, which are essential cofactors for a vast number of enzymes.[4] Phosphate can chelate these ions, effectively reducing their bioavailable concentration and leading to apparent enzyme inhibition.[13] This can be particularly problematic in studies of metalloenzymes or kinases, where accurate determination of enzymatic activity is dependent on a precise concentration of metal cofactors.[1][11]

MOPSO, on the other hand, is characterized by its minimal metal-ion binding, making it an excellent choice for assays involving metal-dependent enzymes.[8][9][14] This inertness ensures that the observed enzymatic activity is a true reflection of the enzyme's capabilities under the defined experimental conditions, rather than an artifact of buffer-induced cofactor sequestration.

2. Reduced Likelihood of Direct Enzyme Inhibition:

Phosphate ions can act as competitive or non-competitive inhibitors for a range of enzymes, most notably those that utilize phosphate-containing substrates or are regulated by phosphorylation. For instance, phosphate is a known inhibitor of phosphatases and certain kinases.[1][11] This direct interference can lead to an underestimation of true enzyme activity and complicate the interpretation of kinetic data.

MOPSO, being structurally dissimilar to biological phosphates, is far less likely to directly interact with the active site of such enzymes.[4] This "biochemical inertness" is a cornerstone of the Good's buffer design philosophy and a primary reason for their widespread adoption in sensitive enzymatic assays.[3][5]

3. Enhanced Enzyme Stability:

Some studies have indicated that MOPSO can contribute to the stability of proteins. For example, MOPSO has been shown to interact with the peptide backbone of bovine serum albumin (BSA), stabilizing it against thermal denaturation.[8][9][15] While the mechanisms are complex, this stabilizing effect can be beneficial in enzymatic assays, particularly those conducted over extended periods or at elevated temperatures, by helping to maintain the enzyme's native conformation and activity.

4. Suitability for Diverse Assay Formats:

MOPSO's properties make it compatible with a wide array of analytical techniques commonly used in enzymatic assays.[14][16] Its low UV absorbance profile ensures minimal interference in spectrophotometric assays.[3][14] Furthermore, its low ionic mobility makes it a suitable buffer for capillary electrophoresis applications.[8][9]

Visualizing the Key Differences

To better understand the fundamental differences in their chemical nature, let's visualize the structures of MOPSO and the phosphate ion.

Caption: Chemical structures of MOPSO and the phosphate ion.

Experimental Workflow: Choosing the Right Buffer

The decision to use MOPSO over a phosphate buffer should be guided by the specific requirements of the enzymatic assay. The following workflow outlines the key considerations and experimental steps.

G A 1. Enzyme & Substrate Characterization - Metal ion dependence? - Phosphate-containing substrate/product? B 2. Initial Buffer Screening - Test enzyme activity in both MOPSO and Phosphate buffer at optimal pH. A->B C 3. Assess Buffer Concentration Effects - Titrate buffer concentration to identify any inhibitory effects. B->C D 4. Evaluate Metal Ion Sensitivity (if applicable) - Vary divalent cation concentration in both buffers. C->D E 5. Kinetic Analysis - Determine Km and Vmax in the optimized buffer system. D->E F 6. Final Buffer Selection - Choose the buffer that provides the highest activity and is biochemically inert. E->F

Caption: A logical workflow for selecting an appropriate buffer for an enzymatic assay.

Experimental Protocol: Comparative Analysis of Buffer Effects on a Generic Kinase

This protocol provides a framework for comparing the effects of MOPSO and phosphate buffers on the activity of a hypothetical metal-dependent kinase.

Materials:

  • Kinase enzyme

  • Peptide substrate

  • ATP

  • Magnesium Chloride (MgCl₂)

  • MOPSO buffer (1 M stock, pH 7.0)

  • Potassium Phosphate buffer (1 M stock, pH 7.0)

  • Kinase assay detection reagent (e.g., ADP-Glo™)

  • 96-well assay plates

  • Microplate reader

Procedure:

  • Buffer Preparation: Prepare working solutions of 50 mM MOPSO, pH 7.0 and 50 mM Potassium Phosphate, pH 7.0.

  • Reaction Setup:

    • In a 96-well plate, set up reactions in triplicate for each buffer system.

    • To each well, add:

      • 25 µL of 2X buffer (100 mM MOPSO or 100 mM Phosphate)

      • 5 µL of 10X substrate solution

      • 5 µL of 10X ATP/MgCl₂ solution

      • 10 µL of nuclease-free water

    • Initiate the reaction by adding 5 µL of 10X enzyme solution.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the product formation according to the detection reagent manufacturer's instructions.

  • Data Analysis:

    • Calculate the average and standard deviation for each condition.

    • Compare the enzyme activity in MOPSO buffer versus phosphate buffer.

    • To further investigate, repeat the assay with varying concentrations of MgCl₂ in both buffer systems to assess the impact of phosphate's chelating effects.

Expected Outcome:

For many kinases, it is anticipated that the activity will be higher and more consistent in the MOPSO buffer due to the absence of phosphate-induced inhibition and magnesium chelation.

Conclusion

While phosphate buffers are economical and have a long history of use, their potential to interfere with enzymatic reactions is a significant concern for researchers striving for the highest level of data accuracy. MOPSO, as a member of the Good's buffer family, offers a biochemically inert alternative that minimizes the risk of enzyme inhibition and cofactor sequestration. For researchers and drug development professionals engaged in enzymatic assays, particularly those involving metalloenzymes, kinases, and phosphatases, the use of MOPSO can be a critical step in ensuring the integrity and reproducibility of their results. The initial investment in a higher-purity, non-interfering buffer like MOPSO can pay significant dividends in the form of more reliable data and a clearer understanding of enzyme function.

References

  • Hopax Fine Chemicals. (n.d.). MOPSO Buffer | CAS 68399-77-9. Retrieved from [Link]

  • MySkinRecipes. (n.d.). MOPSO Buffer. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of MOPSO Buffer in Modern Biochemical Research. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2019, August 30). The Difference between MOPS and MOPSO as Buffer. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Good's buffers. Retrieved from [Link]

  • ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8? Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • ResearchGate. (2015, July 31). Is there any effect of the concentration of a phosphate buffer on an assay? Retrieved from [Link]

  • Desheng Biochemical. (n.d.). Advantages of MOPSO buffer in low-temperature biochemical work. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays? Retrieved from [Link]

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A Senior Application Scientist's Guide to MOPSO Buffer in Low Ionic Strength Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and molecular biology research, the selection of a buffering agent is a critical decision that can profoundly influence experimental outcomes. This is particularly true in low ionic strength environments, where electrostatic interactions are magnified and the stability of biological macromolecules is paramount. This guide provides an in-depth comparison of 3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) with other commonly used biological buffers in low ionic strength applications. Drawing upon established principles and experimental observations, we will explore the nuances of buffer selection, performance, and practical application.

The Critical Role of Buffering in Low Ionic Strength Environments

Low ionic strength conditions are encountered in a variety of applications, from electrophoretic separations and enzyme kinetics assays to studies of protein-nucleic acid interactions and cell viability in hypotonic solutions. In such environments, the reduced concentration of ions can lead to several challenges:

  • Decreased Buffering Capacity: The ability of a buffer to resist pH changes is diminished at lower concentrations.[1]

  • Enhanced Electrostatic Interactions: The Debye length, which represents the effective range of electrostatic interactions, is increased in low ionic strength solutions. This can lead to non-specific binding, protein aggregation, or altered enzyme activity.[2]

  • Altered pKa Values: The pKa of a buffer, a critical determinant of its effective pH range, can shift with changes in ionic strength.[3][4]

The choice of buffer, therefore, becomes a strategic decision to mitigate these challenges and ensure the reliability and reproducibility of experimental results.

MOPSO: A Zwitterionic Buffer with Unique Advantages

MOPSO is a zwitterionic "Good's" buffer, characterized by a morpholino ring and a sulfonate group, which imparts several desirable properties for biological research.[5][6] Its pKa of approximately 6.9 at 25°C makes it an excellent candidate for applications requiring pH control in the physiological range.

Key features of MOPSO that are particularly relevant for low ionic strength applications include:

  • Zwitterionic Nature: MOPSO possesses both a positive and a negative charge, resulting in a net neutral charge at its isoelectric point. This property minimizes its interaction with charged biological molecules and reduces its mobility in an electric field, a significant advantage in electrophoretic applications.

  • Low Metal Ion Binding: MOPSO exhibits minimal chelation of divalent cations, which is crucial for experiments involving metalloenzymes or other processes where metal ion concentration is a critical parameter.[5]

  • High Water Solubility and Low Membrane Permeability: These properties ensure that MOPSO remains in the aqueous phase of a biological system and does not readily cross cell membranes, preventing unwanted intracellular effects.[5]

Comparative Performance Analysis of Buffers in Low Ionic Strength Conditions

To provide a clear comparison, the following table summarizes the key properties of MOPSO and other commonly used biological buffers.

PropertyMOPSOHEPESMOPSTrisPBS (Phosphate)
pKa (25°C, low ionic strength) ~6.9~7.5~7.2~8.1pKa1 ~2.1, pKa2 ~7.2, pKa3 ~12.3
Useful pH Range 6.2 - 7.66.8 - 8.26.5 - 7.97.1 - 9.1pH dependent on components
ΔpKa/°C -0.011-0.014-0.015-0.031-0.0028
Zwitterionic YesYesYesNoNo
Metal Ion Binding MinimalNegligibleMinimalCan chelate metalsPrecipitates with Ca²⁺, Mg²⁺
Suitability for Low Ionic Strength ExcellentVery GoodVery GoodFairPoor to Fair
Causality Behind Performance in Low Ionic Strength

MOPSO, HEPES, and MOPS are all zwitterionic Good's buffers and generally outperform non-zwitterionic buffers like Tris and phosphate-buffered saline (PBS) in low ionic strength applications. The primary reason for this is their reduced ionic mobility and minimal interference with electrostatic interactions.

  • Tris , being a primary amine, has a pKa that is highly sensitive to temperature and concentration.[7] Its cationic nature at physiological pH can lead to interactions with negatively charged molecules like DNA and proteins, which is exacerbated at low ionic strength.

  • Phosphate buffers , while excellent in many applications, have a tendency to precipitate with divalent cations, a significant drawback in many biological assays.[8] Furthermore, the multiple dissociation constants of phosphoric acid can make precise pH control at very low ionic strengths challenging.

The choice between MOPSO, HEPES, and MOPS often comes down to the specific pH requirements of the experiment. MOPSO's pKa of ~6.9 makes it particularly well-suited for applications requiring a pH close to neutral.

Experimental Protocols for Buffer Comparison in Low Ionic Strength Applications

To empirically determine the optimal buffer for a specific low ionic strength application, a direct comparison is recommended. Below are two detailed protocols for evaluating buffer performance.

Protocol 1: Assessing Buffering Capacity at Low Ionic Strength

This protocol allows for the direct measurement of a buffer's ability to resist pH changes upon the addition of an acid or base at low ionic strength.

Methodology:

  • Prepare 10 mM stock solutions of MOPSO, HEPES, MOPS, and Tris. Adjust the pH of each solution to 7.0 with either HCl or NaOH.

  • Take a 50 mL aliquot of each buffer solution.

  • Measure the initial pH using a calibrated pH meter.

  • Titrate each buffer solution with 0.1 M HCl, adding 0.1 mL increments. Record the pH after each addition until the pH drops by 2 units.

  • Repeat the titration with a fresh 50 mL aliquot of each buffer using 0.1 M NaOH until the pH increases by 2 units.

  • Plot the pH as a function of the moles of acid or base added. The buffer with the flattest titration curve around the target pH has the highest buffering capacity.[1][9]

Protocol 2: Evaluating the Effect of Low Ionic Strength Buffers on Enzyme Kinetics

This protocol assesses the impact of different buffers at low ionic strength on the activity of a model enzyme, such as lysozyme.

Methodology:

  • Prepare 20 mM assay buffers of MOPSO, HEPES, MOPS, and Tris, all adjusted to pH 7.0.

  • Prepare a stock solution of lysozyme (e.g., 1 mg/mL in deionized water).

  • Prepare a stock solution of the substrate , Micrococcus lysodeikticus cells (e.g., 0.2 mg/mL in the respective assay buffer).

  • In a cuvette, mix 2.9 mL of the substrate solution with 0.1 mL of the corresponding assay buffer.

  • Initiate the reaction by adding 10 µL of the lysozyme stock solution.

  • Monitor the decrease in absorbance at 450 nm over time using a spectrophotometer. The initial rate of the reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.

  • Compare the initial reaction rates obtained in each buffer. A higher rate indicates a more favorable environment for enzyme activity under low ionic strength conditions.[10]

Visualizing Buffer Selection Logic

The following diagram illustrates the decision-making process for selecting a buffer for low ionic strength applications.

Buffer_Selection_Workflow start Start: Need Buffer for Low Ionic Strength Application ph_range Determine Required pH Range start->ph_range metal_ions Are Divalent Metal Ions Critical? ph_range->metal_ions mopso Consider MOPSO (pKa ~6.9) ph_range->mopso pH 6.2 - 7.6 hepes Consider HEPES (pKa ~7.5) ph_range->hepes pH 6.8 - 8.2 mops Consider MOPS (pKa ~7.2) ph_range->mops pH 6.5 - 7.9 electrophoresis Is the Application Electrophoresis? metal_ions->electrophoresis Yes temp_sensitivity Is Temperature Stability a Major Concern? metal_ions->temp_sensitivity No tris_pbs Avoid Tris and Phosphate Buffers metal_ions->tris_pbs Yes electrophoresis->mopso electrophoresis->mops temp_sensitivity->hepes temp_sensitivity->mops experimental_validation Perform Experimental Validation mopso->experimental_validation hepes->experimental_validation mops->experimental_validation

Caption: Workflow for selecting a suitable buffer for low ionic strength applications.

Conclusion and Recommendations

The selection of an appropriate buffer is a cornerstone of robust experimental design, especially in low ionic strength applications where the chemical environment can significantly impact biological activity. MOPSO, with its zwitterionic nature, pKa near physiological pH, and minimal metal ion binding, presents a superior choice for many such applications compared to traditional buffers like Tris and phosphate.

For researchers working in the pH range of 6.2 to 7.6 at low ionic strength, MOPSO should be a primary candidate for consideration. However, as this guide has detailed, the optimal buffer is always application-dependent. Therefore, it is strongly recommended to perform direct experimental comparisons, such as those outlined in the provided protocols, to validate the choice of buffer for your specific system. By carefully considering the principles and data presented here, researchers can make informed decisions that will enhance the quality and reliability of their scientific investigations.

References

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  • Riekkola, M. L., & Jönsson, J. Å. (2018). Determination of electroosmotic and electrophoretic mobility of DNA and dyes in low ionic strength solutions. Electrophoresis, 39(5-6), 862–868. [Link]

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  • Esmann, M. (1993). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1153(1), 53–62. [Link]

  • Roy, L. N., Roy, R. N., Bodendorfer, B. M., Downs, Z. M., Rocchio, S. D., Stegner, J. M., & Henson, I. B. (2011). Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid (TAPSO) From (278.15 to 328.15) K. Journal of Biophysical Chemistry, 2(4), 414–421. [Link]

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  • Crivellente, F., & Debiasi, V. (2004). Buffering agents and additives for the background electrolyte solutions used for peptide and protein capillary zone electrophoresis. Journal of Chromatography B, 800(1-2), 15–28. [Link]

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  • Kelly, A. E., Ou, H. D., Withers, R., & Dötsch, V. (2002). Low-Conductivity Buffers for High-Sensitivity NMR Measurements. Journal of the American Chemical Society, 124(40), 12013–12019. [Link]

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  • Bahga, S. S., & Santiago, J. G. (2013). Ionic strength effects on electrophoretic focusing and separations. Electrophoresis, 34(5), 643–652. [Link]

  • McCormick, R. M. (1988). Capillary zone electrophoretic separation of peptides and proteins using low pH buffers in modified silica capillaries. Analytical Chemistry, 60(21), 2322–2328. [Link]

  • Lin, Y. H., Chang, Y. J., & Chen, Y. C. (2014). Rapid Enrichment of a Native Multipass Transmembrane Protein via Cell Membrane Electrophoresis through Buffer pH and Ionic Strength Adjustment. Analytical Chemistry, 86(3), 1633–1639. [Link]

  • Dhakshinamurthy, T. (2022, May 9). How to determine the conductivity range of a buffer solution?. ResearchGate. [Link]

  • Bahga, S. S., & Santiago, J. G. (2013). Ionic strength effects on electrophoretic focusing and separations. Electrophoresis, 34(5), 643–652. [Link]

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A Senior Application Scientist's Guide to the Validation of MOPSO Buffer for GMP Processes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals operating within the stringent framework of Good Manufacturing Practices (GMP), the selection and validation of process components is a critical determinant of product quality, safety, and efficacy. Buffers, seemingly simple aqueous solutions, are foundational to the stability and activity of biopharmaceutical products. Their qualification is not a perfunctory step but a rigorous scientific investigation. This guide provides an in-depth technical comparison and a comprehensive validation framework for 3-Morpholino-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic buffer gaining traction in bioprocessing. We will objectively compare its performance against established alternatives like Tris and HEPES, supported by detailed experimental protocols to empower you to generate your own validation data.

The Criticality of Buffer Selection in a GMP Environment

In biopharmaceutical manufacturing, buffers are ubiquitous, utilized in cell culture, purification, and final formulation.[1][2] The primary function of a buffer is to maintain a stable pH, which is paramount for the structural integrity and biological activity of therapeutic proteins.[3][4] However, beyond pH control, a buffer's interaction with the drug substance and other process components can have profound effects. Therefore, the choice of a buffering agent in a GMP process is a decision that balances performance, stability, and regulatory compliance.

This guide focuses on MOPSO, a "Good's" buffer, structurally similar to the widely used MOPS but with the addition of a hydroxyl group.[5][6] This structural difference influences its physicochemical properties, making a thorough validation essential for its implementation in a GMP workflow.

MOPSO at a Glance: A Comparative Overview

Before delving into the validation protocols, it is essential to understand the key characteristics of MOPSO in comparison to other commonly used biological buffers.

PropertyMOPSOTris (tris(hydroxymethyl)aminomethane)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
pKa at 25°C 6.9[7]8.17.5
Useful pH Range 6.2 - 7.6[8]7.0 - 9.0[9]6.8 - 8.2[10]
ΔpKa/°C -0.015[7]-0.031-0.014
Metal Ion Chelation Low potential for chelation with most metal ions.[8]Can chelate metal ions, potentially inhibiting enzyme activity.Negligible metal ion binding.
Interaction with Proteins Can interact with the peptide backbone of proteins like BSA, potentially enhancing thermal stability.[8]Primary amine can interact with other molecules and affect protein stability.[8]Generally considered to have minimal interaction with proteins.[10]
UV Absorbance (260-280 nm) LowCan interfere with some protein concentration assays.Low
Biocompatibility Generally considered biocompatible and suitable for cell culture applications.[7]Can be toxic to some mammalian cells at higher concentrations.Widely used in cell culture but can generate free radicals when exposed to light.[8]

This table provides a high-level comparison to guide the initial selection process. However, for GMP applications, these properties must be empirically verified for your specific process and product.

A Risk-Based Approach to MOPSO Validation for GMP

Process validation is the documented evidence that a process, operated within established parameters, can perform effectively and reproducibly to produce a product meeting its predetermined specifications and quality attributes.[11] A lifecycle approach to process validation, encompassing Process Design, Process Qualification, and Continued Process Verification, is the current regulatory expectation.[11]

The validation of a MOPSO buffer solution falls under the qualification of raw materials and the validation of the manufacturing process steps where it is used.[12][13]

Here is a logical workflow for the validation of MOPSO buffer in a GMP process:

G cluster_0 Phase 1: Raw Material Qualification cluster_1 Phase 2: Buffer Solution Performance Qualification cluster_2 Phase 3: Integration into GMP Process RM_Spec Define Raw Material Specifications Supplier_Qual Supplier Qualification RM_Spec->Supplier_Qual ID_Test Identification Testing Supplier_Qual->ID_Test Purity_Test Purity & Impurity Profiling ID_Test->Purity_Test Prep_Val Preparation Process Validation Purity_Test->Prep_Val pH_Accuracy pH Accuracy & Buffering Capacity Prep_Val->pH_Accuracy Stability Stability Studies (Hold Time) pH_Accuracy->Stability Interaction Product Interaction & Stability Stability->Interaction E_L Extractables & Leachables Interaction->E_L Process_Val Process Performance Qualification (PPQ) E_L->Process_Val CPV Continued Process Verification (CPV) Process_Val->CPV

Caption: Workflow for MOPSO Buffer Validation in GMP.

Phase 1: Raw Material Qualification

The foundation of a validated buffer is the quality of its raw materials.[12][13]

Defining Raw Material Specifications

The first step is to establish a comprehensive specification sheet for the MOPSO raw material. This should be based on a thorough risk assessment of its impact on the manufacturing process and final product.

ParameterAcceptance CriteriaJustification
Appearance White crystalline powderEnsures consistency of the raw material.
Identity (IR) Conforms to reference standardConfirms the chemical identity of MOPSO.
Purity (HPLC) ≥ 99.5%High purity minimizes the introduction of unknown impurities into the process.[14]
pH (1% solution) 3.5 - 5.0A characteristic property of the free acid form of MOPSO.
Water Content (Karl Fischer) ≤ 1.0%Water content can affect the accuracy of buffer preparation.
Heavy Metals ≤ 10 ppmTo comply with regulatory limits for elemental impurities.
Endotoxin ≤ 0.5 EU/mgCritical for parenteral drug manufacturing to prevent pyrogenic responses.
Bioburden ≤ 100 CFU/gControls the microbial load of the raw material.
Supplier Qualification

A robust supplier qualification program is a GMP requirement.[1] This involves auditing the supplier's quality management system, manufacturing processes, and supply chain security. The supplier should be able to provide a comprehensive Certificate of Analysis (CoA) for each batch of MOPSO, demonstrating compliance with the established specifications.

Experimental Protocols for Raw Material Testing

1.3.1. Identity Testing via Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To confirm the identity of the incoming MOPSO raw material against a qualified reference standard.

  • Methodology:

    • Obtain the infrared spectrum of the MOPSO reference standard using an attenuated total reflectance (ATR) FTIR spectrometer.

    • Obtain the infrared spectrum of the MOPSO test sample under the same conditions.

    • Overlay the spectra and compare the positions and relative intensities of the absorption bands.

  • Acceptance Criteria: The major absorption bands in the spectrum of the test sample must correspond in position and relative intensity to those in the spectrum of the reference standard.

1.3.2. Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of MOPSO and identify any potential impurities.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a low wavelength (e.g., 210 nm).

    • Standard Preparation: Prepare a solution of the MOPSO reference standard of known concentration.

    • Sample Preparation: Prepare a solution of the MOPSO test sample at the same concentration as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Acceptance Criteria: The purity of the MOPSO, calculated as the area of the main peak relative to the total area of all peaks, should be ≥ 99.5%. Any individual impurity should be below a specified threshold (e.g., ≤ 0.1%).

Phase 2: Buffer Solution Performance Qualification

Once the raw material is qualified, the next phase is to validate the preparation and performance of the MOPSO buffer solution.

Preparation Process Validation

The process of preparing the buffer solution must be validated to ensure consistency. This includes validating the mixing time and ensuring homogeneity.[15]

G start Start: Dispense WFI and MOPSO Powder mix Mix for a Defined Period start->mix sample_top Sample from Top mix->sample_top sample_middle Sample from Middle mix->sample_middle sample_bottom Sample from Bottom mix->sample_bottom test Test pH and Concentration sample_top->test sample_middle->test sample_bottom->test compare Compare Results test->compare compare->mix Results are out of specification end End: Homogeneous Buffer Solution compare->end Results are within specification

Caption: Buffer Preparation and Homogeneity Testing Workflow.

pH Accuracy and Buffering Capacity

This is a critical performance attribute of the buffer.

2.2.1. Experimental Protocol: Titration for Buffering Capacity

  • Objective: To determine the buffering capacity of the prepared MOPSO buffer.

  • Methodology:

    • Prepare a 50 mM MOPSO buffer solution and adjust the pH to 6.9.

    • Calibrate a pH meter with standard buffers.[9]

    • Place 100 mL of the MOPSO buffer in a beaker with a stir bar.

    • Slowly titrate the buffer with a standardized solution of a strong acid (e.g., 0.1 N HCl), recording the pH after each addition.[9]

    • Continue the titration until the pH drops by at least one pH unit.

    • Repeat the titration with a standardized solution of a strong base (e.g., 0.1 N NaOH) until the pH increases by at least one pH unit.

    • Plot the pH versus the moles of added acid or base. The buffering capacity is the moles of acid or base required to change the pH by one unit.[16]

  • Acceptance Criteria: The buffering capacity should be within a predefined range, demonstrating the buffer's ability to resist pH changes.

Stability Studies (Hold Time)

The stability of the prepared buffer solution must be established to define its shelf life and hold time during the manufacturing process.

2.3.1. Experimental Protocol: Real-Time and Accelerated Stability Studies

  • Objective: To determine the stability of the MOPSO buffer solution under defined storage conditions.

  • Methodology:

    • Prepare a batch of the MOPSO buffer solution and dispense it into the intended storage containers (e.g., single-use bags).

    • Store the containers at the intended storage temperature (e.g., 2-8°C) for real-time stability and at an elevated temperature (e.g., 25°C or 40°C) for accelerated stability.

    • At defined time points (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 2, 3 months for accelerated), withdraw samples and test for:

      • Appearance

      • pH

      • Purity (by HPLC)

      • Bioburden and Endotoxin

  • Acceptance Criteria: The buffer must remain within its established specifications throughout the study period.

Product Interaction and Stability

It is crucial to assess the compatibility of the MOPSO buffer with the specific drug substance.

2.4.1. Experimental Protocol: Comparative Protein Stability Study

  • Objective: To compare the effect of MOPSO buffer on the stability of a therapeutic protein relative to other buffers (e.g., Tris, HEPES).

  • Methodology:

    • Prepare solutions of the therapeutic protein in MOPSO, Tris, and HEPES buffers at the target pH and concentration.

    • Subject the solutions to stress conditions (e.g., elevated temperature, agitation).

    • At various time points, analyze the samples for:

      • Aggregation: Size-Exclusion Chromatography (SEC-HPLC).

      • Charge Variants: Ion-Exchange Chromatography (IEX-HPLC).

      • Conformational Stability: Differential Scanning Calorimetry (DSC) or Circular Dichroism (CD).

      • Biological Activity: A suitable potency assay.

  • Acceptance Criteria: The stability profile of the protein in MOPSO buffer should be comparable to or better than that in the control buffers.

Phase 3: Integration into the GMP Process

The final phase of validation involves integrating the MOPSO buffer into the actual manufacturing process.

Extractables and Leachables (E&L) Studies

If the MOPSO buffer is stored or processed in single-use systems, an E&L study is required to assess the potential for compounds to migrate from the plastic components into the buffer.[7][17][18][19][20]

  • Objective: To identify and quantify any potential extractables and leachables from process contact materials.

  • Methodology: This is a complex study that is typically outsourced to a specialized laboratory. It involves exposing the process components to the MOPSO buffer under exaggerated conditions and analyzing the buffer for any leached substances using techniques like GC-MS and LC-MS.

  • Acceptance Criteria: The levels of any identified leachables must be below a toxicologically safe threshold.

Process Performance Qualification (PPQ)

The PPQ is the final step in validating the manufacturing process with the new MOPSO buffer. This involves manufacturing a series of consecutive, successful batches at the commercial scale to demonstrate that the process is robust and reproducible.[21]

Continued Process Verification (CPV)

After the process is validated, a CPV program should be implemented to continuously monitor the process and ensure that it remains in a state of control.[11]

Conclusion

The validation of MOPSO buffer for use in GMP processes is a multi-faceted undertaking that requires a deep understanding of the buffer's chemical properties, the regulatory landscape, and the specific requirements of the manufacturing process. By following the risk-based approach and the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently qualify and implement MOPSO as a robust and reliable buffering agent in their GMP workflows. This rigorous validation not only ensures regulatory compliance but also contributes to the consistent production of safe and effective biopharmaceutical products.

References

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A Senior Application Scientist's Guide to Selecting Good's Buffers for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protein science, maintaining the conformational integrity and biological activity of a protein is paramount. The buffered environment is a critical, yet often underestimated, factor that dictates the success of purification, characterization, and formulation efforts. This guide provides an in-depth comparative study of Good's buffers, moving beyond simple pH matching to explore the nuanced physicochemical properties that directly impact protein stability. Here, we synthesize theoretical principles with experimental data to empower researchers, scientists, and drug development professionals to make informed buffer selections.

The Foundation: Revisiting Norman Good's Criteria

In 1966, Dr. Norman E. Good and his colleagues established a set of criteria for ideal biological buffers, addressing the shortcomings of then-commonplace options like phosphate and Tris.[1][2] These criteria remain the gold standard for buffer selection and form the basis of our comparative analysis:

  • Physiologically Relevant pKa: Most biological reactions occur between pH 6 and 8.[3][4] An ideal buffer should have a pKa value within this range to provide maximum buffering capacity.[3]

  • High Aqueous Solubility: Buffers must be highly soluble in water to be practical for biological systems.[4]

  • Membrane Impermeability: To avoid interference with intracellular processes, buffers should not readily cross biological membranes. Zwitterionic buffers like HEPES and MOPS are particularly effective in this regard.[2][5]

  • Minimal Salt and Temperature Effects: The buffer's pKa should be minimally affected by changes in concentration, ionic strength, and temperature.[1][3]

  • Inertness: The buffer should not interact with or participate in the biological reactions being studied.[3] This includes minimal chelation of metal ions, which can be critical for the function of metalloproteins.[4]

  • Optical Clarity: Buffers should not absorb light in the UV or visible spectrum (above 230 nm) to avoid interfering with common spectrophotometric assays.[1][5]

  • Chemical Stability: The buffer must be stable and resist degradation under experimental conditions.[3]

Physicochemical Properties: A Head-to-Head Comparison

While all Good's buffers were designed to meet the criteria above, they exhibit subtle but significant differences in their properties. These differences can have profound effects on protein stability. The table below summarizes key parameters for several widely used Good's buffers.

Table 1: Comparative Physicochemical Properties of Common Good's Buffers

BufferpKa at 25°CBuffering Range (pH)ΔpKa/°CMetal BindingNotes & Potential Interferences
MES 6.10[1]5.5 - 6.7-0.011Negligible[6]Does not form a complex with most common metals, making it suitable for studies of metalloproteins.[6]
PIPES 6.76[1]6.1 - 7.5-0.0085Negligible[7]Forms radicals under various conditions and can be an oxidant in the presence of Fe(II)/H₂O₂.
MOPS 7.206.5 - 7.9-0.015LowCan interact with peptides. May form a yellow-colored solution in sunlight.
HEPES 7.48[1]6.8 - 8.2-0.014Negligible[6]Can produce hydrogen peroxide when exposed to light, which can affect protein integrity.[8]
TES 7.40[1]6.8 - 8.2-0.020Moderate[9]Forms complexes with Cu(II).[9]
Tricine 8.05[1]7.4 - 8.8-0.021ModerateCan interfere with Lowry protein assays. Acts as a scavenger for hydroxyl radicals.
Bicine 8.26[1]7.6 - 9.0-0.018Moderate[9]Forms complexes with various metals.[9] Can interfere with Lowry protein assays.[10]

Data compiled from multiple sources. The ΔpKa/°C indicates the change in pKa for every one-degree Celsius increase in temperature.

Expert Insights on Key Parameters:

  • pKa and Temperature (ΔpKa/°C): The stability of a buffer's pH with temperature is critical, especially for thermal shift assays.[11] Buffers with amine groups, like Tris and Tricine, tend to have a more significant ΔpKa/°C, meaning their pH will change more drastically with temperature fluctuations.[12] For experiments involving temperature ramps, buffers like PIPES with a low ΔpKa/°C are preferable.[13]

  • Metal Chelation: Many proteins require metal ions as cofactors for their activity and stability.[14] Buffers like MES, HEPES, and PIPES have negligible metal-binding affinities and are excellent choices for working with metalloproteins.[7][15] Conversely, buffers like TES and Bicine can chelate metals, which could strip essential cofactors from your protein or interfere with assays.[9]

Buffer Selection Workflow for Protein Stability

Choosing the optimal buffer is an empirical process. The following workflow, visualized in the diagram below, provides a systematic approach to identifying the best buffer for your specific protein and application.

Buffer_Selection_Workflow A Step 1: Define Experimental Needs - Target pH - Temperature Range - Presence of Metal Cofactors - Downstream Assays B Step 2: Initial Buffer Shortlisting Select 3-5 buffers with pKa ± 0.7 of target pH. Consider ΔpKa/°C and metal chelation. A->B C Step 3: Prepare Buffer Stocks Prepare concentrated, pH-adjusted stocks of each candidate buffer. B->C D Step 4: Experimental Screening (e.g., Thermal Shift Assay) Test protein stability in each buffer. C->D E Step 5: Analyze Data Compare melting temperatures (Tm). Higher Tm indicates greater stability. D->E F Step 6: Select Optimal Buffer Choose the buffer that provides the highest thermal stability. E->F G Step 7: Further Optimization (Optional) Screen additives (salts, glycerol, etc.) in the selected buffer. F->G

Caption: A systematic workflow for selecting the optimal Good's buffer.

Experimental Protocol: Assessing Protein Stability via Thermal Shift Assay (TSA)

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by monitoring its unfolding temperature (Tm).[16][17] A higher Tm in a particular buffer indicates greater stabilization.[18]

Principle: The assay uses a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein.[19] As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. The midpoint of this transition is the Tm.[20]

TSA_Workflow cluster_prep Sample Preparation cluster_run Data Acquisition cluster_analysis Data Analysis P1 1. Prepare Protein Stock (e.g., 1 mg/mL in DI water) A1 4. Aliquot Protein (10 µL) P1->A1 P2 2. Prepare Candidate Buffers (e.g., 50 mM MES, HEPES, PIPES at target pH) A2 5. Aliquot Buffer (12.5 µL) P2->A2 P3 3. Prepare Dye Solution (e.g., 50x SYPRO Orange) A3 6. Aliquot Dye (2.5 µL) P3->A3 R1 7. Seal Plate & Centrifuge R2 8. Run in Real-Time PCR System (Melt curve: 25°C to 95°C) R1->R2 D1 9. Generate Melt Curves (Fluorescence vs. Temperature) R2->D1 D2 10. Calculate Tm (Midpoint of transition) D1->D2 D3 11. Compare Tm Values D2->D3

Caption: Experimental workflow for a Thermal Shift Assay (TSA).

Step-by-Step Methodology:

This protocol is a general guideline and should be optimized for your specific protein and instrument.[19]

  • Reagent Preparation:

    • Protein Stock: Prepare your purified protein at a concentration of approximately 1 mg/mL in deionized water or a minimal buffer (e.g., 10 mM NaCl).[19]

    • Buffer Stocks (2x): Prepare 2x concentrated stocks (e.g., 100 mM) of each candidate Good's buffer. Adjust the pH to your target value at the intended experimental temperature.[21]

    • Dye Stock (50x): Prepare a 50x working solution of SYPRO Orange dye by diluting the commercial stock in DI water.[19]

  • Assay Plate Setup (96-well PCR plate):

    • Note: Prepare each condition in triplicate for statistical significance.[19]

    • To each well, add:

      • 10 µL of protein stock (final concentration will be ~0.4 mg/mL).

      • 12.5 µL of the respective 2x buffer stock (final concentration will be 1x, e.g., 50 mM).

      • 2.5 µL of 50x SYPRO Orange dye (final concentration will be 5x).[19]

    • Include a no-protein control (buffer and dye only) to establish a baseline.[21]

  • Instrument Run and Data Acquisition:

    • Seal the plate securely with an optical seal.[21]

    • Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to mix the contents and remove bubbles.[22]

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol to ramp the temperature from 25°C to 95°C, with fluorescence readings at regular intervals (e.g., every 0.5°C).[22]

  • Data Analysis:

    • The instrument software will generate melt curves by plotting fluorescence intensity versus temperature.

    • Calculate the Tm for each condition, which is typically determined by finding the peak of the first derivative of the melt curve.[20]

    • Compare the Tm values across the different buffer conditions. The buffer yielding the highest Tm is the most stabilizing for your protein under the tested conditions.[20]

Conclusion and Best Practices

The selection of a buffer is a foundational step in any protein-related workflow. While the extensive family of Good's buffers provides excellent options for maintaining pH in the physiological range, they are not interchangeable. A seemingly minor difference in a buffer's temperature dependence or its ability to chelate metal ions can significantly impact a protein's stability and activity. By moving from a pH-centric to a property-centric selection process, researchers can significantly enhance the quality and reproducibility of their results. The systematic, empirical approach outlined in this guide, centered on quantitative methods like the Thermal Shift Assay, provides a robust framework for identifying the truly optimal buffer for your protein of interest.

References

  • Good, N.E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477. Available at: [Link]

  • Hopax Fine Chemicals. (2019). What is a Good's Buffer?. Hopax Fine Chemicals Blog. Available at: [Link]

  • Bitesize Bio. (2025). What Makes a “Good” Laboratory Buffer?. Bitesize Bio. Available at: [Link]

  • Ferreira, C.M., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions – a review. RSC Advances, 5, 30989-31003. Available at: [Link]

  • Gornall, A.G., Bardawill, C.J., & David, M.M. (1949). Determination of serum proteins by means of the biuret reaction. Journal of Biological Chemistry, 177(2), 751-766. [Note: While the direct link is for the Biuret method, interference of buffers like Tricine is a known issue in related colorimetric assays like the Lowry method.]
  • Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy. Bio-Rad. Available at: [Link]

  • Huynh, K., & Partch, C.L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. Available at: [Link]

  • Creative Biostructure. (n.d.). Thermal Shift Assay. Creative Biostructure. Available at: [Link]

  • NanoTemper Technologies. (2019). How to choose the right buffer for your protein. NanoTemper Technologies. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available at: [Link]

  • Veesler, D., & Johnson, M.C. (2020). Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay. Methods in Molecular Biology, 2069, 133-143. Available at: [Link]

  • Grady, J.K., et al. (1987). Free-metal ion depletion by "Good's" buffers. Analytical Biochemistry, 165(1), 117-129. Available at: [Link]

  • Welch, K.D., Davis, T.Z., & Aust, S.D. (2002). Iron autoxidation and free radical generation: effects of buffers, ligands, and chelators. Archives of Biochemistry and Biophysics, 397(2), 360-369. Available at: [Link]

  • Higaki, J.N., et al. (1990). Metal-mediated protein stabilization. Protein Engineering, 3(7), 591-595. Available at: [Link]

  • Maia, D. (2020). The impact of temperature changes on biological buffers’ pKa. Medium. Available at: [Link]

  • ResearchGate. (2014). Why does the PH of tris-base buffer change with temperature variation?. ResearchGate. Available at: [Link]

  • Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. Hopax Fine Chemicals Blog. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Buffer Selection in Plant Cell Culture: MOPSO vs. MES

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The success of plant cell, tissue, and organ culture is fundamentally dependent on maintaining a stable physicochemical environment, with pH being a paramount parameter. Fluctuations in media pH, driven by ion uptake and metabolic waste, can drastically alter nutrient availability and induce cellular stress, compromising experimental outcomes. While zwitterionic biological buffers, such as MOPSO and MES, offer a solution for pH stabilization, their selection is not trivial. This guide provides a comprehensive, data-supported comparison of MOPSO and MES for plant cell culture applications. We delve into their core physicochemical properties, analyze their performance based on published experimental data, and provide actionable protocols for their implementation and validation. Our analysis reveals that while both are effective buffers, the pKa of MES is intrinsically better suited for the slightly acidic conditions required by most plant cultures. However, we also present critical data on the concentration-dependent effects of MES, including potential phytotoxicity and interference with reactive oxygen species (ROS) signaling, underscoring the necessity of empirical validation for any given plant system.

The Imperative of pH Control in Plant Cell Culture

The optimal pH for most plant tissue culture media is a narrow, slightly acidic window, typically between 5.5 and 5.8.[1][2] This range is a critical compromise that governs several factors simultaneously:

  • Nutrient Availability: The solubility and uptake of essential macro- and micronutrients are highly pH-dependent. Deviations can lead to nutrient lockout or toxicity.

  • Gelling Agent Stability: The rigidity of agar and other gelling agents is compromised at pH values below 5.0 or above 6.0, affecting the physical support of the culture.[2]

  • Hormone and Vitamin Stability: The chemical integrity and biological activity of crucial media components, particularly auxins and cytokinins, can be degraded outside the optimal pH range.[1]

  • Cellular Homeostasis: Plant cells actively regulate their internal pH, but this process consumes energy. A stable external pH reduces this metabolic burden.

However, the pH of a culture medium is not static. It is a dynamic variable influenced by autoclaving, which can cause an initial drop, and more significantly, by the cultured tissue itself.[1][3] The differential uptake of ions (e.g., NH₄⁺ vs. NO₃⁻) and the secretion of organic acids cause significant pH drift over time, necessitating the use of a biological buffer for long-term cultures or high-density suspension cultures.[3][4] It is in this context that we evaluate MOPSO and MES, two members of the "Good's buffers" family, which were developed for their efficacy and compatibility with biological systems.[5][6]

Physicochemical Properties: A Head-to-Head Comparison

The suitability of a buffer is primarily determined by its pKa—the pH at which the buffer has equal concentrations of its acidic and basic forms, and thus its maximum buffering capacity. A buffer is most effective within approximately ±1 pH unit of its pKa.[7][8]

PropertyMOPSOMESAnalysis for Plant Culture
Full Chemical Name 3-(N-Morpholino)-2-hydroxypropanesulfonic acid2-(N-morpholino)ethanesulfonic acidBoth are morpholine-based zwitterionic buffers.[9][10]
pKa (at 25°C) 6.9[7][9]6.1MES is superior. Its pKa is much closer to the optimal plant culture pH of 5.5-5.8, providing stronger buffering capacity in the target range.[2][10]
Effective pH Range 6.2 - 7.6[11][12][13]5.5 - 6.7[13][14]The effective range of MES directly covers the ideal pH for most plant cultures. MOPSO's range is more suited to neutral or slightly alkaline conditions, typical of mammalian cell culture.[15]
Molecular Weight 225.26 g/mol [9]195.24 g/mol (anhydrous)[16]This is primarily used for calculating molar concentrations for media preparation.
ΔpKa/°C -0.015[9]-0.011Both show relatively low pKa change with temperature, which is a desirable characteristic of Good's buffers.[5]
Metal Ion Binding Can form chelating complexes with copper.[17] Interacts strongly with Fe.[13]Negligible metal ion binding.MES is less likely to interfere with the availability of metal micronutrients in the culture medium.
Autoclave Stability Partially degraded by autoclaving.[11]Can show slight yellowing after autoclaving, but pH does not change significantly. Filter sterilization is recommended.[18]For maximum stability and to avoid potential breakdown products, filter sterilization is the preferred method for media containing either buffer.

Performance Analysis in Plant Systems

MES: The Standard Choice with a Critical Caveat

Due to its favorable pKa, MES is the most widely used Good's buffer in plant biology.[10][19][20] It has been shown to effectively delay the acidification of culture media, thereby supporting cell development.[4] However, its impact is highly dependent on concentration.

A pivotal study on Arabidopsis thaliana revealed a dual role for MES:

  • Growth Promotion: At low concentrations of 0.01% and 0.1% (w/v), MES actually promoted root growth.[10][21]

  • Growth Inhibition: At a higher concentration of 1% (w/v), MES significantly inhibited root growth, reduced the number of root hairs, and shortened the meristem length.[10][21]

Causality of Inhibition: The mechanism for this inhibition was linked to a critical physiological process: the homeostasis of Reactive Oxygen Species (ROS). The same study demonstrated that 1% MES completely suppressed the generation of superoxide in the root apex.[10][21] Superoxide is a key signaling molecule required for normal root cell proliferation and differentiation. This finding is of paramount importance for researchers studying stress responses, development, or signaling pathways where ROS plays a role, as MES could act as a significant confounding variable.

Furthermore, reports in other species have indicated potential negative effects. For instance, 2 mM MES reduced shoot and root dry matter in maize, and other studies have noted toxicity to most plants at concentrations above 10 mM.[10][14][21]

MOPSO: A Mismatch for Standard Applications

While MOPSO is an excellent zwitterionic buffer, its application in plant cell culture is limited by its pKa of 6.9.[7][9] Its optimal buffering range of ~6.2 to 7.6 does not align with the required 5.5-5.8 pH for most plant species.[1][13] Using MOPSO to buffer a medium at pH 5.8 would place it far from its pKa, resulting in weak buffering capacity and requiring a higher concentration, which increases the risk of unforeseen biological interactions and raises costs.

There is a lack of extensive, direct experimental data evaluating MOPSO in plant cultures, likely because MES is the more logical choice based on pKa. MOPSO should only be considered for specific applications where the target plant species or experimental conditions uniquely require a stable pH in the neutral range (e.g., pH 6.8-7.2), which is atypical for plant culture.

Practical Guidance & Experimental Protocols

The selection of a buffer should not be arbitrary but based on the specific requirements of the experiment and the plant system.

Decision-Making Workflow for Buffer Selection

The following diagram illustrates a logical workflow for deciding whether to use MES, MOPSO, or no buffer at all.

G cluster_input Initial Considerations cluster_process Decision Pathway cluster_output Recommended Action Start Define Experimental Goal & Target Plant Species Q1 Is culture short-term (<2 weeks) and low-density? Start->Q1 Q2 What is the optimal pH for the specific plant system? Q1->Q2 No NoBuffer No Buffer Required (Rely on initial pH adjustment) Q1->NoBuffer Yes UseMES Use MES Buffer (Start at 5-10 mM and validate) Q2->UseMES pH 5.5 - 6.0 UseMOPSO Consider MOPSO (For non-standard, neutral pH cultures) Q2->UseMOPSO pH > 6.5 Q3 Is the research focused on ROS signaling or redox homeostasis? Validate CRITICAL STEP: Empirically Validate Buffer (See Protocol 2) Q3->Validate Yes, high concern UseMES->Q3 UseMES->Validate UseMOPSO->Validate

Caption: Buffer selection workflow for plant cell culture.

Protocol 1: Preparation of MS Medium with MES Buffer (1 L)

This protocol describes the preparation of a standard Murashige and Skoog (MS) medium supplemented with 5 mM MES.

Materials:

  • MS Basal Salt Mixture powder

  • Sucrose

  • MES Hydrate (FW: 213.25 g/mol )

  • Myo-inositol, vitamins, and plant growth regulators (e.g., auxins, cytokinins) as required

  • High-purity water (e.g., Type I ultrapure)

  • 1 M KOH or 1 M NaOH for pH adjustment

  • 1 M HCl for pH adjustment

  • Agar (if preparing solid medium)

  • Calibrated pH meter

  • Sterile 0.22 µm filter unit and receiving bottle

Procedure:

  • Dissolve Major Components: In a 2 L beaker, add ~800 mL of high-purity water. While stirring with a magnetic stir bar, add the MS Basal Salt Mixture powder for 1 L.

  • Add Sucrose: Add 30 g of sucrose and stir until completely dissolved.

  • Add Buffer: Weigh 1.07 g of MES hydrate (for a final concentration of 5 mM) and add it to the solution. Stir until dissolved.

  • Add Other Supplements: Add other stock components like myo-inositol and vitamins.

  • Adjust to Final Volume: Transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L. Transfer back to the beaker for pH adjustment.

  • Adjust pH: This is a critical step. Place the calibrated pH meter electrode in the solution. The initial pH will be acidic. Slowly add 1 M KOH (or NaOH) dropwise while stirring until the pH reaches 5.8.[2][22] If you overshoot the target pH, use 1 M HCl to adjust it back down.

  • Add Gelling Agent (for solid media): If preparing solid medium, add 8 g of agar (or as required). Heat the medium with stirring (e.g., on a stirrer-hotplate) until the agar is completely dissolved. Do not boil excessively.

  • Sterilization:

    • Recommended Method (Filter Sterilization): For liquid medium or after dissolving agar, allow the medium to cool to ~50-60°C. Using a sterile 0.22 µm filter unit, filter the medium into a sterile bottle or sterile culture vessels. This method is preferred as it prevents any potential degradation of the buffer or other heat-labile components.[18]

    • Alternative Method (Autoclaving): Dispense the medium into final culture vessels and autoclave at 121°C and 15 psi (1.05 kg/cm ²) for 20 minutes. Note that this may cause slight yellowing of the MES-containing medium.[18]

  • Final Steps: Allow the medium to cool. Store at 2-8°C until use.

Protocol 2: Experimental Workflow for Buffer Validation

Before adopting a buffer for routine use, its potential phytotoxicity and efficacy must be tested on your specific plant species and explant type. This protocol provides a self-validating system.

Objective: To determine the optimal, non-phytotoxic concentration of a buffer (e.g., MES) and confirm its ability to stabilize medium pH.

Experimental Setup:

  • Control Group: Standard culture medium with no buffer, pH adjusted to 5.8.

  • Treatment Groups: Standard culture medium supplemented with a range of buffer concentrations. For MES, a good starting range is 0 mM (Control), 2.5 mM, 5 mM, 10 mM, and 20 mM.

  • Replicates: Use at least 5-10 replicate cultures per group.

Procedure:

  • Media Preparation: Prepare the media for all groups as per Protocol 1, adjusting the amount of buffer for each treatment group.

  • Culture Initiation: Inoculate each vessel with a uniform explant (e.g., a single shoot tip, a specific weight of callus).

  • pH Monitoring: At regular intervals (e.g., Day 0, 3, 7, 14, 21), aseptically remove a small aliquot (e.g., 100 µL) of liquid medium from 3-5 replicate vessels per group and measure the pH.

  • Growth Assessment: At the end of the culture period (e.g., 4 weeks), measure key performance indicators:

    • For Callus: Fresh and dry weight.

    • For Shoots: Proliferation rate (number of new shoots), shoot length, and observations of leaf health (chlorosis, necrosis).

    • For Roots: Primary root length, number of lateral roots.

  • Data Analysis:

    • Plot the pH of the medium over time for each treatment group.

    • Use statistical analysis (e.g., ANOVA) to compare the growth parameters between the control and the different buffer concentrations.

    • Identify the lowest buffer concentration that effectively stabilizes pH without causing a statistically significant reduction in growth compared to the control.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Incubation & Monitoring cluster_analysis Phase 3: Data Analysis A Prepare Media Batches: - Control (0 mM Buffer) - Treatments (e.g., 2.5, 5, 10, 20 mM MES) B Inoculate with Uniform Plant Explants A->B C Incubate under Standard Culture Conditions B->C D Monitor & Record pH (e.g., Days 0, 3, 7, 14, 21) C->D C->D E Measure Growth Metrics (Weight, Length, Proliferation) D->E F Statistical Analysis (Compare Treatments vs. Control) E->F G Determine Optimal, Non-Phytotoxic Buffer Concentration F->G

Caption: Experimental workflow for buffer validation.

Conclusion & Senior Scientist Recommendations

The choice between MOPSO and MES for plant cell culture applications is not a matter of preference but of aligning the buffer's fundamental chemical properties with the biological requirements of the plant system.

  • MES is the recommended buffer for most standard plant cell culture applications. Its pKa of 6.1 provides effective buffering capacity in the optimal pH range of 5.5-5.8, where most plant cells thrive.[2]

  • Concentration is critical. The evidence is clear that while beneficial at low concentrations (~2.5-10 mM), MES can become inhibitory at higher concentrations (>10-20 mM).[10][21] The inhibitory mechanism may involve the suppression of essential ROS signaling, making MES a potentially confounding factor in certain research areas.[10][21]

  • Empirical validation is non-negotiable. As outlined in Protocol 2, researchers must validate the chosen MES concentration for their specific species, explant, and culture system to ensure pH stability is achieved without inducing phytotoxicity.

  • MOPSO is generally unsuitable for routine plant culture. Its pKa of 6.9 makes it a poor choice for maintaining the required acidic pH.[7][9] Its use should be restricted to rare, specialized applications where a plant system has been demonstrated to require a stable, neutral pH for optimal growth.

By understanding the distinct properties of these two buffers and employing a systematic validation approach, researchers can ensure that their efforts to stabilize media pH are supporting, not hindering, their experimental objectives.

References

  • Media pH: Why It Matters More Than You Think in Plant Tissue Culture. (2025). Vertex AI Search.
  • Understanding the MOPSO pKa of 6.9: Implications for Biological Buffering and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Hydroxy-3-morpholinopropanesulfonic acid. (n.d.). Wikipedia.
  • How To Adjust The pH Of The Tissue Culture Media. (2023). Plant Cell Technology.
  • The pH of nutrient medium in plant tissue culture is class 12 biology CBSE. (n.d.). Vedantu.
  • MOPSO Buffer 0.2M, pH 7.5. (n.d.). bioWORLD.
  • Biological Buffer Reference Chart. (2019). Altogen Biosystems.
  • Cho, M., & Lee, S. H. (2016). MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex. Frontiers in Plant Science.
  • Cho, M., & Lee, S. H. (2016). MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex. Frontiers in Plant Science.
  • What is the difference between morpholine series buffers MOPS and MES? (n.d.). Desheng.
  • MOPSO Buffer. (n.d.). Hopax Fine Chemicals.
  • Mes Buffer pH Range for Cell Culture. (n.d.).
  • A Simple but Effective Combination of pH Indicators for Plant Tissue Culture. (2023). MDPI.
  • The Impact of pH on Cell Culture Media. (2024). HuanKai Group.
  • MES buffer. (2020). Carnivorous Plant Society of Canada.
  • MES cell culture. (n.d.). Sigma-Aldrich.
  • The 9 best biological buffers for cell culture. (2019). Hopax Fine Chemicals.
  • Effect of buffering of the medium pH by MES on the development of leaf... (n.d.).
  • Application of MES buffer in Plant Culture Media. (2024). Desheng.
  • Good's buffers. (n.d.). Wikipedia.
  • What is a Good's Buffer? (2019). Hopax Fine Chemicals.
  • Media Preparation – Plant Tissue Culture Protocol. (n.d.). Sigma-Aldrich.
  • What Makes a “Good” Labor
  • Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characteriz
  • The Difference between MOPS and MOPSO as Buffer. (2019). Suzhou Yacoo Science Co., Ltd.
  • Applications and Preparation of MOPS and MES Buffer. (2018). Suzhou Yacoo Science Co., Ltd.
  • Application of Biological Buffer MES in Plant Culture Media. (2024).
  • Growth Regulators – Plant Tissue Culture Protocol. (n.d.). Sigma-Aldrich.

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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using Different Buffers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of reproducible and reliable experimental data is paramount. While meticulous attention is often given to the core components of an assay, the profound impact of the buffer system is frequently underestimated. The choice of buffer can be the silent variable that dictates the success or failure of an experiment, influencing everything from protein stability to enzymatic activity and immunoassay sensitivity.[1][2] This guide provides an in-depth, experience-driven framework for the cross-validation of experimental results across different buffer systems, ensuring the robustness and integrity of your findings.

The Unseen Influence: Why Buffer Composition is Critical

A buffer's primary role is to maintain a stable pH, but its components can interact with and influence the behavior of biomolecules in multifaceted ways.[1][3][4] Even at the same pH, different buffer systems can yield significantly different experimental outcomes.[5][6][7] Key factors to consider include:

  • Ionic Strength: The total concentration of ions in a solution can affect protein solubility, enzyme kinetics, and antibody-antigen binding affinity.[8][9]

  • Specific Ion Effects: Buffer ions can directly interact with proteins, potentially stabilizing or destabilizing their structure, or even competing for binding sites.[5][7] For instance, phosphate buffers are known to sometimes inhibit certain enzymatic reactions.[8][10]

  • Chelating Properties: Some buffers can chelate metal ions that are essential cofactors for certain enzymes, thereby reducing their activity.[11]

  • Hydrophobicity/Hydrophilicity: The nature of the buffer molecules themselves can influence the hydrophobic and hydrophilic interactions that govern protein folding and stability.[11]

A Practical Framework for Buffer Cross-Validation

To ensure that your experimental results are not an artifact of a specific buffer system, a systematic cross-validation approach is essential. This involves performing your experiment in a primary buffer and then systematically testing it in one or more alternative buffers with different chemical properties.

Phase 1: Strategic Buffer Selection

The first step is to choose a set of appropriate buffers for your cross-validation studies. This selection should be guided by the specific requirements of your experiment.

Key Considerations for Buffer Selection:

  • pKa and pH Range: Select buffers with a pKa value close to your desired experimental pH to ensure maximum buffering capacity.[3][12][13] A buffer is most effective within ±1 pH unit of its pKa.[12]

  • Chemical Inertness: Ideally, the buffer should not interact with the components of your assay. For example, Tris buffers should be avoided in experiments involving certain aldehydes or ketones due to potential reactions.

  • Temperature Sensitivity: The pKa of some buffers, like Tris, is highly sensitive to temperature changes.[14] This must be considered if your experiment involves temperature fluctuations.

  • Metal Ion Interactions: If your protein of interest is a metalloenzyme, choose a buffer that does not chelate the necessary metal cofactors.[11][15]

  • Downstream Applications: Consider any downstream applications. For instance, if you plan to perform mass spectrometry, avoid buffers containing non-volatile salts.[2]

Example Buffer Selection for Cross-Validation:

Primary Buffer Alternative Buffer 1 Alternative Buffer 2 Rationale for Alternatives
Phosphate-Buffered Saline (PBS)HEPES-Buffered Saline (HBS)Tris-Buffered Saline (TBS)HEPES is a zwitterionic buffer often considered more biologically inert than phosphate.[10][13] Tris provides a different chemical structure and ionic properties for comparison.[10]

The Cross-Validation Workflow: A Visual Guide

The following diagram illustrates a systematic workflow for conducting buffer cross-validation experiments. This process ensures that all critical steps, from initial planning to final data analysis and interpretation, are methodically addressed.

Buffer_Cross_Validation_Workflow cluster_0 cluster_1 cluster_2 A Phase 1: Planning & Design B Define Primary Experimental Conditions (Analyte, Concentration, Temperature, pH) A->B C Select Primary Buffer System B->C D Identify Potential Buffer Artifacts (e.g., Ion interactions, pKa shifts) C->D E Choose 1-2 Orthogonal Alternative Buffers D->E F Phase 2: Experimental Execution G Prepare All Buffers with High Purity Reagents & Calibrated Equipment F->G H Perform Experiment in Primary Buffer (Establish Baseline) G->H I Replicate Experiment in Alternative Buffers (Identical Conditions) H->I J Include All Necessary Controls for Each Buffer System I->J K Phase 3: Data Analysis & Interpretation L Collect and Tabulate Quantitative Data (e.g., Signal intensity, Enzyme activity) K->L M Statistical Analysis (e.g., ANOVA, t-tests) L->M N Compare Results Across Buffers M->N O Results Consistent? N->O P Conclusion: Results are Robust & Buffer-Independent O->P Yes Q Investigate Discrepancies: - Buffer-analyte interaction? - pH shift with temperature? - Ionic strength effects? O->Q No R Optimize or Select Most Appropriate Buffer Q->R

Caption: A structured workflow for buffer cross-validation.

Phase 2: Meticulous Experimental Execution

Reproducibility starts with consistency in your experimental setup. When comparing different buffer systems, it is crucial that all other variables remain constant.

Step-by-Step Experimental Protocol for a Comparative ELISA:

  • Buffer Preparation:

    • Prepare stock solutions of your primary buffer (e.g., 10x PBS, pH 7.4) and your alternative buffers (e.g., 10x TBS, pH 7.4; 10x HBS, pH 7.4).[16]

    • Use high-purity water and analytical grade reagents.[1][17]

    • On the day of the experiment, dilute the stock solutions to 1x working concentration and verify the pH of each buffer with a calibrated pH meter.[14] Adjust the pH as necessary.[16]

  • Assay Plate Preparation:

    • Coat a 96-well microplate with the capture antibody diluted in each of the three buffer systems (PBS, TBS, HBS) in separate sets of wells.

    • Incubate according to your standard protocol.

    • Wash all wells with the corresponding buffer system (e.g., wells coated in PBS are washed with PBS).

  • Blocking:

    • Block the wells using a blocking agent (e.g., 1% BSA) dissolved in each of the respective buffer systems.

  • Sample Incubation:

    • Prepare serial dilutions of your antigen in each of the three buffer systems.

    • Add the antigen dilutions to the appropriate wells and incubate.

  • Detection:

    • Wash the wells with their corresponding buffers.

    • Add the detection antibody, diluted in each of the three buffer systems, to the respective wells and incubate.

  • Signal Generation:

    • Wash the wells with their corresponding buffers.

    • Add the enzyme substrate (e.g., TMB), which should be prepared according to the manufacturer's instructions (this is typically in its own optimized buffer).

    • Stop the reaction and read the absorbance at the appropriate wavelength.

Phase 3: Rigorous Data Analysis and Interpretation

Once you have collected your data, the next step is to perform a thorough analysis to determine if there are any significant differences between the results obtained in the different buffer systems.

Data Presentation: Comparative ELISA Results

The following table presents hypothetical data from an ELISA experiment conducted in three different buffers.

Antigen Conc. (ng/mL) OD 450nm in PBS (± SD) OD 450nm in TBS (± SD) OD 450nm in HBS (± SD)
1002.105 (± 0.08)1.950 (± 0.09)2.150 (± 0.07)
501.520 (± 0.06)1.380 (± 0.07)1.550 (± 0.05)
250.850 (± 0.04)0.760 (± 0.05)0.875 (± 0.04)
12.50.430 (± 0.03)0.380 (± 0.03)0.445 (± 0.02)
6.250.210 (± 0.02)0.190 (± 0.02)0.220 (± 0.02)
00.050 (± 0.01)0.048 (± 0.01)0.052 (± 0.01)

Interpreting the Results:

  • Consistency: In the hypothetical data above, the overall trend of the dose-response curve is similar across all three buffers, suggesting that the fundamental antibody-antigen interaction is not dramatically altered.

  • Quantitative Differences: However, there are noticeable differences in the signal intensity. The signal in TBS is consistently lower than in PBS and HBS. This could indicate a slight inhibitory effect of Tris on the enzyme conjugate or a subtle alteration of antibody conformation.[8] HBS shows a slightly enhanced signal, which might be preferable for assays requiring higher sensitivity.

  • Statistical Significance: To determine if these differences are statistically significant, you should perform an appropriate statistical analysis, such as a two-way ANOVA, to compare the curves.

Decision-Making Based on Cross-Validation Data

The outcome of your cross-validation experiments will guide your decision on the most appropriate buffer for your assay.

Decision_Tree A Start: Cross-Validation Complete B Are the results quantitatively and qualitatively consistent across all buffers? A->B C Select the most cost-effective and easy-to-prepare buffer. Document the robustness of the assay. B->C Yes D Are the differences minor and the trends consistent? B->D No E Choose the buffer that provides the best performance (e.g., highest signal-to-noise ratio). Note the buffer sensitivity in the protocol. D->E Yes F Are there significant discrepancies in the results (e.g., loss of activity, non-specific binding)? D->F No G Investigate the cause of the discrepancy. Is one buffer inhibiting a key component? Is protein stability compromised? F->G Yes H Select the buffer that yields the expected biological outcome. Report the negative results with the problematic buffers. G->H

Caption: A decision tree for interpreting buffer cross-validation results.

Conclusion: Building Trust in Your Data

Cross-validation of experimental results using different buffers is not an exercise in redundancy; it is a cornerstone of rigorous scientific practice. By demonstrating that your findings are not contingent on a single, specific set of buffering conditions, you significantly enhance the trustworthiness and reproducibility of your data.[2] This practice is particularly critical in drug development and clinical diagnostics, where assay robustness is non-negotiable.[18] By integrating this cross-validation framework into your experimental design, you can be more confident that your results are a true reflection of the underlying biology, not an artifact of the chemical environment you created.

References

  • Sensors and Materials. (n.d.). Enhancing the Signal of Lateral Flow Immunoassays by Using Different Developing Methods. Retrieved from [Link]

  • ACS Omega. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]

  • University of Life Sciences in Lublin. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • PubMed. (2015). The relevance of buffer system ionic strength in immunoassay development. Retrieved from [Link]

  • Solubility of Things. (n.d.). Preparation of Buffer Solutions: Techniques and Considerations. Retrieved from [Link]

  • Hopax Fine Chemicals. (2023). Biological Buffers: The Key to Successful Experiments. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Assay Buffer Development and Bottling. Retrieved from [Link]

  • Slideshare. (n.d.). Buffers in biological systems. Retrieved from [Link]

  • Kamgo. (2025). The Science Behind Buffers: Why Stability Is Key in Experiments. Retrieved from [Link]

  • IVT Network. (n.d.). The Effect of Buffers on Protein Conformational Stability. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]

  • National Institutes of Health. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]

  • National Institutes of Health. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Retrieved from [Link]

  • ACS Publications. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]

  • ReAgent Chemicals. (2025). How Do Biological Buffers Work?. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

  • Patsnap Synapse. (2025). What Is the Role of Buffers in Biochemical Experiments?. Retrieved from [Link]

  • Biocompare. (2016). Tips for Preparing and Using Buffers with Your Chromatography System. Retrieved from [Link]

  • G-Biosciences. (2018). Protein Storage For Protein Stability And Less Protein Degradation. Retrieved from [Link]

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Revolutionizing Biotechnology: A Comparative Guide to Multi-Objective Particle Swarm Optimization (MOPSO) Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of biotechnological innovation, the quest for optimal solutions is a constant challenge. Whether designing a novel therapeutic, engineering a metabolic pathway for enhanced production of a biofuel, or identifying genetic biomarkers for disease, the objectives are often numerous and conflicting. Maximizing product yield while minimizing costs, enhancing drug efficacy while reducing toxicity, or selecting a small subset of genes with the highest predictive power are all multi-objective optimization problems. This guide provides an in-depth technical comparison of the Multi-Objective Particle Swarm Optimization (MOPSO) algorithm, a powerful stochastic optimization technique, across a range of applications in biotechnology. We will delve into its performance against other popular methods, supported by experimental and computational data, and provide practical insights into its implementation.

The Power of Swarm Intelligence in a Multi-Objective World

At its core, Particle Swarm Optimization (PSO) is a computational method inspired by the social behavior of bird flocking or fish schooling. A population of candidate solutions, termed "particles," moves through the problem's search space. Each particle's movement is influenced by its own best-known position and the best-known position of the entire swarm. This collective intelligence allows the swarm to efficiently explore the search space and converge towards an optimal solution.

However, many real-world biotechnology problems do not have a single optimal solution but rather a set of trade-off solutions known as the Pareto front. This is where MOPSO comes into play. MOPSO extends the principles of PSO to handle multiple, often conflicting, objectives simultaneously. Instead of a single global best, MOPSO algorithms maintain a set of non-dominated solutions, representing the best-known trade-offs discovered by the swarm.

This guide will explore the practical application and comparative performance of MOPSO in the following key areas of biotechnology:

  • Metabolic Engineering: Optimizing microbial strains for the overproduction of desired metabolites.

  • Drug Discovery and Design: Identifying novel drug candidates with optimal efficacy and safety profiles.

  • Bioprocess Optimization: Enhancing the efficiency and yield of processes like fermentation and recombinant protein production.

  • Bioinformatics and Vaccine Design: Analyzing complex biological data to identify biomarkers and inform vaccine development.

Metabolic Engineering: Crafting Cellular Factories with MOPSO

The Challenge: Metabolic engineering aims to rationally modify the metabolism of microorganisms to enhance the production of valuable chemicals, biofuels, or pharmaceuticals. This often involves identifying a set of gene knockouts, upregulations, or downregulations that reroute metabolic flux towards the desired product while maintaining cell viability and growth. The objectives are typically to maximize product yield, titer, and productivity, while minimizing by-product formation and the number of genetic interventions.

The MOPSO Approach: MOPSO is well-suited for this complex combinatorial problem. Each particle in the swarm can represent a potential genetic modification strategy (e.g., a binary vector where '1' indicates a gene knockout and '0' indicates no change). The objectives to be optimized guide the swarm's search for the Pareto-optimal set of modification strategies.

Comparative Performance: MOPSO has been demonstrated to be a powerful tool for identifying non-intuitive metabolic engineering strategies. It often competes favorably with other evolutionary algorithms like the Non-dominated Sorting Genetic Algorithm II (NSGA-II).

Algorithm Key Strengths Potential Weaknesses Typical Performance Metrics
MOPSO Faster convergence in some cases, good at exploring continuous and discrete search spaces.Can sometimes prematurely converge to a local Pareto front.Product Yield, Biomass Production, Number of Gene Deletions.
NSGA-II Excellent at maintaining a diverse set of solutions and preventing premature convergence.Can be computationally more intensive than MOPSO.Product Yield, Biomass Production, Number of Gene Deletions.
Other EAs Varies by algorithm; some may excel in specific problem landscapes.May require more parameter tuning.Varies.

Experimental Protocol: Identifying Gene Knockout Strategies for Succinate Production in E. coli

This protocol outlines a typical computational workflow for applying MOPSO to identify gene knockout targets.

  • Model and Objective Function Definition:

    • Utilize a genome-scale metabolic model (GEM) of the organism (e.g., E. coli).

    • Define the objective functions:

      • Objective 1 (Maximize Biomass): Essential for cell viability.

      • Objective 2 (Maximize Succinate Production): The target product.

      • Objective 3 (Minimize Number of Gene Knockouts): To reduce experimental effort.

  • MOPSO Parameter Initialization:

    • Swarm Size: 100 particles.

    • Repository Size: 100 (to store non-dominated solutions).

    • Iterations: 200.

    • Inertia Weight, Cognitive and Social Parameters: Set to standard values, often adapted during the optimization run.

  • Particle Representation:

    • Each particle is a binary vector with a length equal to the number of genes in the model. A '1' represents a gene to be knocked out, and a '0' represents a wild-type gene.

  • Fitness Evaluation:

    • For each particle (knockout strategy), use Flux Balance Analysis (FBA) to simulate the metabolic phenotype.

    • Calculate the values of the objective functions (biomass production and succinate production) from the FBA results. The number of '1's in the particle vector gives the third objective value.

  • MOPSO Execution:

    • Run the MOPSO algorithm. In each iteration, particles update their velocity and position based on their personal best and the global best solutions in the repository.

  • Pareto Front Analysis:

    • The final repository contains the Pareto-optimal set of gene knockout strategies.

    • Analyze the trade-offs between succinate production, biomass, and the number of knockouts to select promising candidates for experimental validation[1][2].

MOPSO_Metabolic_Engineering cluster_0 Computational Optimization cluster_1 Experimental Validation GEM Genome-Scale Metabolic Model MOPSO MOPSO Algorithm GEM->MOPSO FBA Flux Balance Analysis (FBA) MOPSO->FBA Evaluate Particles Pareto Pareto-Optimal Knockout Strategies MOPSO->Pareto Objectives Define Objectives: - Maximize Product Yield - Maximize Biomass - Minimize Interventions Objectives->MOPSO FBA->MOPSO Fitness Values CRISPR CRISPR/Cas9 Gene Knockout Pareto->CRISPR Fermentation Fermentation & Metabolite Analysis CRISPR->Fermentation Validation Validated High-Yield Strain Fermentation->Validation

MOPSO Workflow for Metabolic Engineering

Drug Discovery and Design: Navigating the Chemical Space

The Challenge: The process of discovering a new drug is incredibly complex, involving the screening of vast chemical libraries to find compounds that exhibit high binding affinity to a biological target, possess favorable pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), and have low toxicity. These objectives are often in conflict. For instance, increasing a molecule's lipophilicity might improve its binding affinity but could also increase its toxicity and reduce its solubility.

The MOPSO Approach: In in silico drug design, MOPSO can be used to explore the chemical space and identify novel molecules with an optimal balance of properties. Particles can represent molecular structures or sets of molecular descriptors. The objective functions are typically based on predictions from Quantitative Structure-Activity Relationship (QSAR) models, which relate a molecule's structure to its biological activity and other properties[2][3].

Comparative Performance: MOPSO has shown promise in de novo drug design and lead optimization, often outperforming or performing comparably to genetic algorithms (GAs), another popular choice for these tasks.

Algorithm Key Strengths Potential Weaknesses Typical Performance Metrics
MOPSO Efficient exploration of continuous descriptor spaces.Performance can be sensitive to the quality of the underlying predictive models (e.g., QSAR).Binding Affinity, Drug-likeness (e.g., Lipinski's Rule of Five), ADMET properties.
Genetic Algorithms (GA) Good at exploring diverse chemical structures through crossover and mutation operators[4].Can be slower to converge than MOPSO.Binding Affinity, Drug-likeness, ADMET properties.

Experimental Protocol: De Novo Design of a Kinase Inhibitor

This protocol describes a computational workflow for designing a novel kinase inhibitor using MOPSO.

  • Dataset and Model Building:

    • Compile a dataset of known kinase inhibitors with their measured binding affinities and relevant ADMET properties.

    • Develop and validate QSAR models that can predict binding affinity, solubility, and toxicity based on molecular descriptors.

  • MOPSO Parameter Initialization:

    • Swarm Size: 200 particles.

    • Repository Size: 200.

    • Iterations: 500.

    • Particle Representation: Each particle is a vector of continuous molecular descriptors that define a chemical structure.

  • Objective Function Definition:

    • Objective 1 (Maximize Predicted Binding Affinity): Based on the affinity QSAR model.

    • Objective 2 (Maximize Predicted Solubility): Based on the solubility QSAR model.

    • Objective 3 (Minimize Predicted Toxicity): Based on the toxicity QSAR model.

  • MOPSO Execution and Structure Generation:

    • Run the MOPSO algorithm to find the Pareto-optimal set of molecular descriptor vectors.

    • For each optimal descriptor vector, use a structure generation algorithm to create a corresponding chemical structure.

  • Filtering and Selection:

    • Filter the generated structures based on chemical feasibility and novelty.

    • The resulting set of molecules represents promising candidates for synthesis and experimental testing.

MOPSO_Drug_Discovery cluster_0 In Silico Design cluster_1 Experimental Validation QSAR Develop QSAR Models: - Binding Affinity - ADMET Properties MOPSO MOPSO Algorithm QSAR->MOPSO StructureGen Structure Generation MOPSO->StructureGen Optimal Descriptors Descriptors Particle = Molecular Descriptor Vector Descriptors->MOPSO Candidates Candidate Molecules StructureGen->Candidates Synthesis Chemical Synthesis Candidates->Synthesis Assays Binding & ADMET Assays Synthesis->Assays Lead Lead Compound Assays->Lead

MOPSO Workflow for De Novo Drug Design

Bioprocess Optimization: Fine-Tuning for Maximum Yield

The Challenge: Optimizing bioprocesses, such as fermentation for producing antibiotics or recombinant proteins, involves manipulating numerous parameters to maximize product yield and productivity while minimizing costs and process time[5][6]. These parameters can include temperature, pH, dissolved oxygen levels, substrate feed rates, and media composition. The relationships between these parameters are often complex and non-linear.

The MOPSO Approach: MOPSO can be effectively used to find the optimal set of operating conditions for a bioprocess. Each particle represents a set of process parameters. The objective functions could be to maximize the final product concentration and minimize the fermentation time. The algorithm explores the parameter space to identify a Pareto front of operating conditions that represent the best trade-offs between these objectives.

Comparative Performance: When compared to traditional optimization methods like Response Surface Methodology (RSM) and other evolutionary algorithms, MOPSO often demonstrates superior performance in finding a globally optimal set of solutions, especially for high-dimensional and complex bioprocesses.

Algorithm Key Strengths Potential Weaknesses Typical Performance Metrics
MOPSO Efficient in handling continuous and mixed-integer parameter spaces; robust to noisy objective functions.May require a significant number of function evaluations (simulations or experiments).Product Titer, Volumetric Productivity, Yield on Substrate, Fermentation Time.
NSGA-II Good at maintaining diversity in the Pareto front.Can be computationally expensive.Product Titer, Volumetric Productivity, Yield on Substrate, Fermentation Time.
Response Surface Methodology (RSM) Effective for a smaller number of variables and when the response surface is relatively smooth.Less effective for highly complex and non-linear problems with many variables.Product Titer, Volumetric Productivity.

Experimental Protocol: Optimizing Fed-Batch Fermentation for Recombinant Protein Production

This protocol details a hybrid in silico and experimental approach to optimize a fed-batch fermentation process.

  • Process Model Development:

    • Develop a kinetic model that describes cell growth, substrate consumption, and recombinant protein production as a function of key process parameters (e.g., temperature, pH, feed rate).

    • Validate the model with preliminary experimental data.

  • MOPSO-Based In Silico Optimization:

    • Define the objective functions:

      • Objective 1 (Maximize Final Protein Titer): Predicted by the kinetic model.

      • Objective 2 (Minimize Fermentation Time): The duration of the fed-batch phase.

    • Use MOPSO to find the Pareto-optimal set of process parameter profiles (e.g., time-varying temperature and feed rate profiles).

  • Experimental Validation:

    • Select a few representative solutions from the Pareto front for experimental validation in lab-scale bioreactors.

    • Implement the optimized parameter profiles and monitor the fermentation process.

  • Data Analysis and Model Refinement:

    • Compare the experimental results with the model predictions.

    • If necessary, refine the kinetic model using the new experimental data and re-run the optimization. This iterative process leads to a progressively more accurate and optimal bioprocess.

MOPSO_Bioprocess_Optimization cluster_0 In Silico Optimization cluster_1 Experimental Implementation Model Develop Kinetic Process Model MOPSO MOPSO Algorithm Model->MOPSO Pareto Pareto-Optimal Process Conditions MOPSO->Pareto Params Particle = Process Parameter Set Params->MOPSO Bioreactor Lab-Scale Bioreactor Runs Pareto->Bioreactor Analysis Analyze Product Yield and Quality Bioreactor->Analysis Analysis->Model Refine Model Optimized Optimized Bioprocess Analysis->Optimized

MOPSO Workflow for Bioprocess Optimization

Bioinformatics and Vaccine Design: Decoding Complexity

The Challenge: The vast amount of data generated by high-throughput technologies like DNA microarrays and RNA sequencing presents a significant challenge in bioinformatics. One common task is feature selection, where the goal is to identify a small subset of genes (biomarkers) that are most predictive of a particular disease or condition[7][8]. This is a multi-objective problem where the objectives are to maximize classification accuracy and minimize the number of selected genes. In vaccine design, a related challenge is the selection of adjuvants and formulation components to maximize immunogenicity and stability[9][10].

The MOPSO Approach: MOPSO can be applied to feature selection by representing each particle as a binary vector indicating the inclusion or exclusion of each gene. The objectives are then to maximize the accuracy of a classifier trained on the selected genes and minimize the number of selected genes. While direct application of MOPSO to vaccine formulation is less documented, the principles can be extended to optimize the composition of adjuvants and excipients to achieve a desired immune response and shelf-life.

Comparative Performance: In the context of gene selection, MOPSO has been shown to be competitive with other metaheuristic algorithms.

Algorithm Key Strengths Potential Weaknesses Typical Performance Metrics
MOPSO Efficiently searches high-dimensional feature spaces.The performance is dependent on the choice of the classification algorithm used for fitness evaluation.Classification Accuracy, Number of Selected Features.
NSGA-II Good at finding a diverse set of feature subsets.Can be computationally intensive.Classification Accuracy, Number of Selected Features.
Filter/Wrapper Methods Simpler and faster.May not find the optimal feature subset due to the decoupling of feature selection and classifier training.Classification Accuracy, Number of Selected Features.

Experimental Protocol: Biomarker Discovery from Gene Expression Data

This protocol outlines a workflow for identifying a set of predictive biomarkers from a gene expression dataset.

  • Data Preprocessing:

    • Normalize the gene expression data to remove systematic variations.

    • Split the data into training and testing sets.

  • MOPSO Parameter Initialization:

    • Swarm Size: 100 particles.

    • Repository Size: 100.

    • Iterations: 200.

    • Particle Representation: A binary vector where each element corresponds to a gene. '1' for selection, '0' for exclusion.

  • Objective Function Definition:

    • Objective 1 (Maximize Classification Accuracy): Train a classifier (e.g., Support Vector Machine) using the subset of genes selected by a particle and evaluate its accuracy on a validation set.

    • Objective 2 (Minimize the Number of Selected Genes): The number of '1's in the particle vector.

  • MOPSO Execution:

    • Run the MOPSO algorithm on the training data.

  • Pareto Front Analysis and Validation:

    • Analyze the Pareto front to select a trade-off solution (e.g., a small set of genes with high accuracy).

    • Validate the performance of the selected biomarker set on the independent testing data to assess its generalization capability[7][8][11].

MOPSO_Bioinformatics cluster_0 Feature Selection cluster_1 Validation Data Gene Expression Data MOPSO MOPSO Algorithm Data->MOPSO Classifier Train & Evaluate Classifier (e.g., SVM) MOPSO->Classifier Evaluate Particles Pareto Pareto-Optimal Biomarker Sets MOPSO->Pareto Particle Particle = Binary Gene Selection Vector Particle->MOPSO Classifier->MOPSO Accuracy & Size Performance Assess Performance of Biomarker Set Pareto->Performance Test Independent Test Data Test->Performance Biomarkers Validated Biomarkers Performance->Biomarkers

MOPSO Workflow for Biomarker Discovery

Conclusion: A Versatile Tool for Biotechnological Advancement

Multi-Objective Particle Swarm Optimization has proven to be a robust and versatile tool for tackling complex optimization problems across various domains of biotechnology. Its ability to efficiently explore vast and complex search spaces to find a set of optimal trade-off solutions makes it particularly valuable for researchers and scientists. While no single optimization algorithm is universally superior for all problems, this guide has demonstrated that MOPSO is a strong contender, often outperforming or performing on par with other state-of-the-art methods.

As a Senior Application Scientist, my experience has shown that the successful application of MOPSO, like any computational tool, relies on a deep understanding of the underlying biological problem, careful definition of the objective functions, and rigorous experimental validation of the in silico results. By integrating MOPSO into their research and development workflows, scientists and engineers can accelerate innovation, reduce experimental costs, and ultimately bring novel and improved biotechnological products to the world.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate (MOPS, Sodium Salt)

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on the successful execution of experiments. However, the lifecycle of our reagents extends beyond the bench, and responsible disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate (also known as MOPS, Sodium Salt; CAS No. 71119-22-7), a common physiological buffer. Our approach is grounded in the principles of regulatory compliance, risk mitigation, and scientific best practices.

Part 1: The Hazard Assessment Imperative

Before any disposal procedure can be established, a thorough hazard assessment is paramount. In the case of MOPS, Sodium Salt, a review of Safety Data Sheets (SDS) reveals a notable discrepancy. Some suppliers classify the substance as hazardous under OSHA 29 CFR 1910.1200, citing potential for transient eye irritation and respiratory allergies associated with airborne sulfonates.[1] Conversely, other major suppliers do not classify it as hazardous under the same OSHA standard or the European CLP regulations.[2][3]

This ambiguity necessitates a conservative approach. In laboratory settings, the most trustworthy protocol is one that defaults to the highest safety standard. Therefore, the core directive of this guide is as follows:

Unless your institution's Environmental Health & Safety (EHS) department has explicitly classified this compound as non-hazardous, it must be managed and disposed of as regulated chemical waste. [4][5]

This aligns with the fundamental principle of treating all chemical wastes as hazardous until a definitive determination is made by trained safety professionals.[4][6]

Part 2: Foundational Principles of Regulated Waste Management

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7][8] This framework establishes a "cradle-to-grave" responsibility for chemical waste, meaning the generator (your laboratory) is responsible for the waste from its creation to its final, safe disposal.[6] Your institution's EHS department is your primary partner in fulfilling this responsibility, providing the resources, training, and collection services necessary for compliance.[4][9]

Key Prohibitions:

  • Do NOT dispose of MOPS, Sodium Salt (solid or aqueous solutions) down the sanitary sewer.[1][9]

  • Do NOT dispose of MOPS, Sodium Salt in the regular solid waste trash.[7]

  • Do NOT dilute the waste with the intention of rendering it non-hazardous for drain disposal.[10]

Part 3: Step-by-Step Disposal Protocol for MOPS, Sodium Salt

This protocol ensures safety and compliance when handling waste containing MOPS, Sodium Salt.

Step 1: Waste Segregation

Properly segregating waste at the point of generation is the first critical step. This prevents unintended chemical reactions and simplifies the disposal process.

  • Solid Waste: This includes expired or unused pure MOPS, Sodium Salt powder, as well as contaminated items like weigh boats, gloves, and wipers.

  • Aqueous Solutions: This category includes all used buffers and solutions containing MOPS, Sodium Salt. Do not mix these solutions with other waste streams (e.g., flammable solvents or heavy metal waste) unless your EHS-approved waste profile specifically allows it.

Step 2: Container Selection and Labeling

The integrity of your waste container is essential for safe storage and transport.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[5][9][10] Polyethylene or polypropylene containers are excellent choices.[1] If reusing an empty reagent bottle, ensure it is triple-rinsed and that the new contents are compatible.[9]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[4] Use your institution's official "Hazardous Waste" tag.[7] The label must include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name(s) of all constituents: "this compound" and "Water".[7][10]

    • The percentage of each constituent, totaling 100%.[10]

    • The name and contact information of the Principal Investigator.[7]

    • The laboratory location (building and room number).[7]

Step 3: Waste Accumulation and Storage

All laboratories that generate hazardous waste must have a designated "Satellite Accumulation Area" (SAA).[11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Safe Storage:

    • Keep waste containers tightly closed at all times, except when adding waste.[5][9]

    • Store containers in a secondary containment bin to prevent the spread of potential leaks.

    • Segregate the MOPS, Sodium Salt waste from incompatible materials, particularly strong oxidizing agents.[1][11][12]

Step 4: Arranging for Disposal

Once a waste container is full, or if you are discontinuing the project, you must arrange for its removal.

  • Contact EHS: Submit a chemical waste collection request to your institution's EHS department.[4] They are the only personnel authorized to transport hazardous waste from your lab.

  • Timeliness: A full container must be removed from the SAA within three days.[11] Do not let waste accumulate for excessive periods.

Part 4: Managing Spills and Empty Containers

Accidents happen, and proper cleanup is crucial.

Spill Cleanup Protocol
  • Alert Personnel: Inform others in the area of the spill.

  • Don PPE: At a minimum, wear gloves, safety goggles, and a lab coat. For large spills of dry powder, respiratory protection may be necessary to avoid inhaling dust.

  • Containment & Cleanup:

    • For Dry Spills: Use dry cleanup procedures.[1] Carefully sweep or scoop the material to avoid generating dust.[1] Place the collected solid and all cleanup materials (wipes, etc.) into a sealable container.[1]

    • For Aqueous Spills: Absorb the liquid with inert material (e.g., vermiculite, sand, or chemical absorbent pads). Shovel the saturated absorbent into a sealable container.

  • Disposal: Label the container as hazardous waste, listing all contents, and dispose of it through your EHS department.[4]

Empty Container Disposal

An empty container that held MOPS, Sodium Salt is not yet regular trash.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (water is appropriate for MOPS, Sodium Salt).[4][5]

  • Collect Rinsate: The first rinse, and subsequent rinses if the original material was acutely hazardous, must be collected as hazardous waste.[4][5] For a substance like MOPS, Sodium Salt, collecting all three rinsates as aqueous hazardous waste is the most prudent practice.

  • Final Disposal: Once rinsed, deface or remove the original chemical label.[4] The container can now be disposed of in the regular trash or recycled, depending on institutional policy.

Summary and Decision Workflow

The following table provides a quick reference for the disposal of MOPS, Sodium Salt.

Waste FormContainer TypeKey ActionDisposal Route
Unused Solid PowderLabeled, sealed, compatible containerAvoid generating dust during packaging.EHS Hazardous Waste Pickup
Aqueous Solution (Used Buffer)Labeled, sealed, compatible containerDo not dispose down the drain. Segregate from other waste streams.EHS Hazardous Waste Pickup
Spill Debris & Cleanup MaterialsLabeled, sealed, compatible containerCollect using appropriate PPE and cleanup methods.EHS Hazardous Waste Pickup
Empty Reagent ContainerOriginal ContainerTriple-rinse, collect all rinsate as hazardous waste, and deface the label.Rinsate: EHS Pickup; Rinsed Container: Regular Trash

To further clarify the procedural logic, the following workflow diagram outlines the decision-making process for managing MOPS, Sodium Salt waste from generation to disposal.

G Disposal Workflow for MOPS, Sodium Salt Waste cluster_0 Disposal Workflow for MOPS, Sodium Salt Waste start Waste Generated (MOPS, Sodium Salt) waste_type Identify Waste Form start->waste_type solid Place in Sealable, Compatible Container waste_type->solid Solid / Contaminated Debris aqueous Pour into Sealable, Compatible Waste Bottle waste_type->aqueous Aqueous Solution empty Triple-Rinse Container waste_type->empty Empty Container label_waste Label Container as 'Hazardous Waste' with Full Chemical Names and Percentages solid->label_waste aqueous->label_waste collect_rinsate Collect All Rinsate as Aqueous Waste empty->collect_rinsate dispose_container Deface Label & Dispose of Container in Trash empty->dispose_container collect_rinsate->aqueous store_waste Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Container Full? Contact EHS for Pickup store_waste->contact_ehs contact_ehs->store_waste No end_process Waste Removed by EHS for Proper Disposal contact_ehs->end_process Yes

Caption: Decision workflow for managing MOPS, Sodium Salt waste.

By adhering to this comprehensive guide, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, reinforcing the trust placed in us as scientific professionals.

References

  • Santa Cruz Biotechnology. (n.d.). MOPS, Sodium - Material Safety Data Sheet.
  • Environmental Health and Safety, University of Alabama at Birmingham. (n.d.). How to Dispose of Chemical Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: MOPS sodium salt.
  • DC Fine Chemicals. (2024). Safety Data Sheet: 109180 - MOPS sodium salt.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Lehigh University, Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Washington State University, Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2024). Safety Data Sheet: MOPS, sodium salt.
  • Fisher Scientific. (2025). Safety Data Sheet: MOPS, sodium salt.
  • Sigma-Aldrich. (2025). Safety Data Sheet: MOPS sodium salt.

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A Senior Application Scientist's Comprehensive Guide to Personal Protective Equipment for Handling Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate (MOPS-Na)

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding environments of research and drug development, the foundational principle is safety. This guide offers an in-depth, experience-driven protocol for the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when handling Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate (MOPS-Na). As a trusted buffering agent in countless biological and biochemical applications, its frequent use necessitates a thorough understanding of its handling characteristics.[1] This document moves beyond a mere checklist to instill a deep, causal understanding of the safety protocols, ensuring both personal and experimental integrity.

Hazard Assessment: A Case of Inconsistent Classification

A critical first step in any safety protocol is understanding the material's hazards. For MOPS-Na, a review of Safety Data Sheets (SDS) from various suppliers reveals a notable inconsistency. Some sources classify it as a hazardous substance, citing potential for skin, eye, and respiratory irritation.[2][3] Conversely, other major suppliers classify it as non-hazardous under OSHA and GHS standards.[4][5]

Expert Insight: This discrepancy does not imply negligence but rather highlights differing interpretations of toxicological data. For the laboratory professional, this ambiguity dictates a conservative approach. We must operate under the assumption that the potential for irritation exists and select PPE accordingly. The primary risks to mitigate are:

  • Eye Contact: Particulate matter (dust) or solution splashes can cause mechanical irritation.[2]

  • Inhalation: Airborne dust generated during weighing or transfer can irritate the respiratory tract.[3][5]

  • Skin Contact: While not universally classified as a skin irritant, prolonged or repeated contact should be avoided as a matter of good laboratory practice.[2][3]

Core PPE Requirements: Your First Line of Defense

Based on a prudent assessment of the potential hazards, the following PPE is essential for the routine handling of MOPS-Na in solid or solution form.

PPE ComponentSpecification & StandardRationale for Use with MOPS-Na
Eye Protection ANSI Z87.1 (US) or EN 166 (EU) rated safety glasses with side shields. Chemical splash goggles for large volumes.Protects against airborne dust particles and accidental splashes of MOPS-Na solutions, mitigating the primary risk of eye irritation.[5][6][7]
Hand Protection Nitrile or Latex Gloves (disposable).Provides a barrier against direct skin contact, preventing potential irritation and contamination of the experiment.[8][9]
Body Protection Standard Laboratory Coat.Protects skin and personal clothing from spills and dust contamination.[2][6]
Respiratory Protection Generally not required for small-scale use in well-ventilated areas.For large-scale weighing or procedures that may generate significant dust, a NIOSH/MSHA-approved respirator (e.g., N95) is recommended to prevent respiratory tract irritation.[10]

Operational Plan: Safe Handling from Bench to Disposal

Step-by-Step PPE Donning & Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat for complete coverage.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a "glove-in-glove" technique. Peel one glove off by pinching the cuff and pulling it down, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately.

  • Lab Coat: Unbutton your lab coat. Remove it by touching only the inside surfaces, folding the contaminated outside inwards.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

Experimental Workflow: PPE in Action

The following diagram illustrates the integration of PPE and safety checks into a typical laboratory workflow involving MOPS-Na.

Caption: Workflow for safely weighing and preparing MOPS-Na solutions.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step. All waste must be handled in a manner that ensures safety and regulatory compliance.

Waste Segregation:

  • Contaminated PPE (Gloves, etc.): Dispose of in your institution's designated solid waste stream for chemically contaminated items.

  • Dry MOPS-Na Spills: Carefully sweep up to avoid generating dust, and place in a sealed, labeled container for disposal.[2][6][7]

  • MOPS-Na Solutions: Consult your institution's chemical hygiene plan and local regulations. In many cases, dilute, non-hazardous buffer solutions can be neutralized and disposed of down the drain with copious amounts of water, but this must be verified with your environmental health and safety office.

The following decision tree provides a logical pathway for waste disposal.

Caption: Decision pathway for the disposal of MOPS-Na related waste.

By integrating these expert-validated protocols into your daily laboratory practice, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific work. Always remember that this guide complements, but does not replace, your institution's specific Chemical Hygiene Plan and safety guidelines.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: MOPS sodium salt. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: MOPS sodium salt. Retrieved from [Link]

  • Arpovo Health. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Solus Group. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.